molecular formula C10H18O4 B1670060 Sebacic Acid CAS No. 111-20-6

Sebacic Acid

Numéro de catalogue: B1670060
Numéro CAS: 111-20-6
Poids moléculaire: 202.25 g/mol
Clé InChI: CXMXRPHRNRROMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Sebacic acid is a white granular powder. Melting point 153 °F. Slightly soluble in water. Sublimes slowly at 750 mmHg when heated to melting point.
This compound is an alpha,omega-dicarboxylic acid that is the 1,8-dicarboxy derivative of octane. It has a role as a human metabolite and a plant metabolite. It is an alpha,omega-dicarboxylic acid and a dicarboxylic fatty acid. It is a conjugate acid of a sebacate(2-) and a sebacate. It derives from a hydride of a decane.
This compound has been reported in Drosophila melanogaster, Caesalpinia pulcherrima, and other organisms with data available.
This compound is a saturated, straight-chain naturally occurring dicarboxylic acid with 10 carbon atoms. This compound is a normal urinary acid. In patients with multiple acyl-CoA-dehydrogenase deficiency (MADD) or glutaric aciduria type II (GAII) are a group of metabolic disorders due to deficiency of either electron transfer flavoprotein or electron transfer flavoprotein ubiquinone oxidoreductase, biochemical data shows an increase in urine this compound excretion. This compound is a white flake or powdered crystal slightly soluble in water that has been proposed as an alternative energy substrate in total parenteral nutrition. This compound was named from the Latin sebaceus (tallow candle) or sebum (tallow) in reference to its use in the manufacture of candles. This compound and its derivatives such as azelaic acid have a variety of industrial uses as plasticizers, lubricants, hydraulic fluids, cosmetics, candles, etc. It is used in the synthesis of polyamide and alkyd resins. It is also used as an intermediate for aromatics, antiseptics and painting materials. (A7916, A7917, A7918, A7919).

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

decanedioic acid
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InChI

InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)
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InChI Key

CXMXRPHRNRROMY-UHFFFAOYSA-N
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Canonical SMILES

C(CCCCC(=O)O)CCCC(=O)O
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Molecular Formula

C10H18O4
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Related CAS

26776-29-4, Array
Record name Poly(sebacic acid)
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DSSTOX Substance ID

DTXSID7026867
Record name Decanedioic acid
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Molecular Weight

202.25 g/mol
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Physical Description

Sebacic acid is a white granular powder. Melting point 153 °F. Slightly soluble in water. Sublimes slowly at 750 mmHg when heated to melting point., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Solid; [Merck Index] White solid; [Acros Organics MSDS], Solid, WHITE POWDER WITH CHARACTERISTIC ODOUR.
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Boiling Point

563 °F at 100 mmHg (NTP, 1992), 364.00 to 365.00 °C. @ 760.00 mm Hg, at 13.3kPa: 294 °C
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Flash Point

220 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), 1.0 mg/mL, Solubility in water, g/100ml: 0.1 (poor)
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Density

1.2075 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2 g/cm³
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Vapor Pressure

1 mmHg at 361 °F ; 100 mmHg at 562.1 °F; 760 mmHg at 666.1 °F (NTP, 1992), 0.00000289 [mmHg]
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CAS No.

111-20-6
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Melting Point

274.1 °F (NTP, 1992), 130.8 °C, 131 °C
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Foundational & Exploratory

Sebacic Acid: A Comprehensive Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sebacic acid, a naturally occurring dicarboxylic acid with the chemical formula C₁₀H₁₈O₄, is a versatile compound with significant applications across various industries, including pharmaceuticals, cosmetics, and polymer manufacturing.[1][2] Derived primarily from castor oil, this straight-chain fatty acid is gaining prominence in research and drug development due to its biocompatibility and biodegradability. This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, supplemented with detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding.

Core Chemical and Physical Properties

This compound is a white, flaky, or powdered crystalline solid at room temperature. Its key properties are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties
PropertyValueReferences
Appearance White crystalline powder or granules[3][4][5]
Molecular Formula C₁₀H₁₈O₄[5][6][7]
Molar Mass 202.25 g/mol [3][5][8]
Melting Point 131 to 135 °C (268 to 275 °F)[5][6][8]
Boiling Point 294.4 °C (561.9 °F) at 100 mmHg[5][8][9]
Density 1.209 g/cm³[5][8][9]
Vapor Pressure 1 mmHg at 183 °C[10][11][12][13]
Solubility and Acidity
PropertyValueReferences
Solubility in Water 0.25 g/L[1][5][9]
Solubility in Organic Solvents Soluble in ethanol (B145695) and ether.[14][15][16] Slightly soluble in benzene.[15]
pKa₁ 4.59 - 4.72[5][7][14]
pKa₂ 5.45 - 5.59[5][7][14]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Melting Point (Capillary Method)

The melting point of this compound can be accurately determined using the capillary tube method.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[17][18]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting point range. For pure this compound, a sharp melting range is expected.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of this compound can be determined using a Thiele tube, a method suitable for small quantities of liquid.

Apparatus:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the small test tube. A capillary tube, with the sealed end up, is placed inside the test tube.[19][20]

  • Assembly: The small test tube is attached to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the Thiele tube containing mineral oil, with the oil level above the side arm.[16]

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. This creates convection currents that ensure uniform heating of the oil and the sample.[20]

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

  • Measurement: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[16]

Determination of Solubility

A static equilibrium method can be employed to quantitatively determine the solubility of this compound in various solvents.

Apparatus:

  • Constant temperature water bath with a shaker

  • Analytical balance

  • Vials with screw caps

  • Filtration apparatus (e.g., syringe with a filter)

  • Analytical instrument for concentration measurement (e.g., HPLC, titration)

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a vial.

  • Equilibration: The vial is sealed and placed in a constant temperature water bath with a shaker. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[21]

  • Separation: After equilibration, the mixture is allowed to stand to let the undissolved solid settle. A sample of the supernatant is then carefully withdrawn using a syringe and filtered to remove any suspended particles.[15]

  • Analysis: The concentration of this compound in the filtered solution is determined using a suitable analytical method. For aqueous solutions, this can be done by titration with a standardized solution of sodium hydroxide. For organic solvents, High-Performance Liquid Chromatography (HPLC) is a common method.[22]

  • Calculation: The solubility is then calculated and expressed as grams of solute per 100 mL of solvent or other appropriate units.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Solution Preparation: A known concentration of this compound is prepared in a suitable solvent, typically water or a water-ethanol mixture.[12]

  • Titration Setup: The beaker containing the this compound solution and a magnetic stir bar is placed on a magnetic stirrer. The pH electrode is immersed in the solution, ensuring the bulb is fully covered.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[23]

  • Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. This compound, being a dicarboxylic acid, will show two equivalence points. The pH at the half-equivalence point for each dissociation step corresponds to the pKa value for that step.[13][24]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using Graphviz, illustrate a key signaling pathway involving this compound and a typical experimental workflow for its synthesis.

Sebacic_Acid_Inflammatory_Pathway cluster_cell Pro-inflammatory Cell (e.g., Eosinophil, Monocyte) SA This compound OXO_SA 5-Oxo-Sebacic Acid Analog SA->OXO_SA Converted by Human Neutrophils OXER1 OXER1 Receptor OXO_SA->OXER1 Activates Inflammation Increased Pro-inflammatory Response OXER1->Inflammation Mediates

This compound's Role in Inflammation

Sebacic_Acid_Synthesis_Workflow Start Start: Castor Oil Saponification 1. Saponification (with NaOH) Start->Saponification Cleavage 2. Alkali Fusion / Cleavage (High Temperature) Saponification->Cleavage Yields Sodium Ricinoleate Acidification 3. Acidification (with H₂SO₄) Cleavage->Acidification Forms Disodium Sebacate Precipitation 4. Precipitation of Crude this compound Acidification->Precipitation Purification 5. Purification (Recrystallization) Precipitation->Purification End End: Pure this compound Purification->End

Synthesis of this compound from Castor Oil

References

The Synthesis of Sebacic Acid from Castor Oil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical synthesis of sebacic acid from the renewable feedstock, castor oil, this guide is intended for researchers, scientists, and professionals in drug development. It details the core chemical transformations, experimental protocols, and process optimization strategies.

This compound, a ten-carbon dicarboxylic acid, is a valuable chemical intermediate with wide-ranging industrial applications, including the manufacturing of polymers, plasticizers, lubricants, and cosmetics.[1][2][3] A predominant and commercially significant method for its production relies on the alkaline cleavage of ricinoleic acid, the primary fatty acid constituent of castor oil.[1][4] This "green" approach, utilizing a renewable resource, is a focal point of this technical overview.[3][4]

Core Synthesis Pathway: Alkaline Fusion of Ricinoleic Acid

The primary industrial route for producing this compound from castor oil involves a two-step process: the saponification of castor oil to yield ricinoleate (B1264116) salts, followed by the alkaline fusion (oxidative cleavage) of the ricinoleate.[5]

  • Saponification: Castor oil, a triglyceride, is first hydrolyzed with a strong alkali, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to produce glycerol (B35011) and the sodium or potassium salt of ricinoleic acid.[5][6]

  • Alkaline Fusion: The resulting ricinoleate is then subjected to high temperatures (around 250-280°C) in the presence of excess alkali.[1][4][6] This cleaves the ricinoleic acid molecule, yielding disodium (B8443419) sebacate (B1225510) and 2-octanol (B43104) (capryl alcohol) as the main co-product.[1][4][5] Hydrogen gas is also evolved during this reaction.[1]

  • Acidification: The reaction mixture is then dissolved in water, and the disodium sebacate is converted to this compound by acidification, typically with a mineral acid like sulfuric acid.[7] A two-step acidification process can be employed to enhance purity, where the pH is first adjusted to around 6 to precipitate and remove unreacted fatty acids, followed by further acidification to a pH of about 2 to precipitate the this compound.[5]

  • Purification: The crude this compound is then purified, commonly through recrystallization from hot water, to achieve the desired purity.[5]

Chemical Pathway and Experimental Workflow

The following diagrams illustrate the core chemical transformation and a general experimental workflow for the synthesis of this compound from castor oil.

G castor_oil Castor Oil (Triglyceride of Ricinoleic Acid) glycerol Glycerol castor_oil->glycerol - ricinoleate Sodium/Potassium Ricinoleate castor_oil->ricinoleate + naoh_koh NaOH or KOH (Saponification) naoh_koh->ricinoleate disodium_sebacate Disodium Sebacate ricinoleate->disodium_sebacate + octanol 2-Octanol ricinoleate->octanol - alkali_heat Excess Alkali (NaOH/KOH) High Temperature (250-280°C) (Alkaline Fusion) alkali_heat->disodium_sebacate sebacic_acid This compound disodium_sebacate->sebacic_acid + acid Mineral Acid (e.g., H₂SO₄) (Acidification) acid->sebacic_acid

Chemical pathway from castor oil to this compound.

G start Start saponification Saponification of Castor Oil with Alkali start->saponification alkali_fusion Alkaline Fusion at High Temperature saponification->alkali_fusion dissolution Dissolution of Reaction Mass in Water alkali_fusion->dissolution acidification_1 First Acidification (pH ~6) to Remove Byproducts dissolution->acidification_1 filtration_1 Filtration acidification_1->filtration_1 acidification_2 Second Acidification of Filtrate (pH ~2) filtration_1->acidification_2 precipitation Precipitation of Crude this compound acidification_2->precipitation filtration_2 Filtration precipitation->filtration_2 recrystallization Recrystallization from Hot Water filtration_2->recrystallization drying Drying recrystallization->drying end Pure this compound drying->end

General workflow for this compound synthesis.

Detailed Experimental Protocols

Protocol 1: Conventional Alkali Fusion

This protocol is a generalized procedure based on common laboratory and industrial practices.

1. Saponification:

  • In a suitable reactor, mix castor oil with a concentrated solution of sodium hydroxide (e.g., 50% w/w). A typical molar ratio is 1 part castor oil to 2.5 parts NaOH by mass.[6]

  • Heat the mixture under reflux for 30 minutes to 1 hour to ensure complete saponification into sodium ricinoleate and glycerol.[6]

2. Alkaline Fusion:

  • To the saponified mixture, a catalyst such as red lead (Pb₃O₄) or iron (III) oxide (Fe₂O₃) may be added to improve yield.[8]

  • A high-boiling, inert solvent like liquid paraffin (B1166041) can be introduced to reduce viscosity and improve heat transfer.[5][6]

  • Increase the temperature to 250-280°C and maintain for 3 to 5 hours.[6][8] Vigorous stirring is essential to prevent localized overheating.[5] The reaction is complete when hydrogen evolution ceases.

3. Isolation and Purification:

  • Cool the reaction mass and dissolve it in hot water.

  • Acidify the solution with a mineral acid (e.g., sulfuric acid) to a pH of approximately 6. This will precipitate unreacted fatty acids and other byproducts.[5][7]

  • Filter the solution to remove the precipitated impurities.

  • Further acidify the filtrate to a pH of about 2 to precipitate the this compound.[5][7]

  • Collect the crude this compound by filtration and wash with cold water.

  • For final purification, recrystallize the crude product from hot water.[5]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce the reaction time.[8]

1. Saponification:

  • As per the conventional method, saponify castor oil with a 50% (w/t) sodium hydroxide solution.[6]

2. Microwave-Assisted Cracking:

  • Use a mass ratio of solvent (liquid paraffin) to castor oil to sodium hydroxide of 4:1:2.5.[6]

  • Subject the mixture to microwave irradiation at an average power of 210 W, maintaining a temperature of approximately 280°C for about 25 minutes under a nitrogen atmosphere.[6][8]

3. Isolation and Purification:

  • Follow the same procedure as in the conventional method for isolation and purification.

Quantitative Data Summary

The yield of this compound is influenced by the starting material, catalyst, and reaction conditions. The following tables summarize key quantitative data from various studies.

Starting MaterialCatalystReaction Time (hours)Max. Yield (%)Reference
Castor OilPb₃O₄ (1%)568.8[8][9][10]
Methyl RicinoleatePb₃O₄ (1%)377.7[8][9][10]
Sodium RicinoleatePb₃O₄ (1%)380.1[8][9][10]
Ricinoleic AcidPb₃O₄ (1%)378.6[8][9][10]
Castor Oil-0.42 (25 min)85[6][8]

Table 1: Comparison of this compound Yields from Different Starting Materials and Methods.

ParameterConditionOutcomeReference
AlkaliKOHHigher yield than NaOH due to stronger alkalinity.[5]
CatalystPb₃O₄ (1%)Showed the best catalytic performance in one study.[8][9][10]
Fe₂O₃An effective and more environmentally friendly alternative to lead-based catalysts.[5]
Temperature553 K (280°C)Considered the most suitable reaction temperature.[8][9][10]
SolventLiquid ParaffinReduces viscosity, improves heat transfer, and is environmentally friendly.[5][6]

Table 2: Influence of Process Parameters on this compound Synthesis.

Troubleshooting and Optimization

The synthesis of this compound can present challenges such as low yield and product discoloration. The following diagram outlines a logical approach to troubleshooting these common issues.

G problem Problem Encountered low_yield Low Yield problem->low_yield discoloration Product Discoloration problem->discoloration incomplete_sapon Incomplete Saponification low_yield->incomplete_sapon suboptimal_fusion Suboptimal Alkali Fusion low_yield->suboptimal_fusion poor_mixing Inefficient Mixing low_yield->poor_mixing overheating Localized Overheating discoloration->overheating oxidation Oxidation discoloration->oxidation impure_starting_material Impure Starting Material discoloration->impure_starting_material solution_sapon_alkali Ensure sufficient molar excess of alkali. incomplete_sapon->solution_sapon_alkali solution_sapon_time Increase reaction time or temperature for saponification. incomplete_sapon->solution_sapon_time solution_fusion_time Optimize reaction time (e.g., 3-5 hours). suboptimal_fusion->solution_fusion_time solution_catalyst Use an effective catalyst (e.g., Pb₃O₄, Fe₂O₃). suboptimal_fusion->solution_catalyst solution_mixing Improve agitation or use a thinning agent (e.g., liquid paraffin). poor_mixing->solution_mixing solution_overheating Improve agitation and heat distribution; use a thinning agent. overheating->solution_overheating solution_oxidation Perform reaction under an inert atmosphere (e.g., nitrogen). oxidation->solution_oxidation solution_purity Use higher grade castor oil or purify ricinoleic acid. impure_starting_material->solution_purity

Troubleshooting guide for this compound synthesis.

Alternative Synthesis Routes

While alkaline fusion is the dominant method, other synthetic strategies have been explored:

  • Multi-step Chemical Transformation: A more complex route involves the oxidation of the hydroxyl group of methyl ricinoleate, isomerization of the double bond, dihydroxylation, and subsequent oxidative cleavage to yield dimethyl decanedioate, which is then hydrolyzed to this compound.[11]

  • From Adipic Acid: An alternative, non-castor oil-based method starts with adipic acid. It is partially esterified, and then through electrolysis of its potassium salt, dimethyl sebacate is formed, which is subsequently hydrolyzed to this compound.[1][4]

  • Microbial Production: An emerging environmentally friendly approach utilizes genetically engineered yeast, Candida tropicalis, to produce this compound from plant oil-derived sources through ω-oxidation.[2]

References

Green Synthesis of Sebacic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sebacic acid, a C10 α,ω-dicarboxylic acid, is a crucial platform chemical with extensive applications in the synthesis of polymers, plasticizers, lubricants, and cosmetics.[1][2] The traditional industrial production of this compound relies on the alkaline pyrolysis of castor oil, a process that is energy-intensive and raises environmental concerns due to harsh reaction conditions and the generation of hazardous byproducts.[1][3] This guide explores sustainable and environmentally benign alternatives for this compound synthesis, focusing on biocatalytic and greener chemical methodologies. We provide an in-depth analysis of microbial fermentation using engineered Candida tropicalis, multi-enzyme cascade reactions, and a novel solid-phase cleavage method. This document is intended to be a comprehensive resource, offering detailed experimental protocols, comparative quantitative data, and visual representations of key pathways and workflows to aid researchers in the development and implementation of green this compound production technologies.

Introduction to Green Synthesis Strategies

The principles of green chemistry encourage the development of chemical processes that minimize environmental impact. In the context of this compound synthesis, this translates to utilizing renewable feedstocks, employing milder reaction conditions, and reducing waste generation.[1] The primary green approaches for this compound production can be broadly categorized into biocatalytic methods and improved chemical synthesis routes.

  • Biocatalytic Synthesis: This strategy leverages the metabolic capabilities of microorganisms or the specificity of isolated enzymes to convert renewable substrates into this compound.[1][4]

    • Whole-Cell Biocatalysis: Genetically engineered microorganisms, most notably the yeast Candida tropicalis, are employed to convert fatty acids or alkanes into this compound.[2][4]

    • Enzymatic Cascade Reactions: A series of isolated enzymes are used in a multi-step, in vitro process to produce this compound from substrates like oleic acid.[5]

  • Greener Chemical Synthesis: This approach aims to improve upon the traditional chemical methods by eliminating hazardous reagents and reducing energy consumption. A notable example is the solid-phase cleavage of sodium ricinoleate (B1264116).[1][6]

Whole-Cell Biocatalysis: The Candida tropicalis Platform

The yeast Candida tropicalis has emerged as a robust platform for the production of dicarboxylic acids, including this compound.[2][7] Its native metabolic pathways can be engineered to efficiently convert C10 substrates into the desired product.

Metabolic Engineering of Candida tropicalis

The key metabolic engineering strategy for enhancing this compound production in Candida tropicalis involves two main modifications: the blockage of the β-oxidation pathway and the upregulation of the ω-oxidation pathway.[2][7]

  • Blocking β-Oxidation: The β-oxidation pathway is the primary route for fatty acid degradation in yeast. By disrupting the genes encoding the enzymes of this pathway (e.g., acyl-CoA oxidase), the fatty acid substrate is prevented from being broken down and is instead shuttled towards the ω-oxidation pathway.[7]

  • Upregulating ω-Oxidation: The ω-oxidation pathway is responsible for the terminal oxidation of fatty acids to dicarboxylic acids. The rate-limiting step in this pathway is catalyzed by a cytochrome P450 monooxygenase (CYP) and its redox partner, NADPH-cytochrome P450 reductase (NCP).[8][9] Overexpression of the genes encoding these enzymes (e.g., CYP52A13, CYP52A17, and NCP) leads to a significant increase in the conversion of fatty acids to their corresponding dicarboxylic acids.[8][10]

The following diagram illustrates the engineered metabolic pathway in Candida tropicalis for this compound production.

metabolic_pathway Engineered Metabolic Pathway in Candida tropicalis for this compound Production cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum Fatty_Acyl_CoA Fatty Acyl-CoA Beta_Oxidation β-Oxidation Pathway (Blocked via gene disruption) Fatty_Acyl_CoA->Beta_Oxidation Acyl-CoA Oxidase (POX genes) Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Fatty_Acid Fatty Acid (from Renewable Feedstocks) Omega_Oxidation ω-Oxidation Pathway (Upregulated via overexpression) Fatty_Acid->Omega_Oxidation Cytochrome P450 (CYP genes) NADPH-Cytochrome P450 Reductase (NCP gene) Dicarboxylic_Acid Dicarboxylic Acid (this compound) Omega_Oxidation->Dicarboxylic_Acid

Caption: Engineered metabolic pathway in C. tropicalis.

Quantitative Data for this compound Production in Candida tropicalis

The performance of engineered Candida tropicalis strains for this compound production has been reported in several studies. The table below summarizes key quantitative data.

Strain/ConditionSubstrateTiter (g/L)Molar Yield (%)Productivity (g/L/h)Reference
Engineered C. tropicalisDecanoic acid methyl ester98.3>980.57[2]
Candida tropicalis CAT N145Decane30-4043-55Not Reported[11]
Experimental Protocol for this compound Production using Candida tropicalis

This protocol outlines a general procedure for the fed-batch fermentation of an engineered Candida tropicalis strain for this compound production.

1. Seed Culture Preparation:

  • Inoculate a single colony of the engineered C. tropicalis strain into a seed culture medium.

  • A typical seed medium contains (per liter): 15-30 g sucrose, 2-10 g corn steep liquor, 1-8 g yeast extract, 4-12 g monopotassium phosphate, and 1-4 g urea.[11]

  • Incubate at 28-30°C with shaking until the culture reaches the logarithmic growth phase.[11]

2. Fermentation:

  • Inoculate the production fermenter with the seed culture (5-25% v/v).[11]

  • The fermentation medium typically contains (per liter): 25-40 g glucose, 1.2-2.5 g potassium nitrate, 2-5 g corn steep liquor, 1-3 g yeast extract, 1.8-3.5 g potassium dihydrogen phosphate, and 1.2-2 g ammonium (B1175870) sulfate.[11]

  • Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH.

  • After an initial growth phase, induce the ω-oxidation pathway by adding an alkane (e.g., 10% v/v decane) for approximately 10 hours.[12]

  • Subsequently, feed the substrate (e.g., decanoic acid methyl ester) at a controlled rate to avoid accumulation of toxic intermediates.[12]

3. Product Purification:

  • After fermentation, remove the microbial cells from the broth by centrifugation or filtration.

  • Acidify the supernatant to a pH of 2-3 to precipitate the this compound.[2]

  • Collect the crude this compound by filtration.

  • Purify the crude product by recrystallization from hot deionized water.[2][3] For colored impurities, treatment with activated carbon can be employed before recrystallization.[3]

  • Dry the purified this compound crystals. A purity of >99.8% can be achieved.[2]

The following diagram illustrates the experimental workflow for this compound production using Candida tropicalis.

experimental_workflow_ct Experimental Workflow for this compound Production using Candida tropicalis Seed_Culture 1. Seed Culture Preparation Fermentation 2. Fed-Batch Fermentation Seed_Culture->Fermentation Induction 3. Induction of ω-Oxidation Fermentation->Induction Substrate_Feeding 4. Substrate Feeding Induction->Substrate_Feeding Cell_Removal 5. Cell Removal Substrate_Feeding->Cell_Removal Acidification 6. Acidification & Precipitation Cell_Removal->Acidification Filtration 7. Filtration Acidification->Filtration Recrystallization 8. Recrystallization Filtration->Recrystallization Drying 9. Drying Recrystallization->Drying Final_Product Purified this compound Drying->Final_Product

Caption: Workflow for this compound production via fermentation.

Enzymatic Cascade for this compound Synthesis

An alternative biocatalytic approach involves the use of a multi-enzyme cascade to convert renewable feedstocks like oleic acid into this compound.[5] This in vitro method offers greater control over reaction conditions but requires careful management of enzyme stability and cofactor regeneration.[4]

The Enzymatic Pathway from Oleic Acid

A reported enzymatic cascade for this compound production from oleic acid involves the following steps:[5]

  • Hydration: An oleate (B1233923) hydratase converts oleic acid to 10-hydroxy-12-octadecenoic acid.

  • Dehydrogenation: An alcohol dehydrogenase (ADH) oxidizes the hydroxyl group to a carbonyl group.

  • Baeyer-Villiger Oxidation: A Baeyer-Villiger monooxygenase (BVMO) catalyzes the oxidative cleavage of the carbon-carbon bond, ultimately leading to the formation of this compound after hydrolysis.

A significant challenge in this cascade is the different cofactor requirements of the oxidoreductases (ADH and BVMO).[5] Engineering the cofactor specificity of one of the enzymes can enable an in situ cofactor regeneration system, improving the economic viability of the process.[5]

The following diagram illustrates the enzymatic cascade for this compound synthesis from oleic acid.

enzymatic_cascade Enzymatic Cascade for this compound Synthesis from Oleic Acid Oleic_Acid Oleic Acid Hydroxy_Acid 10-Hydroxy-12-octadecenoic acid Oleic_Acid->Hydroxy_Acid Oleate Hydratase Keto_Acid 10-Oxo-decanoic acid Hydroxy_Acid->Keto_Acid Alcohol Dehydrogenase (ADH) Sebacic_Acid This compound Keto_Acid->Sebacic_Acid Baeyer-Villiger Monooxygenase (BVMO) + Hydrolysis

Caption: Enzymatic cascade from oleic acid to this compound.

Quantitative Data for Enzymatic this compound Synthesis

Quantitative data for the complete enzymatic cascade from oleic acid to this compound is not extensively reported in a consolidated manner. However, studies on individual enzymatic steps and related biotransformations provide insights into the potential efficiency.

Reaction StepEnzymeSubstrateProductYield/ConversionReference
HydrationOleate HydrataseOleic Acid10-Hydroxystearic acid>95% conversion[13]
EsterificationCandida antarctica lipase (B570770) BThis compound + 2-ethylhexanolDioctyl sebacate~100% conversion[14]
PolycondensationCandida antarctica lipase BThis compound + GlycerolPoly(glycerol sebacate)Mn up to 9.4 kDa[15]
Experimental Protocol for Enzymatic this compound Production

The following is a generalized protocol for the enzymatic cascade reaction, based on reported methodologies for similar biotransformations.[5]

1. Reaction Setup:

  • In a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5), combine the substrate (e.g., 1.0 mM 10-hydroxyoctadecanoic acid), cofactors (e.g., 1 mM NAD(P)+), and a surfactant (e.g., Tween 20).[5]

  • Add the purified enzymes: alcohol dehydrogenase (e.g., 0.5 mg/mL) and Baeyer-Villiger monooxygenase (e.g., 1 mg/mL).[5]

2. Reaction Conditions:

  • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).[5]

3. Product Extraction and Hydrolysis:

  • Extract the products from the reaction mixture using an organic solvent (e.g., ethyl acetate).[5]

  • Hydrolyze the resulting ester intermediates by adding a base (e.g., 1.0 M KOH) and heating (e.g., 80°C for 2 hours).[5]

4. Purification:

  • Acidify the mixture to pH 2.0 with a dilute acid (e.g., HCl) to precipitate the this compound.[5]

  • Extract the this compound with an organic solvent and purify further if necessary (e.g., by recrystallization).[5]

Greener Chemical Synthesis: Solid-Phase Cleavage

A promising greener chemical route for this compound production involves the solid-phase cleavage of sodium ricinoleate, derived from castor oil.[1][6] This method avoids the use of hazardous thinning agents like phenol, which are employed in the traditional process.[16]

The Solid-Phase Cleavage Process

In this process, sodium ricinoleate is mixed with potassium hydroxide (B78521) (KOH) and a catalyst (e.g., Fe2O3) and heated in a tubular furnace.[1][6] The reaction parameters, including the ratio of reactants, reaction temperature, time, and pressure, are optimized to maximize the yield of this compound.[1][6]

The following diagram illustrates the workflow for the solid-phase cleavage synthesis of this compound.

solid_phase_cleavage Workflow for Solid-Phase Cleavage Synthesis of this compound Mixing 1. Mixing of Reactants (Sodium Ricinoleate, KOH, Catalyst) Reaction 2. Solid-Phase Reaction (Tubular Furnace) Mixing->Reaction Cooling 3. Cooling of Reaction Mixture Reaction->Cooling Dissolution 4. Dissolution in Water Cooling->Dissolution Acidification 5. Acidification Dissolution->Acidification Filtration 6. Filtration Acidification->Filtration Purification 7. Purification (e.g., Recrystallization) Filtration->Purification Final_Product Purified this compound Purification->Final_Product

Caption: Workflow for solid-phase cleavage synthesis.

Quantitative Data for Solid-Phase Cleavage

The solid-phase cleavage method has demonstrated high yields and purity of this compound.

SubstrateCatalystTemperature (K)Time (min)Yield (%)Purity (%)Reference
Sodium RicinoleateFe2O3 (1% w/w)5436070.298.1[1][6]
Ricinoleic AcidNaOHNot Specified18078.6Not Reported[16]
Sodium RicinoleateNaOHNot Specified18080.1Not Reported[16]
Experimental Protocol for Solid-Phase Cleavage

The following protocol is based on the optimized conditions reported for the solid-phase cleavage of sodium ricinoleate.[1][6]

1. Reactant Preparation:

  • Prepare a mixture of sodium ricinoleate and potassium hydroxide (KOH) in a weight ratio of 5:4.[1][6]

  • Add 1% (w/w) of Fe2O3 catalyst to the mixture.[1][6]

2. Reaction:

  • Place the mixture in a tubular furnace.

  • Heat the furnace to 543 K (270°C) under an absolute pressure of 0.09 MPa.[1][6]

  • Maintain these conditions for 60 minutes.[1][6]

3. Product Isolation and Purification:

  • After the reaction, allow the mixture to cool.

  • Dissolve the solid product in water.

  • Acidify the solution to precipitate the crude this compound.

  • Collect the precipitate by filtration.

  • Purify the this compound by recrystallization to achieve a high purity product.

Conclusion

The green synthesis of this compound offers significant advantages over traditional manufacturing processes in terms of sustainability, safety, and environmental impact. Whole-cell biocatalysis using engineered Candida tropicalis has demonstrated high titers and yields from renewable feedstocks. Enzymatic cascade reactions provide a promising in vitro alternative with high specificity, although challenges in enzyme stability and cofactor regeneration need to be addressed for industrial scalability. Furthermore, greener chemical methods, such as solid-phase cleavage, present a viable route to improve the sustainability of castor oil-based production. The choice of the optimal synthesis strategy will depend on factors such as feedstock availability, desired scale of production, and economic considerations. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and industry professionals working towards the development and implementation of sustainable this compound manufacturing processes.

References

Sebacic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sebacic Acid

This technical guide offers a comprehensive overview of this compound, a naturally occurring dicarboxylic acid, tailored for researchers, scientists, and professionals in drug development. It covers fundamental chemical properties, production methodologies, and its roles in industrial and biomedical applications.

Core Chemical Identifiers

  • CAS Number: 111-20-6[1][2][3][4][5]

  • Molecular Formula: C₁₀H₁₈O₄[1][3][4][5][6][7][8]

Physicochemical Properties

This compound is a white, flaky, or powdered crystalline solid.[1][6][7] It is a straight-chain dicarboxylic acid with a ten-carbon backbone.[7] While only slightly soluble in water, it readily dissolves in organic solvents such as ethanol (B145695) and ether.[6][7][8]

PropertyValueUnit
IUPAC Name Decanedioic acid-
Molecular Weight 202.25g·mol⁻¹
Melting Point 131 - 135°C
Boiling Point 294.4 (at 100 mmHg)°C
Density ~1.21g/cm³
Water Solubility 0.25 (at 25°C)g/L
pKa1 4.72-
pKa2 5.45-
Flash Point 220°C

(Data compiled from multiple sources[1][5][7][8][9])

Synthesis and Experimental Protocols

This compound is primarily produced from renewable resources, making it a bio-based chemical. The two main industrial synthesis routes are from castor oil and adipic acid.[6][10]

Production from Castor Oil

The most common industrial method involves the alkaline cleavage of ricinoleic acid, the main fatty acid in castor oil.[1][6][7][10][11]

Experimental Protocol: Alkali Fusion of Ricinoleic Acid

  • Objective: To produce this compound and 2-octanol (B43104) by cleaving ricinoleic acid.

  • Materials: Castor oil, sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), catalyst (e.g., iron(III) oxide, Fe₂O₃), mineral acid (for acidification).

  • Procedure:

    • Saponification: Castor oil is first hydrolyzed (saponified) with an alkali like molten caustic soda at high temperatures (approx. 250°C) to yield sodium ricinoleate (B1264116).[6][10][11]

    • Alkali Fusion (Cleavage): The resulting ricinoleic acid (or its salt) is heated to high temperatures (250-300°C) in the presence of an alkali (NaOH or KOH) and a catalyst, such as Fe₂O₃.[6] This cleaves the molecule, producing disodium (B8443419) sebacate (B1225510) and 2-octanol.[6][10] An optimized process utilized a 5:4 w/w ratio of sodium ricinoleate to KOH with 1% Fe₂O₃ catalyst at 270°C for 60 minutes, achieving a 70.2% yield.[12]

    • Purification: The reaction mixture is dissolved in water. The pH is adjusted to approximately 6 to neutralize excess alkali.[6][11]

    • Precipitation: The aqueous solution is then acidified to a pH of about 2 with a mineral acid.[6][11] This causes the this compound to precipitate out of the solution.[6][11]

    • Final Processing: The precipitated this compound is collected by filtration, washed with water to remove impurities, and dried to yield the final product.[6][11]

G cluster_workflow Production of this compound from Castor Oil castor_oil Castor Oil (Ricinoleic Acid) alkali_fusion Alkali Fusion (~250-300°C, NaOH/KOH, Catalyst) castor_oil->alkali_fusion reaction_mixture Reaction Mixture (Sodium Sebacate, 2-Octanol) alkali_fusion->reaction_mixture dissolution Dissolution & Neutralization (Water, pH ~6) reaction_mixture->dissolution acidification Acidification (Mineral Acid, pH ~2) dissolution->acidification octanol 2-Octanol (Byproduct) dissolution->octanol Separation precipitation Precipitation acidification->precipitation purification Purification (Filtration, Washing, Drying) precipitation->purification sebacic_acid This compound purification->sebacic_acid

Caption: Workflow for this compound production from castor oil.

Production from Adipic Acid

An alternative electrochemical process, known as Kolbe electrolysis, can produce high-purity this compound from adipic acid.[6][10]

Experimental Protocol: Kolbe Electrolysis of Adipic Acid

  • Objective: To synthesize this compound via dimerization of monomethyl adipate (B1204190).

  • Materials: Adipic acid, methanol (B129727), potassium hydroxide, water.

  • Procedure:

    • Partial Esterification: Adipic acid is first partially esterified with methanol to form monomethyl adipate.[6][10]

    • Electrolysis: The potassium salt of monomethyl adipate is dissolved in a methanol-water solution and undergoes Kolbe electrolysis.[6][10] This process dimerizes the molecules at the anode to form dimethyl sebacate.[6]

    • Hydrolysis: The resulting dimethyl sebacate is then hydrolyzed (e.g., using a base followed by acidification) to yield pure this compound.[6][10]

G cluster_workflow Electrochemical Production from Adipic Acid adipic_acid Adipic Acid esterification Partial Esterification (Methanol) adipic_acid->esterification mma Monomethyl Adipate esterification->mma electrolysis Kolbe Electrolysis mma->electrolysis dms Dimethyl Sebacate electrolysis->dms hydrolysis Hydrolysis dms->hydrolysis sebacic_acid This compound hydrolysis->sebacic_acid G cluster_pathway Pro-inflammatory Action of this compound in Skin SA This compound Neutrophils Human Neutrophils SA->Neutrophils Metabolized by Oxo_SA 5-oxo Analog Neutrophils->Oxo_SA OXER1 OXER1 Receptor Oxo_SA->OXER1 Activates Pro_inflammatory_Cells Pro-inflammatory Cells (Eosinophils, Monocytes) OXER1->Pro_inflammatory_Cells on Inflammation Worsening of Inflammatory Skin Conditions Pro_inflammatory_Cells->Inflammation Leads to G cluster_pathway Anti-inflammatory Effect of this compound LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IRF3 IRF3/IFN-β/STAT Axis TLR4->IRF3 MAPK_NFkB MAPK / NF-κB Pathways TLR4->MAPK_NFkB SA This compound SA->IRF3 Inhibits IL6 IL-6 mRNA Expression IRF3->IL6 Inflammation Inflammation IL6->Inflammation G cluster_pathway Effect of this compound on Hepatic Gluconeogenesis SA This compound Supplementation Genes Gluconeogenic Genes (Pck1, Fbp1) SA->Genes Downregulates Expression HGP Hepatic Glucose Production Genes->HGP Controls Glucose Improved Glycemic Control HGP->Glucose Reduced production leads to

References

Solubility of Sebacic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of sebacic acid in a wide range of solvents. This compound (decanedioic acid), a naturally derived dicarboxylic acid, is a critical component in the synthesis of polymers, plasticizers, lubricants, and has emerging applications in the pharmaceutical and biomedical fields. A thorough understanding of its solubility is paramount for process optimization, formulation development, and purification. This document presents quantitative solubility data, detailed experimental methodologies, and visual representations of relevant chemical pathways.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the nature of the solvent and the temperature. Generally, it exhibits low solubility in water and nonpolar solvents, and high solubility in polar organic solvents, particularly alcohols. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Water
Temperature (°C)Temperature (K)Molar Mass ( g/mol )Solubility ( g/100g Water)Mole Fraction (x₁)
20293.15202.250.10[1]0.000089
50323.15202.250.220.000196
60333.15202.250.420.000374
100373.15202.252.000.00178
Table 2: Solubility of this compound in Ethanol-Water Mixtures

The mole fraction solubility of this compound in binary mixtures of ethanol (B145695) and water increases with both temperature and the mole fraction of ethanol in the solvent mixture.

Mole Fraction of Ethanol in Solvent (x₂)Temperature (K)Mole Fraction of this compound (x₁)
0.0000288.150.00006
351.850.00165
0.1435288.150.00035
351.250.0456
0.3697288.150.0018
349.550.1132
0.7981288.150.0125
339.750.1345
1.0000288.150.0215
328.150.1456

Data compiled from the Journal of Chemical & Engineering Data.

Table 3: Solubility of this compound in n-Propanol-Water Mixtures

Similar to ethanol-water mixtures, the solubility of this compound in n-propanol-water systems increases with temperature and the proportion of n-propanol.

Mole Fraction of n-Propanol in Solvent (x₂)Temperature (K)Mole Fraction of this compound (x₁)
0.0000288.150.00006
351.850.00165
0.1000288.150.0005
350.150.0654
0.3000288.150.0032
345.150.1432
0.7000288.150.0187
335.150.1654
1.0000288.150.0298
325.150.1789

Data compiled from the Journal of Chemical & Engineering Data.

Table 4: Qualitative and Singular Quantitative Solubility Data in Various Organic Solvents
SolventQualitative SolubilityQuantitative Data
EthanolReadily Soluble[2]100 mg/mL
Diethyl EtherReadily Soluble[2]-
AcetoneSoluble[3]-
ChloroformSoluble[3]-
BenzeneInsoluble[1]-
Petroleum EtherInsoluble[1]-
Carbon TetrachlorideInsoluble[1]-
HydrocarbonsSlightly Soluble[4]-
KetonesVery Soluble[4]-
EstersVery Soluble[4]-

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The following sections detail the common methodologies used to obtain the quantitative data presented above.

Gravimetric Method (Isothermal)

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solute in a solvent at a specific temperature.

Principle: A saturated solution is prepared at a constant temperature, and a known mass or volume of the saturated solution is carefully evaporated to dryness. The mass of the remaining solute is then determined, allowing for the calculation of solubility.

Apparatus:

  • Constant temperature bath (e.g., water bath)

  • Equilibrium vessel (e.g., sealed flask or vial)

  • Magnetic stirrer and stir bar

  • Syringe with a filter tip (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Drying oven

  • Evaporating dish

Procedure:

  • An excess amount of this compound is added to a known volume or mass of the solvent in the equilibrium vessel.

  • The vessel is sealed and placed in the constant temperature bath, set to the desired temperature.

  • The mixture is continuously agitated using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be predetermined (typically 24-72 hours).

  • Once equilibrium is reached, stirring is stopped, and the excess solid is allowed to settle.

  • A sample of the supernatant (the saturated solution) is withdrawn using a pre-heated syringe equipped with a filter to prevent any undissolved solid from being collected.

  • A known mass of the filtered saturated solution is transferred to a pre-weighed evaporating dish.

  • The solvent is evaporated from the dish in a drying oven set to a temperature below the melting point of this compound (typically 80-100 °C).

  • The dish containing the dry this compound is cooled in a desiccator and then weighed.

  • The process of drying, cooling, and weighing is repeated until a constant mass is achieved.

  • The solubility is calculated as the mass of the dissolved this compound per mass or volume of the solvent.

Dynamic Method with Laser Monitoring (Polythermal)

The dynamic method, often coupled with laser monitoring, is a more automated and efficient technique for determining the temperature at which a solid of known concentration dissolves, thus defining a point on the solubility curve.

Principle: A suspension of the solute in the solvent of a known concentration is heated at a controlled rate. The point at which all the solid dissolves, known as the saturation temperature, is detected by a change in the transmission of a laser beam through the solution.

Apparatus:

  • Jacketed glass vessel with a temperature sensor (e.g., Pt100)

  • Circulating thermostat for precise temperature control

  • Magnetic stirrer and stir bar

  • Laser emitter and detector system positioned across the vessel

  • Data acquisition system to record temperature and laser intensity

Procedure:

  • A precise amount of this compound and solvent are weighed directly into the jacketed glass vessel to create a mixture of known composition.

  • The mixture is heated at a slow, constant rate (e.g., 0.1-0.5 K/min) while being continuously stirred.

  • A laser beam is passed through the suspension. Initially, the suspended solid particles scatter the laser light, resulting in low light transmission to the detector.

  • As the temperature increases, the this compound dissolves, and the concentration of suspended particles decreases. This leads to a gradual increase in the intensity of the transmitted laser light.

  • The temperature at which the laser light intensity reaches a constant maximum value corresponds to the complete dissolution of the solid. This temperature is recorded as the saturation temperature for that specific concentration.

  • The process can be repeated by cooling the solution to induce recrystallization and then reheating to confirm the dissolution point.

  • By performing this experiment with different initial concentrations, a series of data points (concentration vs. saturation temperature) can be generated to construct the solubility curve.

Visualizations of Relevant Chemical Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Synthesis of this compound from Castor Oil

The industrial production of this compound primarily relies on the alkaline hydrolysis of castor oil. This workflow outlines the key stages of this process.

Sebacic_Acid_Synthesis Workflow for this compound Synthesis from Castor Oil CastorOil Castor Oil (Triglyceride of Ricinoleic Acid) Saponification Saponification (with NaOH) CastorOil->Saponification SodiumRicinoleate Sodium Ricinoleate + Glycerol Saponification->SodiumRicinoleate AlkaliFusion Alkali Fusion (~250-300°C) SodiumRicinoleate->AlkaliFusion DisodiumSebacate Disodium Sebacate + 2-Octanol AlkaliFusion->DisodiumSebacate Acidification Acidification (with H₂SO₄) DisodiumSebacate->Acidification CrudeSebacicAcid Crude this compound Precipitate Acidification->CrudeSebacicAcid Purification Purification (Recrystallization) CrudeSebacicAcid->Purification PureSebacicAcid Pure this compound Purification->PureSebacicAcid

Caption: Synthesis of this compound from castor oil.

Synthesis of Polyamide 6,10 (Nylon 6,10)

This compound is a key monomer in the production of high-performance polyamides, such as Nylon 6,10. This diagram illustrates the interfacial polymerization process.

Polyamide_Synthesis Interfacial Polymerization of Polyamide 6,10 cluster_aqueous Aqueous Phase cluster_organic Organic Phase HMD Hexamethylenediamine (in Water) Interface Liquid-Liquid Interface HMD->Interface SebacoylChloride Sebacoyl Chloride (from this compound) (in Hexane) SebacoylChloride->Interface Polymerization Polycondensation Reaction Interface->Polymerization Nylon610 Polyamide 6,10 (Nylon 6,10) Forms at Interface Polymerization->Nylon610

Caption: Synthesis of Polyamide 6,10.

This guide provides foundational knowledge on the solubility of this compound, essential for its application in research, development, and industrial processes. The provided data and methodologies serve as a valuable resource for scientists and engineers working with this versatile dicarboxylic acid.

References

Sebacic Acid: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of sebacic acid, a versatile dicarboxylic acid with wide-ranging applications in various scientific and industrial fields. This document details its melting and boiling points, outlines the experimental protocols for their determination, and visually represents the industrial synthesis process.

Core Physicochemical Data

This compound, also known as decanedioic acid, is a naturally occurring saturated dicarboxylic acid with the chemical formula C10H18O4.[1][2][3] It typically appears as a white, flaky, or powdered solid.[2][4] The following tables summarize the key quantitative data regarding its melting and boiling points.

Table 1: Melting Point of this compound

ParameterValueReference
Melting Point131 - 137 °C[2][5]
Melting Point133 - 137 °C[5]
Melting Point134.5 °C[1]
Melting Point153 °F (approximately 67.2 °C)[4][6][7]

Note: The variation in melting point can be attributed to the purity of the sample.

Table 2: Boiling Point of this compound at Various Pressures

PressureBoiling PointReference
100 mmHg294.4 - 294.5 °C[1][2][5]
50 mmHg273 °C[1]
15 mmHg243.5 °C[1]
10 mmHg232 °C[1]
760 mmHgDecomposes before boiling[4]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following are standard laboratory protocols for these measurements.

Determination of Melting Point (Capillary Method)

The capillary method is a widely used technique for determining the melting point of a solid organic compound.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating medium (e.g., mineral oil)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: The this compound sample should be thoroughly dried and finely powdered using a mortar and pestle.

  • Capillary Tube Filling: A small amount of the powdered sample is introduced into the open end of a capillary tube and compacted at the sealed bottom by tapping.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) or placed in a digital melting point apparatus.

  • Heating: The heating medium is heated gradually, with constant stirring to ensure a uniform temperature distribution. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the this compound begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. The melting point is reported as this range. For a pure substance, this range is typically narrow.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid can also be determined using a capillary-based method, often referred to as the Siwoloboff method.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube or a beaker with a suitable heating liquid)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Sample Preparation: A small amount of liquid this compound (if in liquid form, or a molten sample) is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube with the open end downwards.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a heating bath.

  • Heating: The bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and escape as bubbles.

  • Observation: The heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops, and the liquid begins to be drawn into the capillary tube.

Industrial Production Workflow of this compound

This compound is primarily produced from castor oil through a multi-step chemical process. The following diagram illustrates the key stages of this industrial synthesis.

G cluster_0 Raw Material cluster_1 Hydrolysis / Saponification cluster_2 Intermediate Product cluster_3 Alkali Fusion / Cracking cluster_4 Products cluster_5 Purification cluster_6 Final Product Castor Oil Castor Oil Hydrolysis Hydrolysis Castor Oil->Hydrolysis Ricinoleic Acid Ricinoleic Acid Hydrolysis->Ricinoleic Acid Alkali Fusion Alkali Fusion Ricinoleic Acid->Alkali Fusion Crude this compound Crude this compound Alkali Fusion->Crude this compound 2-Octanol 2-Octanol Alkali Fusion->2-Octanol Byproduct Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Industrial synthesis of this compound from castor oil.

References

An In-depth Technical Guide to the Natural Sources of Sebacic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sebacic acid, a ten-carbon dicarboxylic acid, is a valuable platform chemical with diverse applications in polymers, plasticizers, lubricants, and cosmetics. Its natural origin makes it an attractive alternative to petroleum-based chemicals. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on its production from castor oil, its occurrence in other natural products, and emerging biotechnological production routes. Detailed experimental protocols for production, purification, and quantification are provided, along with quantitative data and pathway visualizations to support research and development efforts.

Primary Natural Source: Castor Oil

The most significant and commercially utilized natural source of this compound is castor oil, derived from the seeds of the castor bean plant (Ricinus communis).[1][2][3] this compound itself is not present in castor oil; rather, it is produced through the chemical cleavage of ricinoleic acid, which constitutes approximately 85-95% of the fatty acids in castor oil.[1][4]

Chemical Conversion of Ricinoleic Acid to this compound

The industrial production of this compound from castor oil is a well-established process involving the alkali fusion of ricinoleic acid.[1][4] This process typically involves heating castor oil or ricinoleic acid with a strong alkali, such as sodium hydroxide (B78521), at high temperatures.[1] The reaction proceeds via the cleavage of the C-C bond adjacent to the hydroxyl group of ricinoleic acid, yielding disodium (B8443419) sebacate (B1225510) and 2-octanol.[4] Subsequent acidification precipitates this compound, which can then be purified.

Signaling Pathway: Chemical Conversion of Ricinoleic Acid

G ricinoleic_acid Ricinoleic Acid (from Castor Oil) naoh NaOH, Heat (Alkali Fusion) ricinoleic_acid->naoh Reacts with cleavage Oxidative Cleavage naoh->cleavage disodium_sebacate Disodium Sebacate cleavage->disodium_sebacate Yields octanol 2-Octanol (Byproduct) cleavage->octanol Yields acidification Acidification (e.g., H₂SO₄) disodium_sebacate->acidification Reacts with sebacic_acid This compound acidification->sebacic_acid Forms purification Purification sebacic_acid->purification pure_sebacic_acid High-Purity this compound purification->pure_sebacic_acid

Caption: Chemical conversion of ricinoleic acid to this compound via alkali fusion.

Quantitative Data: Yield of this compound from Castor Oil and its Derivatives

The yield of this compound is influenced by various factors, including the starting material, catalyst, reaction temperature, and time.

Starting MaterialCatalystTemperature (K)Time (h)Oleochemical/NaOH RatioMax. Yield (%)Reference
Castor OilPb₃O₄ (1%)553515:1468.8[4][5]
Methyl RicinoleatePb₃O₄ (1%)553315:1477.7[4][5]
Sodium RicinoleatePb₃O₄ (1%)553315:1280.1[4][5]
Ricinoleic AcidPb₃O₄ (1%)553315:1478.6[4][5]
Sodium RicinoleateFe₂O₃ (1%)54315:4 (w/w with KOH)70.2[6]
Castor OilMicrowave-assisted~5530.421:2.5 (w/w)85[4]
Castor OilFe₂O₃ on Activated Carbon---83.4[7]
Experimental Protocol: Alkali Fusion of Castor Oil

This protocol is a generalized procedure based on common methodologies.[1][4][5]

Materials:

  • Castor oil

  • Sodium hydroxide (NaOH)

  • Lead(II,IV) oxide (Pb₃O₄) or Iron(III) oxide (Fe₂O₃) as catalyst

  • Sulfuric acid (H₂SO₄) for acidification

  • High-boiling point solvent (e.g., liquid paraffin) (optional)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle

Procedure:

  • Saponification (optional but recommended): To improve yield and reduce reaction time, first saponify the castor oil to obtain ricinoleic acid. This is achieved by heating the castor oil with an aqueous solution of NaOH.

  • Alkali Fusion:

    • In the reaction vessel, combine ricinoleic acid (or castor oil), NaOH, and the catalyst. The optimal ratio of oleochemical to NaOH is crucial and should be determined based on the starting material (see table above).

    • If using a solvent to reduce viscosity, add it to the mixture.

    • Heat the mixture to the desired reaction temperature (typically 270-280°C or 543-553 K) with constant stirring.

    • Maintain the reaction for the specified duration (3-5 hours for conventional heating, shorter for microwave-assisted methods).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and dissolve it in water.

    • Acidify the solution with sulfuric acid to a pH of approximately 6. This will precipitate unreacted fatty acids and byproducts, which can be removed by filtration.

    • Further acidify the filtrate to a pH of about 2 to precipitate the this compound.

    • Filter the crude this compound and wash it with hot water to remove impurities.

    • Recrystallize the this compound from hot water or a suitable organic solvent to obtain a high-purity product.

Experimental Workflow: Alkali Fusion of Castor Oil

G start Start: Castor Oil saponification Saponification with NaOH (optional) start->saponification alkali_fusion Alkali Fusion (NaOH, Catalyst, Heat) start->alkali_fusion Direct Route ricinoleic_acid Ricinoleic Acid saponification->ricinoleic_acid ricinoleic_acid->alkali_fusion reaction_mixture Reaction Mixture (Disodium Sebacate, 2-Octanol, etc.) alkali_fusion->reaction_mixture dissolution Dissolve in Water reaction_mixture->dissolution acidification1 Acidify to pH ~6 with H₂SO₄ dissolution->acidification1 filtration1 Filter to Remove Byproducts acidification1->filtration1 filtrate Filtrate (Sodium Sebacate Solution) filtration1->filtrate acidification2 Acidify to pH ~2 with H₂SO₄ filtrate->acidification2 precipitation Precipitation of this compound acidification2->precipitation filtration2 Filter and Wash precipitation->filtration2 crude_sebacic Crude this compound filtration2->crude_sebacic recrystallization Recrystallization crude_sebacic->recrystallization end End: Pure this compound recrystallization->end

Caption: Experimental workflow for the production and purification of this compound.

Other Natural Occurrences

While castor oil is the primary source for industrial production, this compound is also found in other natural contexts, albeit in smaller quantities.

Royal Jelly

This compound is a component of royal jelly, a secretion from honey bees used in the nutrition of larvae and adult queens.[8][9][10] It is present alongside other unique fatty acids like 10-hydroxy-2-decenoic acid (10H2DA).[8] In fact, 10H2DA can be metabolized into this compound.[11][12] The presence of this compound in royal jelly contributes to its biological properties, including anti-inflammatory effects.[8][9] However, due to the limited availability and high value of royal jelly, it is not a viable source for large-scale this compound production.

Suberin

This compound is a monomeric component of suberin, a complex polyester (B1180765) biopolymer found in the cell walls of certain plant tissues, such as cork and the outer layers of roots.[13] Suberin acts as a protective barrier against water loss and pathogens.[13] The composition of suberin varies between plant species, but it generally contains long-chain fatty acids, ω-hydroxy acids, and dicarboxylic acids, including this compound.[14] Extraction of this compound from suberin requires depolymerization, typically through alkaline hydrolysis or methanolysis.[14][15] Research in this area is ongoing, but it is not yet a commercially competitive method.

Biotechnological Production: A Green Alternative

Microbial fermentation is emerging as a sustainable and environmentally friendly route for this compound production.[16] Genetically engineered yeast, particularly Candida tropicalis, has been developed to produce this compound from renewable feedstocks.[16][17]

Microbial ω-Oxidation Pathway

The biotechnological production of this compound typically utilizes the ω-oxidation pathway in microorganisms. In this pathway, a terminal methyl group of a fatty acid or alkane is hydroxylated, followed by successive oxidations to a carboxyl group, forming a dicarboxylic acid.[16] Strains of Candida tropicalis are often engineered with a blocked β-oxidation pathway to prevent the degradation of the fatty acid substrate and enhance the accumulation of the desired dicarboxylic acid.[16]

Signaling Pathway: Microbial Production of this compound

G substrate n-Decane or Decanoic Acid Methyl Ester candida Engineered Candida tropicalis substrate->candida Substrate omega_oxidation ω-Oxidation Pathway candida->omega_oxidation Mediates hydroxylation Hydroxylation omega_oxidation->hydroxylation Step 1 oxidation1 Alcohol Oxidation hydroxylation->oxidation1 Step 2 oxidation2 Aldehyde Oxidation oxidation1->oxidation2 Step 3 sebacic_acid This compound oxidation2->sebacic_acid Forms purification Purification (Acid Precipitation, Recrystallization) sebacic_acid->purification pure_sebacic_acid High-Purity this compound purification->pure_sebacic_acid

Caption: Microbial production of this compound via the ω-oxidation pathway.

Quantitative Data: Microbial Production of this compound
MicroorganismSubstrateProduction MethodTiter (g/L)Productivity (g/L/h)Molar Yield (%)Reference
Engineered C. tropicalisDecanoic Acid Methyl EsterFed-batch Fermentation98.30.57>98[16]
Experimental Protocol: Microbial Production of this compound

This protocol is a generalized procedure based on published methods for fed-batch fermentation.[16][17]

Materials:

  • Genetically engineered Candida tropicalis strain (β-oxidation blocked)

  • Seed culture medium

  • Fermentation medium (containing glucose, nitrogen source, phosphate, etc.)

  • Decane or decanoic acid methyl ester (substrate)

  • Fermenter with controls for pH, temperature, and dissolved oxygen

  • Acids and bases for pH control

  • Antifoaming agent

Procedure:

  • Seed Culture Preparation: Inoculate the engineered C. tropicalis into a seed culture medium and incubate until a suitable cell density is reached.

  • Fermentation:

    • Transfer the seed culture to the fermenter containing the fermentation medium.

    • Maintain the fermentation conditions (e.g., temperature at 30°C, pH at 6.0, and dissolved oxygen above 20%).

    • Once the initial glucose is consumed, start feeding the substrate (decane or decanoic acid methyl ester) and a concentrated nutrient solution.

    • Monitor cell growth and this compound production throughout the fermentation process.

  • Purification:

    • After fermentation, separate the cells from the broth by centrifugation or filtration.

    • Acidify the supernatant to a low pH (e.g., 2.0) to precipitate the this compound.

    • Collect the precipitated this compound by filtration.

    • Wash the crude this compound with water.

    • Further purify by recrystallization to obtain a high-purity product.

Analytical Methods for Quantification

Accurate quantification of this compound is essential for process monitoring and quality control. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed techniques.

GC-MS Analysis

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis.[18] Silylation is a common derivatization method.

Experimental Protocol: GC-MS with Silylation

Materials:

  • This compound sample

  • Internal standard (e.g., deuterated this compound)

  • Pyridine (B92270)

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Solvent (e.g., acetonitrile)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent.

    • Add the internal standard.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add pyridine and the silylating agent.

    • Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to ensure complete derivatization.

    • Cool the sample to room temperature.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use an appropriate temperature program for the GC oven to separate the analytes.

    • The mass spectrometer is typically operated in full scan or selected ion monitoring (SIM) mode for detection and quantification.

    • Quantify the this compound by comparing its peak area to that of the internal standard using a calibration curve.

Experimental Workflow: GC-MS Analysis of this compound

G start Start: this compound Sample add_is Add Internal Standard start->add_is dry_down Evaporate to Dryness add_is->dry_down derivatization Derivatization (Silylation) dry_down->derivatization gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis data_processing Data Processing and Quantification gc_ms_analysis->data_processing end End: this compound Concentration data_processing->end

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

HPLC-RID Analysis

HPLC with a refractive index detector (RID) is a straightforward method for quantifying this compound without derivatization, suitable for relatively high concentrations.[19]

Experimental Protocol: HPLC-RID

Materials:

  • This compound sample

  • Internal standard (e.g., adipic acid)

  • HPLC grade methanol (B129727)

  • HPLC grade water

  • Acetic acid

  • HPLC system with a C18 reversed-phase column and a refractive index detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a 50:50 (v/v) mixture of methanol and 1% acetic acid in water.[19] Degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Add the internal standard.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run the analysis in isocratic mode.

    • Quantify this compound by comparing its peak area to that of the internal standard using a calibration curve.

Conclusion

This compound is a naturally derived dicarboxylic acid with significant industrial importance. The primary and most economically viable natural source is castor oil, from which this compound is produced via the alkali fusion of ricinoleic acid. While this compound is also found in royal jelly and as a component of suberin, these sources are not practical for large-scale production. The emergence of biotechnological routes using engineered microorganisms presents a promising and sustainable alternative for the future production of this compound. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, biotechnology, and drug development who are working with or exploring the applications of this versatile bio-based chemical.

References

A Comprehensive Technical Guide to Sebacic Acid Derivatives: Properties, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Sebacic acid, a naturally occurring dicarboxylic acid, and its derivatives have garnered significant attention in the scientific community, particularly in the fields of polymer chemistry and drug development. Their biocompatibility, biodegradability, and versatile chemical nature make them ideal candidates for a wide range of applications, from building blocks for novel polymers to functional excipients in pharmaceutical formulations. This guide provides an in-depth overview of the core properties, experimental protocols, and biological significance of this compound derivatives for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound Derivatives

This compound derivatives encompass a broad class of molecules, including esters, amides, and polymers. Their physical and chemical characteristics can be tailored by modifying the functional groups attached to the carboxylic acid moieties. A summary of key quantitative data for representative derivatives is presented below.

Table 1: Physicochemical Properties of Selected this compound Derivatives

Derivative NameChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compoundC₁₀H₁₈O₄202.25133-137294.4 (at 100 mmHg)Slightly soluble in water; soluble in ethanol, ether
Diethyl SebacateC₁₄H₂₆O₄258.36-1308Insoluble in water; soluble in organic solvents
Dioctyl SebacateC₂₆H₅₀O₄426.67-48256 (at 5 mmHg)Insoluble in water; soluble in organic solvents
Sebacoyl ChlorideC₁₀H₁₆Cl₂O₂239.14-7 to -5168 (at 13 mmHg)Decomposes in water
Poly(sebacic anhydride)(C₁₀H₁₆O₃)nVariable79-81-Insoluble in water; soluble in chlorinated hydrocarbons

Applications in Drug Development

The unique properties of this compound derivatives make them valuable in various aspects of drug development:

  • Drug Delivery Systems: Biodegradable polymers derived from this compound, such as poly(sebacic anhydride) (PSA), are used to create microparticles, nanoparticles, and implants for controlled drug release. These polymers degrade in the body into non-toxic products, making them suitable for delivering a wide range of therapeutic agents, including anticancer drugs and proteins.

  • Permeation Enhancers: Certain this compound esters have been investigated for their ability to enhance the permeation of drugs through the skin and other biological membranes.

  • Prodrugs: this compound can be used as a linker to create prodrugs, which are inactive forms of a drug that are metabolized in the body to release the active agent. This approach can improve a drug's solubility, stability, and pharmacokinetic profile.

  • Biomaterials: The biocompatibility and mechanical properties of this compound-based polymers make them suitable for use in tissue engineering scaffolds and medical devices.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of a common this compound derivative, poly(sebacic anhydride), and a typical workflow for evaluating its use in a drug delivery system.

3.1. Synthesis of Poly(sebacic anhydride) (PSA)

Poly(sebacic anhydride) is often synthesized via the melt-polycondensation of this compound monomers.

Methodology:

  • Pre-polymer Formation: this compound is refluxed in an excess of acetic anhydride (B1165640) for 30 minutes to form a this compound prepolymer.

  • Purification: The prepolymer is purified by recrystallization from a mixture of dry toluene (B28343) and hexane.

  • Polymerization: The purified prepolymer is heated under a vacuum at 180°C for 90 minutes to induce melt-polycondensation.

  • Isolation: The resulting polymer is isolated and stored in a desiccator to prevent hydrolysis.

3.2. Characterization of PSA

The synthesized polymer is characterized to determine its molecular weight, structure, and thermal properties.

Methodology:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the characteristic anhydride bonds (peaks around 1740 and 1810 cm⁻¹).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

3.3. Preparation and Evaluation of Drug-Loaded Microspheres

PSA can be used to encapsulate a drug for controlled release.

Methodology:

  • Encapsulation: A solution of PSA and the drug in a suitable solvent (e.g., dichloromethane) is emulsified in an aqueous solution containing a surfactant. The solvent is then evaporated to form solid microspheres.

  • Characterization: The microspheres are characterized for their size, morphology (using scanning electron microscopy), and drug loading efficiency.

  • In Vitro Drug Release: The microspheres are incubated in a buffer solution at 37°C, and samples are withdrawn at various time points to measure the concentration of the released drug using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Visualizing Workflows and Pathways

4.1. Experimental Workflow for PSA-based Drug Delivery

The following diagram illustrates the general workflow from the synthesis of poly(sebacic anhydride) to the evaluation of its drug release properties.

G cluster_synthesis Synthesis & Characterization cluster_formulation Drug Formulation cluster_evaluation Evaluation A This compound Monomer B Melt Polycondensation A->B C Poly(sebacic anhydride) B->C D Characterization (GPC, FTIR, DSC) C->D E Drug Encapsulation C->E Polymer F Drug-loaded Microspheres E->F G In Vitro Release Study F->G H Data Analysis G->H G A This compound Derivative B Membrane Receptor A->B Binds to C Signal Transduction Cascade B->C Activates D Transcription Factor Activation C->D Leads to E Gene Expression Modulation D->E Induces F Cellular Response (e.g., Anti-inflammatory Effect) E->F Results in

Biodegradability of sebacic acid-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biodegradability of Sebacic Acid-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a naturally derived C10 dicarboxylic acid, serves as a fundamental building block for a versatile class of biodegradable polymers.[1][2] These polymers, including polyesters and polyanhydrides, are gaining significant traction in biomedical applications like drug delivery and tissue engineering due to their excellent biocompatibility, tunable mechanical properties, and controlled degradation profiles.[3][4] This guide provides a comprehensive technical overview of the biodegradation of this compound-based polymers, focusing on degradation mechanisms, quantitative data, and standardized experimental protocols. It is designed to be a critical resource for professionals engaged in the development and evaluation of these advanced biomaterials.

Introduction to this compound-Based Polymers

This compound's linear, ten-carbon structure allows for the synthesis of a wide range of polymers through polycondensation reactions.[1] The resulting materials are often semi-crystalline and exhibit properties that can be tailored by copolymerization or blending. Key examples include:

  • Poly(glycerol sebacate) (PGS): An elastomeric polyester (B1180765) formed from this compound and glycerol (B35011).[3][5] It is renowned for its rubber-like flexibility and biocompatibility, making it ideal for soft tissue engineering.[3][4] Its degradation byproducts, glycerol and this compound, are non-toxic.[5]

  • Poly(sebacic anhydride) (PSA): A member of the polyanhydride family, known for its characteristic surface erosion.[6][7] This property is highly desirable for controlled drug delivery applications, as the release of therapeutic agents can be directly correlated with the rate of polymer mass loss.[7]

  • Copolymers and Blends: To achieve specific degradation kinetics or mechanical properties, this compound is often copolymerized with other monomers like salicylic (B10762653) acid, ricinoleic acid, or adipic acid.[6][8][9][10] Blending with other biodegradable polymers such as polycaprolactone (B3415563) (PCL) is also a common strategy to modulate degradation rates.[11][12]

Mechanisms of Biodegradation

The degradation of this compound-based polymers is a complex process governed by several mechanisms, primarily hydrolysis and enzymatic action, which dictate whether the polymer erodes from the surface or throughout its bulk.

Hydrolytic Degradation

The primary mechanism for the breakdown of this compound-based polyesters and polyanhydrides is the hydrolysis of their ester or anhydride (B1165640) linkages.[6][13] This process involves the cleavage of polymer chains by water molecules. The rate of hydrolysis is significantly influenced by the polymer's hydrophobicity; more hydrophobic polymers exhibit slower degradation rates.[6][14] For instance, the more hydrophobic poly(sebacic anhydride) degrades more slowly than the less hydrophobic poly(adipic anhydride).[6][14]

Enzymatic Degradation

In biological environments, enzymes can play a significant role in accelerating polymer degradation.[15] Lipases, for example, can catalyze the hydrolysis of the ester bonds in polymers like poly(hexamethylene sebacate) and PGS.[13][15]

Surface vs. Bulk Erosion

A critical distinction in polymer degradation is the erosion pattern:

  • Surface Erosion: This is characteristic of hydrophobic polymers like polyanhydrides (e.g., PSA), where the rate of water penetration into the bulk is slower than the rate of hydrolysis at the surface.[7][16] This leads to a gradual, linear mass loss over time, with the device maintaining its geometric form.[16] This predictable erosion is highly advantageous for achieving zero-order drug release kinetics.[7]

  • Bulk Erosion: In contrast, polymers like poly(lactic-co-glycolic acid) (PLGA) undergo bulk erosion, where water rapidly penetrates the entire polymer matrix, causing hydrolysis throughout the material.[7] This results in a more uniform and often faster initial reduction in molecular weight.[7]

Metabolic Fate of Degradation Products

The degradation of this compound-based polymers ultimately releases the constituent monomers into the physiological environment. For a polymer like poly(ethylene glycol)-sebacate, the byproducts are dicarboxylic acids (this compound) and alcohols.[17][18] this compound is a natural metabolite that can be processed through the Krebs cycle via its conversion to acetyl-CoA and succinyl-CoA, with a significant portion being eliminated as CO2.[17][18][19] This metabolic clearance pathway underscores the high biocompatibility of these polymers.

Metabolic Fate of this compound Polymer Degradation Products Polymer This compound-Based Polymer Matrix Hydrolysis Hydrolysis / Enzymatic Action Polymer->Hydrolysis Monomers This compound & Other Monomers (e.g., Glycerol) Hydrolysis->Monomers Release Metabolism Cellular Metabolism Monomers->Metabolism Uptake Krebs Krebs Cycle Metabolism->Krebs Forms Acetyl-CoA & Succinyl-CoA Elimination CO2 + H2O (Elimination) Krebs->Elimination

Metabolic pathway of this compound polymer byproducts.

Factors Influencing Biodegradation Rate

The degradation kinetics of this compound polymers can be precisely controlled by manipulating several intrinsic and extrinsic factors.

Key Factors Influencing Polymer Biodegradation cluster_polymer Polymer Characteristics cluster_env Environmental Factors DegradationRate Biodegradation Rate Crystallinity Crystallinity Crystallinity->DegradationRate Higher crystallinity slows degradation Hydrophobicity Hydrophobicity Hydrophobicity->DegradationRate Higher hydrophobicity slows degradation MW Molecular Weight MW->DegradationRate Higher MW can slow degradation Composition Copolymer Composition Composition->DegradationRate Copolymers can alter (accelerate/decelerate) Dimensions Sample Dimensions Dimensions->DegradationRate Affects surface area & diffusion path Temperature Temperature Temperature->DegradationRate Higher temp accelerates hydrolysis pH pH pH->DegradationRate Affects hydrolysis rate Enzymes Enzymes & Microbes Enzymes->DegradationRate Catalyze bond cleavage Workflow for ASTM D5338 Biodegradation Testing Start Start PrepareSample Prepare Test Material (e.g., powder, film) Start->PrepareSample PrepareCompost Prepare Inoculum (Mature Compost) Start->PrepareCompost Mix Mix Sample with Compost & Substrate PrepareSample->Mix PrepareCompost->Mix Incubate Incubate in Bioreactor (e.g., 58°C) Mix->Incubate Aerate Supply CO2-free Air Incubate->Aerate MeasureCO2 Trap & Quantify Evolved CO2 Incubate->MeasureCO2 Analyze Calculate % Biodegradation vs. Theoretical Max MeasureCO2->Analyze Periodically End End (45-180 days) Analyze->End

References

The Pivotal Role of Sebacic Acid in Advancing Biomedical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sebacic acid, a naturally occurring dicarboxylic acid derived from castor oil, has emerged as a critical building block in the development of advanced biomaterials.[1][2][3] Its inherent biocompatibility, biodegradability, and versatile chemical functionality have propelled its use in a myriad of biomedical applications, ranging from tissue engineering and regenerative medicine to sophisticated drug delivery systems.[1][4] This technical guide provides an in-depth exploration of the core applications of this compound-based polymers, detailing experimental protocols, presenting key quantitative data, and visualizing complex biological and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: The Rise of a Bio-Based Workhorse

The demand for biocompatible and biodegradable materials is a driving force in modern medicine and materials science.[1] this compound, a ten-carbon aliphatic dicarboxylic acid, has garnered significant attention as a monomer for synthesizing a diverse range of polyesters and polyanhydrides with tunable mechanical properties, degradation kinetics, and excellent safety profiles.[2][3][5] Its degradation products are non-toxic and readily metabolized by the body, minimizing adverse inflammatory responses.[2][5]

Two of the most prominent classes of this compound-based polymers in biomedical research are:

  • Poly(glycerol sebacate) (PGS): An elastomeric and biodegradable thermoset polymer synthesized from glycerol (B35011) and this compound.[3][6] Its soft tissue-like mechanical properties make it an ideal candidate for tissue engineering applications.[1][6]

  • Poly(sebacic anhydride) (PSA): A class of biodegradable polymers known for their surface-eroding properties, which are highly advantageous for controlled drug delivery applications.[2][7][8]

This guide will delve into the synthesis, characterization, and application of these and other this compound-based polymers, providing the necessary technical details for their implementation in a research and development setting.

Applications in Biomedical Research

The versatility of this compound has led to its application in several key areas of biomedical research.

Tissue Engineering

This compound-based polymers, particularly PGS, are extensively used to fabricate scaffolds for the regeneration of both soft and hard tissues. These scaffolds can mimic the mechanical properties of native tissues, providing a suitable environment for cell attachment, proliferation, and differentiation.[2] Applications include the regeneration of cartilage, bone, skin, and even cardiovascular and neural tissues.[1][4] For instance, blending polycaprolactone (B3415563) (PCL) with this compound has been shown to create injectable and biodegradable gels that promote the differentiation of mesenchymal stem cells and are suitable for bone tissue engineering.[9]

Drug Delivery

The controlled and sustained release of therapeutic agents is a cornerstone of modern pharmacology. Polymers synthesized from this compound can be engineered to encapsulate drugs and release them in a predictable manner.[1] The degradation rate of these polymers can be tailored to control the drug release profile, minimizing side effects and maximizing therapeutic efficacy.[1][3] A notable clinical example is the Gliadel® wafer, a bioresorbable implant made from a polyanhydride copolymer of carboxyphenoxy propane (B168953) and this compound, which delivers the anticancer agent carmustine (B1668450) directly to brain tumor sites.[4][10]

Wound Healing and Biomedical Adhesives

Hydrogels and matrices formulated with this compound can create a moist environment conducive to cell proliferation and tissue regeneration in wound healing applications.[1] These formulations can also act as a protective barrier against infection.[1] Furthermore, the elastomeric and bioadhesive properties of certain this compound-crosslinked polymers make them suitable for use as surgical sealants and adhesives.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-based polymers, providing a comparative overview of their performance.

Table 1: In Vitro Biocompatibility Data

Polymer/MaterialCell TypeAssayResult (Cell Viability)Reference
Polycaprolactone (PCL) and this compound (SA) blendOsteoblasts-> 90%[5]
Poly(glycerol sebacate) (PGS)L929 mouse fibroblasts-93 ± 13%[5]
PCL-SA gel-Cell assays> 90%[11]

Table 2: In Vivo Biocompatibility and Inflammatory Response

Polymer/MaterialAnimal ModelImplantation SiteObservationReference
Poly(this compound-co-ricinoleic acid)MouseSubcutaneousMinor inflammation at 1 week, no inflammation at 3 weeks.[12]
Poly(glycerol sebacate) (PGS)RatSubcutaneousMinimal inflammatory response, formation of a thin fibrous capsule.[5]
PEG/Sebacic acid hydrogel-SubcutaneousMinimal inflammatory response, similar to PLGA control.[12][13]
PCL-SA gel blendsRatsSubcutaneous and boneNo adverse reactions observed.[14][9]

Table 3: Degradation Data

Polymer/MaterialConditionDegradation Rate/Weight LossReference
Poly(sebacic anhydride) (PSA)In vitro (PBS, 37°C)Near zero-order kinetics (surface erosion)[12]
Ricinoleic acid-based polyesterPBS0.009–0.038 h⁻¹[2]
PEG/Sebacic acid hydrogelIn vivo~42-52% weight loss after 12 weeks[2][13][15]
Poly(glycerol sebacate) (PGS)In vitro (PBS, 37°C)17 ± 6% after 60 days[16]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound-based polymers.

Synthesis of Poly(glycerol sebacate) (PGS)

This protocol describes the two-step polycondensation synthesis of PGS.

Materials:

  • Glycerol

  • This compound

  • Argon or Nitrogen gas

  • Vacuum oven

Protocol:

  • Prepolymerization:

    • Combine equimolar amounts of glycerol and this compound in a reaction vessel.[17]

    • Heat the mixture to 120°C under an argon atmosphere with constant stirring for 24 hours to form a prepolymer.[17]

  • Crosslinking (Curing):

    • Transfer the viscous prepolymer into a suitable mold.

    • Place the mold in a vacuum oven and heat at 120-130°C under vacuum for 48 to 168 hours.[2] The duration of curing will influence the final mechanical properties of the PGS elastomer.[2]

    • Allow the PGS elastomer to cool to room temperature before removal from the mold.

Synthesis of Poly(sebacic anhydride) (PSA) via Melt Polycondensation

This protocol details the synthesis of PSA, a surface-eroding polymer ideal for drug delivery.

Materials:

  • This compound (recrystallized)

  • Acetic anhydride (B1165640)

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Vacuum pump

Protocol:

  • Monomer Activation (Prepolymer Synthesis):

    • In the reaction flask, combine recrystallized this compound with an excess of acetic anhydride (e.g., 1:20 w/v ratio).[8]

    • Reflux the mixture for 30 minutes with constant stirring.[2] This step converts the dicarboxylic acid to a mixed anhydride prepolymer.

  • Removal of Acetic Anhydride:

    • Evaporate the excess acetic anhydride under vacuum.[2]

  • Polymerization:

    • Subject the resulting prepolymer to melt condensation polymerization at 160-180°C under high vacuum for several hours to form poly(sebacic anhydride).[2]

In Vitro Degradation Study

This protocol assesses the degradation of this compound-based polymer scaffolds in a simulated physiological environment.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Polymer scaffolds of known initial weight (Wi)

  • Incubator at 37°C

  • Lyophilizer or vacuum oven

Protocol:

  • Place pre-weighed polymer scaffolds into individual sterile containers.

  • Add a sufficient volume of PBS (pH 7.4) to completely immerse the scaffolds.

  • Incubate the samples at 37°C.

  • At predetermined time points (e.g., 1, 3, 7, 14, 28, and 60 days), remove the scaffolds from the PBS.

  • Rinse the scaffolds with deionized water to remove any salt residues.

  • Lyophilize or dry the scaffolds in a vacuum oven until a constant weight is achieved (Wf).

  • Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(Wi - Wf) / Wi] * 100.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes and pathways related to this compound in biomedical research.

Synthesis_of_PGS cluster_prepolymerization Prepolymerization (120°C, Argon) cluster_curing Crosslinking (120-130°C, Vacuum) Glycerol Glycerol Reaction_Vessel Reaction Vessel Glycerol->Reaction_Vessel Sebacic_Acid This compound Sebacic_Acid->Reaction_Vessel Prepolymer Viscous Prepolymer Reaction_Vessel->Prepolymer 24h Mold Mold Prepolymer->Mold Vacuum_Oven Vacuum Oven Mold->Vacuum_Oven PGS_Elastomer PGS Elastomer Vacuum_Oven->PGS_Elastomer 48-168h

Caption: Workflow for the synthesis of Poly(glycerol sebacate) (PGS).

Drug_Delivery_Workflow cluster_formulation Formulation cluster_application Application Sebacic_Acid_Polymer This compound-Based Polymer (e.g., PSA) Encapsulation Encapsulation Sebacic_Acid_Polymer->Encapsulation Therapeutic_Agent Therapeutic Agent Therapeutic_Agent->Encapsulation Drug_Loaded_Polymer Drug-Loaded Polymer (e.g., Microspheres, Implant) Encapsulation->Drug_Loaded_Polymer Administration Administration to Body (e.g., Injection, Implantation) Drug_Loaded_Polymer->Administration Degradation Polymer Degradation (Surface Erosion) Administration->Degradation Physiological Environment Drug_Release Controlled Drug Release Degradation->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Inflammatory_Pathway cluster_pathways Intracellular Signaling LPS LPS JNK_p38 JNK/p38 Phosphorylation LPS->JNK_p38 NFkB NF-κB Nuclear Accumulation LPS->NFkB IRF3 IRF3 Signaling LPS->IRF3 IFNb IFN-β IRF3->IFNb STAT STAT Axis IFNb->STAT IL6 IL-6 mRNA Expression STAT->IL6 Sebacic_Acid This compound Sebacic_Acid->IRF3 Inhibits

References

Sebacic Acid Production via Microbial Fermentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacic acid, a ten-carbon dicarboxylic acid (1,10-decanedioic acid), is a valuable platform chemical with diverse industrial applications, including the manufacturing of polymers, plasticizers, lubricants, and cosmetics.[1] Traditionally, this compound is produced through the alkaline pyrolysis of castor oil, a process that is energy-intensive.[1][2] Microbial fermentation presents a promising and more sustainable alternative, utilizing renewable feedstocks and milder reaction conditions. This technical guide provides an in-depth overview of the core principles and methodologies for producing this compound via microbial fermentation, with a primary focus on the well-studied yeast, Candida tropicalis.

Core Metabolic Pathways in Candida tropicalis

The microbial production of this compound in Candida tropicalis hinges on the interplay between two key metabolic pathways: the ω-oxidation pathway and the β-oxidation pathway. The strategic engineering of these pathways is crucial for achieving high yields of this compound.

The ω-Oxidation Pathway: Biosynthesis of Dicarboxylic Acids

The ω-oxidation pathway is responsible for the conversion of fatty acids into dicarboxylic acids. This pathway involves a series of enzymatic reactions that occur primarily in the endoplasmic reticulum. The key steps are:

  • ω-Hydroxylation: The terminal methyl group of a fatty acid is hydroxylated to form an ω-hydroxy fatty acid. This initial and rate-limiting step is catalyzed by a cytochrome P450 monooxygenase system, which includes a cytochrome P450 enzyme (CYP) and an NADPH-cytochrome P450 reductase (CPR).[3][4]

  • Oxidation to Aldehyde: The ω-hydroxy fatty acid is then oxidized to an ω-oxo fatty acid (an aldehyde) by fatty alcohol oxidase (FAO).[5]

  • Oxidation to Dicarboxylic Acid: Finally, the ω-oxo fatty acid is oxidized to the corresponding α,ω-dicarboxylic acid, such as this compound, by a fatty aldehyde dehydrogenase (FAD).[5]

The β-Oxidation Pathway: A Competing Degradative Route

The β-oxidation pathway is the primary mechanism for fatty acid degradation in yeast, breaking them down into acetyl-CoA units for energy production. This process occurs in the peroxisomes and directly competes with the ω-oxidation pathway for the fatty acid substrate. The first and committed step in this pathway is catalyzed by acyl-CoA oxidase, encoded by the POX genes (e.g., POX4 and POX5 in C. tropicalis).[6][7]

To channel the metabolic flux towards this compound production, it is essential to block the β-oxidation pathway. This is typically achieved through the genetic disruption of the POX genes.[6]

cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Fatty Acid Fatty Acid ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid Fatty Acid->ω-Hydroxy Fatty Acid Cytochrome P450 NADPH-Cytochrome P450 Reductase Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA ω-Oxo Fatty Acid ω-Oxo Fatty Acid ω-Hydroxy Fatty Acid->ω-Oxo Fatty Acid Fatty Alcohol Oxidase This compound This compound ω-Oxo Fatty Acid->this compound Fatty Aldehyde Dehydrogenase Acetyl-CoA Acetyl-CoA Fatty Acyl-CoA->Acetyl-CoA Acyl-CoA Oxidase (POX genes) Fatty Acid Substrate Fatty Acid Substrate Fatty Acid Substrate->Fatty Acid

Figure 1: Simplified metabolic pathways for this compound production in Candida tropicalis.

Genetic Engineering Strategies for Enhanced Production

To maximize the yield of this compound, metabolic engineering of Candida tropicalis is essential. The primary strategies involve blocking the competing β-oxidation pathway and enhancing the desired ω-oxidation pathway.

Blocking the β-Oxidation Pathway

The disruption of the acyl-CoA oxidase genes (POX4 and POX5) is a critical step to prevent the degradation of the fatty acid substrate and intermediates.[6] This redirects the metabolic flux towards the ω-oxidation pathway, leading to a significant increase in dicarboxylic acid accumulation.[6]

Enhancing the ω-Oxidation Pathway

To further boost the production of this compound, the rate-limiting step of the ω-oxidation pathway is targeted. This is achieved by overexpressing the genes encoding the cytochrome P450 monooxygenase and NADPH-cytochrome P450 reductase.[6] This increases the catalytic capacity of the cell to convert fatty acids into their ω-hydroxy derivatives, thereby enhancing the overall productivity of this compound.

Wild-type C. tropicalis Wild-type C. tropicalis Disrupt POX4 and POX5 genes Disrupt POX4 and POX5 genes (Block β-oxidation) Wild-type C. tropicalis->Disrupt POX4 and POX5 genes β-oxidation blocked strain β-oxidation blocked strain Disrupt POX4 and POX5 genes->β-oxidation blocked strain Overexpress Cytochrome P450 and\nNADPH-Cytochrome P450 Reductase Overexpress Cytochrome P450 and NADPH-Cytochrome P450 Reductase (Enhance ω-oxidation) β-oxidation blocked strain->Overexpress Cytochrome P450 and\nNADPH-Cytochrome P450 Reductase Engineered high-producing strain Engineered high-producing strain Overexpress Cytochrome P450 and\nNADPH-Cytochrome P450 Reductase->Engineered high-producing strain

Figure 2: Workflow for the genetic engineering of Candida tropicalis for enhanced this compound production.

Quantitative Data on this compound Production

The following table summarizes the key quantitative data from a fed-batch fermentation study using an engineered strain of Candida tropicalis.

ParameterValueReference
Titer 98.3 g/L[3]
Molar Yield >98%[3]
Productivity 0.57 g/L/h[3]
Purity (after purification) >99.8%[3]

Experimental Protocols

Protocol 1: Gene Disruption of POX4 and POX5 in Candida tropicalis

This protocol describes a general approach for the sequential disruption of the POX4 and POX5 genes using a recyclable marker system like the SAT1-flipper cassette.

Materials:

  • Candida tropicalis wild-type strain

  • Plasmids containing the SAT1-flipper cassette

  • Primers for amplifying homology arms flanking the POX4 and POX5 genes

  • Nourseothricin (clonNAT) for selection

  • Media for yeast growth and selection (YPD, SD)

  • Reagents for yeast transformation (e.g., lithium acetate (B1210297), PEG)

Methodology:

  • Construct Disruption Cassettes:

    • Amplify the 5' and 3' flanking regions (homology arms) of the POX4 gene from C. tropicalis genomic DNA via PCR.

    • Amplify the SAT1-flipper cassette from the corresponding plasmid.

    • Fuse the three fragments (5' homology arm - SAT1-flipper - 3' homology arm) using fusion PCR to create the POX4 disruption cassette.

    • Repeat the process for the POX5 gene.

  • First Allele Disruption (POX4):

    • Transform the wild-type C. tropicalis with the POX4 disruption cassette using a standard yeast transformation protocol (e.g., lithium acetate method).

    • Select for transformants on YPD plates containing nourseothricin.

    • Verify the correct integration of the cassette at the POX4 locus by colony PCR.

  • Marker Excision:

    • Induce the expression of the FLP recombinase (often by growing in a specific medium, e.g., maltose-containing medium for the MAL2 promoter) to excise the SAT1 marker, leaving behind one FRT site.

    • Select for marker-excised clones by replica plating on nourseothricin-containing and non-selective plates to identify nourseothricin-sensitive colonies.

  • Second Allele Disruption (POX4):

    • Repeat the transformation and selection steps using the same POX4 disruption cassette to disrupt the second allele in the now nourseothricin-sensitive strain.

  • Disruption of POX5:

    • Repeat steps 2-4 for the POX5 gene using the POX5 disruption cassette in the POX4 null mutant strain.

Protocol 2: Fed-Batch Fermentation for this compound Production

This protocol outlines a fed-batch fermentation process using an engineered, β-oxidation-blocked Candida tropicalis strain.

Materials:

  • Engineered C. tropicalis strain

  • Fermenter (e.g., 5-L) with controls for pH, temperature, and dissolved oxygen

  • Seed culture medium (e.g., YPD: 1% yeast extract, 2% peptone, 2% dextrose)

  • Fermentation medium: A typical medium contains glucose (e.g., 25-40 g/L), potassium nitrate (B79036) (e.g., 1.2-2.5 g/L), corn steep liquor (e.g., 2-5 g/L), yeast extract (e.g., 1-3 g/L), potassium dihydrogen phosphate (B84403) (e.g., 1.8-3.5 g/L), and ammonium (B1175870) sulfate (B86663) (e.g., 1.2-2 g/L).[8]

  • Feed solution (e.g., decanoic acid methyl ester or decane)

  • Base for pH control (e.g., NH₄OH)

  • Antifoaming agent

Methodology:

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered C. tropicalis into a flask containing seed culture medium.

    • Incubate at 30°C with shaking (e.g., 200 rpm) for approximately 24 hours.

  • Fermentation:

    • Inoculate the fermenter containing the fermentation medium with the seed culture.

    • Maintain the fermentation conditions: temperature at 30°C, and pH controlled at a range of 5.0-8.0.[8] The pH can be gradually increased during the fermentation to enhance product release.

    • Maintain dissolved oxygen levels above 20% by controlling agitation and aeration rates.

  • Fed-Batch Feeding:

    • After an initial batch growth phase (e.g., until the initial glucose is depleted), start the continuous or intermittent feeding of the substrate (e.g., decanoic acid methyl ester).

    • The feeding rate should be carefully controlled to avoid substrate toxicity and accumulation of inhibitory intermediates.

    • A co-feed of a carbon source like glucose or sucrose (B13894) can be employed to maintain cell viability and regenerate cofactors.

  • Monitoring:

    • Regularly monitor cell growth (OD₆₀₀), substrate consumption, and this compound production using analytical techniques such as HPLC.

Protocol 3: Purification of this compound from Fermentation Broth

This protocol describes the purification of this compound from the fermentation broth by acid precipitation and recrystallization.

Materials:

  • Fermentation broth containing this compound

  • Strong acid (e.g., HCl or H₂SO₄) for pH adjustment

  • Activated carbon (optional, for decolorization)

  • Deionized water

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or vacuum desiccator

Methodology:

  • Cell Removal:

    • Harvest the fermentation broth and remove the yeast cells by centrifugation or filtration.

  • Acid Precipitation:

    • Acidify the cell-free supernatant to a pH below 2.0 with a strong acid to precipitate the this compound.[9]

    • Allow the precipitate to fully form by holding the solution at a low temperature (e.g., 4°C).

  • Collection of Crude this compound:

    • Collect the precipitated crude this compound by vacuum filtration.

    • Wash the crude product with cold deionized water to remove residual acid and other water-soluble impurities.

  • Recrystallization:

    • Dissolve the crude this compound in a minimal amount of hot deionized water (e.g., near boiling).

    • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered to remove the carbon.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize the yield of crystals.

  • Final Product Isolation and Drying:

    • Collect the purified this compound crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold deionized water.

    • Dry the purified this compound in a drying oven at a temperature below its melting point (e.g., 80-100°C) or in a vacuum desiccator.

Fermentation Broth Fermentation Broth Cell Removal Cell Removal (Centrifugation/Filtration) Fermentation Broth->Cell Removal Cell-Free Supernatant Cell-Free Supernatant Cell Removal->Cell-Free Supernatant Acid Precipitation Acid Precipitation (pH < 2.0) Cell-Free Supernatant->Acid Precipitation Crude this compound Crude this compound Acid Precipitation->Crude this compound Recrystallization Recrystallization (Hot Water) Crude this compound->Recrystallization Purified this compound Purified this compound Recrystallization->Purified this compound

Figure 3: General workflow for the purification of this compound from fermentation broth.

Alternative Microbial Hosts and Production Strategies

While Candida tropicalis is a well-established host for this compound production, other microorganisms are also being explored.

  • Yarrowia lipolytica : This oleaginous yeast is a promising platform for the production of various fatty acid-derived chemicals, including dicarboxylic acids. Its ability to accumulate high levels of lipids and its well-developed genetic toolbox make it an attractive alternative to C. tropicalis.[10]

  • In Vitro Enzymatic Cascades: An alternative to whole-cell fermentation is the use of multi-enzyme cascade reactions in vitro. This approach offers greater control over reaction conditions but requires the production and purification of multiple enzymes and a system for cofactor regeneration. For instance, a cascade involving an alcohol dehydrogenase (ADH) and a Baeyer-Villiger monooxygenase (BVMO) can be used to produce this compound from oleic acid.[11]

Conclusion

Microbial fermentation offers a sustainable and efficient route for the production of this compound. Through the strategic metabolic engineering of microorganisms like Candida tropicalis, particularly by blocking the β-oxidation pathway and enhancing the ω-oxidation pathway, high titers and yields of this compound can be achieved. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to further develop and optimize these bioprocesses for industrial-scale production. The exploration of alternative hosts and in vitro enzymatic systems will continue to expand the possibilities for the bio-based manufacturing of this valuable dicarboxylic acid.

References

In Vivo ω-Oxidation and the Genesis of Sebacic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omega (ω)-oxidation is a crucial, albeit alternative, metabolic pathway for fatty acids.[1] While typically a minor route compared to the primary β-oxidation pathway, ω-oxidation gains significant importance under conditions where β-oxidation is impaired or overloaded.[1][2] This pathway is particularly relevant in the context of certain metabolic disorders and has implications for drug metabolism and development. One of the key outcomes of ω-oxidation is the production of dicarboxylic acids, including sebacic acid, a ten-carbon dicarboxylic acid with various physiological and potential therapeutic implications.[3][4] This technical guide provides an in-depth exploration of the in vivo formation of this compound via ω-oxidation, detailing the biochemical pathway, enzymatic kinetics, regulatory mechanisms, and experimental methodologies for its study.

The Core Pathway: From Monocarboxylic Acid to Dicarboxylic Acid

The in vivo synthesis of this compound from its monocarboxylic acid precursor, decanoic acid, is a three-step enzymatic cascade primarily occurring in the smooth endoplasmic reticulum of hepatocytes and renal cells.[2][5]

  • ω-Hydroxylation: The process is initiated by the hydroxylation of the terminal methyl (ω) carbon of a fatty acid.[6] This reaction is catalyzed by cytochrome P450 (CYP) enzymes, specifically members of the CYP4A and CYP4F subfamilies, and requires molecular oxygen and NADPH as a cofactor.[7][8] In the case of this compound formation, decanoic acid is converted to 10-hydroxydecanoic acid.

  • Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by a cytosolic alcohol dehydrogenase (ADH), utilizing NAD+ as an electron acceptor.[1] This step converts 10-hydroxydecanoic acid into 10-oxodecanoic acid (decanedioic semialdehyde).

  • Final Oxidation to a Carboxylic Acid: The terminal aldehyde group is subsequently oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH), also requiring NAD+.[5] This final step yields the dicarboxylic acid, this compound (decanedioic acid).

Following its formation, this compound can be further metabolized. It is activated to its coenzyme A (CoA) ester and subsequently undergoes β-oxidation, primarily within peroxisomes, to yield shorter-chain dicarboxylic acids such as suberic acid (C8) and adipic acid (C6).[9][10]

Quantitative Data on this compound Formation and Metabolism

The in vivo conversion of decanoic acid to this compound and its subsequent metabolites has been quantified in animal models. The following tables summarize key quantitative data related to this process.

ParameterValueSpeciesConditionsReference(s)
Urinary Excretion of Dicarboxylic Acids after Decanoic Acid Administration
Adipic Acid (C6)Increased excretionRatStarvation, fat-feeding, experimental diabetes[9]
Suberic Acid (C8)Elevated excretionRatAdministration of decanoic acid[9]
This compound (C10)Elevated excretionRatAdministration of decanoic acid[9]
Adipic Acid : this compound Ratio in Urine
Nondiabetic, unstarved< 4RatControl[9]
Starved (2 days)2-3 fold increaseRatStarvation[9]
Starved (4 days)8-16 fold increaseRatStarvation[9]
Fat-fed (4 days)5-19 fold increaseRatHigh-fat diet[9]
Streptozotocin-induced diabetic22-88 fold increaseRatExperimental diabetes[9]
In Vitro ω-Oxidation of Monocarboxylic Acids
Decanoic Acid (C10)16.1% conversion to dicarboxylic acidRatLiver homogenate (100,000 x g supernatant), 90 min incubation[11]
Pharmacokinetics of this compound
Plasma half-life38.71 minRatIntravenous administration[12]
Urinary excretion (unchanged)~35% of administered doseRatIntravenous administration[12]
Elimination as 14CO2~25% of administered doseRatIntravenous administration[12]
Half-life in adipose tissue135 minRatIntravenous administration[12]
Half-life in liver74 minRatIntravenous administration[12]

Key Enzymes and Their Kinetics

The efficiency of this compound formation is governed by the kinetic properties of the enzymes involved in each step of the ω-oxidation pathway.

EnzymeSubstrateKmVmax/kcatNotesReference(s)
Cytochrome P450 (CYP4A/CYP4F) Decanoic Acid--CYP4A11 and CYP4F2 are major human isoforms involved in fatty acid ω-hydroxylation. Specific kinetic data for decanoic acid is limited.[11]
Alcohol Dehydrogenase (ADH) 10-Hydroxydecanoic Acid--Human liver ADH isoenzymes exhibit broad specificity. Long-chain alcohols are generally better substrates than short-chain alcohols.[13]
16-Hydroxyhexadecanoic AcidLow µM range-A proxy for long-chain ω-hydroxy fatty acids.[13]
Aldehyde Dehydrogenase (ALDH) Decanedioic SemialdehydeLow nM range (for long-chain aldehydes)-Human liver ALDH1 shows a dramatic decrease in Km with increasing aliphatic aldehyde chain length, indicating high affinity for longer substrates.[10]
Decanal (C10 aldehyde)2.9 ± 0.4 nM (ALDH-1)-A monocarboxylic aldehyde, but indicative of high affinity for a 10-carbon chain.[10]

Regulatory Signaling Pathways

The expression and activity of the rate-limiting enzymes in ω-oxidation, the cytochrome P450s of the CYP4A and CYP4F families, are tightly regulated by complex signaling networks.

PPARα-Mediated Regulation of CYP4A

The Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a key nuclear receptor that regulates lipid metabolism.[6] Fatty acids and their derivatives, including dicarboxylic acids, act as endogenous ligands for PPARα.[1] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including those of the CYP4A family, leading to their increased transcription.[1] This mechanism is particularly active during metabolic states with high lipid flux, such as starvation and diabetes.[6]

PPARa_Regulation_of_CYP4A Fatty_Acids Fatty Acids (e.g., Decanoic Acid) PPARa PPARα Fatty_Acids->PPARa Activates PPARa_RXR_Complex PPARα-RXR Heterodimer RXR RXR PPRE PPRE PPARa_RXR_Complex->PPRE Binds to CYP4A_Gene CYP4A Gene PPRE->CYP4A_Gene in promoter of CYP4A_mRNA CYP4A mRNA CYP4A_Gene->CYP4A_mRNA Transcription CYP4A_Protein CYP4A Protein (ω-hydroxylase) CYP4A_mRNA->CYP4A_Protein Translation Nucleus Nucleus Cytoplasm Cytoplasm Inflammatory_Regulation_of_CYP4F cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Pathogens) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammatory_Stimuli->Cytokines Induce release of Receptor Cytokine Receptor Cytokines->Receptor Bind to Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB pathway) Receptor->Signaling_Cascade Activate Transcription_Factors Transcription Factors (e.g., NF-κB) Signaling_Cascade->Transcription_Factors Activate CYP4F_Gene CYP4F Gene Transcription_Factors->CYP4F_Gene Modulate Transcription CYP4F_mRNA CYP4F mRNA CYP4F_Gene->CYP4F_mRNA Transcription CYP4F_Protein CYP4F Protein (ω-hydroxylase) CYP4F_mRNA->CYP4F_Protein Translation Nucleus Nucleus Experimental_Workflow_InVivo_FAO Start Start Animal_Model Select and Acclimate Animal Model Start->Animal_Model Radiolabeling Synthesize/Obtain Radiolabeled Fatty Acid (e.g., [1-14C]Decanoic Acid) Start->Radiolabeling Administration Administer Radiolabeled Fatty Acid to Animals Animal_Model->Administration Radiolabeling->Administration Sample_Collection Time-Course Sample Collection (Urine, Plasma, Tissues) Administration->Sample_Collection Extraction Extraction of Dicarboxylic Acids Sample_Collection->Extraction Analysis Analysis of Samples (e.g., HPLC with radiochemical detection, LC-MS/MS) Extraction->Analysis Data_Analysis Data Analysis and Quantification Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Sebacic Acid: A Novel Biomarker in the Landscape of Liver Aging

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless progression of aging leaves an indelible mark on all physiological systems, with the liver being a central nexus of metabolic and homeostatic regulation. Understanding the intricate molecular changes that accompany liver aging is paramount for the development of targeted diagnostics and therapeutics. Recent metabolomic studies have unearthed a compelling candidate biomarker: sebacic acid. This dicarboxylic acid, a product of fatty acid ω-oxidation, exhibits a fascinating and counterintuitive relationship with the aging liver, positioning it as a key molecule of interest in gerontological research.

This technical guide provides a comprehensive overview of this compound's role as a potential biomarker for liver aging, synthesizing current research findings. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, experimental methodologies, and conceptual frameworks necessary to explore this promising area of investigation. We will delve into the quantitative data, detail the experimental protocols for its analysis, and visualize the key metabolic and signaling pathways implicated in its age-associated dysregulation.

Quantitative Data Summary

The cornerstone of this compound's designation as a biomarker lies in its differential abundance in plasma and liver tissue with age. A key study involving a longitudinal human cohort and aged mice revealed a significant age-related decrease in circulating plasma this compound, coupled with a paradoxical increase within the liver tissue of aged mice.[1][2][3] This inverse relationship between systemic and organ-specific levels is a critical aspect of its biomarker profile.

While the full quantitative dataset from the primary study is not publicly available, the following table summarizes the observed trends and provides representative data based on typical metabolomic analyses.

Analyte Matrix Age Group Relative Concentration Change Statistical Significance (p-value) Reference
This compoundHuman PlasmaOlder vs. Younger AdultsSignificantly Decreased< 0.05 (representative)[1][3]
This compoundMouse PlasmaAged vs. Young MiceSignificantly Decreased< 0.05 (representative)[1][3]
This compoundMouse Liver TissueAged vs. Young MiceSignificantly Increased< 0.05 (representative)[1][2]

Note: The specific fold changes and p-values are representative of metabolomic studies and are included for illustrative purposes, as the exact values from the primary study were not available in the public domain.

Core Metabolic Pathways

The alterations in this compound levels are intrinsically linked to the ω-oxidation pathway of fatty acids, a metabolic process that gains prominence when the primary β-oxidation pathway is compromised, a state that can be exacerbated with aging.

The ω-Oxidation Pathway of Decanoic Acid to this compound

This compound is the end-product of the ω-oxidation of decanoic acid (a medium-chain fatty acid). This process occurs primarily in the endoplasmic reticulum of liver cells and involves a series of enzymatic reactions.

omega_oxidation Decanoic_Acid Decanoic Acid omega_Hydroxy_Decanoic_Acid ω-Hydroxy Decanoic Acid Decanoic_Acid->omega_Hydroxy_Decanoic_Acid Cyp4a14 (Cytochrome P450) Decanedioic_Acid_Semialdehyde Decanedioic Acid Semialdehyde omega_Hydroxy_Decanoic_Acid->Decanedioic_Acid_Semialdehyde Adh7 (Alcohol Dehydrogenase) Sebacic_Acid This compound (Decanedioic Acid) Decanedioic_Acid_Semialdehyde->Sebacic_Acid Aldh3a2 (Aldehyde Dehydrogenase)

Figure 1: ω-Oxidation of Decanoic Acid to this compound.

In the context of liver aging, proteomics data has suggested an upregulation of the key enzymes involved in this pathway, including Cyp4a14, Adh7, and Aldh3a2, in aged mice. This enzymatic upregulation provides a molecular basis for the observed increase in this compound production within the aging liver.

Metabolism of this compound and its Link to Cellular Energy

Following its synthesis, this compound can be further metabolized through β-oxidation in both mitochondria and peroxisomes to generate acetyl-CoA.[1] This positions this compound as a potential energy source for the liver. The increased production and consumption of this compound in the aged liver, along with an observed elevation in pyruvate-to-lactate conversion, suggests a metabolic shift where this compound may play a compensatory energetic role.[1][2]

sebacic_acid_metabolism cluster_peroxisome Peroxisome / Mitochondria cluster_krebs TCA Cycle Sebacic_Acid_Beta_Ox This compound Acetyl_CoA_Perox Acetyl-CoA Sebacic_Acid_Beta_Ox->Acetyl_CoA_Perox β-Oxidation Energy_Production Energy Production (ATP) Acetyl_CoA_Perox->Energy_Production

Figure 2: Metabolism of this compound to Acetyl-CoA.

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive method for this purpose. Due to the low volatility of this compound, a derivatization step is required.

Protocol: Quantification of this compound in Plasma and Liver Tissue by GC-MS

This protocol provides a general framework for the analysis of this compound. Specific parameters may require optimization based on the instrumentation and sample matrix.

1. Sample Preparation and Extraction

  • Plasma:

    • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Liver Tissue:

    • Weigh approximately 50 mg of frozen liver tissue.

    • Homogenize the tissue in a suitable solvent (e.g., 1 mL of 2:1 chloroform:methanol) using a bead beater or similar homogenizer.

    • Add an internal standard.

    • Centrifuge to pellet the tissue debris.

    • Collect the supernatant and evaporate to dryness.

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of pyridine (B92270) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions (Typical):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Inlet Temperature: 280°C

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for derivatized this compound and the internal standard.

4. Quantification

  • Construct a calibration curve using a series of known concentrations of this compound standards that have undergone the same extraction and derivatization process.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of this compound in the samples by interpolating from the calibration curve.

experimental_workflow Sample Plasma or Liver Tissue Extraction Extraction with Internal Standard Sample->Extraction Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization GC_MS GC-MS Analysis (SIM Mode) Derivatization->GC_MS Quantification Quantification using Calibration Curve GC_MS->Quantification

References

An In-depth Technical Guide on the Environmental Impact of Sebacic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sebacic acid, a dicarboxylic acid derived primarily from castor oil, is a valuable platform chemical with wide-ranging applications in polymers, plasticizers, lubricants, and cosmetics. As industries move towards more sustainable practices, a thorough understanding of the environmental footprint of this compound production is crucial. This technical guide provides a comprehensive overview of the environmental impacts associated with various manufacturing processes of this compound. It details the traditional alkali fusion of castor oil, greener chemical modifications, microbial fermentation, and synthesis from adipic acid, presenting available quantitative data, experimental methodologies, and process workflows to facilitate informed decision-making in research and development.

Introduction

This compound (decanedioic acid) is a bio-based chemical of significant industrial interest.[1][2] Traditionally, its production has relied on the energy-intensive alkali fusion of castor oil, a process with notable environmental drawbacks.[3][4] Growing environmental concerns have spurred the development of more sustainable alternatives, including greener chemical processes and microbial biosynthesis.[1][5] This guide aims to provide a detailed technical analysis of the environmental impact of these production routes, focusing on quantitative data, experimental protocols for impact assessment, and the underlying chemical and biological pathways.

Production Methods and Environmental Impact

The environmental impact of this compound production is intrinsically linked to the chosen synthesis route. This section explores the primary methods and their associated environmental considerations.

Traditional Production from Castor Oil: Alkali Fusion

The conventional method for industrial-scale this compound production involves the alkali fusion of ricinoleic acid, the main component of castor oil.[3][4] This process, while economically competitive, presents several environmental challenges.[4]

Process Description: Castor oil is first saponified with a strong alkali, typically sodium hydroxide (B78521) (NaOH), at high temperatures (around 250°C) to yield sodium ricinoleate (B1264116).[3] This intermediate is then cleaved through alkali fusion to produce disodium (B8443419) sebacate (B1225510) and 2-octanol (B43104) as a byproduct.[3][4] The reaction mixture is subsequently acidified, usually with sulfuric acid, to precipitate this compound.[6] To manage the high viscosity of the reaction medium, thinning agents such as phenol (B47542) or cresol (B1669610) are often used, which are difficult to separate and lead to contaminated wastewater.[5][7]

Environmental Impact:

  • High Energy Consumption: The process requires high reaction temperatures, contributing to a significant energy footprint.

  • Hazardous Waste Generation: The use of thinning agents like phenol results in large volumes of phenol-containing wastewater, which is toxic and difficult to treat.[7][8] For each ton of this compound produced, approximately 30 tonnes of phenol-containing salt wastewater can be generated.[8]

  • Use of Strong Acids and Alkalis: The process consumes large quantities of sodium hydroxide and sulfuric acid, leading to the formation of sodium sulfate-containing waste streams that can be harmful to the environment.[6]

  • Byproduct Formation: While 2-octanol is a valuable co-product, other byproducts can be formed, reducing the overall atom economy of the process.

Greener Chemical Production from Castor Oil

Efforts to mitigate the environmental impact of the traditional process have led to the development of greener chemical alternatives.

  • Solid-Phase Cleavage: This method avoids the use of thinning agents by carrying out the alkali fusion of sodium ricinoleate in a solid phase.[5][9] One study demonstrated a 70.2% yield of this compound with 98.1% purity using this method.[5][9]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve energy efficiency. A study using a microwave-assisted method with recyclable liquid paraffin (B1166041) as a solvent reported a this compound yield of 85% with a solvent recovery rate of over 92%.

  • Improved Wastewater Treatment: Technologies are being developed to recover and reuse phenol from wastewater. One approach involves a liquid-liquid extraction process using ricinoleic acid as a solvent, which can reduce phenol concentrations in wastewater from 1,000 ppm to as low as 200 ppm.[7]

Microbial Production: A Bio-based Alternative

Microbial fermentation is emerging as a promising and environmentally friendly route for this compound production.[1][10] This method utilizes genetically engineered microorganisms to convert renewable feedstocks into dicarboxylic acids.

Process Description: Genetically engineered strains of yeast, such as Candida tropicalis, are commonly used.[1] The metabolic pathways of these yeasts are modified to enhance the production of dicarboxylic acids. Specifically, the β-oxidation pathway, which degrades fatty acids, is blocked, while the ω-oxidation pathway, which converts fatty acids to dicarboxylic acids, is upregulated.[1]

Environmental Advantages:

  • Renewable Feedstocks: This method can utilize a variety of renewable feedstocks, including fatty acids and their esters.[1]

  • Mild Reaction Conditions: Fermentation occurs at or near ambient temperatures and pressures, significantly reducing energy consumption compared to the thermochemical routes.

  • Reduced Waste: The process avoids the use of hazardous chemicals like phenol and strong acids, leading to a cleaner waste stream.

  • High Yield and Purity: Studies have reported high molar yields (above 98%) and final product titers (98.3 g/L), with the this compound being purified to over 99.8%.[1][10]

Synthesis from Adipic Acid

An alternative synthetic route to this compound starts from adipic acid, a petroleum-derived dicarboxylic acid.[3]

Process Description: This method involves the electro-oxidation of adipic acid.[3] Adipic acid is first partially esterified to form monomethyl adipate (B1204190). The potassium salt of monomethyl adipate then undergoes electrolysis in a methanol-water solution to produce dimethyl sebacate, which is subsequently hydrolyzed to yield this compound.[3]

Environmental Considerations: While this method can produce high-purity this compound, its overall environmental impact is linked to the production of adipic acid, which is traditionally derived from fossil fuels and has its own environmental footprint, including the emission of nitrous oxide (N₂O), a potent greenhouse gas.[3]

Quantitative Data on Environmental Impact

While comprehensive and directly comparable Life Cycle Assessment (LCA) data for all this compound production methods remains limited in publicly available literature, the following tables summarize available quantitative data and key process parameters to facilitate a comparative understanding of their environmental implications.

Table 1: Comparison of this compound Production Process Parameters

ParameterTraditional Alkali Fusion (Castor Oil)Greener Solid-Phase Cleavage (Castor Oil)Microbial Fermentation (C. tropicalis)
Primary Feedstock Castor OilSodium Ricinoleate (from Castor Oil)Decanoic Acid Methyl Ester (Renewable)
Reaction Temperature ~250-280 °C270 °C (543 K)[5][9]Ambient (~30 °C)
This compound Yield Variable, can be low[3]70.2%[5][9]>98% (molar yield)[1][10]
Purity Requires extensive purification98.1%[5][9]>99.8%[1][10]
Key Reagents NaOH, H₂SO₄, Phenol (optional)[3][5]KOH, Fe₂O₃ (catalyst)[5][9]Fermentation media
Byproducts/Waste 2-Octanol, Phenol-containing wastewater, Sodium sulfate[3][8]2-OctanolBiomass, CO₂

Table 2: Environmental Considerations of Different this compound Production Routes

Production RouteKey Environmental AdvantagesKey Environmental Disadvantages
Traditional Alkali Fusion Utilizes a renewable feedstock (castor oil).[3]High energy consumption, use of hazardous chemicals (phenol), generation of large volumes of contaminated wastewater.[5][8]
Greener Chemical Methods Reduced or eliminated use of hazardous solvents, potential for higher yields and energy efficiency.Still requires high temperatures and chemical reagents.
Microbial Fermentation Uses renewable feedstocks, mild reaction conditions, high product purity, avoids hazardous waste.[1]Challenges in scaling up the process, potential for substrate/product toxicity to the microorganisms.[1]
Synthesis from Adipic Acid Can produce high-purity this compound.[3]Relies on a petroleum-derived feedstock, environmental impact is tied to adipic acid production (e.g., N₂O emissions).[3]

Experimental Protocols for Environmental Impact Assessment

A comprehensive evaluation of the environmental impact of a chemical process is typically conducted using a Life Cycle Assessment (LCA).[11] An LCA provides a systematic framework for quantifying the environmental burdens associated with a product or process throughout its entire life cycle.

General LCA Methodology:

A typical LCA consists of four main phases as defined by the ISO 14040 and 14044 standards:

  • Goal and Scope Definition: This phase defines the purpose of the study, the functional unit (e.g., 1 kg of this compound), and the system boundaries. The system boundaries determine which life cycle stages are included in the assessment, such as "cradle-to-gate" (from raw material extraction to the factory gate) or "cradle-to-grave" (including use and disposal).[11]

  • Life Cycle Inventory (LCI) Analysis: This involves compiling an inventory of all inputs (e.g., raw materials, energy, water) and outputs (e.g., products, byproducts, emissions to air, water, and soil) for each process within the system boundaries.

  • Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. This is done by classifying the inventory data into different impact categories (e.g., global warming potential, acidification potential, eutrophication potential) and then characterizing the magnitude of the impact for each category.

Specific Methodological Considerations for this compound Production:

  • Raw Material Acquisition: For castor oil-based routes, the LCA should include the agricultural phase of castor bean cultivation, including land use, fertilizer and pesticide application, and water consumption. For microbial routes, the production of the feedstock (e.g., sugars, fatty acids) needs to be considered.

  • Manufacturing Process: This includes all energy and material inputs for the chemical or biological conversion, as well as all emissions and waste generated.

  • Byproduct Allocation: The environmental burdens must be allocated between the main product (this compound) and any valuable byproducts (e.g., 2-octanol). This can be done based on mass, energy content, or economic value.

  • Wastewater Treatment: The energy and material requirements for treating the wastewater generated from the process must be included in the system boundaries.

Signaling Pathways and Experimental Workflows

Visualizing the production pathways and experimental workflows is essential for understanding the intricacies of each method.

Signaling Pathway for Microbial Production of this compound in Candida tropicalis

The microbial production of this compound in engineered Candida tropicalis involves the redirection of fatty acid metabolism. The key strategy is to block the β-oxidation pathway, which degrades fatty acids for energy, and upregulate the ω-oxidation pathway, which converts fatty acids into dicarboxylic acids.

Microbial_Sebacic_Acid_Production cluster_cell Candida tropicalis Cell cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum Fatty_Acyl_CoA Fatty Acyl-CoA Beta_Oxidation β-Oxidation Pathway (Gene Disruption) Fatty_Acyl_CoA->Beta_Oxidation Acyl-CoA Oxidase (POX genes) CYP Cytochrome P450 (CYP genes) (Overexpression) Fatty_Acyl_CoA->CYP Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Energy Energy Production Acetyl_CoA->Energy Omega_Oxidation ω-Oxidation Pathway (Upregulation) Dicarboxylic_Acid This compound Omega_Oxidation->Dicarboxylic_Acid CYP->Omega_Oxidation Conversion CPR NADPH-Cytochrome P450 Reductase (Overexpression) CPR->CYP Renewable_Feedstocks Renewable Feedstocks (e.g., Fatty Acids) Renewable_Feedstocks->Fatty_Acyl_CoA

Caption: Metabolic engineering of Candida tropicalis for enhanced this compound production.

Experimental Workflow for this compound Production from Castor Oil

The traditional chemical synthesis of this compound from castor oil involves a multi-step process of saponification, alkali fusion, and purification.

Sebacic_Acid_Workflow Castor_Oil Castor Oil (Ricinoleic Acid) Alkali_Fusion Alkali Fusion (NaOH/KOH, ~250°C) Castor_Oil->Alkali_Fusion Reaction_Mixture Reaction Mixture (Sodium Sebacate, 2-Octanol) Alkali_Fusion->Reaction_Mixture Dissolution Dissolution & Neutralization (Water, Acid to pH ~6) Reaction_Mixture->Dissolution Byproduct_Separation 2-Octanol Separation (Byproduct) Dissolution->Byproduct_Separation Acidification Acidification (Acid to pH ~2) Dissolution->Acidification Precipitation Precipitation Acidification->Precipitation Purification Purification (Filtration, Washing, Drying) Precipitation->Purification Sebacic_Acid This compound (Final Product) Purification->Sebacic_Acid

Caption: A simplified workflow for the chemical synthesis of this compound from castor oil.

Conclusion

The production of this compound, a key bio-based chemical, is at a crossroads. The traditional castor oil-based process, while established, carries a significant environmental burden, primarily due to high energy consumption and the generation of hazardous waste. Greener chemical alternatives and, in particular, microbial fermentation, offer promising pathways to a more sustainable production of this compound. While comprehensive quantitative LCA data is still needed for a definitive comparison, the available information strongly suggests that bio-based routes operating under milder conditions with reduced chemical inputs will play a crucial role in the future of this compound manufacturing. For researchers and drug development professionals, the choice of this compound sourcing can have implications for the overall sustainability profile of their products, making an understanding of these production-related environmental impacts increasingly important.

References

Methodological & Application

Application Notes and Protocols: Sebacic Acid as a Crosslinking Agent for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sebacic acid, a naturally occurring dicarboxylic acid, has garnered significant attention as a versatile crosslinking agent in the synthesis of biocompatible and biodegradable polymers.[1] Its ability to form stable ester or amide linkages with polymers containing hydroxyl or amine groups, respectively, allows for the creation of crosslinked networks with tunable mechanical properties, degradation kinetics, and enhanced biocompatibility.[1] These characteristics make this compound-crosslinked polymers highly suitable for a range of biomedical applications, including tissue engineering, drug delivery, and the development of biomedical adhesives.[1][2]

The degradation products of this compound-based polymers are non-toxic and can be metabolized by the body, further enhancing their appeal for clinical applications.[1] This document provides detailed application notes, experimental protocols, and characterization data for the use of this compound in crosslinking various polymers.

Applications in Polymer Crosslinking

This compound's dicarboxylic nature allows it to act as a bridge, connecting polymer chains to form a three-dimensional network. This crosslinking process transforms the initial polymer's properties, often converting a soluble or fusible material into an insoluble and infusible thermoset or a swellable hydrogel. The extent of crosslinking and the resulting material properties can be precisely controlled by adjusting the molar ratio of this compound to the polymer, reaction time, and temperature.

Key application areas include:

  • Tissue Engineering: this compound-crosslinked elastomers, most notably poly(glycerol sebacate) (PGS), are extensively used to fabricate scaffolds that mimic the mechanical properties of soft tissues.[1][2][3] These scaffolds support cell attachment, proliferation, and differentiation, making them ideal for regenerating cardiac, vascular, nerve, cartilage, and bone tissue.[1]

  • Controlled Drug Delivery: The crosslinked polymer matrix can encapsulate therapeutic agents, enabling their sustained and controlled release as the polymer degrades.[1][2] This is particularly valuable for localized drug delivery, minimizing systemic side effects and maximizing therapeutic efficacy.[2] Polyanhydrides like poly(sebacic anhydride) (PSA) are known for their surface-eroding properties, which allow for predictable drug release kinetics.[1]

  • Biomedical Adhesives and Sealants: The elastomeric and bioadhesive properties of certain this compound-crosslinked polymers make them suitable for use as surgical sealants and adhesives.[1]

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of common this compound-crosslinked polymers.

1. Synthesis of Poly(glycerol sebacate) (PGS)

PGS is an elastomeric polyester (B1180765) synthesized through the polycondensation of glycerol (B35011) and this compound.[3]

  • Materials:

    • Glycerol (anhydrous)

    • This compound

    • Argon or Nitrogen gas

    • Vacuum oven

  • Protocol:

    • Pre-polymer Synthesis:

      • In a three-necked round-bottom flask equipped with a mechanical stirrer and a gas inlet, combine equimolar amounts of glycerol and this compound.[1]

      • Heat the mixture to 120-130°C under a constant flow of argon or nitrogen gas with continuous stirring.[1]

      • Maintain the reaction for 24 hours to form a viscous pre-polymer.[1]

    • Crosslinking (Curing):

      • Transfer the pre-polymer into a suitable mold (e.g., a petri dish).

      • Place the mold in a vacuum oven and heat at 120-130°C under vacuum for 48 to 168 hours. The duration of curing will influence the degree of crosslinking and the final mechanical properties.[1]

2. Synthesis of Poly(sebacic anhydride) (PSA)

Polyanhydrides are a class of biodegradable polymers known for their surface-eroding characteristics, making them excellent candidates for controlled drug delivery systems.[1]

  • Materials:

  • Protocol:

    • Pre-polymer Synthesis:

      • Reflux this compound with an excess of acetic anhydride (e.g., 1:5 w/v) for 30 minutes with constant stirring.[1]

      • Evaporate the excess acetic anhydride under vacuum.[1]

    • Polymerization:

      • Subject the resulting prepolymer to melt condensation polymerization at 160-180°C under vacuum for several hours to form poly(sebacic anhydride).[1]

3. Crosslinking of Chitosan (B1678972) with this compound

Chitosan, a natural polysaccharide, can be crosslinked with this compound to form scaffolds with improved mechanical strength and stability for tissue engineering applications.[1][4]

  • Materials:

    • Chitosan (1.0% w/v solution in 1% acetic acid)

    • This compound (0.2% w/v in deionized water)

    • Deionized water

    • Freeze-dryer

  • Protocol:

    • Dissolve chitosan in 1% acetic acid to prepare a 1.0% (w/v) solution.[1]

    • Separately, dissolve this compound in deionized water to prepare a 0.2% (w/v) solution.[1]

    • Slowly add the this compound solution to the chitosan solution under constant stirring to ensure homogenous mixing. The interaction between the carboxylic acid groups of this compound and the amine groups of chitosan facilitates crosslinking.[1]

    • Pour the resulting solution into a mold and freeze it at -80°C.[1]

    • Lyophilize the frozen solution for 48 hours to obtain a porous 3D scaffold.[1]

Data Presentation: Polymer Characterization

The properties of this compound-crosslinked polymers can be tailored by adjusting the synthesis conditions. Below is a summary of typical characterization data.

Table 1: Mechanical Properties of this compound-Crosslinked Polymers

PolymerYoung's Modulus (MPa)Ultimate Tensile Strength (MPa)Elongation at Break (%)Citation(s)
Photocurable Poly(glycerol sebacate)0.05 - 1.38--[5]
Crosslinked Poly(sebacoyl diglyceride)1.57 ± 0.481.83 ± 0.06409 ± 29[3][5]
This compound Cross-linked Chitosan (SACCH)200.88.94-[4]
This compound Cross-linked Collagen (SACC)18.612.96-[4]
Crosslinked Poly(MSA)1400--[6]

Table 2: Thermal Properties of this compound-Based Polymers

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Degradation Temperature (°C)Citation(s)
Poly(glycerol sebacate) (PGS)-40 to -15-20 to 40320 - 475 (single-step loss)[5]
Polyesteramide of this compound and 3-amino-1-propanol--~380 (74% loss), ~447 (22% loss)[5]

Visualizations

Diagram 1: General Workflow for Synthesis of this compound-Crosslinked Polymers

G General Synthesis Workflow cluster_prep Pre-polymerization cluster_crosslink Crosslinking cluster_product Final Product A Polymer with -OH or -NH2 groups C Mixing & Heating (e.g., 120-130°C) A->C B This compound B->C D Pre-polymer C->D Formation of viscous pre-polymer E Curing (Heat/Vacuum) D->E F Crosslinked Polymer Network E->F

Caption: Workflow for synthesizing crosslinked polymers using this compound.

Diagram 2: Logical Relationship of Crosslinking on Polymer Properties

G Impact of Crosslinking cluster_process Process cluster_properties Resulting Properties A This compound (Crosslinking Agent) C Crosslinking Reaction (Esterification/Amidation) A->C B Base Polymer B->C D Increased Mechanical Strength C->D E Tunable Degradation Rate C->E F Controlled Drug Release C->F G Biocompatibility C->G G Chitosan Scaffold Workflow A Dissolve Chitosan in Acetic Acid C Mix Solutions with Stirring A->C B Dissolve this compound in Deionized Water B->C D Pour into Mold C->D E Freeze at -80°C D->E F Lyophilize (Freeze-dry) E->F G Porous 3D Scaffold F->G

References

Sebacic Acid-Based Scaffolds: A Versatile Platform for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Sebacic acid, a naturally derived dicarboxylic acid, has emerged as a important building block for a variety of biodegradable polymers used in tissue engineering and regenerative medicine. Its biocompatibility, tunable degradation kinetics, and versatile chemical functionality make it an ideal candidate for creating scaffolds that mimic the native extracellular matrix and support tissue regeneration. This document provides detailed application notes on this compound-based scaffolds, focusing on their mechanical properties, degradation characteristics, and their role in directing cell fate, particularly in bone tissue engineering. Furthermore, comprehensive protocols for the synthesis, fabrication, and characterization of these scaffolds are presented to guide researchers in their applications.

Data Presentation: Properties of this compound-Based Scaffolds

The properties of this compound-based polymers, particularly poly(glycerol sebacate) (PGS), can be tailored by modifying the synthesis and curing conditions. This allows for the creation of scaffolds with mechanical and degradation profiles suitable for a wide range of tissues, from soft and elastic to more rigid structures.

Table 1: Mechanical Properties of this compound-Based Scaffolds

Polymer CompositionYoung's Modulus (MPa)Ultimate Tensile Strength (MPa)Elongation at Break (%)Citation(s)
Poly(glycerol sebacate) (PGS)0.03 - 1.4> 0.2125 - 265[1]
PGS (varied curing time)0.056 - 1.20.5 - 1.5100 - 300[2]
PGS/PLA Copolymer (90/10 w/w)1.4-27[3]
Poly(this compound)-co-poly(ethylene glycol)---[4]

Table 2: In Vitro Degradation of this compound-Based Scaffolds

Polymer CompositionDegradation ConditionsMass LossTime (days)Citation(s)
Poly(glycerol sebacate) (PGS)Subcutaneous implantation in ratsComplete degradation~60[1]
PGSIn vitro in lipase (B570770) solutionConstant mass loss rate-[5]
Methacrylated PGS (PGS-M)In vivoSlower than unmodified PGS> 60[6]
PGSIn vitro in tissue culture medium0.1–0.4 mm/month (surface erosion)30[7]

Signaling Pathways in Osteogenic Differentiation on this compound-Based Scaffolds

This compound-based scaffolds have shown significant promise in bone tissue engineering by promoting the differentiation of mesenchymal stem cells (MSCs) into osteoblasts. This process is orchestrated by a complex network of signaling pathways. While the precise mechanisms are still under investigation, evidence suggests the involvement of key osteogenic pathways such as the Bone Morphogenetic Protein (BMP)/Smad and Wnt/β-catenin signaling cascades. The degradation products of this compound-based polymers may also play a role in modulating these pathways.

The diagram below illustrates a potential mechanism by which this compound-based scaffolds can influence osteogenic differentiation. The scaffold provides a conducive microenvironment for cell attachment and proliferation. Bioactive cues, potentially from the material itself or its degradation byproducts, can trigger the activation of BMP and Wnt signaling pathways. This leads to the nuclear translocation of key transcription factors like Smad and β-catenin, which in turn upregulate the expression of master osteogenic transcription factors, Runx2 and Osterix. These transcription factors then drive the expression of bone-specific proteins, leading to matrix mineralization and new bone formation.

osteogenic_signaling cluster_scaffold This compound-Based Scaffold cluster_cell Mesenchymal Stem Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response Scaffold Scaffold Microenvironment (Topography, Stiffness) BMPR BMP Receptor Scaffold->BMPR Mechanical Cues Degradation_Products Degradation Products (this compound, Glycerol) Degradation_Products->BMPR Chemical Cues Frizzled Frizzled Receptor Degradation_Products->Frizzled Chemical Cues Smads Smad1/5/8 BMPR->Smads Phosphorylation beta_catenin β-catenin Frizzled->beta_catenin Stabilization Smad4 Smad4 Smads->Smad4 Runx2_Osterix Runx2 / Osterix Expression beta_catenin->Runx2_Osterix Smad4->Runx2_Osterix Osteogenic_Genes Osteogenic Gene Expression (ALP, OCN) Runx2_Osterix->Osteogenic_Genes Differentiation Osteogenic Differentiation Osteogenic_Genes->Differentiation Mineralization Matrix Mineralization Differentiation->Mineralization pgs_synthesis_workflow node_start Start node_mix Mix Equimolar Glycerol & this compound node_start->node_mix node_purge Purge with Inert Gas (Ar/N2) node_mix->node_purge node_heat_inert Heat to 120-130°C under Inert Gas (24h) node_purge->node_heat_inert node_heat_vacuum Heat to 120-130°C under Vacuum (24-48h) node_heat_inert->node_heat_vacuum node_prepolymer PGS Pre-polymer (Viscous Liquid) node_heat_vacuum->node_prepolymer node_end End node_prepolymer->node_end salt_leaching_workflow node_start Start node_dissolve Dissolve PGS Pre-polymer in Solvent node_start->node_dissolve node_mix_salt Mix with Sieved NaCl to form a Paste node_dissolve->node_mix_salt node_cast Cast Paste into Mold & Evaporate Solvent node_mix_salt->node_cast node_cure Cure in Vacuum Oven (120-150°C, 48-72h) node_cast->node_cure node_leach Leach NaCl in Deionized Water (2-3 days) node_cure->node_leach node_lyophilize Freeze-dry to obtain Porous Scaffold node_leach->node_lyophilize node_end End node_lyophilize->node_end

References

Application Notes and Protocols: Esterification of Sebacic Acid with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the esterification of sebacic acid with various alcohols. The resulting esters have broad applications as plasticizers, lubricants, solvents, and are key components in the formulation of drug delivery systems.

I. Synthesis of this compound Esters

The esterification of this compound, a dicarboxylic acid, can be achieved through several methods, including acid catalysis, enzymatic catalysis, and non-catalytic methods under supercritical conditions. The choice of method depends on the desired ester, required purity, and scalability of the process.

A. Catalytic Esterification

1. Acid-Catalyzed Esterification (Fischer Esterification)

This is a common method for synthesizing this compound esters. Strong acids such as sulfuric acid or p-toluenesulfonic acid are typically used as catalysts.

Experimental Protocol: Synthesis of Dibutyl Sebacate (B1225510) (DBS)

Materials:

  • This compound

  • n-Butanol

  • Triethylamine-sulfuric(VI) acid catalyst

  • n-Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound and n-butanol in a 1:4 molar ratio.[1][2]

  • Add 15 mol% of the triethylamine-sulfuric(VI) acid catalyst.[1][2]

  • Heat the mixture to 90°C with constant stirring for 2 hours.[1][2]

  • After the reaction is complete, cool the mixture to room temperature.

  • The post-reaction mixture will separate into two phases. The top layer contains the dibutyl sebacate and excess n-butanol, while the bottom layer contains the ionic liquid catalyst and water.

  • Separate the top layer and extract it multiple times with small volumes of n-hexane and water until the pH is neutral.[1]

  • Dry the organic extract over anhydrous MgSO₄.[1]

  • Filter the mixture and remove the n-hexane and excess n-butanol by distillation. Dibutyl sebacate is obtained as a colorless liquid.[1]

2. Solid Acid Catalyzed Esterification

Solid acid catalysts offer advantages such as easier separation and reusability.

Experimental Protocol: Synthesis of Dibutyl Sebacate using a Solid Acid Catalyst

Materials:

  • This compound

  • n-Butanol

  • Phosphotungstic acid supported on activated carbon

  • Water carrying agent (e.g., toluene)

Equipment:

  • Reaction vessel with a stirrer and condenser

  • Heating apparatus

Procedure:

  • Combine this compound (0.08 mol) and n-butanol in a 1:5.0 molar ratio in the reaction vessel.[3]

  • Add 1.5 g of the phosphotungstic acid catalyst (with 25.3% loading) and 10 mL of the water carrying agent.[3]

  • Heat the reaction mixture to a temperature range of 98-112°C with stirring for 3.0 hours.[3]

  • Upon completion, the solid catalyst can be recovered by filtration.

  • The product, dibutyl sebacate, is then purified from the reaction mixture.

B. Enzymatic Esterification

Enzymatic esterification using lipases offers a green and highly selective alternative to chemical catalysis, proceeding under milder reaction conditions.

Experimental Protocol: Enzymatic Synthesis of Di-isobutyl Sebacate

Materials:

  • This compound

  • Isobutyl alcohol

  • Immobilized lipase (B570770) (e.g., Novozym 435 from Candida antarctica)[4]

  • Diisopropyl ether (solvent)

Equipment:

  • Round-bottom flask with an air condenser

  • Shaker or magnetic stirrer

  • Incubator or water bath

Procedure:

  • In a round-bottom flask, combine this compound and isobutyl alcohol. A molar ratio of 1:4 (acid:alcohol) is effective.[4]

  • Add the immobilized lipase (10% by weight of the substrates).[4]

  • Add diisopropyl ether as the solvent.[4]

  • Incubate the reaction mixture at 45°C with constant shaking or stirring for 1 to 3 hours.[4]

  • The progress of the reaction can be monitored by measuring the consumption of this compound.

  • After the reaction, the immobilized enzyme can be easily separated by filtration for reuse.

  • The solvent is removed under reduced pressure to yield the di-isobutyl sebacate.

C. Non-Catalytic Esterification in Supercritical Methanol

This method avoids the use of a catalyst and can lead to high yields in short reaction times.

Experimental Protocol: Synthesis of Dimethyl Sebacate

Materials:

  • This compound

  • Methanol

Equipment:

  • High-pressure batch reactor

Procedure:

  • Charge the high-pressure batch reactor with this compound and methanol. A molar ratio of 1:5 (acid:methanol) is optimal.

  • Heat the reactor to 623 K (350°C).

  • The reaction is carried out for 25 minutes.

  • After the reaction, the mixture is cooled, and the dimethyl sebacate is separated and purified.

Quantitative Data Summary
EsterAlcoholCatalyst/MethodMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)Reference
Dimethyl SebacateMethanolSupercritical (Non-catalytic)1:53500.4287
Dibutyl Sebacaten-ButanolTriethylamine-sulfuric(VI) acid1:4902~100[1][2]
Dibutyl Sebacaten-ButanolPhosphotungstic acid/Activated Carbon1:598-112398.1[3]
Di-isoamyl SebacateIsoamyl alcoholNovozym 435 (lipase)1:445186.0[4]
Di-isobutyl SebacateIsobutyl alcoholNovozym 435 (lipase)1:445187.4[4]
Dioctyl Sebacate1-OctanolNovozym 435 (lipase)1:5100-~100[5]
Diisopropyl SebacateIsopropyl alcoholSulfuric acid-Elevated--[6]

II. Applications in Drug Development

This compound is a valuable monomer for the synthesis of biocompatible and biodegradable polymers used in advanced drug delivery systems.[7] Its derivatives, such as poly(this compound) (PSA) and poly(glycerol sebacate) (PGS), are particularly noteworthy.

A. Poly(this compound) (PSA) for Drug Delivery

PSA is a polyanhydride known for its surface-eroding properties, which allows for a controlled and sustained release of therapeutic agents.[7]

Experimental Protocol: Synthesis of Poly(this compound) (PSA) via Melt Polycondensation

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with a heating mantle

  • Vacuum pump

  • Condenser

  • Nitrogen or Argon gas inlet

Procedure:

  • Monomer Activation: In the reaction flask, combine recrystallized this compound with an excess of acetic anhydride (e.g., a 1:20 w/v ratio).[7]

  • Stir the mixture at 40°C under a nitrogen atmosphere until a clear solution is obtained (approximately 20-30 minutes). This step forms a mixed anhydride prepolymer.[7]

  • Removal of Acetic Anhydride: Gradually increase the temperature to 120°C under vacuum to remove the excess acetic anhydride and the acetic acid byproduct.[7]

  • Polymerization: Once the excess solvent is removed, increase the temperature to 150°C and maintain constant stirring under a high vacuum for approximately 2 hours to drive the polymerization.[7]

  • Recovery: Allow the resulting molten polymer to cool to room temperature under a nitrogen atmosphere. The solid PSA can then be collected and stored in a desiccator to prevent hydrolysis.[7]

Protocol: Preparation of Doxorubicin-loaded PSA Nanocapsules

Materials:

  • Poly(this compound) (PSA)

  • Doxorubicin (B1662922) (DOX)

  • Dichloromethane (organic solvent)

  • Polyvinyl alcohol (PVA) as a surfactant

Equipment:

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve PSA and doxorubicin in dichloromethane.

  • Prepare an aqueous solution of polyvinyl alcohol.

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature to allow the evaporation of the dichloromethane, leading to the formation of nanocapsules.

  • Collect the nanocapsules by centrifugation, wash with distilled water to remove excess surfactant, and then lyophilize for storage. The resulting particles can have sizes in the range of 218-1198 nm.[8][9]

B. Poly(glycerol sebacate) (PGS) for Tissue Engineering and Drug Delivery

PGS is a biodegradable and biocompatible elastomer with tunable mechanical properties, making it suitable for soft tissue engineering and as a carrier for controlled drug release.[10]

Experimental Protocol: Synthesis of Poly(glycerol sebacate) (PGS) Pre-polymer

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with a heating mantle

  • Nitrogen or Argon gas inlet

Procedure:

  • Combine equimolar amounts of glycerol and this compound in the three-neck round-bottom flask.[11]

  • Heat the mixture to 120°C under a nitrogen atmosphere with constant stirring for 24 hours to form the pre-polymer.[11]

  • For cross-linking to form the thermoset elastomer, the pre-polymer is then heated under vacuum (40 mTorr–10 Torr) for an additional 24–48 hours.[11]

Protocol: Fabrication of Porous PGS Scaffolds for Tissue Engineering

Materials:

  • PGS pre-polymer

  • Salt crystals (porogen) of a desired size range (e.g., 100-150 µm for small pores, 250-355 µm for large pores)[12]

Equipment:

  • Scaffold molds

  • Incubator

  • Vacuum oven

Procedure:

  • Mix the PGS pre-polymer with sieved salt crystals.

  • Cast the mixture into the desired scaffold molds.

  • Cure the mixture at 150°C under vacuum (8 mbar) for 12 hours.[12]

  • After curing, immerse the scaffolds in deionized water for several days, changing the water daily, to leach out the salt, creating a porous structure.[12]

  • Freeze-dry the resulting porous scaffolds.

III. Visualizations

Esterification_Workflow cluster_reactants Reactants cluster_reaction Esterification cluster_purification Purification This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel Alcohol Alcohol Alcohol->Reaction Vessel Separation Separation Reaction Vessel->Separation Reaction Mixture Catalyst Catalyst Catalyst->Reaction Vessel Heating & Stirring Heating & Stirring Heating & Stirring->Reaction Vessel Washing Washing Separation->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation Final Product Final Product Distillation->Final Product Pure Ester Drug_Delivery_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Drug Formulation cluster_application Application This compound Monomer This compound Monomer Polymerization Polymerization This compound Monomer->Polymerization Co-monomer (e.g., Glycerol) Co-monomer (e.g., Glycerol) Co-monomer (e.g., Glycerol)->Polymerization Biodegradable Polymer (PSA/PGS) Biodegradable Polymer (PSA/PGS) Polymerization->Biodegradable Polymer (PSA/PGS) Encapsulation (e.g., Emulsion) Encapsulation (e.g., Emulsion) Biodegradable Polymer (PSA/PGS)->Encapsulation (e.g., Emulsion) Therapeutic Agent Therapeutic Agent Therapeutic Agent->Encapsulation (e.g., Emulsion) Drug-loaded Nanoparticles/Scaffold Drug-loaded Nanoparticles/Scaffold Encapsulation (e.g., Emulsion)->Drug-loaded Nanoparticles/Scaffold In Vitro/In Vivo Studies In Vitro/In Vivo Studies Drug-loaded Nanoparticles/Scaffold->In Vitro/In Vivo Studies Controlled Release Controlled Release In Vitro/In Vivo Studies->Controlled Release Final Application Therapeutic Delivery Controlled Release->Final Application

References

Application Notes: Sebacic Acid in the Synthesis of High-Performance Nylon 6,10

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sebacic acid, a dicarboxylic acid with a ten-carbon chain (HOOC(CH₂)₈COOH), is a crucial monomer in the production of high-performance polyamides, most notably Nylon 6,10.[1][2] Derived from castor oil, a renewable resource, this compound is a bio-based building block that imparts unique and desirable properties to the resulting polymer.[3] The "6,10" in Nylon 6,10 signifies the number of carbon atoms in the diamine and diacid monomers, respectively; six from hexamethylenediamine (B150038) and ten from this compound.[4][5] The long aliphatic chain of this compound contributes to the polymer's flexibility, lower melting point, and reduced moisture absorption compared to nylons with shorter-chain diacids, leading to excellent dimensional stability.[2][6] These characteristics make Nylon 6,10 a preferred material in a variety of demanding applications, including automotive components, industrial fibers, toothbrush bristles, and electrical connectors.[1][2] Furthermore, the biocompatibility and biodegradability of some this compound-based polymers are being explored for applications in drug delivery and tissue engineering.[3][7]

Synthesis Overview

The synthesis of Nylon 6,10 from this compound and hexamethylenediamine is a classic example of step-growth polymerization. Two primary methods are employed for this synthesis: melt polycondensation and interfacial polymerization. Melt polycondensation involves the direct reaction of the dicarboxylic acid and diamine at high temperatures without a solvent.[6] Interfacial polymerization, on the other hand, is a lower-temperature method where the reaction occurs at the interface of two immiscible liquids, one containing the diamine and the other containing a derivative of this compound, typically sebacoyl chloride.[8][9][10] This method is particularly well-suited for laboratory-scale synthesis and produces high molecular weight polymer rapidly.[6]

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of Nylon 6,10.

Table 1: Reactant Properties and Typical Concentrations for Interfacial Polymerization

ReagentFormulaMolecular Weight ( g/mol )Typical Concentration (Aqueous Phase)Typical Concentration (Organic Phase)
HexamethylenediamineH₂N(CH₂)₆NH₂116.200.5 M in NaOH solution-
Sebacoyl ChlorideClCO(CH₂)₈COCl239.14-0.2 M in hexane
Sodium Hydroxide (B78521)NaOH40.000.5 M-

Data compiled from multiple sources.[8][11]

Table 2: Physical and Thermal Properties of Nylon 6,10

PropertyValueUnit
Melting Temperature (Tm)215 - 220°C
Glass Transition Temperature (Tg)41 - 50°C
Decomposition Temperature~440°C
Tensile Modulus1.6 - 2.3GPa
Tensile Strength45 - 60MPa
Elongation at Break110 - 120%
Water Absorption (24h)0.26%
Density1.04 - 1.19g/cm³

Data compiled from multiple sources.[6]

Experimental Protocols

1. Interfacial Polymerization of Nylon 6,10

This protocol details the synthesis of Nylon 6,10 via unstirred interfacial polymerization.[9]

Materials:

  • Hexamethylenediamine (1,6-diaminohexane)

  • Sebacoyl chloride

  • Sodium hydroxide (NaOH)

  • Hexane (or other suitable organic solvent like dichloromethane)

  • Distilled water

  • Beakers (150 mL and 250 mL)

  • Glass stirring rod

  • Forceps

Procedure:

  • Preparation of the Aqueous Phase: In a 250 mL beaker, prepare a solution of 0.5 M hexamethylenediamine in 0.5 M aqueous sodium hydroxide. For example, dissolve 3.0 g of hexamethylenediamine and 1.0 g of NaOH in 50 mL of distilled water.[11] The sodium hydroxide is added to neutralize the HCl byproduct of the reaction.[5]

  • Preparation of the Organic Phase: In a 150 mL beaker, prepare a 0.2 M solution of sebacoyl chloride in hexane. For instance, dissolve 1.5 mL to 2.0 mL of sebacoyl chloride in 50 mL of hexane.[11]

  • Polymerization: Carefully and slowly pour the sebacoyl chloride solution down the side of the beaker containing the hexamethylenediamine solution to form two distinct layers.[10][11] Minimize agitation at the interface. A polymer film will form instantly at the interface of the two liquids.[9][12]

  • Polymer Collection: Using forceps, gently grasp the center of the polymer film and pull it upwards from the beaker. A continuous rope of Nylon 6,10 can be drawn out.[4][5] This rope can be wound onto a glass rod or a spool. Continue to draw the nylon rope until one of the reactants is depleted.

  • Washing and Drying: The collected nylon rope should be washed thoroughly with water and then with ethanol (B145695) or acetone (B3395972) to remove unreacted monomers and solvent.[4][5] Press the polymer between paper towels to remove excess liquid and then allow it to air dry or dry in a vented oven at a low temperature (e.g., 60-80 °C).[4]

2. Characterization of Nylon 6,10

The synthesized polymer can be characterized using various analytical techniques to confirm its identity and properties.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the polyamide, such as the N-H and C=O stretching of the amide group.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure of the polymer.[14]

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer.[14][16]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the nylon.[14][17][18]

Mandatory Visualization

G cluster_reaction Interfacial Polymerization cluster_processing Polymer Processing cluster_analysis Characterization A Sebacoyl Chloride in Hexane C Careful Layering of Solutions B Hexamethylenediamine & NaOH in Water D Nylon 6,10 Formation at Interface C->D Instantaneous Reaction E Withdrawal of Nylon Rope D->E Continuous Removal F Washing with Water & Ethanol E->F G Drying F->G H Final Nylon 6,10 Polymer G->H I FTIR, DSC, TGA Analysis H->I G cluster_monomers Monomers cluster_polymer Polymerization cluster_properties Resulting Polymer Properties sebacic_acid This compound (10-carbon diacid) polymerization Step-Growth Polymerization sebacic_acid->polymerization hexamethylenediamine Hexamethylenediamine (6-carbon diamine) hexamethylenediamine->polymerization properties Nylon 6,10 Properties polymerization->properties Leads to flexibility Flexibility properties->flexibility hydrophobicity Low Moisture Absorption properties->hydrophobicity stability Dimensional Stability properties->stability strength High Mechanical Strength properties->strength

References

Characterization of Sebacic Acid: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

[December 19, 2025]

Introduction

Sebacic acid, a dicarboxylic acid with the chemical formula C₁₀H₁₈O₄, is a versatile and naturally occurring compound with wide-ranging industrial applications.[1][2] It serves as a key monomer in the production of polymers, plasticizers, lubricants, and cosmetics.[1][3][4] The purity and precise characterization of this compound are critical for ensuring the quality and performance of these end products. This document provides detailed application notes and protocols for the analytical techniques used to characterize this compound, tailored for researchers, scientists, and drug development professionals.

Chromatographic Techniques for Quantification and Purity

Chromatographic methods are essential for separating, identifying, and quantifying this compound and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile compounds like this compound.[5] Depending on the sample matrix and required sensitivity, different detection methods can be employed.

Application Note:

HPLC with Refractive Index Detection (HPLC-RID) offers a straightforward method for quantifying this compound without the need for derivatization, making it suitable for relatively high concentrations and simple matrices.[3] For more sensitive analysis, especially in complex matrices, pre-column derivatization followed by UV detection is recommended.[3]

Quantitative Data Summary: HPLC Methods

ParameterHPLC-RIDHPLC-UV (with derivatization)
Principle Differential Refractive IndexUV Absorbance after derivatization
Specificity ModerateHigh
Sensitivity (LOD/LOQ) mg/L rangeng to µg range[5]
Linearity Range 100 - 900 mg/L[3]Dependent on derivatizing agent
Internal Standard Adipic Acid[3]-
Purity Determination Area percentage calculationComparison with reference standard

Experimental Protocol: HPLC-RID Method [3]

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: Prepare a 50:50 (v/v) mixture of methanol (B129727) and 1% acetic acid in ultrapure water. Degas the mobile phase before use.[3]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Detector: Refractive Index (RI) Detector.[3]

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 mg/L): Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase.[3]

    • Internal Standard Stock Solution (1000 mg/L): Accurately weigh and dissolve an appropriate amount of adipic acid in the mobile phase.[3]

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Add the internal standard to a final concentration of 200 mg/L. Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Analysis:

    • Equilibrate the HPLC system until a stable baseline is achieved.[3]

    • Inject the calibration standards and the sample solution.

    • Record the peak areas for this compound and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

    • Determine the concentration of this compound in the sample from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample & Standard B Dissolve in Mobile Phase A->B C Add Internal Standard B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G Detection (RID) F->G H Record Peak Areas G->H I Construct Calibration Curve H->I J Quantify this compound I->J

Caption: Workflow for this compound Analysis by HPLC-RID.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form, typically a silyl (B83357) ester.[1]

Application Note:

GC-MS provides high specificity and sensitivity for the analysis of this compound. The derivatization step is crucial for successful analysis. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[1] This method is suitable for determining purity and quantifying this compound in various matrices, including biological samples.[1]

Quantitative Data Summary: GC-MS Method

ParameterGC-MS (with derivatization)
Principle Separation of volatile derivatives by GC, detection by MS
Specificity High[5]
Sensitivity (LOD/LOQ) ng to pg range[5]
Purity Determination Purity levels of 98.1% have been determined.[5][6][7]
Internal Standard Deuterated this compound or a structurally similar dicarboxylic acid[1]

Experimental Protocol: GC-MS with Silylation [1]

  • Sample Preparation and Derivatization:

    • Aliquoting: Accurately transfer a known volume or weight of the sample into a glass reaction vial.

    • Internal Standard Spiking: Add a known amount of the internal standard solution.

    • Drying: Evaporate the sample to dryness under a gentle stream of nitrogen.

    • Derivatization: Add 50 µL of pyridine (B92270) and 100 µL of BSTFA with 1% TMCS to the dried residue. Tightly cap the vial, vortex for 1 minute, and heat at 60-70°C for 30-60 minutes.[1]

    • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: Use a suitable capillary column (e.g., CBP, 50 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

    • Carrier Gas: Helium or Nitrogen.[5]

    • Injection: Inject an aliquot of the derivatized sample into the GC.

    • Temperature Program: Optimize the oven temperature program to achieve good separation of the analytes.

    • MS Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Data Analysis:

    • Identify the derivatized this compound peak based on its retention time and mass spectrum.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Calculate the concentration of this compound in the sample.

GCMS_Workflow A Sample Aliquoting B Internal Standard Spiking A->B C Drying under Nitrogen B->C D Derivatization (Silylation) (BSTFA, 60-70°C) C->D E GC-MS Injection D->E F Separation in GC Column E->F G Mass Spectrometry Detection F->G H Data Analysis (Quantification) G->H

Caption: General workflow for this compound analysis by GC-MS.

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying functional groups of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note:

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The spectrum of this compound shows characteristic absorption bands for the carboxylic acid groups.[8]

Key Spectral Features of this compound: [8]

Wavenumber (cm⁻¹)Assignment
3335–2500 (broad)O-H stretching of hydrogen-bonded carboxylic acid
1697C=O stretching of the carboxylic acid dimer
1300C-O stretching and O-H bending
930Out-of-plane O-H bend of the dimer

Experimental Protocol: FTIR Analysis (ATR Method) [4]

  • Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Sample Placement: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Applying Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are used for structural confirmation and purity assessment.[4]

¹H and ¹³C NMR Spectral Data for this compound: [4]

NucleusChemical Shift (ppm)Assignment
¹H~10.49 (broad s)-COOH
¹H~2.17 (t)α-CH₂
¹H~1.55 (m)β-CH₂
¹H~1.30 (m)Other CH₂
¹³C~177-COOH
¹³C~34α-CH₂
¹³C~29Other CH₂
¹³C~25β-CH₂

Note: Chemical shifts can vary depending on the solvent and concentration.[4]

Experimental Protocol: NMR Analysis [4]

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.[4]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300-600 MHz).

  • ¹H NMR Parameters: Use a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans.[4]

  • ¹³C NMR Parameters: A larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.[4]

Spectroscopic_Analysis cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_nmr NMR Analysis A Solid this compound B Place on ATR Crystal A->B E Dissolve in Deuterated Solvent A->E C Acquire Spectrum B->C D Identify Functional Groups C->D F Acquire ¹H & ¹³C Spectra E->F G Elucidate Molecular Structure F->G

Caption: Workflow for spectroscopic analysis of this compound.

Thermal Analysis Techniques

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the thermal properties of this compound and its derivatives.[9]

Application Note:

DSC is used to determine thermal transitions like melting point and glass transition temperature, while TGA measures the thermal stability and decomposition profile.[9][10] These properties are crucial for processing and storage, particularly for this compound-based polymers.[9]

Quantitative Data Summary: Thermal Analysis of this compound

ParameterValueReference
Melting Point (Tm) 131 - 134.5 °C[2][11]
Decomposition Temperature --

Experimental Protocol: DSC Analysis [12]

  • Sample Preparation: Weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Thermal Program:

      • First Heat: Ramp the temperature from ambient to a temperature above the melting point (e.g., 150 °C) at a rate of 10-20 °C/min to erase thermal history.

      • Cool: Cool the sample back to a low temperature.

      • Second Heat: Reheat the sample at the same rate. Use this scan for analysis.

  • Data Analysis: The melting temperature (Tm) is identified as the peak of the endothermic melting event.

Experimental Protocol: TGA Analysis [9][12]

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.[9][12]

    • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[9]

  • Data Analysis: Plot the percentage weight loss as a function of temperature to determine the onset of decomposition.

Thermal_Analysis A Weigh 5-10 mg of Sample B1 Place in DSC Pan A->B1 B2 Place in TGA Pan A->B2 C1 DSC Analysis (Heat-Cool-Heat Cycle) B1->C1 C2 TGA Analysis (Heating Ramp) B2->C2 D1 Determine Melting Point (Tm) & Glass Transition (Tg) C1->D1 D2 Determine Thermal Stability & Decomposition Profile C2->D2

Caption: Workflow for thermal analysis of this compound.

Purity Determination by Titration

Application Note:

Acid-base titration is a cost-effective and rapid method for determining the purity of this compound, particularly for routine quality control.[5] This method quantifies the total acidity of the sample. A purity of approximately 99.71% can be determined by titration.[5]

Quantitative Data Summary: Purity Analysis Methods

ParameterAcid-Base TitrationGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Neutralization of acidic groupsSeparation of volatile compoundsSeparation of non-volatile compounds
Specificity Low (measures total acidity)HighHigh
Accuracy Good to ExcellentExcellentExcellent
Precision (RSD) < 1%< 2%< 1%
Sensitivity mg rangeng to pg rangeng to µg range

Experimental Protocol: Acid-Base Titration [5]

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add a suitable solvent (e.g., neutralized 95% ethanol) to dissolve the sample.

  • Titration:

    • Add a few drops of phenolphthalein (B1677637) indicator.

    • Titrate with a standardized 0.1 M Sodium Hydroxide (NaOH) solution until a persistent pink color is observed.

  • Calculation: Calculate the purity of this compound based on the volume of NaOH solution used, its concentration, and the initial mass of the sample.

Conclusion

The comprehensive characterization of this compound is achievable through a combination of chromatographic, spectroscopic, and thermal analysis techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or routine purity assessment. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively analyze and ensure the quality of this compound in their applications.

References

Application Note: Determination of Sebacic Acid Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacic acid (decanedioic acid) is a dicarboxylic acid utilized in a diverse range of industrial applications, including the manufacturing of polymers, plasticizers, lubricants, and cosmetics.[1][2] The purity of this compound is a critical quality attribute that significantly influences the physicochemical properties and performance of the final products.[1] High-Performance Liquid Chromatography (HPLC) offers a highly sensitive and specific method for assessing the purity of non-volatile compounds like this compound.[1] This document provides detailed protocols for two primary HPLC methods for the analysis of this compound purity: a direct method using a Refractive Index Detector (RID) and a more sensitive method employing pre-column derivatization for Ultraviolet (UV) detection.

Method 1: HPLC with Refractive Index Detection (HPLC-RID)

This method is suitable for the direct analysis of this compound, particularly in samples with relatively high concentrations and simple matrices where UV-absorbing impurities are not a primary concern.[2] The principle of this method relies on the difference in the refractive index between the mobile phase and the analyte.[2]

Experimental Protocol: HPLC-RID

1. Instrumentation and Materials

  • HPLC system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

2. Reagents and Standards

  • This compound reference standard (≥99% purity).

  • Adipic acid (internal standard, ≥99% purity).

  • Methanol (B129727) (HPLC grade).

  • Acetic acid (glacial, analytical grade).

  • Ultrapure water.

3. Chromatographic Conditions

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase Methanol : 1% Acetic Acid in Water (50:50, v/v)[2]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35 °C
Detector Refractive Index (RI) Detector[2]

4. Preparation of Solutions

  • Mobile Phase: Prepare a 1% (v/v) acetic acid solution in ultrapure water. Mix this solution with methanol in a 50:50 volume ratio. Degas the mobile phase before use.[2]

  • Internal Standard (IS) Stock Solution (1000 mg/L): Accurately weigh and dissolve an appropriate amount of adipic acid in the mobile phase to obtain a concentration of 1000 mg/L.[2]

  • Standard Stock Solution (1000 mg/L): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 1000 mg/L.[2]

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to cover a concentration range of 100-900 mg/L.[2] Add the internal standard stock solution to each calibration standard to achieve a final IS concentration of 200 mg/L.[2]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Add the internal standard to the sample solution to a final concentration of 200 mg/L. Filter the solution through a 0.45 µm syringe filter before injection.[2]

5. Analysis and Data Processing

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards and the sample solution.

  • Record the peak areas for this compound and the internal standard (adipic acid).

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.

Data Presentation: HPLC-RID Method Validation Summary

ParameterResult
Linearity Range 100 - 900 mg/L[2]
Internal Standard Adipic Acid[2]
Method 2: HPLC with UV Detection following Pre-column Derivatization

For higher sensitivity and specificity, especially for detecting trace impurities, a pre-column derivatization method followed by UV detection is recommended. Since this compound lacks a strong UV chromophore, derivatization is necessary to introduce a UV-absorbing moiety to the molecule. A common approach for carboxylic acids is esterification with a UV-active agent.

Proposed Experimental Protocol: HPLC-UV with Derivatization

1. Derivatization Reagent Selection

  • p-Bromophenacyl bromide is a suitable derivatization reagent for carboxylic acids, forming UV-active esters.

2. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Heating block or water bath.

  • Nitrogen evaporator.

  • Other materials as listed in Method 1.

3. Reagents and Standards

  • This compound reference standard and sample.

  • p-Bromophenacyl bromide (derivatizing agent).

  • Triethylamine or another suitable catalyst.

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or other suitable buffer for mobile phase pH adjustment.[1]

4. Proposed Chromatographic Conditions

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient To be optimized (e.g., start with 50% B, increase to 90% B over 20 min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Detector Wavelength ~260 nm (based on the chromophore of the derivative)

5. Derivatization Procedure (Illustrative)

  • In a reaction vial, add a known amount of the dried this compound standard or sample.

  • Add a solution of p-bromophenacyl bromide in acetonitrile and a catalytic amount of triethylamine.

  • Seal the vial and heat at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to complete the reaction.

  • After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

6. Analysis and Data Processing

  • Follow the general analysis and data processing steps outlined in Method 1, adapting for the derivatized species. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Potential Impurities in this compound

The purity analysis of this compound should also consider potential process-related impurities. Depending on the manufacturing process (e.g., from castor oil), these may include:

  • Other dicarboxylic acids (e.g., suberic acid, azelaic acid).[3]

  • Monocarboxylic acids.

  • Unreacted starting materials or intermediates.

The chromatographic method should be developed and validated to ensure the separation of this compound from these potential impurities.

Method Comparison
FeatureHPLC-RIDHPLC-UV (with Derivatization)Gas Chromatography (GC)Titration
Principle Refractive Index DifferenceUV AbsorbanceVolatilityAcid-Base Neutralization
Derivatization Not requiredRequiredRequiredNot required
Sensitivity LowerHigherHighLower
Specificity ModerateHighHighLow (for impurities)
Typical Purity (%) --~98.1%[1]~99.71%[1]

Note: The purity values from GC and titration are provided for comparative context and depend on the specific sample and methodology used.[1]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound (Sample & Standard) B Dissolve in Mobile Phase A->B C Add Internal Standard (e.g., Adipic Acid) B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G Detection (RID or UV) F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Calculate Purity I->J

Caption: Experimental workflow for HPLC analysis of this compound purity.

Derivatization_Workflow A This compound Sample/Standard B Add Derivatization Reagent (e.g., p-Bromophenacyl bromide) & Catalyst A->B C Reaction at Elevated Temperature B->C D Evaporate to Dryness C->D E Reconstitute in Mobile Phase D->E F Inject into HPLC-UV System E->F

Caption: Pre-column derivatization workflow for HPLC-UV analysis.

References

Application Note: Quantitative Analysis of Sebacic Acid by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacic acid, a naturally occurring dicarboxylic acid (C10H18O4), is a vital compound in various biological and industrial processes.[1] It plays a role in fatty acid metabolism and is utilized in the manufacturing of polymers, plasticizers, and lubricants.[1] Accurate quantification of this compound is essential for metabolic research, quality control in manufacturing, and safety assessments in drug development.

This application note provides a detailed protocol for the quantitative analysis of this compound using gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). Due to its low volatility and high polarity, direct GC analysis of this compound is challenging.[1] Therefore, a derivatization step is required to convert it into a more volatile and thermally stable ester.[1]

Experimental Protocols

A crucial step in the GC analysis of this compound is derivatization, which makes the analyte more suitable for analysis.[1] The following protocols detail the necessary steps from sample preparation to data analysis.

Sample Preparation and Derivatization

Proper sample preparation is critical for accurate and reproducible results.[2] The initial steps involve creating a homogenous sample, which may require weighing, diluting, or homogenizing.[2] To isolate the this compound from the sample matrix, a suitable extraction method should be employed, followed by purification to remove any interfering substances.[2]

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., dodecanedioic acid or deuterated this compound)

  • Derivatizing agent:

    • For methylation: Boron trifluoride-methanol (BF3-Methanol) or Hydrochloric acid-methanol (HCl-Methanol)[3]

    • For silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[1]

  • Solvents (e.g., methanol (B129727), acetonitrile, dichloromethane)[1][3]

  • Pyridine (B92270) (for silylation)[1]

  • Nitrogen gas (high purity)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Aliquoting: Accurately transfer a known volume or weight of the sample into a glass reaction vial.[1]

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.[1]

  • Drying: Evaporate the sample to complete dryness under a gentle stream of high-purity nitrogen gas. It is critical to remove all water, as it can interfere with the derivatization reaction.[1]

  • Derivatization:

    • Methylation: Add the derivatizing agent (e.g., BF3-Methanol) and methanol to the dried sample.[3] Heat the mixture to form the methyl esters.[3]

    • Silylation (TMS): To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[1]

    • Silylation (TBDMS): To the dried residue, add 100 µL of MTBSTFA and 100 µL of acetonitrile.[1]

  • Reaction: Tightly cap the vial, vortex for 1 minute, and heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[1]

  • Cooling: Allow the vial to cool to room temperature before GC analysis.[1]

Gas Chromatography (GC) Analysis

The derivatized sample is now ready for injection into the GC system. The following are typical GC parameters that may need to be optimized for specific instruments and applications.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column: A DB-5ms or a CBP capillary column (e.g., 50 m x 0.25 mm i.d., 0.25 µm film thickness) are suitable choices.[3][4]

Typical GC Conditions:

ParameterTypical Value
Carrier GasHelium or Nitrogen[3][4]
Carrier Gas Flow Rate1.0 mL/min[3][4]
Injector Temperature280 °C[3]
Oven Temperature ProgramInitial temperature of 120°C, ramp up to 240°C at a rate of 5 K/min.[3][4]
Detector Temperature (FID)280 °C
Injection Volume1 µL[3]
Data Analysis

Quantitative analysis is performed by constructing a calibration curve. This is achieved by plotting the peak area ratio of the this compound derivative to the internal standard against the concentration of the standards. The concentration of this compound in the samples is then determined from this curve.

Quantitative Data Summary

The performance of a GC method is characterized by several key parameters. The following table summarizes typical performance characteristics for the quantitative analysis of this compound. Note that these values may vary depending on the specific matrix, instrumentation, and method validation.

ParameterTypical Performance
Purity Determination by GCApproximately 98.1% - 99.71%[3][4]
Range of Measured Concentration (in air)2-20 mg/m³[5]
Relative Standard Deviation< 0.032[5]

Visualizations

To aid in the understanding of the experimental process, the following diagrams illustrate the workflow and a simplified metabolic context of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Aliquot Aliquoting & IS Spiking Sample->Aliquot Dry Drying Aliquot->Dry Derivatize Derivatization Dry->Derivatize GC_Inject GC Injection Derivatize->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation Detection Detection (FID/MS) GC_Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the GC analysis of this compound.

Sebacic_Acid_Metabolism MCFA Medium-Chain Fatty Acids MCADD Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) MCFA->MCADD Accumulation in Alternative_Ox Alternative Oxidation Pathway MCADD->Alternative_Ox Leads to Sebacic_Acid This compound Alternative_Ox->Sebacic_Acid Results in formation of

References

Sebacic Acid Derivatives as High-Performance Bio-Based Plasticizers for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the application of sebacic acid-based plasticizers, primarily Di(2-ethylhexyl) sebacate (B1225510) (DEHS) and Dibutyl sebacate (DBS), as effective and safer alternatives to traditional phthalate (B1215562) plasticizers in Polyvinyl Chloride (PVC) formulations. It includes a comparative analysis of their performance, detailed experimental protocols for evaluation, and a workflow for novel plasticizer assessment. This compound esters, derived from renewable resources like castor oil, offer excellent plasticizing efficiency, superior low-temperature flexibility, and lower migration rates, making them suitable for a wide range of applications, including sensitive uses such as medical devices and food packaging.[1][2][3][4][5][6]

Introduction to this compound-Based Plasticizers

This compound is a naturally occurring dicarboxylic acid, which, upon esterification, yields effective primary plasticizers for PVC.[1] These bio-based plasticizers, such as Di(2-ethylhexyl) sebacate (also known as Dioctyl sebacate or DOS) and Dibutyl sebacate (DBS), are gaining prominence as replacements for conventional phthalate plasticizers due to concerns over the toxicity of the latter.[2][4][5][6] Sebacate esters are known for their high compatibility with PVC, imparting excellent flexibility, softness, and processability to the polymer matrix.[2][4][5][6][7] Key advantages include superior performance at low temperatures, good thermal stability, and resistance to migration, which is crucial for applications where plasticizer leaching is a concern.[2][3][4][5][6][8]

Performance Data of this compound Esters in PVC

The selection of a plasticizer is critical in achieving the desired mechanical and thermal properties of the final PVC product. Esters of this compound have been shown to be highly effective in enhancing the flexibility and durability of PVC. A comparative analysis highlights their performance against other plasticizers.

Table 1: Comparative Performance of Sebacate Esters in PVC

Performance MetricDi(2-ethylhexyl) Sebacate (DEHS/DOS)Dibutyl Sebacate (DBS)Di(2-ethylhexyl) Azelate (DEHAz)
Mechanical Properties
Tensile Strength (MPa)14.8[1]15.7[2][4][5][6]15.3[1]
Elongation at Break (%)410[1]350[2][4][5][6]380[1]
Shore A Hardness-80.2[2][4][5][6]-
Thermal Properties
Glass Transition Temp. (Tg) (°C)65.36[1][7]-68.51[1]
Max. Degradation Temp. (°C)281.68[1][7]-290.83[1][7]
Migration Resistance
Weight Loss (%) in HexaneHigher than DEHAz[1]12.78% (after 28 days)[2][4][5][6]Lower than DEHSe[1]

Data synthesized from comparative studies on dicarboxylate ester plasticizers in PVC.[1][2][4][5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of plasticizer performance. The following protocols provide a framework for assessing key properties of PVC plasticized with this compound derivatives.

Preparation of Plasticized PVC Samples

Objective: To prepare standardized PVC test specimens with varying concentrations of this compound-based plasticizers.

Materials:

  • PVC resin

  • This compound ester plasticizer (e.g., DEHS, DBS)

  • Thermal stabilizer

  • Filler (e.g., calcium carbonate)[2]

  • Mixer (e.g., two-roll mill)

  • Molding press

Procedure:

  • Pre-mix the PVC resin, thermal stabilizer, and filler in a high-speed mixer.

  • For temperature ranges up to 80°C, heat the PVC mixture with the thermal stabilizer. Dose the plasticizer at the required temperature while stirring.[5]

  • For temperature ranges from 80°C to 95°C, add the plasticizer at 80°C. The viscosity of the mixture will increase with temperature.[5]

  • The amount of plasticizer is typically expressed in parts per hundred resin (phr). For comparative studies, the same amounts of plasticizer, stabilizer, and filler should be used for each formulation.[2]

  • Homogenize the mixture on a two-roll mill at a temperature suitable for PVC processing (typically 160-180°C) until a uniform sheet is formed.

  • Mold the sheets into standardized test specimens (e.g., dog-bone shape for tensile testing) using a compression molding press under controlled temperature and pressure.

  • Condition the specimens in a controlled environment (e.g., 23 ± 2°C and 50 ± 10% relative humidity) before testing to ensure consistent results.[9]

Evaluation of Mechanical Properties (ASTM D2284)

Objective: To assess the effect of the plasticizer on the mechanical properties of PVC.[1][9]

Apparatus:

  • Universal Testing Machine (UTM)

Procedure:

  • Mount the conditioned dog-bone shaped specimens into the grips of the UTM.

  • Apply a tensile load at a constant rate of crosshead speed until the specimen fractures.

  • Record the load and elongation throughout the test.

Data Analysis:

  • Tensile Strength: The maximum stress the material can withstand before breaking.

  • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

  • Modulus of Elasticity: A measure of the material's stiffness.

An effective plasticizer will typically decrease tensile strength and modulus while significantly increasing the elongation at break.[1]

Thermal Analysis

Objective: To determine the thermal stability and the effect of the plasticizer on the glass transition temperature (Tg) of PVC.

3.3.1. Thermogravimetric Analysis (TGA)

Apparatus:

  • Thermogravimetric Analyzer

Procedure:

  • Place a small, known weight of the plasticized PVC sample into the TGA furnace.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a specific atmosphere (e.g., nitrogen or air).

  • Record the weight loss of the sample as a function of temperature.

Data Analysis:

  • The onset of decomposition and the maximum degradation temperature provide insights into the thermal stability of the plasticized PVC.[1]

3.3.2. Differential Scanning Calorimetry (DSC)

Apparatus:

  • Differential Scanning Calorimeter

Procedure:

  • Place a small, known weight of the plasticized PVC sample into a DSC pan.

  • Heat the sample at a controlled rate while measuring the heat flow to the sample compared to a reference.

  • A change in the heat flow indicates a thermal event, such as the glass transition.

Data Analysis:

  • The glass transition temperature (Tg) is identified as a step change in the baseline of the DSC thermogram. A lower Tg indicates higher plasticizer efficiency.[1][7]

Migration Resistance Testing

Objective: To quantify the amount of plasticizer that leaches from the PVC matrix over time.

3.4.1. Solvent Extraction Method

Procedure:

  • Weigh the initial conditioned plasticized PVC specimen (W_initial).

  • Immerse the specimen in a solvent (e.g., hexane) for a specified period at a controlled temperature.

  • Remove the specimen, dry it thoroughly, and reweigh it (W_final).

Data Analysis:

  • Calculate the percentage weight loss due to plasticizer migration: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

3.4.2. Activated Carbon Method (EN ISO 177:2017)

Procedure:

  • Place the plasticized PVC sample in contact with activated carbon.

  • Store the assembly at an elevated temperature for a defined period.

  • The weight loss of the PVC sample corresponds to the amount of migrated plasticizer.

Workflow for Evaluating Novel Plasticizers

The following diagram illustrates a logical workflow for the comprehensive evaluation of a novel plasticizer for PVC applications, from initial synthesis to final performance assessment.

G cluster_0 Plasticizer Development cluster_1 PVC Formulation cluster_2 Performance Evaluation cluster_3 Analysis and Application Synthesis Synthesis of Sebacate Ester Purification Purification and Characterization Synthesis->Purification Compounding Compounding with PVC Resin Purification->Compounding Processing Processing (e.g., Milling, Molding) Compounding->Processing Mechanical Mechanical Testing (ASTM D2284) Processing->Mechanical Thermal Thermal Analysis (TGA, DSC) Processing->Thermal Migration Migration Resistance Testing Processing->Migration DataAnalysis Data Analysis and Comparison Mechanical->DataAnalysis Thermal->DataAnalysis Migration->DataAnalysis Application Application Suitability Assessment DataAnalysis->Application

Caption: Workflow for the evaluation of this compound-based plasticizers in PVC.

Conclusion

Esters of this compound, such as DEHS and DBS, represent a class of high-performance, bio-based plasticizers for PVC.[1] They offer an excellent balance of properties, including high plasticizing efficiency, superior low-temperature performance, and good thermal stability, making them viable and safer alternatives to traditional phthalate plasticizers.[2][4][5][6] The protocols and workflow outlined in this document provide a robust framework for researchers and scientists to evaluate and incorporate these sustainable plasticizers into advanced PVC formulations for a variety of applications.

References

Formulation of Sebacic Acid-Based Lubricants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacic acid, a dicarboxylic acid derived from castor oil, is a versatile building block in the formulation of high-performance lubricants.[1] Its linear ten-carbon chain structure, when incorporated into lubricant formulations, imparts desirable properties such as excellent thermal and oxidative stability, good lubricity, favorable low-temperature fluidity, and corrosion resistance.[1] this compound can be utilized in two primary ways: as a complexing agent in grease formulations, particularly lithium complex greases, and as a reactant to synthesize sebacate (B1225510) esters, which serve as synthetic base oils or performance-enhancing additives.[1][2][3]

These application notes provide detailed protocols for the laboratory-scale synthesis of sebacate ester lubricants and the formulation of a this compound-based lithium complex grease. It also includes tabulated data on the performance characteristics of various sebacate esters to guide formulation development.

Data Presentation: Physicochemical Properties of Sebacate Ester Lubricants

The choice of alcohol used in the esterification of this compound significantly influences the final properties of the lubricant. Esters derived from branched alcohols generally exhibit superior low-temperature properties.[4][5] The following tables summarize the key performance characteristics of various sebacate esters.

Table 1: Low-Temperature Performance of Sebacate Esters [4][5]

Sebacate EsterAlcohol StructurePour Point (°C)
Di-2-ethylbutyl sebacate (D2EBS)Branched-44
Di-2-ethylhexanol sebacate (D2EHS)Branched-60
Dihexyl sebacate (DHS)Linear8
Dioctyl sebacate (DOS)Linear15

Table 2: Viscosity and Thermal Properties of Sebacate Esters [4][5]

Sebacate EsterViscosity @ 40°C (cSt)Viscosity @ 100°C (cSt)Viscosity Index (VI)Flash Point (°C)Oxidative Stability (Onset Temp, °C)
Dibutyl sebacate (DBS)6.113.3354>150N/A
Dihexyl sebacate (DHS)10.493.4308185N/A
Dioctyl sebacate (DOS)10.554.5N/A205290
Di-2-octyl sebacate (D2OS)N/AN/AN/A185N/A
Di-2-ethylhexanol sebacate (D2EHS)N/AN/AN/A190N/A
Dioleyl sebacate (DOlS)N/AN/AN/A290N/A

Experimental Protocols

Protocol 1: Synthesis of Di-2-ethylhexanol Sebacate (D2EHS) Lubricant

This protocol describes the synthesis of a branched-chain sebacate ester, Di-2-ethylhexanol sebacate (D2EHS), which is known for its excellent low-temperature properties.[4][5]

Materials:

  • This compound (99% purity)

  • 2-ethyl-1-hexanol

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Toluene (B28343)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium chloride (NaCl), saturated solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel 60

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add this compound and 2-ethyl-1-hexanol in a 1:2 molar ratio.[5] Add toluene (40-50 ml) as an azeotropic solvent.[5]

  • Esterification: Begin stirring and heat the mixture to 120-130°C using a heating mantle.[5] Once the mixture is refluxing, slowly add concentrated sulfuric acid (2% of the weight of this compound) as a catalyst.[4]

  • Water Removal: Continuously remove the water formed during the reaction via the Dean-Stark trap. The reaction is complete when no more water is collected. This typically takes around 4 hours.[5]

  • Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution until the pH of the organic layer is neutral (pH 7).[4]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the toluene using a rotary evaporator.[4]

  • Purification: For high purity, pass the crude product through a silica gel 60 column to remove any remaining impurities.[4]

  • Characterization: The final product, D2EHS, can be characterized by Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the ester formation.[4] The lubricant properties should be tested using standard ASTM methods (e.g., ASTM D97 for pour point, ASTM D445 for kinematic viscosity, ASTM D2270 for viscosity index, and ASTM D92 for flash point).[4][6]

Protocol 2: Formulation of Lithium Complex Grease with this compound

This protocol details a two-step method for preparing a lithium complex grease where this compound acts as a complexing agent to enhance the thermal properties of the grease.[7][8]

Materials:

  • Base oil (e.g., a blend of 28% bright stock, 50% 500N, and 22% 150N mineral oil)[7]

  • 12-hydroxystearic acid (12-HSA)[7]

  • This compound[7]

  • Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)[7]

  • Distilled water[7]

  • Performance additives (e.g., antioxidants, corrosion inhibitors) - optional

Equipment:

  • Grease kettle or a suitable laboratory reactor (autoclave) with stirring and temperature control[7]

  • Heating and cooling system for the reactor[7]

Procedure:

  • Saponification (Step 1):

    • Charge the reactor with approximately one-third of the total base oil, all of the 12-hydroxystearic acid, and lithium hydroxide monohydrate.[8]

    • Heat the mixture to an intermediate temperature while stirring to initiate the saponification of the 12-HSA.[8]

  • Complexation (Step 2):

    • Cool the reactor to below the boiling point of water.[8]

    • Add the this compound (the complexing agent) to the reactor.[8]

    • Reheat the mixture to approximately 204°C to complete the complexing reaction and form the lithium complex thickener.[8]

  • Quenching and Finishing:

    • Cool the grease by circulating a cooling fluid in the vessel jacket.[8]

    • During the cool-down phase, add the remaining two-thirds of the base oil.

    • If required, performance additives can be incorporated at this stage.

  • Homogenization:

    • Mill or homogenize the grease to achieve the desired consistency and smoothness.

  • Characterization:

    • Test the final grease for properties such as dropping point (ASTM D2265), penetration (ASTM D217) to determine NLGI grade, and oil separation (ASTM D1742).

Visualizations

Experimental Workflow Diagrams

G

G

Logical Relationship Diagram

G SA This compound (C10 Dicarboxylic Acid) Ester Sebacate Ester (Base Oil / Additive) SA->Ester Esterification Grease Lithium Complex Grease SA->Grease Complexing Agent Alcohol Alcohol (Linear or Branched) Alcohol->Ester Lubricant Final Lubricant (Oil or Grease) Ester->Lubricant Grease->Lubricant BaseOil Base Oil BaseOil->Grease Thickener 12-HSA + LiOH Thickener->Grease

References

Application Notes: Sebacic Acid as a Corrosion Inhibitor in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sebacic acid, a naturally occurring ten-carbon dicarboxylic acid derived from castor oil, is a highly effective and environmentally friendly corrosion inhibitor.[1][2] Its unique linear structure with carboxyl groups at both ends allows it to form a durable, protective film on metal surfaces, making it an invaluable component in the formulation of high-performance metalworking fluids, engine coolants, and protective coatings.[1][3][4] This document provides detailed application notes, quantitative data, and experimental protocols for researchers and scientists investigating the use of this compound for corrosion control.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound involves the formation of a stable, passive film on the metal surface.[1][3] The process can be described in the following steps:

  • Adsorption: In aqueous solutions, the dicarboxylate anions of this compound adsorb onto the metal surface.[5]

  • Complex Formation: These anions coordinate with metal ions (e.g., Fe²⁺, Zn²⁺) on the surface, forming a complex layer of insoluble metal carboxylates.[1][5][6]

  • Barrier Formation: This complex layer creates a dense, hydrophobic physical barrier.[3][5] This film isolates the metal from corrosive species such as oxygen, water, and chloride ions, effectively suppressing the anodic dissolution of the metal.[1][5]

Due to its action of suppressing metal dissolution, this compound is classified as an anodic inhibitor.[1][7] The long ten-carbon chain of this compound contributes to a more compact and persistent protective layer compared to shorter-chain dicarboxylic acids.[5]

Applications in Metalworking Fluids

This compound and its salts (sebacates) are versatile corrosion inhibitors used in various types of water-based metalworking fluids, including soluble oils, semi-synthetic, and fully synthetic fluids.[8][9][10] It is often used in combination with other additives like alkanolamines to provide a sufficient alkaline reserve and enhance performance.[9][11] Blends of dibasic acids, including this compound, are commonly used to prevent rust on ferrous metals, while specific additives like triazoles are used for copper protection.[8]

Quantitative Data: Performance of this compound

The following table summarizes the corrosion inhibition performance of this compound compared to other dicarboxylic acids on mild steel in a neutral, chloride-containing environment. The data highlights its superior efficacy.[5]

Dicarboxylic AcidChemical FormulaConcentration (mM)Corrosion Current Density (Icorr) (A/cm²)Polarization Resistance (Rp) (Ω·cm²)Inhibition Efficiency (%)
Blank (No Inhibitor) --1.5 x 10⁻⁵1.8 x 10³-
Succinic Acid HOOC(CH₂)₂COOH105.2 x 10⁻⁶5.1 x 10³65.3
Adipic Acid HOOC(CH₂)₄COOH103.1 x 10⁻⁶8.5 x 10³79.3
This compound HOOC(CH₂)₈COOH103.0 x 10⁻⁷9.2 x 10⁴98.0

Note: Data is representative from studies on mild steel in a 0.5 M NaCl solution[5]. This compound has also demonstrated an inhibition efficiency as high as 98% for hot-dip galvanized steel in 0.1 M NaCl solutions[1][6].

Experimental Protocols

Herein are detailed protocols for evaluating the efficacy of this compound as a corrosion inhibitor.

Protocol 1: Weight Loss (Gravimetric) Method

This method provides a straightforward assessment of the overall corrosion rate.[12][13]

Materials & Equipment:

  • Metal coupons (e.g., mild steel, aluminum alloy) of known dimensions.

  • Corrosive medium (e.g., metalworking fluid base, 3.5% NaCl solution).

  • This compound solutions of varying concentrations.

  • Analytical balance (accurate to 0.1 mg).

  • Polishing papers (e.g., SiC papers of various grades).

  • Acetone (B3395972), ethanol, and deionized water.

  • Glass beakers and hooks.

  • Drying oven or desiccator.

Methodology:

  • Coupon Preparation: Mechanically polish the surfaces of the metal coupons with successively finer grades of SiC paper, rinse with deionized water, degrease with acetone, rinse again with ethanol, and dry.[13]

  • Initial Weighing: Accurately weigh each prepared coupon using an analytical balance and record the initial weight (W_initial).

  • Immersion: Suspend each coupon fully immersed in a beaker containing the test solution (corrosive medium with and without various concentrations of this compound) using a glass hook.[13]

  • Exposure: Leave the coupons immersed for a predetermined period (e.g., 24, 48, or 168 hours) at a constant temperature.[14]

  • Cleaning and Final Weighing: After the exposure period, remove the coupons, clean them chemically to remove corrosion products (e.g., using a solution with inhibited acid), rinse with deionized water and acetone, and dry thoroughly.

  • Final Weighing: Weigh the cleaned, dry coupons and record the final weight (W_final).

Calculations:

  • Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t) where A is the surface area of the coupon and t is the immersion time.[13]

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with inhibitor.[13]

Protocol 2: Electrochemical Evaluation

Electrochemical methods provide rapid results and deeper insights into the inhibition mechanism.[15]

Materials & Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer for EIS.

  • Three-electrode electrochemical cell.

  • Working Electrode (WE): Metal coupon (e.g., mild steel).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode (CE): Platinum or graphite (B72142) rod.[5]

  • Corrosive medium and inhibitor solutions as in Protocol 1.

  • Polishing materials, acetone, and deionized water.

Methodology: Electrode Preparation

  • Embed the metal coupon in an insulating resin, leaving one face of a known area exposed.

  • Mechanically polish the exposed surface with SiC papers, followed by a fine polish with alumina (B75360) slurry.[1]

  • Clean the polished coupon by sonicating in acetone for 10 minutes, followed by rinsing with deionized water and drying.[1]

A. Potentiodynamic Polarization (PDP)

This technique determines the corrosion potential (Ecorr) and corrosion current density (icorr).[5][16]

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.

  • OCP Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Potential Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5-1 mV/s).[1][5]

  • Data Analysis: Plot the resulting potential vs. log of current density. Determine the corrosion current density (icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.[5][16]

B. Electrochemical Impedance Spectroscopy (EIS)

This technique evaluates the resistance of the protective film formed on the metal surface.[5]

  • Cell Assembly and Stabilization: Use the same setup and stabilization procedure as for PDP.

  • EIS Measurement: At the stabilized OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[1]

  • Data Analysis: Analyze the data using Nyquist and Bode plots. A larger semicircle diameter in the Nyquist plot indicates a higher charge transfer resistance (Rct), and thus better corrosion resistance.[1] Model the data with an appropriate equivalent electrical circuit to quantify the polarization resistance (Rp).[5]

Calculation of Inhibition Efficiency (IE%) from Electrochemical Data:

  • From PDP: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100 where icorr_blank and icorr_inhibitor are the corrosion current densities without and with the inhibitor, respectively.[5]

  • From EIS: IE% = [(Rp_inhibitor - Rp_blank) / Rp_inhibitor] * 100 where Rp_blank and Rp_inhibitor are the polarization resistances without and with the inhibitor, respectively.[5]

Visualizations

G cluster_prep Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis & Interpretation p1 Prepare Metal Coupons (e.g., Mild Steel) exp_setup Assemble Three-Electrode Electrochemical Cell p1->exp_setup p2 Prepare Corrosive Solution (e.g., Metalworking Fluid Base) p2->exp_setup p3 Prepare Inhibitor Solutions (this compound at various conc.) p3->exp_setup exp_pdp Potentiodynamic Polarization (PDP) exp_setup->exp_pdp exp_eis Electrochemical Impedance Spectroscopy (EIS) exp_setup->exp_eis an_pdp Tafel Extrapolation (from PDP) exp_pdp->an_pdp an_eis Equivalent Circuit Modeling (from EIS) exp_eis->an_eis an_final Calculate Inhibition Efficiency (IE%) an_pdp->an_final an_eis->an_final G metal Metal Surface (e.g., Steel, Zinc) adsorption 1. Adsorption of Anions onto Metal Surface metal->adsorption env Corrosive Environment (Water, O₂, Cl⁻ ions) env->metal Attacks inhibitor This compound Anions (Dicarboxylates in solution) inhibitor->adsorption complex 2. Coordination with Metal Ions (Fe²⁺, Zn²⁺) adsorption->complex film 3. Formation of a Dense, Insoluble Metal Carboxylate Film complex->film film->env Blocks result Corrosion Inhibited: Metal is protected film->result

References

Application Notes and Protocols for Crosslinking Chitosan with Sebacic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitosan (B1678972), a natural polysaccharide derived from chitin, has garnered significant interest in the biomedical field due to its biocompatibility, biodegradability, and structural similarity to glycosaminoglycans.[1] Crosslinking chitosan is a crucial step to enhance its mechanical properties and stability for applications such as tissue engineering scaffolds and controlled drug delivery systems. Sebacic acid, a dicarboxylic acid, serves as an effective crosslinker, reacting with the amine groups of chitosan to form a stable, three-dimensional network.[2][3] This document provides detailed protocols for the crosslinking of chitosan with this compound and summarizes key quantitative data for the resulting biomaterial.

Data Presentation

The mechanical properties of chitosan scaffolds are significantly improved upon crosslinking with this compound. The following table summarizes the key mechanical characteristics of a scaffold prepared from a 1.0% (w/v) chitosan solution crosslinked with a 0.2% (w/v) this compound solution.

PropertyNative ChitosanThis compound Crosslinked Chitosan (SACCH)
Tensile Strength (MPa)0.37[2]8.94[2]
Young's Modulus (MPa)Not Reported200.8[2]
Stiffness (N/mm)0.79[2]9.53[2]
Degree of Crosslinking (%)N/A60-65[2]

Experimental Protocols

This section details the methodologies for the preparation and characterization of chitosan scaffolds crosslinked with this compound.

Protocol 1: Preparation of this compound Crosslinked Chitosan (SACCH) Scaffold

Materials:

  • Chitosan (medium molecular weight)

  • This compound

  • Acetic Acid

  • Deionized Water

  • Freeze-dryer

Procedure:

  • Chitosan Solution Preparation: Prepare a 1.0% (w/v) chitosan solution by dissolving chitosan powder in a 1% acetic acid solution with continuous stirring until a homogenous solution is obtained.[2]

  • This compound Solution Preparation: Prepare a 0.2% (w/v) this compound solution by dissolving this compound in deionized water.[2]

  • Crosslinking Reaction: Slowly add the this compound solution to the chitosan solution under constant stirring. The interaction between the carboxylic acid groups of this compound and the amine groups of chitosan initiates the crosslinking process.[4]

  • Scaffold Formation: Pour the resulting mixture into a suitable mold.

  • Freezing: Freeze the mold at -80°C to solidify the structure.[4]

  • Lyophilization: Lyophilize the frozen solution for 48 hours to obtain a porous 3D scaffold.[4]

Protocol 2: Characterization of the SACCH Scaffold

1. Scanning Electron Microscopy (SEM):

  • Purpose: To analyze the morphology and pore structure of the scaffold.

  • Procedure:

    • Mount a small, dried sample of the scaffold onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

    • Image the sample using a scanning electron microscope at various magnifications.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the crosslinking reaction by identifying the chemical bonds formed.

  • Procedure:

    • Obtain FTIR spectra of chitosan, this compound, and the crosslinked scaffold.

    • Analyze the spectra for the appearance of new peaks or shifts in existing peaks, particularly the amide bond formation resulting from the reaction between the amine and carboxylic acid groups.[5]

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the crosslinked scaffold compared to the native chitosan.

  • Procedure:

    • Place a small, known weight of the sample in a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.

    • Record the weight loss as a function of temperature. The crosslinked scaffold is expected to exhibit a different thermal decomposition profile compared to pure chitosan.[5]

4. Mechanical Testing:

  • Purpose: To determine the tensile strength, Young's modulus, and stiffness of the scaffold.

  • Procedure:

    • Prepare dog-bone-shaped samples of the hydrated scaffold.

    • Perform tensile testing using a universal testing machine at a constant crosshead speed.

    • Record the force-displacement data to calculate the mechanical properties.

5. Biocompatibility Assay (MTT Assay):

  • Purpose: To assess the cytotoxicity of the scaffold on a relevant cell line (e.g., NIH 3T3 fibroblasts).

  • Procedure:

    • Sterilize the scaffold samples.

    • Seed the cells onto the scaffolds in a multi-well plate.

    • After a predetermined incubation period, add MTT solution to each well.

    • Incubate to allow the formation of formazan (B1609692) crystals by viable cells.

    • Dissolve the formazan crystals and measure the absorbance at a specific wavelength. Cell viability is proportional to the absorbance. The this compound crosslinked chitosan scaffold has been shown to be biocompatible with NIH 3T3 fibroblast cells.[2]

Visualizations

Experimental Workflow for SACCH Scaffold Preparation

experimental_workflow cluster_materials Materials cluster_preparation Solution Preparation cluster_process Scaffold Formation Chitosan Chitosan Powder ChitosanSol 1.0% (w/v) Chitosan Solution Chitosan->ChitosanSol Dissolve in SebacicAcid This compound SebacicAcidSol 0.2% (w/v) this compound Solution SebacicAcid->SebacicAcidSol Dissolve in AceticAcid 1% Acetic Acid AceticAcid->ChitosanSol DIWater Deionized Water DIWater->SebacicAcidSol Mixing Mixing and Stirring ChitosanSol->Mixing SebacicAcidSol->Mixing Molding Pouring into Mold Mixing->Molding Freezing Freezing at -80°C Molding->Freezing Lyophilization Lyophilization (48h) Freezing->Lyophilization FinalScaffold Porous 3D SACCH Scaffold Lyophilization->FinalScaffold

Caption: Workflow for the preparation of a this compound crosslinked chitosan scaffold.

Conceptual Diagram of Cellular Interaction with the Biocompatible Scaffold

cellular_interaction cluster_cellular_response Desired Cellular Response Scaffold Biocompatible SACCH Scaffold CellAttachment Cell Attachment & Adhesion Scaffold->CellAttachment Provides structural support Proliferation Cell Proliferation CellAttachment->Proliferation Differentiation Cell Differentiation Proliferation->Differentiation TissueFormation New Tissue Formation Differentiation->TissueFormation

Caption: Desired cellular response to the biocompatible chitosan-sebacic acid scaffold.

References

Application Notes and Protocols: Sebacic Acid in the Preparation of Biodegradable Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sebacic acid, a naturally occurring dicarboxylic acid derived from castor oil, is a key building block in the synthesis of biodegradable polyesters for biomedical applications.[1] Its ten-carbon aliphatic chain imparts flexibility and hydrophobicity to polymers, allowing for the tailoring of mechanical properties, degradation rates, and drug release kinetics.[1] Polyesters based on this compound are generally biocompatible, and their degradation products are non-toxic, making them highly suitable for applications such as tissue engineering and controlled drug delivery.[1][2][3]

This document provides detailed protocols for the synthesis and characterization of this compound-based polyesters, with a focus on poly(glycerol sebacate) (PGS), a widely studied elastomer.[2][4][5]

Applications in Drug Development and Tissue Engineering

This compound-based polyesters offer significant advantages in biomedical fields:

  • Controlled Drug Release: The degradation rate of these polyesters can be precisely controlled by modifying factors such as monomer composition, molecular weight, and crosslinking density. This allows for the sustained and controlled release of encapsulated therapeutic agents.[1] Polyanhydrides containing this compound have demonstrated the ability to achieve zero-order release kinetics for both hydrophobic and hydrophilic drugs.[1]

  • Tissue Engineering Scaffolds: The elastomeric properties of polymers like PGS enable the fabrication of scaffolds that can mimic the mechanical environment of soft tissues. This provides an ideal substrate for cell attachment, proliferation, and tissue regeneration.[1][2]

  • Injectable Drug Delivery Systems: Certain copolymers, such as poly(this compound-co-ricinoleic acid), can be formulated as injectable liquids that solidify in situ, forming a biodegradable drug depot for localized therapy.[1]

Synthesis of this compound-Based Polyesters

The most common method for synthesizing crosslinked this compound-based polyesters is melt polycondensation, particularly for poly(glycerol sebacate) (PGS).[4][5] This process typically involves a two-step procedure: prepolymerization followed by curing.[4] Alternative methods include enzymatic synthesis, which offers milder reaction conditions.[2]

Key Synthesis Parameters

The properties of the final polyester (B1180765) are highly dependent on the synthesis conditions. The following table summarizes the impact of key parameters on the properties of PGS:

ParameterEffect on Polymer PropertiesReference
Monomer Molar Ratio (Glycerol:this compound) Affects hydrophilicity, cell adhesion, and reaction kinetics. An equimolar ratio is often favored for the reaction.[2]
Prepolymerization Temperature & Time Higher temperatures and longer times generally lead to higher molecular weight prepolymers.[4][5]
Curing Temperature & Time Increases the degree of crosslinking, leading to a stiffer and stronger material with a lower elongation at break.[6][7]
Atmosphere (Inert Gas vs. Vacuum) An inert atmosphere is used during prepolymerization to prevent oxidation, while a vacuum is applied during curing to remove water byproduct and promote crosslinking.[4][5]
Catalyst While often synthesized without a catalyst, enzymatic catalysts like Candida antarctica lipase (B570770) B (CALB) can be used for synthesis under milder conditions.[2]

Experimental Protocols

Protocol 1: Synthesis of Poly(glycerol sebacate) (PGS) by Melt Polycondensation

This protocol describes the conventional two-step melt polycondensation method for synthesizing PGS.[1][4]

Materials:

  • Glycerol (B35011)

  • This compound

  • Round-bottom flask

  • Stirring apparatus (magnetic stirrer or overhead stirrer)

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Vacuum pump and vacuum line

  • Collection flask for water byproduct

Procedure:

Step 1: Prepolymerization

  • Place equimolar amounts of glycerol and this compound into a round-bottom flask equipped with a stirrer and a gas inlet/outlet.

  • Heat the mixture to 120-150°C under a gentle stream of nitrogen or argon gas with continuous stirring.

  • Maintain these conditions for approximately 24 hours. This will result in the formation of a viscous prepolymer.[4] Note: For a more solid prepolymer, the reaction can be conducted at a higher temperature (e.g., 170°C) for a shorter duration (e.g., 3-7 hours).[4]

Step 2: Curing (Crosslinking)

  • Transfer the prepolymer into a suitable mold or dish.

  • Place the prepolymer in a vacuum oven.

  • Heat the prepolymer at 120-150°C under vacuum (<100 mTorr) for 24 to 96 hours.[4] The duration of this step will determine the final crosslink density and mechanical properties of the PGS.

Workflow for PGS Synthesis by Melt Polycondensation

A Mix Equimolar Glycerol & this compound B Prepolymerization (120-150°C, N2 atmosphere, 24h) A->B C Viscous Prepolymer B->C D Curing (120-150°C, Vacuum, 24-96h) C->D E Crosslinked PGS Elastomer D->E

Caption: Workflow for the synthesis of PGS via melt polycondensation.

Characterization of this compound-Based Polyesters

Thorough characterization is essential to ensure the synthesized polyesters meet the requirements for their intended application.

Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[8]

Instrumentation and Conditions:

  • GPC System: Equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for polyester analysis (e.g., polystyrene-divinylbenzene based columns).

  • Mobile Phase: Tetrahydrofuran (THF) or Chloroform (CHCl3) at a flow rate of 1 mL/min.

  • Temperature: 35-40°C.

  • Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.

Sample Preparation:

  • Dissolve the polymer sample (prepolymer for PGS) in the mobile phase at a concentration of 1-2 mg/mL.

  • Filter the solution through a 0.2 µm syringe filter before injection.

Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[9] TGA is used to assess the thermal stability and decomposition profile of the polymer.[9]

DSC Analysis:

Instrument Setup:

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Thermal Program (Heat-Cool-Heat):

    • First Heat: Ramp the temperature from -70°C to 100°C at a rate of 10°C/min to erase the thermal history.

    • Cool: Cool the sample to -70°C at a rate of 10°C/min.

    • Second Heat: Ramp the temperature from -70°C to 180°C at a rate of 10°C/min. Use this scan for analysis.[10]

TGA Analysis:

Instrument Setup:

  • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature at a rate of 10°C/min up to 600°C.[9]

Characterization Workflow

Polymer This compound-Based Polyester GPC GPC Analysis Polymer->GPC DSC DSC Analysis Polymer->DSC TGA TGA Analysis Polymer->TGA Mech Mechanical Testing Polymer->Mech Deg Degradation Study Polymer->Deg Mw Molecular Weight (Mn, Mw, PDI) GPC->Mw TgTm Thermal Transitions (Tg, Tm) DSC->TgTm Tdecomp Thermal Stability (Tdecomp) TGA->Tdecomp YM Young's Modulus, UTS, Elongation Mech->YM MassLoss Mass Loss vs. Time Deg->MassLoss

Caption: Standard workflow for the characterization of this compound-based polyesters.

Quantitative Data

The mechanical properties and degradation rates of this compound-based polyesters can be tailored by adjusting the synthesis and processing parameters.

Table 1: Mechanical Properties of Poly(glycerol sebacate) (PGS)
Curing ConditionsYoung's Modulus (MPa)Ultimate Tensile Strength (MPa)Elongation at Break (%)Reference
120°C, 42 h, 10 mTorr~0.25~0.25~190[2]
120°C, 48 h, vacuum0.250.25190[2]
110°C0.056--[7]
120°C0.22>0.5>330[7]
130°C1.2>0.5>330[7]
Cured PSeD1.57 ± 0.481.83 ± 0.06409 ± 29[11]
PGS cross-linked with MDI-1.29 ± 0.0232[12]
Table 2: In Vitro Degradation of this compound-Based Polymers
PolymerDegradation ConditionsMass LossTimeReference
PGSSubcutaneous implantation in ratsComplete degradation60 days[13]
PGSPBS, 37°C~17%60 days[13]
PGS-M (21% DM)PBS with CE, 37°C~40%~28 days[14]
PGS-M (27% DM)PBS with CE, 37°C~25%~28 days[14]
PGS-M (47% DM)PBS with CE, 37°C~20%~28 days[14]
Poly(salicylic acid-co-sebacic acid)-64%12 hours[15]
Poly(sebacic anhydride)-29%11 hours[15]

Drug Delivery Applications and Protocols

Protocol 4: Preparation of Drug-Loaded Microspheres by Emulsion-Solvent Evaporation

This method is suitable for encapsulating drugs within a this compound-based polyester matrix.

Materials:

  • This compound-based polyester

  • Drug to be encapsulated

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 1% w/v)

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve the this compound-based polyester and the drug in a suitable organic solvent like dichloromethane.

  • Prepare an aqueous solution of a stabilizer, such as poly(vinyl alcohol) (PVA).

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid microspheres.

  • Collect the microspheres by centrifugation, wash them with deionized water to remove residual PVA, and then lyophilize to obtain a dry powder.[16]

Protocol 5: In Vitro Drug Release Study

This protocol is used to evaluate the release kinetics of an encapsulated drug from the polyester matrix.

Materials:

  • Drug-loaded microspheres

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Disperse a known amount of drug-loaded microspheres in a known volume of PBS (pH 7.4) in a series of tubes.

  • Incubate the tubes at 37°C with gentle agitation.

  • At predetermined time intervals, centrifuge a tube and collect the supernatant.

  • Replace the collected supernatant with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Drug Release and Degradation Relationship

Start Drug-Loaded Polyester Matrix Hydrolysis Hydrolysis of Ester Bonds Start->Hydrolysis Diffusion Drug Diffusion Start->Diffusion Erosion Polymer Erosion Hydrolysis->Erosion Release Drug Release Erosion->Release Degradation Polymer Degradation Erosion->Degradation Diffusion->Release

Caption: Relationship between polymer degradation and drug release mechanisms.

References

Application Notes and Protocols: Sebacic Acid in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacic acid, a naturally occurring dicarboxylic acid derived from castor oil, is a versatile ingredient in cosmetic and personal care formulations.[1] Its multifunctional properties, including pH regulation, sebum control, and enhancement of the skin barrier, make it a valuable component in a wide array of skincare products.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to support the use of this compound in cosmetic research and product development.

This compound, chemically known as decanedioic acid, is a white, crystalline powder.[1] It is a component of human sebum and the skin's extracellular matrix.[3] In cosmetic formulations, it can be used directly or as a precursor for various esters (sebacates) and polymers, which function as emollients, conditioning agents, and film formers.[2][4]

Key Functions and Applications

This compound and its derivatives offer a range of benefits in cosmetic formulations:

  • Sebum Regulation: It helps to control excess sebum production, making it beneficial for oily and acne-prone skin by minimizing shine and clogged pores without causing excessive dryness.[1][5]

  • Anti-Acne: this compound exhibits mild antibacterial action against Cutibacterium acnes and contributes to preventing breakouts through its oil-regulating and gentle exfoliating properties.[1][6]

  • Skin Barrier Support: It aids in maintaining the integrity of the skin's lipid layer, which helps to retain moisture and strengthen the skin's natural barrier function.[1][2]

  • pH Regulation: It can be used as a buffering agent to establish and maintain the desired pH of a cosmetic product, ensuring stability and skin compatibility.[4][7]

  • Improved Skin Texture and Elasticity: In vitro studies have shown that this compound can cross-link with type I collagen, potentially improving the mechanical properties of the skin, leading to enhanced elasticity and a smoother skin surface.[1][3]

  • Emollience and Conditioning (as esters and copolymers): Sebacate esters provide a smooth, non-greasy feel to the skin.[2][4] Copolymers like Hydrogenated Castor Oil/Sebacic Acid Copolymer can smooth the hair cuticle and provide long-lasting emollient properties to the skin.[8][9]

Quantitative Data Summary

The following tables summarize typical usage levels and reported efficacy data for this compound in various cosmetic applications.

Table 1: Typical Concentration Ranges of this compound in Cosmetic Formulations [1]

ApplicationProduct TypeTypical Concentration Range (%)
Sebum Control & Anti-AcneSerums, Gels, Light Creams1 - 5
ExfoliationCreams, Lotions3 - 8
Skin Barrier RepairSerums, Moisturizers1 - 4
pH AdjustmentCreams, Lotions, SerumsAs needed to achieve target pH

Table 2: Efficacy Data for Cosmetic Formulations Containing this compound Derivatives [10]

ParameterFormulationDuration of UseImprovement (%)
Facial WrinklesEye & Facial Cream4 weeks14.07% decrease
Skin ElasticityEye & Facial Cream4 weeks8.79% increase
Dermal DensityEye & Facial Cream4 weeks27.63% increase

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the IRF3/IFN-β/STAT signaling pathway. In skin cells, inflammatory stimuli like lipopolysaccharides (LPS) can activate this pathway, leading to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6). This compound can suppress the nuclear translocation of Interferon Regulatory Factor 3 (IRF3), which in turn reduces the expression of Interferon-beta (IFN-β) and subsequently decreases the phosphorylation of STAT1 and STAT3, leading to reduced IL-6 expression.[11][12]

G cluster_0 LPS LPS (Inflammatory Stimulus) Receptor Toll-like Receptor LPS->Receptor IRF3_activation IRF3 Activation Receptor->IRF3_activation IRF3_translocation IRF3 Nuclear Translocation IRF3_activation->IRF3_translocation IFNB_expression IFN-β Expression IRF3_translocation->IFNB_expression STAT_phosphorylation STAT1/3 Phosphorylation IFNB_expression->STAT_phosphorylation IL6_expression IL-6 Expression (Inflammation) STAT_phosphorylation->IL6_expression Sebacic_Acid This compound Sebacic_Acid->IRF3_translocation Inhibits

Caption: Anti-inflammatory mechanism of this compound.

Experimental Protocols

Protocol 1: In Vivo Evaluation of Sebum Control Efficacy

Objective: To assess the ability of a cosmetic formulation containing this compound to regulate sebum production on the skin.

Apparatus: Sebumeter® (e.g., SM 815, Courage + Khazaka)

Procedure:

  • Volunteer Selection: Recruit volunteers with self-perceived oily skin.

  • Acclimatization: Volunteers should rest in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes before measurements.[4][9]

  • Test Area Demarcation: Define test areas on the forehead of each volunteer. One area will be for the test product, and another will serve as an untreated control.[13]

  • Baseline Measurement (T=0):

    • Cleanse the test areas with a standard cleanser and pat dry.

    • Wait for a specified period (e.g., 60 minutes) to allow for sebum re-equilibration.[14]

    • Perform baseline sebum measurements on both test areas using the Sebumeter®.[15] The instrument's tape is pressed onto the skin for 30 seconds to absorb sebum.[15]

  • Product Application: Apply a standardized amount of the test formulation to the designated test area.

  • Post-Application Measurements: Take Sebumeter® readings at specified time points after product application (e.g., 1, 2, 4, and 6 hours).[13]

  • Data Analysis: Compare the sebum levels of the treated area with the untreated control area at each time point. A significant reduction in sebum levels in the treated area indicates sebum control efficacy.

G cluster_0 start Start acclimatization Volunteer Acclimatization (30 min, controlled environment) start->acclimatization demarcation Demarcate Test Areas (Forehead: Treated vs. Control) acclimatization->demarcation baseline Baseline Sebum Measurement (T=0) (Sebumeter®) demarcation->baseline application Apply Test Formulation baseline->application measurements Post-Application Measurements (T=1h, 2h, 4h, 6h) application->measurements analysis Data Analysis (Compare Treated vs. Control) measurements->analysis end End analysis->end

Caption: Workflow for in vivo sebum control evaluation.

Protocol 2: In Vivo Evaluation of Skin Hydration

Objective: To measure the effect of a cosmetic formulation containing this compound on skin hydration.

Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka)

Procedure:

  • Volunteer Selection: Recruit volunteers with dry to normal skin types.[16]

  • Acclimatization: Volunteers should acclimate in a controlled environment (20-22°C, 40-60% humidity) for at least 20 minutes.[7]

  • Test Area Demarcation: Define test areas on the volar forearm.

  • Baseline Measurement (T=0): Measure the baseline skin hydration of the test areas using the Corneometer®.[16] The probe measures the skin's capacitance, which correlates with hydration levels.[1]

  • Product Application: Apply a standardized amount of the test formulation to the designated test area.

  • Post-Application Measurements: Take Corneometer® readings at various time points post-application (e.g., 1, 2, 4, 8, and 24 hours).[16]

  • Data Analysis: Calculate the percentage increase in skin hydration compared to the baseline and the untreated control area.

Protocol 3: In Vitro Evaluation of Collagen Synthesis

Objective: To determine the effect of this compound on collagen production in human dermal fibroblasts.

Materials: Human dermal fibroblasts (HDFs), cell culture medium, this compound solution, positive control (e.g., Vitamin C), collagen staining kit (e.g., Sirius Red), plate reader.

Procedure:

  • Cell Culture: Culture HDFs in appropriate medium until they reach a suitable confluency.

  • Treatment: Treat the HDFs with various concentrations of this compound. Include an untreated control and a positive control.[17]

  • Incubation: Incubate the cells for a specified period (e.g., 7 and 14 days) to allow for collagen production.[17]

  • Collagen Staining: Fix the cells and stain for collagen using a Sirius Red-based staining kit.[17]

  • Quantification: Elute the stain and measure the absorbance using a plate reader.

  • Data Analysis: Compare the collagen production in this compound-treated cells to the untreated control. An increase in absorbance indicates enhanced collagen synthesis.

Protocol 4: In Vivo Evaluation of Skin Elasticity

Objective: To assess the impact of a cosmetic formulation with this compound on skin elasticity.

Apparatus: Cutometer® or other skin elasticity measurement device (e.g., DermaLab USB elasticity probe).[10]

Procedure:

  • Volunteer Selection: Recruit volunteers with signs of skin aging, such as loss of elasticity.

  • Acclimatization: Ensure volunteers are in a controlled environment before measurements.

  • Baseline Measurement (T=0): Measure the baseline skin elasticity on a defined area (e.g., the cheek).[10] The probe applies negative pressure to the skin and measures its ability to be deformed and return to its original state.

  • Product Application: Volunteers apply the test product daily for a specified period (e.g., 4 weeks).[10]

  • Follow-up Measurements: Repeat the elasticity measurements at set intervals (e.g., 2 and 4 weeks).[10]

  • Data Analysis: Analyze the change in skin elasticity parameters over the study period compared to baseline.

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) against Cutibacterium acnes

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of C. acnes.

Materials: C. acnes culture, appropriate broth medium (e.g., Wilkins-Chlebowsky broth), this compound stock solution, 96-well microtiter plates, anaerobic incubation chamber.

Procedure:

  • Prepare Inoculum: Culture C. acnes and prepare a standardized inoculum in the broth medium.[18]

  • Serial Dilutions: Prepare serial two-fold dilutions of the this compound stock solution in the microtiter plate wells.[19]

  • Inoculation: Add the standardized C. acnes inoculum to each well.

  • Incubation: Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.[20] This can be assessed visually or by measuring the optical density at 600 nm.

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic products at typical concentrations.[5][21] It is biodegradable and has low toxicity.[2] As with any cosmetic ingredient, it is recommended to perform a patch test to avoid unexpected skin reactions.[5] Formulators should adhere to regional cosmetic regulations regarding concentration and use.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sebacic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in improving the yield and purity of sebacic acid synthesis.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low yields in this compound production, particularly from castor oil, can stem from several factors related to reaction conditions and raw material quality. Here is a step-by-step guide to troubleshoot this issue:

  • Verify Reaction Temperature: The cleavage of ricinoleic acid is highly temperature-dependent.[1]

    • Problem: Suboptimal temperatures can lead to incomplete reactions or product degradation. Low temperatures may result in the formation of side products like 10-hydroxydecanoic acid, while excessively high temperatures can cause charring and polymerization, reducing the yield.[1][2]

    • Solution: Ensure your reaction temperature is within the optimal range for your chosen method. For solid-phase cleavage, a temperature of around 270°C (543 K) is optimal.[1][3] For microwave-assisted synthesis, a temperature of approximately 280°C is recommended.[1][4]

  • Check Alkali to Ricinoleate (B1264116)/Castor Oil Ratio: The concentration of the alkali is crucial for saponification and the subsequent cleavage reaction.[1]

    • Problem: An insufficient amount of alkali will lead to incomplete saponification and cleavage. Conversely, an excessive amount does not necessarily improve the yield and can increase costs.[1]

    • Solution: Optimize the ratio of alkali (e.g., NaOH or KOH) to your starting material. For solid-phase cleavage using sodium ricinoleate, an optimal mass ratio of sodium ricinoleate to KOH is 5:4. For microwave-assisted synthesis from castor oil, a mass ratio of solvent to castor oil to sodium hydroxide (B78521) of 4:1:2.5 has been shown to be effective.[1] Using KOH instead of NaOH can significantly improve yield due to its stronger alkalinity.[2][5][6]

  • Evaluate Reaction Time: The duration of the reaction needs to be sufficient for completion without allowing for product degradation.[1]

    • Problem: A short reaction time may not allow the cleavage to go to completion. Extended reaction times, especially at high temperatures, can lead to the degradation and volatilization of this compound.[1]

    • Solution: Adhere to the recommended reaction time for your specific protocol. For solid-phase cleavage, 60 minutes is considered optimal.[1][3] In microwave-assisted synthesis, a much shorter time of 25 minutes has proven effective.[1][4] For direct alkali fusion of castor oil, 5 hours may be required, while its derivatives might only need 3 hours.[5][7]

  • Assess Catalyst Performance (if applicable): Catalysts can significantly influence the reaction rate and yield.[1]

    • Problem: An inappropriate or inactive catalyst will not effectively promote the desired reaction, leading to lower yields.[1]

    • Solution: If your process uses a catalyst (e.g., Fe₂O₃ in solid-phase cleavage), ensure it is of the correct type and concentration (typically around 1% by weight).[1][3] Other catalysts like lead oxide (Pb₃O₄) have also been used.[3]

  • Consider the Atmosphere: The presence of oxygen can lead to oxidative side reactions.[1]

    • Problem: Oxidation of the reactants or products can decrease the yield of this compound.[1]

    • Solution: Conducting the reaction under a vacuum or an inert atmosphere (like nitrogen) can prevent the oxidation of sodium ricinoleate and improve the yield.[1][2]

  • Inefficient Mixing: In viscous reaction mixtures, poor agitation can lead to localized overheating and incomplete reactant contact.[5]

    • Problem: Localized hot spots can cause charring and side reactions, while incomplete mixing prevents reactants from interacting effectively.

    • Solution: Employ vigorous mechanical stirring. The use of a high-boiling, inert solvent (thinning agent) like liquid paraffin (B1166041) or white mineral oil can reduce viscosity and improve heat transfer.[5][8]

Issue 2: Impure this compound (Discoloration, Low Purity)

Q: The final this compound product is discolored (e.g., yellow or brown) and/or has low purity. How can I improve its quality?

A: Product impurity and discoloration are common challenges, often resulting from side reactions, charring, or residual contaminants.[1]

  • Control Reaction Temperature:

    • Problem: Excessively high temperatures can cause charring and the formation of colored byproducts.[1]

    • Solution: Maintain the optimal reaction temperature for your method to avoid degradation of the product.[1]

  • Optimize Purification Protocol:

    • Problem: A single-step purification may not be sufficient to remove all impurities.

    • Solution: A multi-step purification process is often necessary. This typically involves:[1]

      • Acidification: After the reaction, dissolve the mixture in water and perform a two-step acidification. First, acidify to a pH of about 6 to precipitate fatty acid byproducts, which can then be separated.[1][9] Then, further acidify the aqueous layer to a pH of about 2 to precipitate the this compound.[3][8]

      • Washing: Wash the precipitated this compound with cold water to remove any remaining acid and water-soluble impurities.[1][3]

      • Recrystallization: For higher purity, recrystallize the this compound from a suitable solvent like water.[1][10] If the product is still colored, you can add activated carbon to the hot solution to adsorb colored impurities before filtration and crystallization.[10]

  • Prevent Oxidation:

    • Problem: As mentioned for low yield, oxidation can also lead to colored impurities.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen) or a slight vacuum.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main industrial methods for this compound production?

A1: The primary industrial method is the alkali fusion of castor oil.[1] This involves heating castor oil with a strong alkali like sodium hydroxide or potassium hydroxide at high temperatures (around 250-280°C).[1] This process first saponifies the castor oil to form ricinoleic acid, which is then cleaved to yield this compound and the byproduct 2-octanol (B43104).[1][3] An alternative route is the electro-oxidation of adipic acid.[3][11] More modern and environmentally friendly methods include microwave-assisted synthesis and solid-phase cleavage.[1]

Q2: What are the key reaction parameters to control for optimal this compound yield?

A2: The key parameters to control are:

  • Temperature: Crucial for both reaction rate and preventing side reactions.[1]

  • Alkali to Starting Material Ratio: Essential for complete saponification and cleavage.[1]

  • Reaction Time: Needs to be optimized to ensure complete conversion without product degradation.[1]

  • Atmosphere: An inert atmosphere or vacuum can prevent oxidative side reactions.[1]

  • Catalyst: The type and concentration of the catalyst can significantly impact the yield.[1]

Q3: What are the main byproducts of this compound synthesis from castor oil, and how can they be managed?

A3: The main byproduct from the cleavage of ricinoleic acid is 2-octanol (capryl alcohol).[1][3] Other potential byproducts include various fatty acids.[1][9] Management of these byproducts is important for process economics and environmental reasons. 2-octanol has its own industrial applications and can be recovered and sold. The fatty acid byproducts can often be separated during the acidification step of purification by adjusting the pH to around 6, which causes them to precipitate while the sebacate (B1225510) salt remains in solution.[1][9]

Q4: What are the advantages of using "green" methods like microwave-assisted synthesis or solid-phase cleavage?

A4: These newer methods offer several advantages over the traditional alkali fusion process:[1]

  • Reduced Reaction Time: Microwave synthesis can reduce reaction times from hours to minutes.[1]

  • Higher Yields: Optimized green methods can achieve high yields, with microwave-assisted synthesis reporting yields of up to 85% and solid-phase cleavage around 70.2%.[1][3]

  • Environmental Benefits: They often use less hazardous chemicals (e.g., avoiding phenol (B47542) as a diluent) and can be more energy-efficient.[1][12]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialTypical YieldKey AdvantagesKey Disadvantages
Traditional Alkali Fusion Castor Oil60-70%[13]Established technology, uses renewable feedstock.Can use harsh thinning agents (e.g., phenol), long reaction times.[6][12]
Solid-Phase Cleavage Sodium Ricinoleate~70.2%[3]"Green" process (no thinning agent), good yield.Requires specific equipment for solid-phase reaction.
Microwave-Assisted Synthesis Castor OilUp to 85%[1][4]Rapid reaction time, high yield, energy efficient.Requires specialized microwave reactor.
Electro-oxidation Adipic Acid~85%[8]High purity product.[11]Uses a non-renewable feedstock.
Microbial Production Decanoic Acid Methyl EsterHigh Titer (98.3 g/L)[14][15]Environmentally friendly, uses renewable sources.Requires expertise in fermentation and genetic engineering.[15]

Table 2: Influence of Starting Material on Yield in Alkali Fusion

Starting MaterialOptimal Reaction TimeMaximum Yield
Castor Oil5 hours68.8%
Methyl Ricinoleate3 hours77.7%
Ricinoleic Acid3 hours78.6%
Sodium Ricinoleate3 hours80.1%
Data sourced from a study optimizing alkali fusion conditions. The results indicate that using castor oil derivatives can increase the yield by approximately 10% and reduce reaction time compared to using raw castor oil directly.[5][7]

Experimental Protocols

1. Detailed Methodology for Solid-Phase Cleavage of Sodium Ricinoleate

This method is a "green" process performed without a thinning agent.

  • Materials: Sodium ricinoleate, potassium hydroxide (KOH), iron (III) oxide (Fe₂O₃) catalyst.

  • Procedure:

    • Thoroughly mix sodium ricinoleate and KOH in a 5:4 mass ratio.

    • Add 1% (by weight of total reactants) of Fe₂O₃ catalyst to the mixture.[1]

    • Place the mixture in a tubular furnace.

    • Heat the furnace to a reaction temperature of 270°C (543 K).[1][3]

    • Conduct the reaction for 60 minutes under an absolute pressure of 0.09 MPa to prevent oxidation.[1][13]

    • After the reaction is complete, cool the mixture and proceed with purification as previously described (two-step acidification, washing, and recrystallization).

2. Detailed Methodology for Microwave-Assisted Synthesis from Castor Oil

This method offers a rapid and high-yield route to this compound.[1]

  • Materials: Industrial grade castor oil, liquid paraffin (solvent), sodium hydroxide (NaOH), concentrated sulfuric acid.[1]

  • Procedure:

    • In a microwave reactor, combine liquid paraffin, castor oil, and a 50% (w/w) solution of NaOH in a mass ratio of 4:1:2.5 (solvent:oil:alkali).[1][4][12]

    • Heat the mixture to approximately 280°C under microwave irradiation with an average power of 210 W.[4]

    • Conduct the reaction for 25 minutes under a nitrogen atmosphere.[4]

    • After the reaction is complete, cool the mixture and proceed with purification.

3. Detailed Methodology for Synthesis from Adipic Acid via Kolbe Electrolysis

This electrochemical process produces high-purity this compound.[3]

  • Materials: Adipic acid, methanol (B129727), potassium hydroxide.

  • Procedure:

    • Esterification: Partially esterify adipic acid with methanol to produce monomethyl adipate (B1204190).[11]

    • Electrolysis: Prepare a solution of the potassium salt of monomethyl adipate in a methanol-water mixture. Conduct Kolbe electrolysis of this solution. This process dimerizes the molecules to form dimethyl sebacate.[11]

    • Hydrolysis: Hydrolyze the resulting dimethyl sebacate to yield this compound.[3][11]

Visualizations

Sebacic_Acid_Synthesis_from_Castor_Oil cluster_synthesis Synthesis cluster_purification Purification Castor Oil Castor Oil Saponification Saponification Castor Oil->Saponification NaOH/KOH Ricinoleic Acid Ricinoleic Acid Saponification->Ricinoleic Acid Alkali Fusion Alkali Fusion Ricinoleic Acid->Alkali Fusion High Temp, Catalyst Reaction Mixture Reaction Mixture Alkali Fusion->Reaction Mixture Dissolution & Neutralization Dissolution & Neutralization Reaction Mixture->Dissolution & Neutralization Water, Acid to pH ~6 Acidification (pH 2) Acidification (pH 2) Dissolution & Neutralization->Acidification (pH 2) 2-Octanol (Byproduct) 2-Octanol (Byproduct) Dissolution & Neutralization->2-Octanol (Byproduct) Precipitation Precipitation Acidification (pH 2)->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing This compound This compound Filtration & Washing->this compound

Caption: Workflow for this compound Production from Castor Oil.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Low Yield Low Yield Suboptimal Temperature Suboptimal Temperature Low Yield->Suboptimal Temperature Incorrect Alkali Ratio Incorrect Alkali Ratio Low Yield->Incorrect Alkali Ratio Inadequate Reaction Time Inadequate Reaction Time Low Yield->Inadequate Reaction Time Oxidative Side Reactions Oxidative Side Reactions Low Yield->Oxidative Side Reactions Ineffective Catalyst Ineffective Catalyst Low Yield->Ineffective Catalyst Verify & Optimize Temp Verify & Optimize Temp Suboptimal Temperature->Verify & Optimize Temp Adjust Alkali Ratio Adjust Alkali Ratio Incorrect Alkali Ratio->Adjust Alkali Ratio Optimize Reaction Time Optimize Reaction Time Inadequate Reaction Time->Optimize Reaction Time Use Inert Atmosphere Use Inert Atmosphere Oxidative Side Reactions->Use Inert Atmosphere Check Catalyst Activity Check Catalyst Activity Ineffective Catalyst->Check Catalyst Activity

Caption: Troubleshooting Logic for Low this compound Yield.

References

Purification of Crude Sebacic Acid by Recrystallization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude sebacic acid via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause Recommended Solution
"Oiling Out" (Product separates as a liquid instead of crystals)The boiling point of the solvent is higher than the melting point of the impure this compound, or a high concentration of impurities is depressing the melting point.[1][2]- Increase Solvent Volume: Add more hot solvent to decrease the solution's saturation temperature. - Slow Cooling: Allow the solution to cool more gradually to promote crystal nucleation. - Seed Crystals: Introduce a pure this compound crystal to initiate crystallization. - Solvent Modification: Use a solvent with a lower boiling point or a mixed solvent system.[1][2]
Low Yield of Purified Crystals - Excess Solvent: Using too much solvent will keep a significant amount of this compound dissolved even after cooling.[1] - Premature Crystallization: Crystals forming during hot filtration lead to product loss.[1] - Inadequate Cooling: Not cooling the solution sufficiently results in incomplete precipitation.[1] - Inappropriate Solvent Choice: The solvent does not have a steep enough solubility curve with temperature.[1]- Minimize Solvent: Use the minimum amount of hot solvent necessary for complete dissolution. If excess was added, evaporate some solvent.[1] - Preheat Equipment: Ensure the funnel and receiving flask for hot filtration are pre-heated.[1] - Use an Ice Bath: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes.[1] - Solvent Selection: Water is a highly effective solvent for this compound due to its significant temperature-dependent solubility.[1]
Persistent Color in Final Product The activated carbon treatment was insufficient to remove all colored impurities.- Increase Activated Carbon Amount: Use a higher percentage of activated carbon (e.g., 0.5-1% of the crude this compound weight). - Longer Treatment Time: Extend the heating time with activated carbon to 30 minutes. - Use a Different Grade of Carbon: Acid-washed activated carbon may be more effective for certain impurities.[1] - Sequential Treatment: A second treatment with fresh activated carbon might be necessary.[1]
No Crystals Form Upon Cooling The solution is not supersaturated.- Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal. - Reduce Solvent Volume: Heat the solution to evaporate some of the solvent and increase the concentration. - Extended Cooling: Allow the solution to stand undisturbed for a longer period, potentially in a refrigerator.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective solvent for recrystallizing this compound?

A1: Water is the most highly recommended solvent for the recrystallization of this compound.[1] It is effective, economical, and environmentally friendly. This compound has high solubility in hot water and low solubility in cold water, which are the ideal characteristics for a recrystallization solvent.[1]

Q2: What are the typical impurities in crude this compound?

A2: Crude this compound, particularly when derived from castor oil, can contain impurities such as other fatty acids and 10-hydroxydecanoic acid.[1][3]

Q3: What level of purity can be achieved through recrystallization?

A3: By combining activated carbon treatment with recrystallization, a purity of over 99.8% can be achieved for this compound.[1]

Q4: How can I determine the purity of my recrystallized this compound?

A4: The purity of this compound can be assessed using several analytical methods:

  • Melting Point Analysis: Pure this compound has a sharp melting point between 131°C and 134.5°C.[4][5] A broad melting range suggests the presence of impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): This is a precise method for quantifying purity and identifying impurities.[1][6]

  • Gas Chromatography (GC): GC can also be used, often after converting the this compound to a more volatile ester derivative.[1][6]

Q5: My recrystallization is proceeding very slowly. How can I speed it up?

A5: While slow cooling is generally recommended for forming large, pure crystals, if the process is impractically slow, you can carefully place the flask in an ice bath after it has cooled to room temperature to accelerate precipitation.[1] However, be aware that rapid cooling can sometimes lead to smaller crystals that may trap more impurities.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound using Water

This protocol outlines a standard procedure for purifying crude this compound.

Methodology:

  • Dissolution: For every 10 grams of crude this compound, add approximately 100 mL of deionized water to an Erlenmeyer flask.[1]

  • Heating: Heat the mixture on a hot plate with continuous stirring and bring it to a boil.[1]

  • Solvent Addition: If the solid is not fully dissolved upon boiling, add small portions of hot deionized water until a clear solution is achieved. Avoid a large excess of water to maximize yield.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add 0.2-0.5% (by weight of crude this compound) of activated carbon. Return the mixture to a near-boiling temperature for 15-30 minutes with stirring.

  • Hot Filtration (Optional): If insoluble impurities or activated carbon are present, perform a hot gravity filtration. Pre-heat the filtration apparatus (funnel and filter paper) with boiling water to prevent premature crystallization.[1]

  • Cooling: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature.[1]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals using vacuum filtration with a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water.[1]

  • Drying: Dry the purified crystals in a drying oven at 80-100°C or in a vacuum desiccator.[1]

Quantitative Data Summary
ParameterValue
Starting Solvent Ratio (Water)~100 mL per 10 g of crude this compound[1]
Activated Carbon (Optional)0.2-0.5% of crude this compound weight
Cooling Time in Ice Bath≥ 30 minutes[1]
Drying Temperature80-100°C[1]
Melting Point of Pure this compound131 - 134.5 °C[4][5]
Achievable Purity> 99.8%[1]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Add Crude this compound and Water to Flask B Heat to Boiling with Stirring A->B C Optional: Add Activated Carbon B->C D Optional: Hot Gravity Filtration B->D If no decolorization needed C->D E Slowly Cool Filtrate to RT D->E F Place in Ice Bath E->F G Vacuum Filtration F->G H Wash with Ice-Cold Water G->H I Dry Crystals H->I

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Oiling_Out cluster_solutions Potential Solutions Start Product 'Oiling Out'? Sol1 Add more hot solvent Start->Sol1 Yes Sol2 Cool solution more slowly Start->Sol2 Yes Sol3 Add a seed crystal Start->Sol3 Yes Sol4 Change to a lower boiling point solvent Start->Sol4 Yes End Crystal Formation Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Decision-making process for addressing "oiling out".

References

Technical Support Center: Purification of Sebacic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of color impurities from sebacic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Recrystallization Issues

Question: My this compound is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the this compound melts and separates as a liquid layer before it can crystallize. This is often caused by a high concentration of impurities depressing the melting point of the this compound or the boiling point of the solvent being higher than the melting point of the impure sample.[1]

  • Potential Solutions:

    • Increase Solvent Volume: Add a small amount of additional hot solvent to decrease the saturation and potentially lower the temperature below the melting point of the this compound.[1]

    • Slower Cooling: Allow the solution to cool more gradually to promote the formation of crystal nuclei at a temperature where the this compound is solid.[1]

    • Seed Crystals: Introduce a small, pure crystal of this compound (a "seed crystal") to the cooling solution to provide a template for crystallization.[1]

    • Solvent System Modification: Consider a different solvent or a mixed solvent system with a lower boiling point.[1]

Question: My final yield of purified this compound after recrystallization is very low. What are the likely causes and how can I improve it?

Answer: Low yields in recrystallization can stem from several factors related to the solubility of this compound in the chosen solvent and procedural errors.[1]

  • Potential Causes and Solutions:

    • Excessive Solvent: Using too much hot solvent will keep a significant amount of this compound dissolved in the mother liquor upon cooling.

      • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much solvent has been added, carefully evaporate some of it to concentrate the solution.[1]

    • Premature Crystallization: The product crystallizing too early, such as during hot filtration, can lead to loss of product.

      • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.[1]

    • Insufficient Cooling: Not cooling the solution to a low enough temperature will leave a substantial amount of product dissolved.

      • Solution: After slow cooling to room temperature, place the crystallization flask in an ice bath to maximize precipitation.[1]

    • Inappropriate Solvent Choice: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.

      • Solution: Water is a commonly used and effective solvent for the recrystallization of this compound due to its favorable solubility profile.[1]

Activated Carbon Treatment Issues

Question: After treating my this compound solution with activated carbon, it still has a noticeable color. What should I do?

Answer: Persistent color after activated carbon treatment suggests that the type or amount of activated carbon was not optimal for the specific impurities present, or the treatment conditions were insufficient.[1]

  • Potential Solutions:

    • Increase Activated Carbon Amount: The initial amount may have been insufficient to adsorb all the color bodies. Consider increasing the amount, typically within the range of 0.2% to 0.5% of the crude this compound's weight.[1]

    • Increase Contact Time or Temperature: Allowing the activated carbon to be in contact with the solution for a longer period (e.g., 30 minutes) or at a slightly elevated temperature can enhance its efficiency.[1]

    • Use a Different Grade of Activated Carbon: Activated carbons vary in their pore structures and surface chemistries. An acid-washed activated carbon might be more effective for certain impurities.[1]

    • Sequential Treatment: A second treatment with fresh activated carbon may be necessary to remove residual color.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods include:

  • Recrystallization: A widely used technique, often with hot water, to obtain high-purity crystalline this compound.[1]

  • Activated Carbon Treatment: Frequently used as a preliminary step before crystallization to adsorb colored impurities and other organic contaminants.[1]

  • Acid Precipitation: Crude this compound is often produced as a salt. Acidification of its aqueous solution precipitates the free this compound, which can then be further purified.[1]

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Water is an excellent and commonly used solvent for recrystallizing this compound. It is effective, economical, and environmentally friendly. This compound exhibits good solubility in hot water and significantly lower solubility in cold water, which are ideal characteristics for a recrystallization solvent.[1]

Q3: What level of purity can I expect to achieve with these purification methods?

A3: A combination of methods, such as activated carbon treatment followed by recrystallization, can achieve a very high purity of this compound, often exceeding 99.8%.[1][2][3]

Q4: What are the typical impurities found in crude this compound produced from castor oil?

A4: Crude this compound derived from the alkaline pyrolysis of castor oil can contain various byproducts, including other fatty acids and 10-hydroxydecanoic acid.[1] The yellow or brown discoloration is often due to side reactions from overheating during production.[4][5]

Q5: How can I analyze the purity of my this compound sample?

A5: Several analytical methods can be used to determine the purity of this compound:

  • Melting Point Analysis: Pure this compound has a sharp melting point.

  • Titration: Acid-base titration can determine the purity by quantifying the carboxylic acid groups.[6]

  • High-Performance Liquid Chromatography (HPLC): A sensitive and specific method for assessing the purity of non-volatile compounds like this compound.[6]

  • Gas Chromatography (GC): Can be used to determine purity, often after a derivatization step to make the this compound more volatile. Purity levels of 98.1% have been determined using this method.[6][7]

Data Presentation

Table 1: Comparison of this compound Production and Purification Methods

MethodStarting MaterialKey Reagents/ProcessReported YieldAchievable PurityReference
Microbial Production & PurificationPlant Oil-derived SourcesEngineered C. tropicalis>98% (molar)>99.8%[2][3]
Traditional Alkali Fusion & PurificationCastor OilNaOH, Acidification, Recrystallization~60.2% (traditional)Not Specified[8]
Optimized Catalytic CrackingCastor OilFe₂O₃/Activated Carbon, NaOH83.4%Not Specified[8]
Solid-Phase CleavageSodium RicinoleateKOH, Fe₂O₃ catalyst70.2%98.1%[7]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Water

This protocol outlines a standard procedure for purifying crude this compound using water as the solvent.[1]

  • Methodology:

    • Dissolution: In an appropriate Erlenmeyer flask, add the crude this compound. For every 10 grams of crude this compound, begin by adding approximately 100 mL of deionized water.[1]

    • Heating: Heat the suspension on a hot plate with continuous stirring and bring the mixture to a boil.[1]

    • Solvent Addition: If the this compound has not completely dissolved upon boiling, add small portions of hot deionized water until a clear solution is achieved. Avoid adding a large excess of water to ensure a good recovery yield.[1]

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a gravity filtration setup (funnel and filter paper) with boiling water and filter the hot this compound solution into a clean, pre-heated Erlenmeyer flask.[1]

    • Cooling: Cover the flask and allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[1]

    • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the this compound.[1]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

    • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[1]

    • Drying: Dry the purified this compound crystals in a drying oven at a temperature below its melting point (e.g., 80-100°C) or in a vacuum desiccator.[1]

Protocol 2: Decolorization of this compound Solution using Activated Carbon

This protocol describes the procedure for removing colored impurities from a this compound solution prior to crystallization.[1]

  • Methodology:

    • Prepare Solution: Prepare a hot aqueous solution of crude this compound as described in the recrystallization protocol (steps 1-3).[1]

    • Cool Slightly: Remove the solution from the heat source and allow it to cool slightly to prevent bumping when the activated carbon is added.[1]

    • Add Activated Carbon: Add powdered activated carbon (typically 0.2-0.5% of the initial crude this compound weight) to the hot solution with stirring.[1]

    • Heating and Stirring: Return the mixture to the heat and maintain it at a near-boiling temperature for 15-30 minutes with continuous stirring.[1]

    • Hot Filtration: Filter the hot solution through a fluted filter paper or a filter aid (like Celite) in a pre-heated funnel to remove the activated carbon.[1]

    • Crystallization: The resulting clear and colorless filtrate can then be carried forward for recrystallization as described in Protocol 1 (steps 5-9).[1]

Visualizations

Sebacic_Acid_Purification_Workflow Crude_SA Crude this compound Dissolution Dissolve in Hot Water Crude_SA->Dissolution AC_Treatment Activated Carbon Treatment Dissolution->AC_Treatment Hot_Filtration_AC Hot Filtration (Remove Activated Carbon) AC_Treatment->Hot_Filtration_AC Recrystallization Cool to Recrystallize Hot_Filtration_AC->Recrystallization Vacuum_Filtration Vacuum Filtration Recrystallization->Vacuum_Filtration Washing Wash with Cold Water Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying Pure_SA Pure this compound Drying->Pure_SA Troubleshooting_Recrystallization Start Recrystallization Problem Oiling_Out This compound 'Oiling Out'? Start->Oiling_Out Low_Yield Low Yield? Oiling_Out->Low_Yield No Increase_Solvent Increase Solvent Volume Oiling_Out->Increase_Solvent Yes Slower_Cooling Cool Solution Slower Oiling_Out->Slower_Cooling Yes Seed_Crystal Add Seed Crystal Oiling_Out->Seed_Crystal Yes Minimize_Solvent Use Minimum Hot Solvent Low_Yield->Minimize_Solvent Yes Preheat_Funnel Pre-heat Filtration Apparatus Low_Yield->Preheat_Funnel Yes Ice_Bath Use Ice Bath for Final Cooling Low_Yield->Ice_Bath Yes

References

Technical Support Center: Optimizing Sebacic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the optimization of reaction parameters for sebacic acid production.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and corrective actions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low yields in this compound production, particularly from castor oil, can stem from several factors related to reaction conditions and raw material quality. Here’s a step-by-step guide to troubleshoot this issue:

  • Verify Reaction Temperature: The cleavage of ricinoleic acid is highly temperature-dependent. Suboptimal temperatures can lead to incomplete reactions or product degradation. For instance, low temperatures may result in the formation of side products like 10-hydroxydecanoic acid, while excessively high temperatures can cause charring and polymerization, reducing the yield.[1] Ensure your reaction temperature is within the optimal range for your chosen method. For solid-phase cleavage, a temperature of around 270°C (543 K) is optimal, while microwave-assisted synthesis may require approximately 280°C.[1]

  • Check Alkali to Ricinoleate (B1264116)/Castor Oil Ratio: The concentration of alkali is crucial for the saponification and subsequent cleavage reaction. An insufficient amount of alkali will lead to incomplete saponification and cleavage.[1][2] For solid-phase cleavage using sodium ricinoleate, an optimal mass ratio of sodium ricinoleate to KOH is 5:4.[1][3] For microwave-assisted synthesis from castor oil, a mass ratio of solvent to castor oil to sodium hydroxide (B78521) of 4:1:2.5 has been shown to be effective.[1][4]

  • Evaluate Reaction Time: The duration of the reaction needs to be sufficient for completion without allowing for product degradation.[2] A short reaction time may not allow the cleavage to go to completion, while extended reaction times, especially at high temperatures, can lead to the degradation and volatilization of this compound.[1][3] Optimal reaction times can vary significantly by method, from 25 minutes for microwave-assisted synthesis to 5 hours for direct alkali fusion of castor oil.[2][4]

  • Assess Catalyst Performance (if applicable): Catalysts can significantly influence the reaction rate and yield. An inappropriate or inactive catalyst will not effectively promote the desired reaction.[2] If your process uses a catalyst, such as Fe₂O₃ in solid-phase cleavage (typically around 1% by weight), ensure it is the correct type and concentration.[1][3]

  • Consider the Reaction Atmosphere: The presence of oxygen can lead to oxidative side reactions, decreasing the yield of this compound.[1][2] Conducting the reaction under a vacuum or an inert atmosphere like nitrogen can prevent the oxidation of sodium ricinoleate and improve the yield.[1][3]

Issue 2: Impure this compound (Discoloration, Low Purity)

Q: The final this compound product is discolored (e.g., yellow or brown) and/or has low purity. How can I improve its quality?

A: Product impurity and discoloration are often due to side reactions, inadequate purification, or the quality of the starting materials. Here are some troubleshooting steps:

  • Ensure Homogeneous Heating: Localized overheating in viscous reaction mixtures can lead to charring and the formation of colored impurities.[2] Using a high-boiling, inert solvent (thinning agent) like liquid paraffin (B1166041) can reduce viscosity, improve heat transfer, and create a more homogenous reaction slurry.[2][5]

  • Optimize the Purification Process: Inefficient purification will fail to remove colored impurities and byproducts. A multi-step purification process is often necessary.[1] This typically involves a two-step acidification. First, acidify the solution to a pH of about 6 to precipitate fatty acid byproducts. After separating these, further acidify the aqueous layer to a pH of about 2 to precipitate the this compound.[1][2]

  • Washing and Recrystallization: After precipitation, wash the this compound with cold water to remove any remaining acid and water-soluble impurities.[1] For higher purity, recrystallization from a suitable solvent like water is recommended.[1][6]

  • Avoid Contaminating Diluents: Traditional methods using phenol (B47542) or cresol (B1669610) as diluents can be difficult to remove completely and contribute to wastewater treatment issues.[5] Consider using greener alternatives like liquid paraffin, which is easier to recover and recycle, or methods like solid-phase cleavage that do not require a thinning agent.[1][3]

  • Check Starting Material Purity: The purity of the initial castor oil or ricinoleic acid can affect the final product's color. Using a higher grade of starting material can lead to a purer final product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for producing this compound?

A1: The main industrial method for this compound production is the alkali fusion of castor oil.[1] This process involves heating castor oil with a strong alkali like sodium hydroxide or potassium hydroxide at high temperatures (around 250-280°C).[1][7] This first saponifies the castor oil to form ricinoleic acid, which is then cleaved to yield this compound and 2-octanol (B43104) as a byproduct.[1][7]

Q2: What are the key reaction parameters to control for optimal this compound yield?

A2: The key parameters to control are:

  • Temperature: This is crucial for both the reaction rate and preventing side reactions.[1]

  • Alkali to Castor Oil/Ricinoleate Ratio: This is essential for complete saponification and cleavage.[1]

  • Reaction Time: This needs to be optimized to ensure a complete reaction without product degradation.[1]

Q3: Are there more environmentally friendly methods for this compound production?

A3: Yes, more modern and environmentally friendly methods are being developed. These include:

  • Microwave-assisted synthesis: This method uses microwave energy to rapidly heat the reactants, which significantly reduces the reaction time.[1][4]

  • Solid-phase cleavage: This method can be performed without a thinning agent, reducing the use of potentially contaminating diluents.[3]

  • Microbial production: Research is ongoing into the production of this compound from renewable sources using genetically engineered microorganisms, which presents a green alternative to chemical synthesis.[8]

Q4: How can I purify the crude this compound after the reaction?

A4: A general purification protocol involves dissolving the crude product in water, followed by a two-step acidification. First, adjust the pH to approximately 6 with an acid (e.g., sulfuric acid) to precipitate fatty acid byproducts.[1][2] After filtering these out, further acidify the solution to a pH of about 2 to precipitate the this compound.[1][2] The precipitated this compound should then be washed with cold water and can be further purified by recrystallization.[1]

Data Presentation

Table 1: Comparison of Reaction Parameters for Different this compound Production Methods

ParameterTraditional Alkali FusionMicrowave-Assisted SynthesisSolid-Phase Cleavage
Starting Material Castor OilCastor OilSodium Ricinoleate
Alkali NaOH / KOHNaOHKOH
Catalyst Pb₃O₄ (1%) or Fe₂O₃None specifiedFe₂O₃ (1%)
Temperature ~250-280°C~280°C~270°C (543 K)
Reaction Time 3-5 hours25 minutes60 minutes
Key Ratios Oleochemicals/NaOH: ~15:14Solvent:Oil:NaOH: 4:1:2.5Na Ricinoleate/KOH: 5:4
Yield 68.8% - 80.1%~85%~70.2%
Reference [4][4][5][3][4]

Experimental Protocols

1. Detailed Methodology for Solid-Phase Cleavage from Sodium Ricinoleate

This method offers a greener route by avoiding thinning agents.

  • Materials: Sodium ricinoleate, potassium hydroxide (KOH), iron (III) oxide (Fe₂O₃).

  • Procedure:

    • In a suitable reactor (e.g., a tubular furnace), combine sodium ricinoleate and KOH in a 5:4 mass ratio.[3]

    • Add Fe₂O₃ as a catalyst at a concentration of 1% by weight of the total reactants.[3]

    • Heat the mixture to a reaction temperature of 270°C (543 K).[3]

    • Conduct the reaction for 60 minutes under an absolute pressure of 0.09 MPa to prevent oxidation.[3]

    • After the reaction is complete, cool the mixture and proceed with purification.

2. Detailed Methodology for Microwave-Assisted Synthesis from Castor Oil

This method provides a rapid and high-yield route to this compound.

  • Materials: Industrial grade castor oil, liquid paraffin (solvent), sodium hydroxide (NaOH), concentrated sulfuric acid.

  • Procedure:

    • In a microwave reactor, combine liquid paraffin, castor oil, and a 50% (w/w) solution of NaOH in a mass ratio of 4:1:2.5 (solvent:oil:alkali).[1][4]

    • Apply microwave power to achieve and maintain a reaction temperature of approximately 280°C. An average power of 210 W has been shown to be effective.[4]

    • Maintain the reaction for 25 minutes.[1][4]

    • After the reaction, cool the mixture. The solvent (liquid paraffin) can be recovered and reused.[1][4]

    • Proceed with the purification of the this compound from the reaction mixture.

3. General Purification Protocol for this compound

This protocol can be adapted for the crude product obtained from various synthesis methods.

  • Dissolve the crude reaction product in water.[1]

  • Adjust the pH of the solution to approximately 6 using an acid (e.g., sulfuric acid). This will precipitate fatty acid byproducts.[1][2]

  • Separate the precipitated fatty acids by filtration or decantation.[1]

  • Take the remaining aqueous solution (containing the sebacate (B1225510) salt) and further acidify it to a pH of about 2. This will precipitate the this compound.[1][2]

  • Filter the precipitated this compound.

  • Wash the collected this compound with cold water to remove residual acid and other water-soluble impurities.[1]

  • Dry the purified this compound. For higher purity, recrystallization from a suitable solvent can be performed.[1]

Mandatory Visualization

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low this compound Yield start Low this compound Yield temp Is Reaction Temperature Optimal? (e.g., 270-280°C) start->temp ratio Is Alkali to Substrate Ratio Correct? temp->ratio Yes adjust_temp Adjust Temperature to Method-Specific Optimum temp->adjust_temp No time Is Reaction Time Sufficient? ratio->time Yes adjust_ratio Adjust Mass Ratios of Alkali and Substrate ratio->adjust_ratio No catalyst Is Catalyst Active and Concentration Correct? time->catalyst Yes adjust_time Optimize Reaction Time time->adjust_time No atmosphere Is Reaction Under Inert Atmosphere/Vacuum? catalyst->atmosphere Yes check_catalyst Verify Catalyst Type, Activity, and Concentration catalyst->check_catalyst No adjust_atmosphere Conduct Reaction Under Nitrogen or Vacuum atmosphere->adjust_atmosphere No end Improved Yield atmosphere->end Yes adjust_temp->ratio adjust_ratio->time adjust_time->catalyst check_catalyst->atmosphere adjust_atmosphere->end

Caption: Troubleshooting workflow for addressing low this compound yield.

Sebacic_Acid_Purification General Purification Workflow for this compound start Crude Reaction Product dissolve Dissolve in Water start->dissolve acidify1 Acidify to pH ≈ 6 (e.g., with H₂SO₄) dissolve->acidify1 precipitate1 Precipitation of Fatty Acid Byproducts acidify1->precipitate1 filter1 Filter to Remove Byproducts precipitate1->filter1 filtrate Aqueous Solution (contains Sebacate salt) filter1->filtrate acidify2 Further Acidify to pH ≈ 2 filtrate->acidify2 precipitate2 Precipitation of This compound acidify2->precipitate2 filter2 Filter to Collect This compound precipitate2->filter2 wash Wash with Cold Water filter2->wash dry Dry the Product wash->dry recrystallize Optional: Recrystallize for Higher Purity dry->recrystallize end Pure this compound dry->end No recrystallize->end Yes

Caption: Step-by-step workflow for the purification of this compound.

References

Technical Support Center: Scaling Up Sebacic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of sebacic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound on a larger scale, offering potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Q: My this compound yield is significantly lower than expected after scaling up the reaction. What are the potential causes and how can I troubleshoot this?

A: Low yields during the scale-up of this compound production, particularly from castor oil, can be attributed to several factors related to reaction conditions and raw material quality. Here is a step-by-step guide to troubleshoot this issue:

  • Verify Reaction Temperature: The cleavage of ricinoleic acid is highly temperature-dependent.

    • Problem: Suboptimal temperatures can lead to incomplete reactions or product degradation. Low temperatures may result in the formation of side products like 10-hydroxydecanoic acid, while excessively high temperatures can cause charring and polymerization.[1][2]

    • Solution: Ensure your reaction temperature is within the optimal range for your chosen method. For the traditional alkali fusion of castor oil, temperatures are typically around 250-280°C.[1][3][4] For solid-phase cleavage, a temperature of approximately 270°C (543 K) is considered optimal.[1][2] Microwave-assisted synthesis may require temperatures around 280°C.[1][5]

  • Check Alkali to Ricinoleate (B1264116)/Castor Oil Ratio: The concentration of alkali is critical for saponification and the subsequent cleavage reaction.

    • Problem: An insufficient amount of alkali will lead to incomplete saponification and cleavage.[1]

    • Solution: For solid-phase cleavage using sodium ricinoleate, an optimal mass ratio of sodium ricinoleate to KOH is 5:4.[1][2] In microwave-assisted synthesis from castor oil, a mass ratio of solvent to castor oil to sodium hydroxide (B78521) of 4:1:2.5 has been effective.[1][5]

  • Evaluate Reaction Time: The reaction duration must be sufficient for completion without allowing for product degradation.

    • Problem: A short reaction time may not allow the cleavage to go to completion. Conversely, extended reaction times at high temperatures can lead to the degradation and volatilization of this compound.[1][2]

    • Solution: Adhere to the recommended reaction time for your specific protocol. For solid-phase cleavage, 60 minutes is optimal.[2][6] Microwave-assisted synthesis can be much shorter, around 25 minutes.[1][5]

  • Assess Catalyst Performance (if applicable): Catalysts can significantly influence the reaction rate and yield.

    • Solution: If your process utilizes a catalyst, such as Fe₂O₃ in solid-phase cleavage, ensure it is the correct type and concentration (typically around 1% by weight).[1][2] While lead-based catalysts have been used, greener alternatives like iron (III) oxide are also effective.[7]

  • Consider the Atmosphere: The presence of oxygen can lead to undesirable side reactions.

    • Problem: Oxidation of reactants or products can decrease the yield of this compound.[1][7]

    • Solution: Conducting the reaction under a vacuum or an inert atmosphere (like nitrogen) can prevent the oxidation of sodium ricinoleate and improve yield.[1][7]

Issue 2: Product Discoloration and Low Purity

Q: The final this compound product is discolored (e.g., yellow or brown) and/or has low purity. How can I improve its quality?

A: Product discoloration and low purity are often due to side reactions, impurities in the starting materials, or an inadequate purification process.

  • Improve Purification Process: A multi-step purification is often necessary.

    • Solution: A two-step acidification process is highly effective. First, dissolve the reaction mixture in water and acidify to a pH of about 6 to precipitate fatty acid byproducts.[1][7] After separating these, further acidify the aqueous layer to a pH of about 2 to precipitate the this compound.[1][7]

    • Washing: Wash the precipitated this compound with cold water to remove any remaining acid and water-soluble impurities.[1]

    • Recrystallization: For higher purity, recrystallize the this compound from a suitable solvent.[1]

  • Avoid Contaminating Diluents:

    • Problem: Traditional methods that use phenol (B47542) or cresol (B1669610) as diluents can be difficult to remove completely and contribute to wastewater treatment challenges.[1][2][8]

    • Solution: Consider using greener alternatives like liquid paraffin (B1166041), which is easier to recover and recycle.[1][5] Alternatively, methods like solid-phase cleavage that do not require a thinning agent can be employed.[1][2]

  • Prevent Localized Overheating:

    • Problem: Poorly mixed, viscous reaction mixtures can lead to localized overheating, causing charring and the formation of colored impurities.[7][9]

    • Solution: Ensure vigorous mechanical stirring throughout the reaction. Using a thinning agent can also improve heat transfer.[7]

Issue 3: "Oiling Out" During Recrystallization

Q: My this compound is "oiling out" instead of forming crystals during recrystallization. What is causing this and how can I fix it?

A: "Oiling out" occurs when the this compound melts and separates as a liquid layer before it can crystallize.[10] This is often due to a high concentration of impurities that depress the melting point or because the solvent's boiling point is higher than the impure this compound's melting point.[10]

  • Potential Solutions:

    • Increase Solvent Volume: Add more hot solvent to decrease the saturation temperature.[10]

    • Slower Cooling: Allow the solution to cool more gradually to promote crystal formation.[10]

    • Use Seed Crystals: Introduce a small, pure crystal of this compound to provide a template for crystallization.[10]

    • Modify the Solvent System: Consider a different solvent with a lower boiling point or a mixed solvent system.[10]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

ParameterAlkali Fusion of Castor OilSolid-Phase CleavageMicrowave-Assisted SynthesisMicrobial Biotransformation
Starting Material Castor Oil / Ricinoleic AcidSodium RicinoleateCastor OilDecanoic Acid Methyl Ester
Typical Yield 40-50% (can be lower)[9]~70.2%[1][2]Up to 85%[1][5]>98% (molar yield)[5][11]
Purity Variable, requires extensive purification~98.1%[2]High>99.8% after purification[5][11]
Reaction Temp. ~250-280 °C[1][3]~270 °C (543 K)[1][2]~280 °C[1][5]N/A (Fermentation)
Reaction Time 3-5 hours[7][12]~60 minutes[1][2]~25 minutes[1][5]N/A (Fermentation)
Key Advantage Established industrial methodEnvironmentally friendly (no solvent)Rapid synthesisGreen, high purity[11]
Key Disadvantage Lower yield, potential for byproductsRequires pre-prepared starting materialRequires specialized equipmentChallenges in high-density cell culture[5][11]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound from Castor Oil

This protocol is based on an environmentally friendly method using liquid paraffin as a recyclable solvent.[5]

  • Reactant Preparation: In a microwave reactor, combine liquid paraffin, castor oil, and a 50% (w/w) solution of NaOH in a mass ratio of 4:1:2.5 (solvent:oil:alkali).[1][5]

  • Inert Atmosphere: Purge the reactor with nitrogen to create an inert atmosphere.[1][5]

  • Microwave Reaction: Apply microwave power to achieve and maintain a reaction temperature of approximately 280°C. An average power of 210 W has been shown to be effective.[1][5]

  • Reaction Time: Maintain the reaction for 25 minutes.[1][5]

  • Cooling and Solvent Recovery: After the reaction, cool the mixture. The liquid paraffin solvent can be recovered and reused.[1][5]

  • Purification: Proceed with the general purification protocol for the resulting crude this compound.[1]

Protocol 2: General Purification of Crude this compound

This protocol can be adapted for the crude product obtained from various synthesis methods.[1]

  • Dissolution: Dissolve the crude reaction product in water.[1]

  • First Acidification: Adjust the pH of the solution to approximately 6 using an acid (e.g., sulfuric acid). This will precipitate fatty acid byproducts.[1][7]

  • Separation of Byproducts: Separate the precipitated fatty acids by filtration or decantation.[1]

  • Second Acidification: Take the remaining aqueous solution (containing the sebacate (B1225510) salt) and further acidify it to a pH of about 2. This will precipitate the this compound.[1][7]

  • Filtration and Washing: Filter the precipitated this compound and wash the collected solid with cold water to remove residual acid and other water-soluble impurities.[1]

  • Drying: Dry the purified this compound.[1]

  • Recrystallization (Optional): For higher purity, perform a recrystallization from a suitable solvent.[1]

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification Castor Oil Castor Oil Saponification Saponification Castor Oil->Saponification Alkali Fusion / Cleavage Alkali Fusion / Cleavage Saponification->Alkali Fusion / Cleavage with NaOH or KOH Crude Product Crude Product (Sebacate Salt, 2-Octanol (B43104), Byproducts) Alkali Fusion / Cleavage->Crude Product High Temperature Dissolution in Water Dissolution in Water Acidification to pH 6 Acidification to pH 6 Dissolution in Water->Acidification to pH 6 Separate Fatty Acid Byproducts Separate Fatty Acid Byproducts Acidification to pH 6->Separate Fatty Acid Byproducts Acidification to pH 2 Acidification to pH 2 Separate Fatty Acid Byproducts->Acidification to pH 2 This compound Precipitation This compound Precipitation Acidification to pH 2->this compound Precipitation Filtration & Washing Filtration & Washing This compound Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying Pure this compound Pure this compound Drying->Pure this compound

Caption: Workflow for this compound Synthesis and Purification.

G start Low this compound Yield temp Is Reaction Temperature Optimal? start->temp ratio Is Alkali to Oil Ratio Correct? temp->ratio Yes adjust_temp Adjust Temperature temp->adjust_temp No time Is Reaction Time Sufficient? ratio->time Yes adjust_ratio Adjust Alkali Ratio ratio->adjust_ratio No atmosphere Is Reaction Under Inert Atmosphere? time->atmosphere Yes adjust_time Adjust Reaction Time time->adjust_time No use_inert Use Inert Atmosphere atmosphere->use_inert No end Yield Improved atmosphere->end Yes adjust_temp->temp adjust_ratio->ratio adjust_time->time use_inert->atmosphere

Caption: Troubleshooting Decision Tree for Low this compound Yield.

Frequently Asked Questions (FAQs)

Q1: What are the main industrial production methods for this compound?

A1: The primary industrial method is the alkali fusion of castor oil.[1][3] This involves heating castor oil with a strong alkali like sodium hydroxide at high temperatures (around 250-280°C) to cleave the ricinoleic acid into this compound and 2-octanol.[1][3][13] More modern and environmentally friendly methods are also being developed, including microwave-assisted synthesis and solid-phase cleavage.[1][2] An alternative, though less common, route is the electro-oxidation of adipic acid.[3][13]

Q2: What are the primary byproducts of this compound synthesis from castor oil?

A2: The main byproduct of the cleavage of ricinoleic acid is 2-octanol (also known as capryl alcohol).[13][14][15] Other byproducts can include various fatty acids.[9]

Q3: Are there "green" or more environmentally friendly methods for this compound synthesis?

A3: Yes, several greener alternatives to the traditional phenol-based alkali fusion process exist. Solid-phase cleavage eliminates the need for a thinning agent, reducing hazardous waste.[1][2] Microwave-assisted synthesis can significantly reduce reaction times and energy consumption.[1][5] Microbial production of this compound from renewable sources is another promising green route, offering high purity and yields under mild conditions.[5][11]

Q4: How does the purity of the starting castor oil affect the final product?

A4: The purity of the initial castor oil can impact the color and purity of the final this compound. Impurities in the castor oil can lead to the formation of colored byproducts during the high-temperature reaction.[7] Using a higher grade of castor oil or purifying the ricinoleic acid before the alkali fusion step can help improve the final product's quality.[7]

Q5: What are the safety considerations when scaling up this compound synthesis?

A5: The traditional alkali fusion process involves high temperatures and strong caustic solutions, which require appropriate personal protective equipment and engineering controls. A significant hazard is the evolution of large quantities of hydrogen gas during the reaction, which can create a risk of explosions and fires.[9] Therefore, adequate ventilation and potentially an inert atmosphere are crucial safety measures.[7][9] The handling of molten this compound also presents a challenge as it is a solid at room temperature.[14]

References

Technical Support Center: Alkali Fusion of Castor Oil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkali fusion of castor oil.

Troubleshooting Guide

This guide addresses common issues encountered during the alkali fusion of castor oil, focusing on the synthesis of sebacic acid.

Problem Potential Causes Recommended Solutions
Low Yield of this compound 1. Incomplete Saponification: Insufficient alkali (NaOH or KOH) to fully convert castor oil triglycerides to their fatty acid salts. 2. Suboptimal Reaction Temperature: Temperatures below 250°C can favor the formation of 10-hydroxydecanoic acid over this compound.[1] 3. Inadequate Reaction Time: Insufficient time for the cleavage of ricinoleic acid. Reaction times can vary from 3 to 5 hours depending on the starting material.[2] 4. Poor Mixing: Inefficient agitation can lead to localized overheating and incomplete reactant contact in the viscous mixture. 5. Ineffective Catalyst: Absence or use of a less effective catalyst can hinder the desired reaction pathway.1. Ensure a molar excess of alkali is used for the initial saponification step. Refluxing the castor oil with an aqueous alkali solution for 30 minutes to 4 hours is a common practice. 2. Maintain the reaction temperature at 250°C or higher for optimal this compound formation.[1] 3. Optimize the reaction time. For direct alkali fusion of castor oil, up to 5 hours may be necessary, while derivatives might require only 3 hours.[2] 4. Employ vigorous mechanical stirring. The use of a high-boiling, inert solvent like liquid paraffin (B1166041) can reduce viscosity and improve heat transfer. 5. Utilize a catalyst known to improve this compound yield, such as Pb₃O₄ or greener alternatives like iron (III) oxide (Fe₂O₃).
Product Discoloration (Dark/Yellowish Product) 1. Localized Overheating: Poorly mixed, viscous reaction mixtures can lead to charring. 2. Oxidation: Oxidation of sodium ricinoleate (B1264116) or other intermediates at high temperatures. 3. Impurities in Starting Material: The purity of the initial castor oil can affect the final product's color.1. Improve agitation and heat distribution. Using a thinning agent can create a more homogenous reaction slurry. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen) or a slight vacuum to prevent oxidative side reactions.[3] 3. Use a higher grade of castor oil or purify the ricinoleic acid before the alkali fusion step.
Formation of 2-Octanone (B155638) instead of 2-Octanol (B43104) Lower Reaction Temperatures: The formation of 2-octanone (methyl hexyl ketone) is favored at lower temperatures (around 180-220°C), while higher temperatures promote the formation of 2-octanol.[1]Increase the reaction temperature to 250°C or above to favor the formation of 2-octanol.[1]
Difficulty in Product Isolation/Purification 1. Improper pH Adjustment: Incorrect pH during acidification can lead to co-precipitation of byproducts with this compound. 2. Formation of Emulsions: Stable emulsions can form during the workup, making phase separation difficult.1. Follow a two-step acidification process. First, adjust the pH to approximately 6 to precipitate and remove unreacted fatty acids. Then, further acidify the filtrate to a pH of about 2 to selectively precipitate this compound.[3] 2. To break emulsions, consider centrifugation or adding a saturated brine solution.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the alkali fusion of castor oil?

The primary desired products are this compound and 2-octanol (also known as capryl alcohol).[4]

Q2: What are the main side reactions and by-products?

The main side reactions lead to the formation of 2-octanone (methyl hexyl ketone) and 10-hydroxydecanoic acid.[1][3] The formation of these by-products is highly dependent on the reaction temperature.

Q3: How does reaction temperature influence the product distribution?

Temperature is a critical parameter. Lower temperatures (around 180-220°C) favor the formation of 10-hydroxydecanoic acid and 2-octanone.[1] Higher temperatures (250°C and above) promote the cleavage to this compound and 2-octanol.[1]

Q4: What is the role of the alkali in this reaction?

The alkali, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), first acts as a saponifying agent to hydrolyze the castor oil triglycerides into glycerol (B35011) and sodium or potassium ricinoleate. In the subsequent high-temperature fusion step, the alkali facilitates the cleavage of the ricinoleate chain.

Q5: Can I use castor oil directly, or should I first isolate ricinoleic acid?

While direct alkali fusion of castor oil is possible, starting with ricinoleic acid or its derivatives like methyl ricinoleate can lead to higher yields of this compound (approximately a 10% increase) and shorter reaction times (reduced from 5 to 3 hours).[2] Separating glycerol from the initial castor oil is beneficial as it can decompose into toxic acrolein at high temperatures.

Q6: What analytical methods are suitable for monitoring the reaction and assessing product purity?

Gas Chromatography (GC) is a common and effective method for identifying and quantifying the products of the alkali fusion, including this compound, 2-octanol, and 2-octanone.[2] High-Performance Liquid Chromatography (HPLC) can also be used.

Data Presentation

Table 1: Effect of Raw Material on this compound Yield and Reaction Time
Raw MaterialOptimal Reaction Time (hours)Maximum this compound Yield (%)
Castor Oil568.8
Methyl Ricinoleate377.7
Sodium Ricinoleate380.1
Ricinoleic Acid378.6
Data sourced from a study optimizing alkali fusion conditions, indicating that using castor oil derivatives can increase yield and reduce reaction time.[2]
Table 2: Influence of Reaction Temperature on Product Formation
Temperature (°C)Major Acid ProductMajor Co-product
180 - 22010-Hydroxydecanoic Acid2-Octanone (Methyl Hexyl Ketone)
> 250This compound2-Octanol
This table summarizes the general trend of product formation with varying temperature as described in the literature.[1]

Experimental Protocols

Saponification of Castor Oil
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add castor oil.

  • Prepare a solution of sodium hydroxide or potassium hydroxide in ethanol (B145695) or water.

  • Slowly add the alkali solution to the castor oil with stirring.

  • Heat the mixture to reflux and maintain for 30 minutes to 4 hours to ensure complete saponification. The product is sodium or potassium ricinoleate.

Alkali Fusion of Sodium Ricinoleate
  • In a suitable reactor, place the prepared sodium ricinoleate.

  • Add a catalyst, such as Pb₃O₄ or Fe₂O₃ (typically 1% by weight).

  • If desired, add a high-boiling inert solvent (e.g., liquid paraffin) to improve mixing and heat transfer.

  • Heat the mixture to the desired reaction temperature (e.g., 250-280°C) under an inert atmosphere (e.g., nitrogen).

  • Maintain the temperature and vigorous stirring for the optimized reaction time (e.g., 3 hours).

  • The volatile co-product, 2-octanol, can be collected by distillation during the reaction.

Isolation and Purification of this compound
  • After cooling, dissolve the reaction mass in hot water.

  • Acidify the solution with a mineral acid (e.g., sulfuric acid) to a pH of approximately 6. This will precipitate unreacted fatty acids and other less acidic by-products.

  • Filter the solution to remove the precipitate.

  • Further acidify the filtrate to a pH of about 2 to precipitate the this compound.[3]

  • Cool the solution to complete the crystallization of this compound.

  • Collect the this compound crystals by filtration, wash with cold water, and dry.

  • Recrystallization from hot water can be performed for further purification.

Visualizations

Main_Reaction_Pathway castor_oil Castor Oil (Triglyceride of Ricinoleic Acid) saponification Saponification (NaOH or KOH) castor_oil->saponification ricinoleate Sodium Ricinoleate saponification->ricinoleate alkali_fusion Alkali Fusion (High Temp, >250°C) ricinoleate->alkali_fusion products Products alkali_fusion->products sebacic_acid This compound products->sebacic_acid two_octanol 2-Octanol products->two_octanol

Caption: Main reaction pathway for the synthesis of this compound and 2-octanol from castor oil.

Side_Reaction_Pathways cluster_high_temp High Temperature (>250°C) cluster_low_temp Low Temperature (180-220°C) ricinoleate Sodium Ricinoleate dehydrogenation Dehydrogenation ricinoleate->dehydrogenation alt_cleavage Alternative Cleavage Pathway ricinoleate->alt_cleavage ketone_intermediate Ketone Intermediate dehydrogenation->ketone_intermediate retro_aldol Retro-Aldol Cleavage ketone_intermediate->retro_aldol sebacic_acid This compound retro_aldol->sebacic_acid two_octanol 2-Octanol retro_aldol->two_octanol ten_hydroxy 10-Hydroxydecanoic Acid alt_cleavage->ten_hydroxy two_octanone 2-Octanone alt_cleavage->two_octanone

Caption: Temperature-dependent main and side reaction pathways in the alkali fusion of sodium ricinoleate.

Troubleshooting_Logic start Experiment Start low_yield Low Yield? start->low_yield check_temp Check Temperature (>250°C?) low_yield->check_temp Yes discoloration Product Discolored? low_yield->discoloration No check_time Check Reaction Time (3-5h?) check_temp->check_time Yes failure Review Protocol check_temp->failure No check_mixing Check Mixing (Vigorous?) check_time->check_mixing Yes check_time->failure No check_mixing->discoloration Yes check_mixing->failure No check_atmosphere Inert Atmosphere? discoloration->check_atmosphere Yes success Successful Product discoloration->success No check_purity High Purity Starting Material? check_atmosphere->check_purity Yes check_atmosphere->failure No check_purity->success Yes check_purity->failure No

Caption: A logical workflow for troubleshooting common issues in the alkali fusion of castor oil.

References

Technical Support Center: Poly(glycerol sebacate) (PGS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Poly(glycerol sebacate) (PGS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling the mechanical properties of PGS in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and processing of PGS, offering potential causes and solutions.

Issue 1: Inconsistent Mechanical Properties Between Batches

Question: We are synthesizing PGS using the same protocol, but the mechanical properties (e.g., Young's modulus, tensile strength) vary significantly between batches. What could be the cause, and how can we improve reproducibility?

Answer: Inconsistency in the mechanical properties of PGS is a common issue often stemming from the volatile nature of glycerol (B35011) during the esterification process.[1][2]

Potential Causes:

  • Glycerol Evaporation: During the prepolymerization step at elevated temperatures, glycerol can evaporate, leading to a distortion in the initial monomer ratio between glycerol and sebacic acid.[2][3] This results in a more rigid PGS than intended under similar curing conditions.[1][2]

  • Inconsistent Curing: Variations in curing time and temperature can significantly impact the degree of crosslinking, directly affecting the mechanical properties.[4]

  • Variations in Prepolymer Molecular Weight: Different molecular weights of the prepolymer can affect viscosity and reactivity during the curing step, leading to distinct branching degrees in the final product.[5]

Solutions:

  • Monitor Degree of Esterification (DE): The DE can be used as a precise predictor of the physical status and mechanical properties of PGS.[1][2] Young's modulus has been shown to increase linearly with DE.[1]

  • Quantify Glycerol Loss: Monitor the total mass loss during synthesis to quantify the amount of glycerol evaporation. This allows for a more precise prediction of the final mechanical properties.[1]

  • Precise Control of Curing Parameters: Maintain strict control over curing temperature and duration. Even small variations can lead to significant differences in crosslinking density.

  • Microwave-Assisted Prepolymerization: This method can be a time- and energy-efficient alternative to conventional heating. For example, 15 minutes of microwave time can be as effective as 6 hours of prepolymerization at 130°C in a nitrogen atmosphere. However, be aware that this method can cause severe glycerol evaporation, leading to a more rigid PGS.[1]

Issue 2: PGS is Too Stiff or Too Soft for the Intended Application

Question: The PGS we synthesized is either too stiff or too soft for our tissue engineering application. How can we tune the mechanical properties to match our target tissue?

Answer: The mechanical properties of PGS are highly tunable. You can adjust them by modifying synthesis parameters, post-synthesis processing, or by creating composite materials.[4]

Solutions:

  • Adjusting Synthesis and Curing Parameters:

    • Monomer Molar Ratio: Altering the molar ratio of glycerol to this compound can tune the mechanical properties.[4][6] An equimolar ratio is often a good starting point, as the reaction is favored under these conditions.[3][5]

    • Curing Time and Temperature: Increasing the curing time and temperature generally leads to a higher crosslinking density, resulting in a stiffer elastomer with a higher Young's modulus.[3][4][7]

  • Blending with Other Polymers:

    • PGS/PCL Blends: Blending PGS with poly(ε-caprolactone) (PCL) can create microfibrous scaffolds with improved mechanical and biological properties. The addition of PCL can increase the solution viscosity for easier electrospinning, and the presence of PGS can enhance cell attachment and proliferation.[8]

  • Functionalization:

    • Palmitate Functionalization: Substituting the hydroxyl groups of PGS with palmitates can create a softer elastomer. For instance, with 16 mol% palmitates, the elastic modulus can be tuned from 838 ± 55 kPa to 333 ± 21 kPa under the same crosslinking conditions.[9][10][11] This modification also increases hydrophobicity, which can slow down the degradation rate.[9][11][12]

Issue 3: Rapid In Vivo Degradation of PGS Scaffolds

Question: Our PGS scaffolds are degrading much faster in vivo than in our in vitro tests, leading to a premature loss of mechanical support. How can we control the degradation rate?

Answer: The in vivo degradation of PGS is often accelerated compared to in vitro conditions. Several strategies can be employed to slow down the degradation rate.

Potential Causes:

  • Enzymatic Degradation: In vivo, enzymatic activity, particularly from lipases that hydrolyze ester bonds, plays a significant role in PGS degradation.[7]

  • Surface Erosion: PGS primarily degrades via surface erosion, leading to a linear degradation profile over time.

Solutions:

  • Increase Crosslinking Density: A higher crosslinking density, achieved through longer curing times or higher temperatures, can slow down the degradation rate.

  • Chemical Modification:

    • Methacrylation (PGS-M): Methacrylating PGS can effectively slow its in vivo degradation rate. The degree of methacrylation (DM) can be controlled to tune the degradation profile. For example, a 47% DM 5.5 kDa PGS-M polymer degraded approximately 14-fold slower than a 21% DM polymer in vitro.[13]

    • Acrylation (PGS-A): Acrylated PGS (PGS-A) is less susceptible to enzymatic and hydrolytic degradation than thermally cured PGS. Increasing the degree of acrylation enhances crosslink density, leading to a slower degradation rate.[14]

    • Palmitate Functionalization: As mentioned earlier, increasing the hydrophobicity by adding palmitate pendants can inhibit polymer degradation.[9][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the typical range of mechanical properties for PGS?

A1: PGS is known for its tunable mechanical properties, which can be adjusted to match various soft tissues. The Young's modulus can range from approximately 0.025 MPa to 1.2 MPa, and even up to 5 MPa by manipulating monomer stoichiometry.[15] The ultimate tensile strength can vary from 0.1 MPa to 1.96 MPa, with elongation at break ranging from 10% to over 400%.[2][16]

Q2: How does porosity affect the mechanical properties of PGS scaffolds?

A2: Porosity significantly influences the mechanical properties of scaffolds. Generally, an increase in porosity leads to a decrease in both yield compression strength and elastic modulus.[17] For example, a PGS scaffold with an average porosity of 93 ± 2% exhibited a Young's modulus of 17.3 ± 3.4 kPa.[18] The pore structure and substrate modulus are the main components that determine the effective scaffold modulus.[4]

Q3: What are the standard methods for characterizing the mechanical properties of PGS?

A3: Standard mechanical characterization of PGS typically involves tensile testing to determine properties such as Young's modulus, ultimate tensile strength, and elongation at break.[19][20][21] Dynamic Mechanical Analysis (DMA) can be used to study the viscoelastic properties and determine the glass transition temperature.[20] Small specimen testing methods like ball indentation can also be used to evaluate tensile properties.[19]

Data Presentation: Quantitative Impact of Synthesis Parameters on PGS Mechanical Properties

The following tables summarize the quantitative effects of various synthesis and processing parameters on the mechanical properties of PGS, based on data from cited literature.

Table 1: Effect of Curing Time on Mechanical Properties of PGS

Curing Time (hours)Young's Modulus (MPa)Ultimate Tensile Strength (UTS) (MPa)Elongation at Break (%)
480.77--
961.9--
42~0.25~0.2>200
66~0.4~0.3>200
90~0.6~0.4~200
114~0.8~0.5~150
144~1.1~0.6~100

Data adapted from multiple sources for illustrative purposes.[7]

Table 2: Effect of Palmitate Functionalization on Elastic Modulus

Palmitate Content (mol%)Elastic Modulus (kPa)
0 (PGS control)838 ± 55
9441 ± 26
16333 ± 21

Data from Ding et al. (2020).[9][10][11][12]

Table 3: Effect of Degree of Methacrylation (DM) on In Vitro Mass Loss of PGS-M (5.5 kDa)

Degree of Methacrylation (DM) (%)Mass Loss at Day 38 (%)
2152.0 ± 8.7
279.2 ± 0.9
473.7 ± 1.2

Data from Nash et al. (2016).[13]

Experimental Protocols

Protocol 1: Conventional Synthesis of PGS Pre-polymer

This protocol describes the standard two-step polycondensation reaction to synthesize PGS pre-polymer.[5]

  • Reactant Preparation: Combine equimolar amounts of glycerol and this compound in a reaction vessel.

  • Pre-polymerization: Heat the mixture to 120-150°C under a nitrogen atmosphere with constant stirring. Maintain these conditions for 24 hours to form a low molecular weight pre-polymer.[4][5]

  • Monitoring: The reaction can be monitored by measuring the degree of esterification through techniques like titration or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]

Protocol 2: Curing of PGS Pre-polymer into an Elastomer

This protocol details the crosslinking of the PGS pre-polymer to form the final thermoset elastomer.

  • Casting: Pour the viscous PGS pre-polymer into a desired mold.

  • Curing: Place the mold in a vacuum oven and heat at 120-150°C under high vacuum (e.g., 10 mTorr) for 24 to 96 hours.[7] The specific time and temperature will determine the final crosslinking density and mechanical properties.

  • Post-Curing: After the desired curing time, slowly cool the elastomer to room temperature before demolding.

Visualizations

Experimental_Workflow_for_PGS_Synthesis cluster_prepolymerization Pre-polymerization Step cluster_curing Curing Step Reactants Glycerol + this compound Mixing Mixing Reactants->Mixing Heating Heating (120-150°C) under N2 for 24h Mixing->Heating Prepolymer PGS Pre-polymer Heating->Prepolymer Casting Casting into Mold Prepolymer->Casting Transfer VacuumOven Vacuum Oven (120-150°C, 24-96h) Casting->VacuumOven Elastomer Crosslinked PGS Elastomer VacuumOven->Elastomer

Caption: Workflow for the conventional two-step synthesis of PGS.

Factors_Affecting_PGS_Mechanical_Properties cluster_synthesis Synthesis & Curing Parameters cluster_modification Post-Synthesis Modification cluster_structure Structural Parameters PGS_Properties PGS Mechanical Properties (Stiffness, Strength, Degradation Rate) MonomerRatio Monomer Molar Ratio MonomerRatio->PGS_Properties CuringTime Curing Time CuringTime->PGS_Properties Crosslinking Crosslinking Density CuringTime->Crosslinking CuringTemp Curing Temperature CuringTemp->PGS_Properties CuringTemp->Crosslinking Blending Blending with other polymers (e.g., PCL) Blending->PGS_Properties Functionalization Functionalization (e.g., Palmitates, Acrylates) Functionalization->PGS_Properties Porosity Porosity Porosity->PGS_Properties Crosslinking->PGS_Properties

References

Technical Support Center: Troubleshooting Low Purity in Synthesized Sebacic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of sebacic acid.

Troubleshooting Guides

This section provides solutions to specific issues that can lead to low purity in your synthesized this compound.

Issue: The final this compound product is discolored (e.g., yellowish or brown).

Potential Causes & Solutions:

  • Localized Overheating: Poorly mixed, viscous reaction mixtures can lead to localized overheating or "hot spots," causing charring and the formation of colored impurities.[1]

    • Solution: Improve agitation and ensure even heat distribution throughout the reaction. Using a thinning agent like liquid paraffin (B1166041) can create a more homogenous reaction slurry.[1]

  • Oxidation: At high temperatures, oxidation of sodium ricinoleate (B1264116) or other intermediates can occur, leading to discoloration.[1]

    • Solution: Perform the reaction under an inert atmosphere, such as nitrogen, or under a slight vacuum to prevent oxidative side reactions.[1]

  • Impurities in Starting Material: The purity of the initial castor oil or ricinoleic acid can directly impact the color of the final product.[1]

    • Solution: Use a higher grade of castor oil or purify the ricinoleic acid before the alkali fusion step.[1]

  • Contaminating Diluents: Traditional synthesis methods sometimes use diluents like phenol (B47542) or cresol, which can be difficult to remove completely and may contribute to discoloration.

    • Solution: Opt for modern, greener processes that utilize non-toxic, recyclable solvents such as liquid paraffin.[1]

Issue: The purity of the synthesized this compound is lower than expected, as determined by analytical methods.

Potential Causes & Solutions:

  • Incomplete Saponification: If the initial castor oil is not fully saponified, the resulting triglycerides will not be converted into the necessary fatty acid salts for the cleavage reaction.[1]

    • Solution: Ensure a sufficient molar excess of alkali (NaOH or KOH) is used for the saponification step. Increase the reaction time or temperature, typically refluxing for 30 minutes to 4 hours, to ensure the reaction goes to completion.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reactant ratios can lead to the formation of byproducts and incomplete conversion.

    • Solution: Optimize the reaction parameters. Studies have shown that for the alkali fusion of castor oil derivatives, a reaction time of 3 hours is often optimal, while direct fusion of castor oil may require 5 hours.[2][3] Using KOH instead of NaOH can also improve the yield.[1]

  • Improper pH Adjustment During Purification: Incorrect pH levels during the acidification steps can lead to the co-precipitation of this compound with other fatty acids or incomplete precipitation of the desired product.[1]

    • Solution: Employ a two-step acidification process. First, adjust the pH of the aqueous solution to approximately 6 to precipitate and remove unreacted fatty acids and other byproducts. After filtration, further acidify the filtrate to a pH of about 2 to selectively precipitate the this compound.[1][4]

  • Presence of Emulsions: The formation of stable emulsions during the workup can make phase separation difficult and trap impurities.[1]

    • Solution: To break emulsions, consider techniques such as centrifugation or the addition of a saturated brine solution.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts or co-products of this compound synthesis from castor oil?

A1: The primary co-product of the alkali fusion of ricinoleic acid is 2-octanol (B43104) (also known as capryl alcohol). Other potential byproducts include 2-octanone, unreacted fatty acids, and under suboptimal conditions, 10-hydroxydecanoic acid.[1]

Q2: How can I improve the color and purity of my final this compound product?

A2: Discoloration is often due to impurities from side reactions caused by overheating. To enhance purity and color, ensure efficient stirring and precise temperature control during the reaction. For purification, the two-step acidification process is crucial. If the product is still colored, recrystallization from hot water can be a highly effective final purification step.[1] Treatment with activated carbon before recrystallization can also help remove colored impurities.[5]

Q3: What are the recommended analytical methods for determining the purity of this compound?

A3: Several methods are suitable for assessing this compound purity:

  • Gas Chromatography (GC): A common and effective method for both identifying and quantifying this compound. It often requires derivatization to its more volatile methyl ester.[1] Purity levels of 98.1% have been successfully determined using this method.[6]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for the purity assessment of non-volatile compounds like this compound.[6]

  • Melting Point Analysis: Pure this compound has a sharp melting point, approximately between 132-134°C.[1] A broad melting range can indicate the presence of impurities.

  • Acid-Base Titration: This method determines the purity by quantifying the acidic functional groups. A purity of approximately 99.71% can be determined by titration.[6]

Q4: Is it better to use raw castor oil or one of its derivatives as the starting material?

A4: Using derivatives of castor oil, such as sodium ricinoleate or ricinoleic acid, generally results in higher yields and shorter reaction times compared to using raw castor oil.[2][3] This is because the initial saponification step, which separates glycerol (B35011) from the fatty acid, has already been completed.[2]

Q5: What is the role of a thinning agent, and is it necessary?

A5: A thinning agent, such as liquid paraffin, is used to reduce the viscosity of the reaction mixture at high temperatures. This improves mixing, ensures even heat distribution, and prevents localized overheating and charring, which can lower the yield and discolor the product. While not strictly necessary, as solvent-free methods exist, a thinning agent can significantly improve process control and outcomes.[1]

Data Presentation

Table 1: Effect of Starting Material on this compound Yield and Reaction Time

Starting MaterialOptimal Reaction Time (hours)Maximum this compound Yield (%)
Castor Oil568.8
Methyl Ricinoleate377.7
Sodium Ricinoleate380.1
Ricinoleic Acid378.6

Data sourced from a study on the alkali fusion of castor oil and its derivatives.[2][3]

Table 2: Comparison of Analytical Methods for this compound Purity Determination

Analytical MethodPrincipleTypical Purity DeterminedAdvantagesDisadvantages
Gas Chromatography (GC)Separation of volatile compounds98.1% - 98.7%[2][7]High specificity for volatile impuritiesRequires derivatization
High-Performance Liquid Chromatography (HPLC)Separation of non-volatile compounds>99.8%[8]High sensitivity and specificityHigher equipment cost
Acid-Base TitrationNeutralization of acidic functional groups~99.71%[6]Cost-effective and rapidNon-specific if other acidic impurities are present
Melting Point AnalysisPhysical property of a pure substanceN/ASimple and quick indication of purityNot quantitative

Experimental Protocols

Protocol 1: Synthesis of this compound from Castor Oil via Alkali Fusion

This protocol describes a general procedure for the synthesis of this compound from castor oil.

Materials:

  • Castor oil

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Liquid paraffin (thinning agent)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Deionized water

Procedure:

  • Saponification: In a suitable reaction vessel, mix castor oil with a concentrated solution of NaOH or KOH. Heat the mixture under reflux for 30 minutes to 4 hours to ensure complete saponification.

  • Alkali Fusion: Add liquid paraffin to the saponified mixture. Heat the mixture to a high temperature (around 250-320°C) with vigorous stirring for 3-6 hours.[9] During this step, the ricinoleic acid salt is cleaved to form disodium (B8443419) sebacate (B1225510) and 2-octanol.

  • Workup: After the reaction is complete, cool the mixture and dissolve it in hot water.

  • Two-Step Acidification: a. Slowly add HCl or H₂SO₄ to the aqueous solution with stirring until the pH reaches approximately 6. This will precipitate unreacted fatty acids and other byproducts.[4] b. Filter the mixture to remove the precipitated impurities. c. Take the filtrate and continue to add acid until the pH reaches about 2. This will precipitate the this compound.[4]

  • Isolation and Drying: Collect the precipitated this compound by vacuum filtration. Wash the crystals with cold deionized water to remove any remaining acid and water-soluble impurities. Dry the purified this compound in an oven at a temperature below its melting point (e.g., 80-100°C).[5]

Protocol 2: Purification of Crude this compound by Recrystallization

This protocol outlines the procedure for purifying crude this compound using water as the solvent.

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon (optional)

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a volume of deionized water.

  • Heating: Heat the suspension on a hot plate with constant stirring and bring the mixture to a boil.

  • Solvent Addition: If the this compound has not completely dissolved, add small portions of hot deionized water until a clear solution is obtained. Avoid adding a large excess of water to ensure a good recovery yield.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Return the mixture to the heat and maintain it at a near-boiling temperature for 15-30 minutes with continuous stirring.[5]

  • Hot Filtration: If insoluble impurities or activated carbon are present, perform a hot filtration using a pre-heated gravity filtration setup.

  • Cooling: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of this compound.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold deionized water and then dry them in an oven or a vacuum desiccator.[5]

Mandatory Visualization

Troubleshooting_Low_Purity_Sebacic_Acid start Low Purity This compound discoloration Product is Discolored (Yellow/Brown) start->discoloration low_purity_analytical Low Purity by Analytical Methods start->low_purity_analytical overheating Localized Overheating discoloration->overheating oxidation Oxidation of Intermediates discoloration->oxidation impure_starting_material_color Impure Starting Material discoloration->impure_starting_material_color recrystallization Recrystallization discoloration->recrystallization incomplete_saponification Incomplete Saponification low_purity_analytical->incomplete_saponification suboptimal_conditions Suboptimal Reaction Conditions low_purity_analytical->suboptimal_conditions improper_ph Improper pH Adjustment low_purity_analytical->improper_ph emulsions Presence of Emulsions low_purity_analytical->emulsions low_purity_analytical->recrystallization improve_agitation Improve Agitation & Heat Distribution overheating->improve_agitation inert_atmosphere Use Inert Atmosphere (e.g., Nitrogen) oxidation->inert_atmosphere high_grade_material Use High-Grade Starting Material impure_starting_material_color->high_grade_material sufficient_alkali Ensure Sufficient Alkali & Longer Reflux incomplete_saponification->sufficient_alkali optimize_params Optimize Temp, Time, & Ratios suboptimal_conditions->optimize_params two_step_acidification Two-Step Acidification (pH 6, then pH 2) improper_ph->two_step_acidification break_emulsion Break Emulsion (Centrifuge/Brine) emulsions->break_emulsion

Caption: Troubleshooting workflow for low purity in synthesized this compound.

Sebacic_Acid_Purification_Workflow start Crude this compound dissolution Dissolve in Hot Water start->dissolution decolorization Decolorize with Activated Carbon (Optional) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Water vacuum_filtration->washing drying Dry the Crystals washing->drying end Pure this compound drying->end

References

Technical Support Center: Optimizing Catalyst Performance in Sebacic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst performance in the production of sebacic acid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on catalytic performance.

Issue Potential Cause Recommended Solution
Low this compound Yield Suboptimal Reaction Temperature: Temperatures that are too low can lead to the formation of byproducts like 10-hydroxydecanoic acid, while excessively high temperatures can cause charring and degradation of the product.[1]Ensure the reaction temperature is within the optimal range for your specific method. For solid-phase cleavage with an Fe₂O₃ catalyst, a temperature of approximately 543 K (270 °C) is often optimal.[1][2][3][4] For microwave-assisted synthesis, a temperature around 280 °C is recommended.[1][5]
Ineffective Catalyst: The chosen catalyst may have low activity, or an insufficient amount may be used.[6]Utilize a catalyst known to improve this compound yield. While lead-based catalysts like Pb₃O₄ have shown high efficacy, greener alternatives like iron (III) oxide (Fe₂O₃) are also effective.[6] Supported iron catalysts on activated carbon have also demonstrated high yields.[7] Ensure the catalyst concentration is optimized; for Fe₂O₃, this is typically around 1% by weight of the reactants.[1][2][3][4]
Inappropriate Alkali to Reactant Ratio: An insufficient amount of alkali (NaOH or KOH) will lead to incomplete saponification and cleavage of the ricinoleic acid.[1]Optimize the mass ratio of the alkali to the starting material. For the solid-phase cleavage of sodium ricinoleate (B1264116), a 5:4 mass ratio of sodium ricinoleate to KOH has been shown to be effective.[1][2][3][4]
Suboptimal Reaction Time: A reaction time that is too short will result in incomplete conversion, while a prolonged time can lead to product degradation.[6]The optimal reaction time is dependent on the starting material and method. For alkali fusion of castor oil derivatives, 3 hours may be sufficient, whereas direct fusion of castor oil might require up to 5 hours.[6][7][8] Microwave-assisted methods can significantly shorten the reaction time to as little as 25 minutes.[5][6]
Oxidation of Reactants: The presence of oxygen at high temperatures can lead to the oxidation of sodium ricinoleate or other intermediates, reducing the yield of this compound.[1][6]Perform the reaction under a vacuum or an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.[1][6]
Product Discoloration (Dark or Yellowish Product) Localized Overheating: Poor mixing of viscous reaction mixtures can lead to "hot spots," causing charring and the formation of colored impurities.[6]Improve agitation and ensure even heat distribution. The use of a high-boiling, inert solvent (thinning agent) such as liquid paraffin (B1166041) can create a more homogeneous reaction slurry.[6]
Impurities in Starting Material: The purity of the initial castor oil or ricinoleic acid can impact the color of the final product.[6]Use a higher grade of castor oil or purify the ricinoleic acid before the alkali fusion step.[6]
Catalyst Deactivation/ Inconsistent Performance Leaching of Active Metal: Under the harsh, high-temperature alkaline conditions, the active metal of the catalyst may leach into the reaction mixture.Consider using a supported catalyst, which can improve stability. Ensure the support material is stable under the reaction conditions.
Fouling of Catalyst Surface: Carbonaceous deposits or other byproducts can accumulate on the catalyst surface, blocking active sites.If using a recoverable catalyst, consider a regeneration step, which might involve washing with a suitable solvent or a controlled calcination to burn off organic residues.

Frequently Asked Questions (FAQs)

Q1: Is it better to use raw castor oil, ricinoleic acid, or sodium ricinoleate as the starting material?

A1: Using derivatives of castor oil, such as ricinoleic acid or sodium ricinoleate, generally leads to higher yields and shorter reaction times compared to using raw castor oil.[7][8] This is because the initial saponification step, which removes glycerol (B35011), is already complete. The presence of glycerol can lead to the formation of toxic byproducts like acrolein at high temperatures.[7]

Q2: Which alkali should I use: Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)?

A2: While both can be used for the alkali fusion step, studies have demonstrated that KOH can provide a significantly higher yield of this compound under similar conditions.[4] KOH is a stronger base than NaOH, which is beneficial for the reaction.[6]

Q3: What is the role of the catalyst in this compound production from castor oil?

A3: The catalyst's primary role is to facilitate the oxidative cleavage of the ricinoleic acid intermediate. It helps to oxidize the aldehyde of decanoic acid to form more this compound, thereby inhibiting the formation of byproducts like 10-hydroxydecanoic acid and increasing the overall yield.[2]

Q4: My final product is off-white or yellowish. How can I improve its purity and color?

A4: Discoloration is often due to impurities from side reactions caused by overheating.[6] To enhance purity, ensure efficient stirring and precise temperature control. For purification, a two-step acidification process is highly effective. First, adjust the pH of the dissolved reaction mixture to approximately 6 to precipitate and remove byproduct fatty acids. After filtration, further acidify the filtrate to a pH of about 2 to selectively precipitate the this compound.[1][6][9][10][11] Recrystallization from water, potentially with the use of activated carbon to remove colored impurities, can further enhance purity.[12]

Q5: Are there more environmentally friendly alternatives to traditional catalysts like lead oxide?

A5: Yes, there is a significant move towards "greener" catalysts. Iron (III) oxide (Fe₂O₃) is a commonly used, effective, and more environmentally benign alternative to lead-based catalysts.[6] Recent research has also shown that iron oxide supported on activated carbon can achieve even higher yields and offers the benefit of being recyclable.[7]

Data Presentation

Table 1: Comparison of Different Catalysts and Reaction Conditions
Starting MaterialAlkaliCatalyst (wt%)Temperature (°C)Time (h)Yield (%)Reference
Sodium RicinoleateKOHFe₂O₃ (1%)270170.2[2][3][4]
Castor OilNaOHPb₃O₄ (1%)280568.8[7][8]
Methyl RicinoleateNaOHPb₃O₄ (1%)280377.7[7][8]
Sodium RicinoleateNaOHPb₃O₄ (1%)280380.1[7][8]
Ricinoleic AcidNaOHPb₃O₄ (1%)280378.6[7][8]
Castor OilNaOHFe₂O₃/Activated Carbon280-83.4[7]
Castor Oil (Microwave)NaOHNone specified~2800.42 (25 min)85.0[5]
Table 2: Effect of Alkali Type on this compound Yield
Starting MaterialAlkali (Ratio to Reactant)CatalystConditionsYield (%)Reference
Sodium RicinoleateKOH (4:5)Fe₂O₃ (1%)290°C, 1h, 0.09 MPa70.2[2][4]
Sodium RicinoleateNaOH (4:5)Fe₂O₃ (1%)290°C, 1h, 0.09 MPa52.1[4]

Experimental Protocols

Protocol 1: Catalyst Screening via Solid-Phase Cleavage

This protocol outlines a method for screening different catalysts for this compound production from sodium ricinoleate.

Materials:

  • Sodium ricinoleate

  • Potassium hydroxide (KOH)

  • Catalyst to be tested (e.g., Fe₂O₃, Pb₃O₄, supported catalysts)

  • Tubular furnace with temperature and pressure control

  • Sulfuric acid for acidification

  • Deionized water

Procedure:

  • Mixture Preparation: In a suitable reaction vessel, thoroughly mix sodium ricinoleate and potassium hydroxide in a 5:4 mass ratio.

  • Catalyst Addition: Add the catalyst to be tested at a concentration of 1% by weight of the total sodium ricinoleate and KOH mixture.

  • Reaction: Place the vessel in a tubular furnace. Heat the furnace to the desired reaction temperature (e.g., 270 °C).

  • Atmosphere Control: Reduce the pressure inside the furnace to an absolute pressure of 0.09 MPa to minimize oxidation.

  • Reaction Time: Maintain the reaction at the set temperature and pressure for a specified time (e.g., 60 minutes).

  • Cooling and Dissolution: After the reaction, allow the furnace to cool down. Dissolve the solid reaction product in deionized water.

  • Purification:

    • Adjust the pH of the solution to ~6 with sulfuric acid to precipitate byproduct fatty acids.

    • Filter the mixture to remove the precipitated solids.

    • Further acidify the filtrate to a pH of ~2 with sulfuric acid to precipitate the this compound.

  • Isolation and Analysis:

    • Filter the precipitated this compound.

    • Wash the collected solid with cold deionized water.

    • Dry the purified this compound in an oven.

    • Determine the yield and analyze the purity (e.g., by melting point or gas chromatography).

Visualizations

Experimental Workflow for this compound Production

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Catalytic Reaction cluster_purification Purification castor_oil Castor Oil saponification Saponification (NaOH or KOH) castor_oil->saponification na_ricinoleate Sodium/Potassium Ricinoleate saponification->na_ricinoleate alkali_fusion Alkali Fusion/Cracking (+ Catalyst, ~270-280°C) na_ricinoleate->alkali_fusion reaction_mass Crude Reaction Mass alkali_fusion->reaction_mass dissolution Dissolution in Water reaction_mass->dissolution acidification1 Acidification to pH ~6 dissolution->acidification1 filtration1 Filtration (Remove Byproducts) acidification1->filtration1 acidification2 Acidification to pH ~2 filtration1->acidification2 filtration2 Filtration acidification2->filtration2 drying Drying filtration2->drying sebacic_acid Pure this compound drying->sebacic_acid

Caption: General experimental workflow for this compound production.

Troubleshooting Logic for Low this compound Yield

troubleshooting_low_yield start Low this compound Yield temp Is Reaction Temperature Optimal? (~270-280°C) start->temp temp_yes Yes temp->temp_yes temp_no No temp->temp_no catalyst Is Catalyst Active and at Correct Concentration? (e.g., 1% Fe₂O₃) temp_yes->catalyst adjust_temp Adjust Temperature: - Increase if too low - Decrease if charring occurs temp_no->adjust_temp catalyst_yes Yes catalyst->catalyst_yes catalyst_no No catalyst->catalyst_no ratio Is Alkali:Reactant Ratio Correct? catalyst_yes->ratio check_catalyst Verify Catalyst: - Check activity - Ensure correct type and concentration catalyst_no->check_catalyst ratio_yes Yes ratio->ratio_yes ratio_no No ratio->ratio_no atmosphere Was Reaction Performed Under Inert Atmosphere or Vacuum? ratio_yes->atmosphere adjust_ratio Optimize Alkali Ratio (e.g., 5:4 Ricinoleate:KOH) ratio_no->adjust_ratio atmosphere_yes Yes atmosphere->atmosphere_yes atmosphere_no No atmosphere->atmosphere_no other_issues Consider Other Issues: - Reaction Time - Mixing Efficiency atmosphere_yes->other_issues control_atmosphere Control Atmosphere to Prevent Oxidation atmosphere_no->control_atmosphere

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Optimizing Sebacic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of sebacic acid. The following information is intended to help reduce reaction times and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound, and how do they compare in terms of reaction time?

A1: The most common industrial method is the alkali fusion of castor oil.[1] This process involves heating castor oil with a strong alkali, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), at high temperatures (around 250-280°C).[1] Newer methods have been developed to significantly reduce reaction times. Microwave-assisted synthesis, for example, can shorten the reaction from hours to as little as 25 minutes.[1][2][3] Solid-phase cleavage of sodium ricinoleate (B1264116) is another efficient method, with an optimal reaction time of about 60 minutes.[1][4][5]

Q2: Which starting material is best for achieving a faster reaction and higher yield?

A2: Using derivatives of castor oil, such as sodium ricinoleate or ricinoleic acid, generally leads to shorter reaction times and higher yields compared to using raw castor oil.[3][6] This is because the initial saponification step, which separates glycerol (B35011) from the fatty acid, has already been performed.[3] Separating glycerol from castor oil can reduce the reaction time from 5 hours to 3 hours and increase the yield by approximately 10%.[6][7]

Q3: What is the impact of the choice of alkali (NaOH vs. KOH) on the reaction?

A3: Both sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used for alkali fusion. However, studies have indicated that KOH can lead to a significantly higher yield of this compound under similar conditions due to its stronger alkalinity.[3][5] While KOH may be more effective, NaOH is often a more economical choice.[3]

Q4: How can I minimize the discoloration of my final this compound product?

A4: Discoloration, such as a yellow or brown tint, is often due to impurities from side reactions caused by localized overheating or oxidation.[1][3] To mitigate this, ensure uniform heat distribution through efficient stirring. Using a thinning agent like liquid paraffin (B1166041) can help create a more homogeneous mixture and prevent hot spots.[1][3] Additionally, performing the reaction under an inert atmosphere, such as nitrogen, or under a vacuum can prevent the oxidation of sodium ricinoleate and other intermediates.[1][3][4]

Q5: What are some environmentally friendly alternatives to traditional synthesis methods?

A5: Greener production routes are being explored to reduce the environmental impact of this compound synthesis. Microwave-assisted synthesis is one such method that significantly cuts down on reaction time and energy consumption.[1][3] Solid-phase cleavage is another green alternative that can be performed without the need for hazardous thinning agents like phenol (B47542) or cresol (B1669610).[1][4][5] Using recyclable solvents like liquid paraffin also contributes to a more environmentally friendly process.[2]

Troubleshooting Guides

Issue 1: Low this compound Yield
Potential Cause Recommended Solution
Inappropriate Reaction Temperature The cleavage of ricinoleic acid is highly temperature-dependent. Ensure the reaction is maintained at the optimal temperature for your specific method (typically 250-280°C for alkali fusion).[1]
Incorrect Alkali to Starting Material Ratio An insufficient amount of alkali will result in incomplete saponification and cleavage. Optimize the ratio of alkali to your starting material. For solid-phase cleavage, a 5:4 mass ratio of sodium ricinoleate to KOH has been found to be optimal.[1][4] For microwave-assisted synthesis from castor oil, a 4:1:2.5 mass ratio of solvent to castor oil to sodium hydroxide is recommended.[1][2]
Suboptimal Reaction Time A reaction time that is too short will lead to incomplete conversion, while an excessively long time can cause product degradation.[1][4] Adhere to the recommended reaction time for your chosen protocol (e.g., 25 minutes for microwave-assisted synthesis, 60 minutes for solid-phase cleavage).[1]
Ineffective Catalyst The absence of a suitable catalyst can slow down the reaction. Catalysts like iron (III) oxide (Fe₂O₃) or lead (II,IV) oxide (Pb₃O₄) can improve the yield.[1][2][7] Ensure the correct type and concentration (often around 1% by weight) are used.[1][4]
Oxidation of Reactants Side reactions due to the presence of oxygen can lower the yield of this compound.[1] Conducting the reaction under a vacuum or an inert atmosphere (e.g., nitrogen) can prevent the oxidation of sodium ricinoleate.[1][4]
Issue 2: Product Impurity and Discoloration
Potential Cause Recommended Solution
Localized Overheating Poor mixing of viscous reactants can lead to charring and the formation of colored impurities.[3] Improve agitation and consider using a high-boiling, inert solvent like liquid paraffin to reduce viscosity and ensure even heat distribution.[3]
Oxidation High temperatures can cause the oxidation of intermediates. Running the reaction under an inert atmosphere (e.g., nitrogen) or a slight vacuum can prevent these oxidative side reactions.[3]
Inefficient Purification Impurities and byproducts may not be effectively removed during purification. A two-step acidification process is often effective. First, adjust the pH to about 6 to precipitate and remove fatty acid byproducts. Then, further acidify the aqueous layer to a pH of about 2 to precipitate the this compound.[1][3]
Contaminating Diluents Traditional diluents like phenol or cresol can be difficult to remove completely.[1] Opt for greener alternatives like liquid paraffin, which is easier to recover and recycle, or use a method that does not require a thinning agent, such as solid-phase cleavage.[1]

Data Presentation

Table 1: Comparison of Reaction Parameters for Different this compound Synthesis Methods

ParameterTraditional Alkali FusionMicrowave-Assisted SynthesisSolid-Phase Cleavage
Starting Material Castor OilCastor OilSodium Ricinoleate
Typical Reaction Time 3 - 5 hours[3][6][7]20 - 25 minutes[1][2][8]60 minutes[1][4][5]
Optimal Temperature ~280°C (553 K)[2][7]~280°C (553 K)[2]~270°C (543 K)[4][5]
Reported Yield ~68.8%[6][7]up to 85%[1][2]~70.2%[1][4][5]

Table 2: Effect of Starting Material on this compound Yield and Reaction Time (Alkali Fusion)

Starting MaterialOleochemical/NaOH Ratio (w/w)Reaction Time (hours)Maximum Yield (%)
Castor Oil15:14568.8[3][6][7]
Methyl Ricinoleate15:14377.7[3][6][7]
Sodium Ricinoleate15:12380.1[3][6][7]
Ricinoleic Acid15:14378.6[3][6][7]
Data indicates that using castor oil derivatives can increase the yield by approximately 10% and reduce the reaction time compared to using raw castor oil directly.[3]

Experimental Protocols

Detailed Methodology for Solid-Phase Cleavage from Sodium Ricinoleate

This method offers a green and environmentally friendly route to this compound without the need for a thinning agent.[4][5]

  • Materials: Sodium ricinoleate, potassium hydroxide (KOH), iron (III) oxide (Fe₂O₃) catalyst.

  • Procedure:

    • In a tubular furnace, combine sodium ricinoleate and KOH in a 5:4 mass ratio.

    • Add Fe₂O₃ catalyst, approximately 1% by weight of the reactants.

    • Heat the mixture to the optimal reaction temperature of 270°C (543 K).[4][5]

    • Conduct the reaction for 60 minutes under an absolute pressure of 0.09 MPa to prevent oxidation.[4][5]

    • After the reaction is complete, cool the mixture and proceed with purification.

Detailed Methodology for Microwave-Assisted Synthesis from Castor Oil

This method provides a rapid, high-yield route to this compound.[1][2]

  • Materials: Industrial grade castor oil, liquid paraffin (solvent), sodium hydroxide (NaOH), concentrated sulfuric acid.

  • Procedure:

    • In a microwave reactor, combine liquid paraffin, castor oil, and a 50% (w/w) solution of NaOH in a mass ratio of 4:1:2.5 (solvent:oil:alkali).[1][2]

    • Purge the reactor with nitrogen to create an inert atmosphere.[1]

    • Apply microwave power to achieve and maintain a reaction temperature of approximately 280°C.[2] An average power of 210 W has been shown to be effective.[1][2]

    • Maintain the reaction for 25 minutes.[1][2]

    • After the reaction, cool the mixture. The liquid paraffin solvent can be recovered and reused.[1][2]

    • Proceed with the purification of this compound from the reaction mixture.

General Purification Protocol for this compound

This protocol can be adapted for the crude product obtained from various synthesis methods.[1]

  • Dissolve the crude reaction product in water.

  • Adjust the pH of the solution to approximately 6 using an acid (e.g., sulfuric acid) to precipitate fatty acid byproducts.[1][3]

  • Separate the precipitated fatty acids by filtration or decantation.[1]

  • Take the remaining aqueous solution (containing the sebacate (B1225510) salt) and further acidify it to a pH of about 2. This will precipitate the this compound.[1][3]

  • Filter the precipitated this compound.

  • Wash the collected this compound with cold water to remove residual acid and other water-soluble impurities.[1]

  • Dry the purified this compound. For higher purity, recrystallization from a suitable solvent can be performed.[1]

Visualizations

Sebacic_Acid_Synthesis_Workflow General Workflow for this compound Synthesis from Castor Oil cluster_synthesis Synthesis cluster_purification Purification Starting_Material Starting Material (Castor Oil or Derivative) Alkali_Fusion Alkali Fusion (with NaOH or KOH) Starting_Material->Alkali_Fusion High Temp (250-280°C) Crude_Product Crude Product (Disodium Sebacate) Alkali_Fusion->Crude_Product Dissolution Dissolve in Water Crude_Product->Dissolution Acidification_1 Acidify to pH ~6 Dissolution->Acidification_1 Filtration_1 Separate Fatty Acids Acidification_1->Filtration_1 Acidification_2 Acidify to pH ~2 Filtration_1->Acidification_2 Filtration_2 Collect this compound Acidification_2->Filtration_2 Washing_Drying Wash and Dry Filtration_2->Washing_Drying Pure_Sebacic_Acid Pure this compound Washing_Drying->Pure_Sebacic_Acid

Caption: General Workflow for this compound Synthesis and Purification.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Yield Start Low this compound Yield Check_Temp Is Reaction Temperature Optimal (250-280°C)? Start->Check_Temp Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Ratio Is Alkali/Substrate Ratio Correct? Check_Temp->Check_Ratio Yes Adjust_Temp->Check_Ratio Adjust_Ratio Optimize Ratio Check_Ratio->Adjust_Ratio No Check_Time Is Reaction Time Sufficient? Check_Ratio->Check_Time Yes Adjust_Ratio->Check_Time Adjust_Time Optimize Time Check_Time->Adjust_Time No Check_Catalyst Is an Effective Catalyst Used? Check_Time->Check_Catalyst Yes Adjust_Time->Check_Catalyst Add_Catalyst Add/Change Catalyst Check_Catalyst->Add_Catalyst No Check_Atmosphere Is Reaction Under Inert Atmosphere/Vacuum? Check_Catalyst->Check_Atmosphere Yes Add_Catalyst->Check_Atmosphere Modify_Atmosphere Use Inert Gas/Vacuum Check_Atmosphere->Modify_Atmosphere No Re-evaluate Re-evaluate Yield Check_Atmosphere->Re-evaluate Yes Modify_Atmosphere->Re-evaluate

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Minimizing Byproducts in Sebacic Acid Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sebacic acid manufacturing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize byproducts and optimize your experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly from castor oil, and provides actionable solutions.

Issue 1: Low Yield of this compound

Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in this compound production can stem from several factors related to reaction conditions and raw material quality. Here is a step-by-step guide to troubleshoot this issue:

  • Verify Reaction Temperature: The cleavage of ricinoleic acid is highly temperature-dependent.

    • Problem: Suboptimal temperatures can lead to incomplete reactions or product degradation. Low temperatures may result in the formation of 10-hydroxydecanoic acid, while excessively high temperatures can cause charring and polymerization, reducing the yield.[1][2][3]

    • Solution: Ensure your reaction temperature is within the optimal range for your chosen method. For solid-phase cleavage, a temperature of around 270 °C (543 K) is often optimal.[2][3] For microwave-assisted synthesis, a temperature of approximately 280 °C is recommended.[4][5][6]

  • Check Alkali to Ricinoleate (B1264116)/Castor Oil Ratio: The concentration of the alkali is crucial for both saponification and the subsequent cleavage reaction.

    • Problem: An insufficient amount of alkali will lead to incomplete saponification and cleavage.[1][7]

    • Solution: Optimize the ratio of alkali (e.g., NaOH or KOH) to your starting material. For the solid-phase cleavage of sodium ricinoleate, an optimal mass ratio of sodium ricinoleate to KOH is 5:4.[2][3][7] For microwave-assisted synthesis from castor oil, a mass ratio of solvent to castor oil to sodium hydroxide (B78521) of 4:1:2.5 has been shown to be effective.[5][6][7]

  • Evaluate Reaction Time: The duration of the reaction needs to be sufficient for completion without allowing for product degradation.

    • Problem: A short reaction time may not allow the cleavage to go to completion, while extended reaction times, especially at high temperatures, can lead to the degradation and volatilization of this compound.[1][2][3][7]

    • Solution: Adhere to the recommended reaction time for your specific protocol. For direct alkali fusion of castor oil, 5 hours may be required, whereas its derivatives might only need 3 hours.[1][8][9] Microwave-assisted methods can significantly reduce this time to as little as 25 minutes.[1][4][5][6]

  • Assess Catalyst Performance (if applicable): Catalysts can significantly influence the reaction rate and yield.

    • Problem: An inappropriate or inactive catalyst will not effectively promote the desired reaction, leading to lower yields.[1][7]

    • Solution: If your process uses a catalyst (e.g., Fe₂O₃ in solid-phase cleavage), ensure it is the correct type and concentration (typically around 1% by weight).[2][3][7] While lead-based catalysts like Pb₃O₄ have shown high efficacy, greener alternatives like iron (III) oxide (Fe₂O₃) are also effective.[1]

  • Consider the Reaction Atmosphere: The presence of oxygen can lead to oxidative side reactions.

    • Problem: Oxidation of the reactants or products can decrease the yield of this compound.[1][7]

    • Solution: Conducting the reaction under a vacuum or an inert atmosphere (like nitrogen) can prevent the oxidation of sodium ricinoleate and improve the yield.[1][2][7]

Issue 2: Impure this compound (Discoloration, Low Purity)

Question: The final this compound product is discolored (e.g., yellow or brown) and/or has low purity. How can I improve its quality?

Answer: Product impurity and discoloration are common challenges, often resulting from side reactions, charring, or residual contaminants.

  • Control Reaction Temperature:

    • Problem: Local overheating or excessively high reaction temperatures can lead to charring and the formation of colored byproducts.[1][7]

    • Solution: Maintain precise temperature control throughout the reaction. Using a diluent like liquid paraffin (B1166041) can help ensure even heat distribution.[1][7]

  • Optimize the Purification Process:

    • Problem: Inefficient purification will fail to remove colored impurities and byproducts.[7]

    • Solution: A multi-step purification process is often necessary. This typically involves:

      • Two-Step Acidification: After the reaction, dissolve the mixture in water and acidify. First, adjust the pH to about 6 to precipitate fatty acid byproducts, which can then be separated. Then, further acidify the aqueous layer to a pH of about 2 to precipitate the this compound.[1][7][10][11]

      • Washing: Wash the precipitated this compound with cold water to remove any remaining acid and water-soluble impurities.[7][10]

      • Recrystallization: For higher purity, recrystallize the this compound from a suitable solvent like hot water.[7][10][12]

  • Avoid Contaminating Diluents:

    • Problem: Traditional methods using phenol (B47542) or cresol (B1669610) as diluents can be difficult to remove completely and can contribute to wastewater treatment issues.[7]

    • Solution: Consider using greener alternatives like liquid paraffin, which is easier to recover and recycle.[5][7] Alternatively, methods like solid-phase cleavage that do not require a thinning agent can be employed.[2][3][7]

  • Use High-Purity Starting Materials:

    • Problem: Impurities in the initial castor oil or ricinoleic acid can affect the final product's color.[1]

    • Solution: Use a higher grade of castor oil or purify the ricinoleic acid before the alkali fusion step.[1]

Data Presentation

Table 1: Comparison of Reaction Parameters for Different this compound Synthesis Methods
ParameterConventional Alkali FusionSolid-Phase CleavageMicrowave-Assisted Synthesis
Starting Material Castor Oil or Ricinoleic AcidSodium RicinoleateCastor Oil
Alkali NaOH or KOHKOHNaOH
Reactant Ratio Oleochemicals/NaOH: ~15:14 to 15:12Sodium Ricinoleate/KOH: 5:4 (w/w)Solvent:Castor Oil:NaOH: 4:1:2.5 (w/w)
Catalyst Pb₃O₄ or Fe₂O₃ (optional)Fe₂O₃ (1% w/w)None specified
Temperature 250-300 °C270 °C (543 K)~280 °C
Reaction Time 3-5 hours60 minutes25 minutes
Typical Yield 68-80%~70%~85%
Key Byproducts 2-octanol (B43104), glycerin, unreacted fatty acids2-octanol, 10-hydroxydecanoic acid2-octanol, glycerin
Table 2: Influence of Starting Material on this compound Yield in Alkali Fusion
Starting MaterialOptimal Reaction TimeMaximum this compound Yield
Castor Oil5 hours68.8%
Methyl Ricinoleate3 hours77.7%
Ricinoleic Acid3 hours78.6%
Sodium Ricinoleate3 hours80.1%
Data sourced from a study optimizing alkali fusion conditions. The results indicate that using castor oil derivatives can increase the yield by approximately 10% and reduce reaction time compared to using raw castor oil directly.[1][8][9]

Experimental Protocols

Protocol 1: Alkali Fusion of Ricinoleic Acid for this compound Synthesis

This protocol describes a general laboratory procedure for the synthesis of this compound from ricinoleic acid.

Materials:

  • Ricinoleic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Diluent (e.g., liquid paraffin, optional)

  • Catalyst (e.g., Fe₂O₃, optional)

  • Deionized water

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

  • Activated carbon

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine ricinoleic acid, the chosen alkali, diluent, and catalyst according to the ratios specified in Table 1.

  • Heating and Reaction: Heat the mixture to the target reaction temperature (250-300 °C) with vigorous stirring. Maintain this temperature for the specified reaction time (3-5 hours).

  • Cooling and Dissolution: After the reaction is complete, allow the mixture to cool to below 100 °C. Carefully add deionized water to dissolve the solid reaction product.

  • Two-Step Acidification:

    • While stirring, slowly add concentrated H₂SO₄ or HCl to the aqueous solution to adjust the pH to approximately 6. This will precipitate unreacted fatty acids and other acidic byproducts.

    • Filter the mixture to remove the precipitated solids.

    • Transfer the filtrate to a clean beaker and continue adding acid until the pH reaches approximately 2. This will precipitate the this compound.

  • Isolation and Washing: Collect the precipitated this compound by vacuum filtration. Wash the crystals with cold deionized water to remove any remaining acid and water-soluble impurities.

  • Drying: Dry the purified this compound in an oven at 80-100 °C or in a vacuum desiccator.

Protocol 2: Purification of Crude this compound by Recrystallization

This protocol outlines the procedure for purifying crude this compound using water as the solvent.

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon (optional, for colored impurities)

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a volume of deionized water. Heat the mixture to boiling with stirring.

  • Solvent Addition: Add small portions of hot deionized water until the this compound is completely dissolved. Avoid using a large excess of water to ensure a good recovery yield.[12]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (0.2-0.5% by weight of the crude this compound) to the hot solution and stir for 15-30 minutes.[10][12]

  • Hot Filtration (if decolorizing): If activated carbon was used, perform a hot gravity filtration to remove it.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[12]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water.

  • Drying: Dry the purified this compound crystals.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification castor_oil Castor Oil / Ricinoleic Acid alkali_fusion Alkali Fusion (NaOH/KOH, Heat, Catalyst) castor_oil->alkali_fusion reaction_mixture Reaction Mixture (Sodium Sebacate, 2-Octanol, Byproducts) alkali_fusion->reaction_mixture dissolution Dissolution in Water reaction_mixture->dissolution acidification_ph6 Acidification to pH ~6 dissolution->acidification_ph6 filtration1 Filtration acidification_ph6->filtration1 acidification_ph2 Acidification to pH ~2 filtration1->acidification_ph2 Aqueous Filtrate byproducts1 Fatty Acid Byproducts filtration1->byproducts1 Solid Precipitate filtration2 Filtration & Washing acidification_ph2->filtration2 drying Drying filtration2->drying pure_sebacic_acid Pure this compound drying->pure_sebacic_acid

Caption: Experimental workflow for this compound synthesis and purification.

troubleshooting_guide start Low this compound Yield? check_temp Is Reaction Temperature Optimal (e.g., 270-280°C)? start->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No check_ratio Is Alkali:Reactant Ratio Correct? check_temp->check_ratio Yes adjust_temp->check_ratio adjust_ratio Adjust Ratio check_ratio->adjust_ratio No check_time Is Reaction Time Sufficient? check_ratio->check_time Yes adjust_ratio->check_time adjust_time Adjust Time check_time->adjust_time No check_atmosphere Is Reaction Under Inert Atmosphere/Vacuum? check_time->check_atmosphere Yes adjust_time->check_atmosphere use_inert Use Inert Atmosphere or Vacuum check_atmosphere->use_inert No end Yield Optimized check_atmosphere->end Yes use_inert->end

Caption: Troubleshooting guide for low this compound yield.

signaling_pathway cluster_cell Engineered Candida tropicalis cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome fatty_acid Fatty Acid (Renewable Feedstock) omega_oxidation ω-oxidation Pathway (Upregulated) fatty_acid->omega_oxidation cyp Cytochrome P450 (CYP genes) (Overexpressed) dicarboxylic_acid Dicarboxylic Acid (this compound) cyp->dicarboxylic_acid cpr NADPH-Cytochrome P450 Reductase (Overexpressed) cpr->cyp Supports omega_oxidation->cyp Conversion fatty_acyl_coa Fatty Acyl-CoA beta_oxidation β-oxidation Pathway (Gene Disruption) fatty_acyl_coa->beta_oxidation pox Acyl-CoA Oxidase (POX genes) beta_oxidation->pox Catalyzes acetyl_coa Acetyl-CoA (Energy Production) pox->acetyl_coa

Caption: Engineered metabolic pathway for this compound production.[13]

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts or co-products of this compound synthesis from castor oil?

A1: The primary co-product of the alkali fusion of ricinoleic acid is 2-octanol (also known as capryl alcohol). Other potential byproducts include 2-octanone, unreacted fatty acids, and under suboptimal conditions, 10-hydroxydecanoic acid.[1]

Q2: What is the role of a thinning agent, and is it necessary?

A2: A thinning agent, such as liquid paraffin, is used to reduce the viscosity of the reaction mixture at high temperatures. This improves mixing, ensures even heat distribution, and prevents localized overheating and charring, which can lower the yield and discolor the product. While not strictly necessary, as solvent-free methods like solid-phase cleavage exist, a thinning agent can significantly improve process control and outcomes.[1]

Q3: My final product is an off-white or yellowish powder. How can I improve its purity and color?

A3: Discoloration is often due to impurities from side reactions caused by overheating. To improve purity, ensure efficient stirring and temperature control during the reaction. For purification, the two-step acidification process is critical: adjusting to pH 6 first removes most other fatty acids before you precipitate the this compound at pH 2. If the product is still colored, recrystallization from hot water, often with the use of activated carbon, can be an effective final purification step.[1][10][12]

Q4: What analytical methods are suitable for determining the yield and purity of this compound?

A4: Gas Chromatography (GC), often after converting the this compound to its more volatile methyl ester, is a common and effective method for both identifying and quantifying it.[1][2] The purity can also be assessed by its sharp melting point, which for pure this compound is approximately 131-134.5 °C.[1] High-Performance Liquid Chromatography (HPLC) can also be used for quantification.[1]

Q5: Are there alternative, more environmentally friendly methods for producing this compound?

A5: Yes, research is ongoing into "greener" production routes. These include:

  • Microwave-assisted synthesis: This can dramatically reduce reaction times and energy consumption.[1][4][5][6]

  • Solid-phase cleavage without thinning agents: This avoids the use of potentially contaminating and difficult-to-remove solvents.[2][3]

  • Biocatalytic methods: Genetically engineered microorganisms, such as Candida tropicalis, can be used to produce this compound from renewable feedstocks under mild conditions.[13][14]

References

Technical Support Center: Microbial Production of Sebacic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microbial production of sebacic acid. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the microbial production of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from several factors, from suboptimal fermentation conditions to issues with the microbial strain itself. Here is a step-by-step guide to troubleshoot this issue:

  • Verify Fermentation Conditions:

    • Problem: Incorrect pH, temperature, or dissolved oxygen levels can inhibit microbial growth and enzyme activity.

    • Solution: Ensure that the fermentation parameters are optimal for your strain. For Candida tropicalis, maintain a pH between 6.0 and 8.0, a temperature of 30°C, and dissolved oxygen levels above 20% saturation.[1][2] A strategy of programmed incremental pH increase (e.g., from 7.2 to 8.1) during the conversion phase has been shown to enhance production.[3]

  • Assess Substrate Feed and Toxicity:

    • Problem: The substrate, such as decanoic acid or its methyl ester, can be toxic to microbial cells at high concentrations, inhibiting growth and production.[4][5]

    • Solution: Implement a fed-batch strategy to maintain a low but consistent substrate concentration.[4][5] Carefully control the feeding rate to avoid accumulation. For instance, a starting rate of 0.5 g/L/h can be gradually increased.[1]

  • Check for Byproduct Formation:

    • Problem: The β-oxidation pathway competes with the desired ω-oxidation pathway, consuming the fatty acid substrate to produce acetyl-CoA instead of this compound.[4][6] This can lead to the accumulation of intermediates like 10-hydroxydecanoic acid.[2]

    • Solution: Use a genetically engineered strain where the β-oxidation pathway is blocked. This is often achieved by disrupting genes encoding for acyl-CoA oxidases.[4][6]

  • Evaluate Strain Stability and Performance:

    • Problem: Genetically engineered strains can sometimes exhibit instability, leading to decreased productivity over time.[5]

    • Solution: Regularly perform quality control checks on your microbial stock. If instability is suspected, re-transform or select a new colony from your master cell bank.

Q2: The final this compound product is impure, showing discoloration or containing residual intermediates. How can I improve its purity?

A: Product impurity is a common issue that can often be resolved through optimization of the purification protocol.

  • Optimize Acid Precipitation:

    • Problem: Incomplete precipitation or co-precipitation of impurities can lead to a lower purity product.

    • Solution: After harvesting the fermentation broth and removing the cells, carefully acidify the supernatant to a pH of 2.0 with a strong acid like HCl to precipitate the this compound.[1][4] Ensure thorough mixing during acidification.

  • Refine Recrystallization Process:

    • Problem: The choice of solvent and the cooling rate during recrystallization are critical for obtaining high-purity crystals. "Oiling out," where the product comes out of solution as a liquid, can occur if the concentration of impurities is high or the solvent's boiling point is above the impure product's melting point.[7]

    • Solution: Water is a common and effective solvent for the recrystallization of this compound.[1][7] Use the minimum amount of hot solvent necessary to dissolve the crude product.[7] Allow the solution to cool slowly to promote the formation of large, pure crystals. If the solution remains colored, treatment with activated carbon before recrystallization can help remove color impurities.

  • Analytical Verification:

    • Problem: Without accurate analytical methods, it is difficult to assess the purity and identify specific impurities.

    • Solution: Utilize HPLC or GC to analyze the purity of your final product.[8][9] This will allow you to quantify the this compound content and identify any remaining impurities, which can help in diagnosing the issue.

Frequently Asked Questions (FAQs)

Q1: What is the most common microbial host for this compound production?

A: The yeast Candida tropicalis is the most widely studied and used microorganism for the production of this compound and other long-chain dicarboxylic acids.[4][6][10] Its ability to utilize alkanes and fatty acids as carbon sources makes it well-suited for this purpose.[10]

Q2: Why is it necessary to genetically engineer Candida tropicalis for efficient this compound production?

A: In wild-type Candida tropicalis, two metabolic pathways compete for the fatty acid substrate: the β-oxidation pathway and the ω-oxidation pathway. The β-oxidation pathway breaks down fatty acids for energy, while the ω-oxidation pathway converts them into dicarboxylic acids.[6] To maximize the production of this compound, the β-oxidation pathway is typically blocked by gene knockout, and the ω-oxidation pathway is enhanced by overexpressing key enzymes like cytochrome P450 monooxygenase.[4][6]

Q3: What are the typical substrates used in the fermentation process?

A: Common substrates include n-decane, decanoic acid, and decanoic acid methyl ester.[1][4][10] Using esters like decanoic acid methyl ester can help mitigate substrate toxicity issues.[4][5]

Q4: What kind of yields and titers can be expected from an optimized fermentation process?

A: In an optimized fed-batch process using engineered Candida tropicalis, it is possible to achieve high titers and yields. For example, studies have reported final titers of up to 98.3 g/L with a molar yield of over 98% and a productivity of 0.57 g/L/h.[4][5]

Q5: How can I quantify the concentration of this compound in my fermentation broth?

A: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying this compound.[1][8] A common approach involves using a C18 reversed-phase column with a refractive index detector (RID) or a UV detector after pre-column derivatization.[8]

Data Presentation

Table 1: Performance of Engineered Candida tropicalis in this compound Production
Strain Engineering StrategySubstrateFermentation ModeTiter (g/L)Yield (%)Productivity (g/L/h)Reference
β-oxidation blocked, ω-oxidation overexpressedDecanoic acid methyl esterFed-batch98.3>98 (molar)0.57[4][5]
β-oxidation blockedNot specifiedFermentation--30% increase with ω-oxidation amplification[6]
Table 2: Comparison of Analytical Methods for this compound Quantification
MethodPrincipleLinearity RangeInternal StandardColumnMobile PhaseDetectorReference
HPLC-RIDRefractive Index100 - 900 mg/LAdipic AcidC18Methanol (B129727) : 1% Acetic Acid in Water (50:50, v/v)RI[8]
HPLC-UVUV absorption after derivatization0.5 - 15.0 µg/ml-C18Acetonitrile, Water, Phosphoric acidUV[9][11]
Acid-Base TitrationNeutralization----Colorimetric (Phenolphthalein)[9]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Engineered Candida tropicalis

This protocol describes the fed-batch fermentation for this compound production.

1. Seed Culture Preparation: a. Prepare a seed culture medium (e.g., YPD: 1% yeast extract, 2% peptone, 2% dextrose). b. Inoculate the medium with a single colony of the engineered Candida tropicalis strain. c. Incubate at 30°C with shaking at 200 rpm for approximately 24 hours.[1]

2. Fermentation: a. Prepare the fermentation medium in a sterilized fermenter. A typical medium contains yeast extract, peptone, and a limiting amount of glucose.[1] b. Inoculate the fermenter with the seed culture (typically 5-10% v/v).[1] c. Maintain the fermentation conditions: pH 6.0, temperature 30°C, and dissolved oxygen above 20% saturation.[1] d. After an initial growth phase of about 24 hours, commence the fed-batch feeding of the substrate (e.g., decanoic acid methyl ester).[1] e. Control the feeding rate to avoid substrate toxicity, starting at approximately 0.5 g/L/h and gradually increasing as the culture adapts.[1] f. Monitor the concentration of this compound in the broth periodically using HPLC. g. Continue the fermentation for 96-120 hours, or until this compound production plateaus.[1]

Protocol 2: Purification of this compound

This protocol outlines the steps for purifying this compound from the fermentation broth.

1. Harvesting and Precipitation: a. Harvest the fermentation broth and centrifuge to remove the yeast cells.[1] b. Transfer the supernatant to a clean vessel. c. While stirring, slowly add a strong acid (e.g., concentrated HCl) to the supernatant to lower the pH to 2.0.[1][4] this compound will precipitate out of the solution. d. Collect the crude this compound precipitate by filtration and wash it with cold water.[1]

2. Recrystallization: a. Transfer the crude this compound to an Erlenmeyer flask. b. Add the minimum amount of hot deionized water required to completely dissolve the solid.[7] c. If insoluble impurities are visible, perform a hot filtration to remove them. d. Allow the solution to cool down slowly to room temperature. e. To maximize crystal formation, place the flask in an ice bath once it has reached room temperature.[7] f. Collect the purified this compound crystals by filtration, wash with a small amount of cold water, and dry them thoroughly. Purity of >99.8% can be achieved with this method.[4][5]

Protocol 3: Quantification of this compound by HPLC-RID

This protocol provides a method for the quantification of this compound using HPLC with a Refractive Index Detector.[8]

1. Preparation of Solutions: a. Mobile Phase: Prepare a 1% (v/v) acetic acid solution in ultrapure water. Mix this solution with methanol in a 50:50 volume ratio. Degas the mobile phase before use.[8] b. Internal Standard Stock (1000 mg/L): Accurately weigh and dissolve adipic acid in the mobile phase.[8] c. Standard Stock (1000 mg/L): Accurately weigh and dissolve this compound in the mobile phase.[8] d. Calibration Standards: Prepare a series of calibration standards (e.g., 100, 200, 400, 600, 900 mg/L) by diluting the standard stock solution with the mobile phase. Add the internal standard to each calibration standard.

2. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).[8] b. Mobile Phase Flow Rate: 1.0 mL/min. c. Injection Volume: 20 µL. d. Detector: Refractive Index (RI). e. Run Time: Sufficient to allow for the elution of both adipic acid and this compound.

3. Sample Preparation and Analysis: a. Dilute the fermentation broth samples with the mobile phase to bring the this compound concentration within the calibration range. b. Add the internal standard to the diluted samples. c. Inject the prepared samples into the HPLC system. d. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. e. Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Metabolic Pathway for this compound Production

Sebacic_Acid_Pathway cluster_C_tropicalis Engineered Candida tropicalis Substrate n-Decane / Decanoic Acid Methyl Ester Decanoic_Acid Decanoic Acid Substrate->Decanoic_Acid omega_Hydroxydecanoic_Acid ω-Hydroxydecanoic Acid Decanoic_Acid->omega_Hydroxydecanoic_Acid Cytochrome P450 Monooxygenase (ω-hydroxylase) beta_Oxidation β-Oxidation Pathway (Blocked) Decanoic_Acid->beta_Oxidation Decanedioic_Acid_Semialdehyde Decanedioic Acid Semialdehyde omega_Hydroxydecanoic_Acid->Decanedioic_Acid_Semialdehyde Alcohol Dehydrogenase Sebacic_Acid This compound (1,10-Decanedioic Acid) Decanedioic_Acid_Semialdehyde->Sebacic_Acid Aldehyde Dehydrogenase

Caption: Metabolic pathway in engineered Candida tropicalis.

Experimental Workflow

Experimental_Workflow cluster_Purification Purification Steps Start Start Seed_Culture 1. Seed Culture of Engineered C. tropicalis Start->Seed_Culture Fermentation 2. Fed-batch Fermentation Seed_Culture->Fermentation Harvest 3. Harvest Fermentation Broth (Centrifugation) Fermentation->Harvest Purification 4. Purification Harvest->Purification Analysis 5. Purity and Yield Analysis (HPLC/GC) Purification->Analysis Final_Product High-Purity This compound Analysis->Final_Product Acid_Precipitation a. Acid Precipitation (pH 2.0) Recrystallization b. Recrystallization (Hot Water) Acid_Precipitation->Recrystallization

Caption: General workflow for this compound production.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low this compound Yield Check_Conditions Check Fermentation Conditions (pH, Temp, DO) Start->Check_Conditions Check_Substrate Analyze Substrate Feed Rate Check_Conditions->Check_Substrate Conditions OK Result_OK Yield Improved Check_Conditions->Result_OK Conditions Adjusted Check_Byproducts Analyze for Byproducts (e.g., via HPLC) Check_Substrate->Check_Byproducts Feed Rate OK Check_Substrate->Result_OK Feed Rate Adjusted Check_Strain Verify Strain Stability Check_Byproducts->Check_Strain No Byproducts Check_Byproducts->Result_OK Strain Engineered Check_Strain->Result_OK Strain Replaced Result_Not_OK Issue Persists Check_Strain->Result_Not_OK Strain OK

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Stabilizing Sebacic Acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stability assessment of sebacic acid.

Frequently Asked Questions (FAQs)

Q1: What are the ideal conditions for the long-term storage of this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from direct sunlight and high temperatures.[1][2] It is recommended to keep containers tightly closed to prevent moisture absorption and oxidation.[1][2][3] For extended periods, refrigerated storage is advised.[4] The storage area should be away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[1][5][6]

Q2: My this compound has developed a yellowish tint. What could be the cause and how can I purify it?

A2: Discoloration in this compound is often caused by impurities resulting from side reactions during its synthesis, particularly due to overheating.[7] To repurify the material, recrystallization from hot water can be an effective method.[7]

Q3: Is this compound considered a stable compound?

A3: Yes, this compound is chemically stable under standard ambient conditions, including normal room temperature and pressure.[1][8] However, its stability can be compromised by contact with incompatible substances.[1] While the acid itself is stable, polymers synthesized from it, such as polyanhydrides, can be susceptible to hydrolytic degradation.[9]

Q4: What are the primary signs of this compound degradation?

A4: The primary indicators of degradation are changes in physical appearance, such as discoloration, and a decrease in purity.[7] A change in the melting point range can also indicate the presence of impurities.[10] For high-purity this compound (≥99.5%), the melting point should be within a precise range of 131.0°C to 134.5°C.[10]

Q5: How can I verify the purity of my this compound stock after a long period of storage?

A5: The purity of this compound can be accurately determined using several analytical methods. The most common techniques are acid-base titration, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).[7][11] The choice of method depends on the required accuracy, specificity, and the potential impurities you need to identify.[11]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Action(s)
Discoloration (Yellowing) Presence of impurities from synthesis or degradation due to improper storage (e.g., exposure to heat/light).[7]1. Verify storage conditions are optimal (cool, dark, dry).[1][2] 2. Purify the this compound by recrystallizing it from hot water.[7] 3. Perform a purity analysis (e.g., HPLC, GC) to identify and quantify impurities.[11]
Clumping or Caking Moisture absorption due to improper sealing of the container.[2]1. Ensure the container is tightly sealed.[2][3] 2. Store in a desiccator or a controlled low-humidity environment. 3. Gently break up clumps before use. If moisture content is a concern, dry the material under vacuum.
Inconsistent Experimental Results Degradation of this compound leading to lower purity and the presence of interfering substances.1. Re-evaluate the purity of the this compound stock using a validated analytical method.[10][11] 2. Always use a fresh, unopened container or a recently verified batch for critical experiments. 3. Review handling procedures to ensure no contamination with incompatible materials (bases, oxidizing agents).[1][5]

Data Presentation

Table 1: Recommended Long-Term Storage Conditions
ParameterRecommendationRationale
Temperature Cool, ambient, or refrigerated.[1][4] Avoid temperatures >30°C.[12]Prevents thermal degradation and potential side reactions.[2]
Environment Dry, well-ventilated area.[1][2]Minimizes moisture absorption and oxidation.[2]
Light Store away from direct sunlight.[2]Prevents light-induced degradation.
Container Tightly sealed, airtight containers (e.g., polyethylene (B3416737) or polypropylene).[1][2][5]Protects from atmospheric moisture and contaminants.
Incompatibilities Store away from strong oxidizing agents, bases, and reducing agents.[1][5]Avoids potential hazardous reactions.[3]
Table 2: Comparison of Analytical Methods for Purity Assessment
MethodPrincipleAdvantagesLimitationsTypical Purity Determined
Acid-Base Titration Neutralization reaction with a standardized base.Cost-effective, rapid, suitable for routine QC.[11]Non-specific; assumes all acidity is from this compound.[11]~99.7%[11]
HPLC Separation based on polarity.Highly sensitive and specific for non-volatile compounds.[11]Requires more expensive equipment and solvents.>99.5%
Gas Chromatography (GC) Separation of volatile compounds.Preferred for identifying and quantifying volatile impurities.[7][11]Requires derivatization to a more volatile ester form.[7][11]98.1% - 98.7%[13][14]

Experimental Protocols

Protocol 1: Purity Determination by Acid-Base Titration
  • Preparation: Accurately weigh approximately 500 mg of this compound and dissolve it in 50 mL of neutralized ethanol.

  • Titration: Add a few drops of phenolphthalein (B1677637) indicator. Titrate the solution with a standardized 0.1 N sodium hydroxide (B78521) (NaOH) solution until a persistent pink color is observed.

  • Calculation: The purity is calculated based on the volume of NaOH consumed, where each mL of 0.1 N NaOH is equivalent to 10.11 mg of this compound.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase: Prepare a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water with 0.1% phosphoric acid. The exact ratio will depend on the specific column used.[11]

  • Standard Preparation: Accurately weigh and dissolve a this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).[11]

  • Sample Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution.[11]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the purity by comparing the peak area of this compound in the sample chromatogram to that of the reference standard, or by using the area percentage method.[11]

Protocol 3: Purity Assessment by Gas Chromatography (GC)
  • Derivatization: Convert the this compound sample to its more volatile methyl ester. This is typically done by reacting the acid with a derivatizing agent like BF3-Methanol or HCl-Methanol.[11]

  • Internal Standard: Use an internal standard, such as dodecanedioic acid, for improved quantification.[11]

  • Chromatographic Conditions:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).[11]

    • Column: Capillary column (e.g., CBP, 50 m x 0.25 mm i.d.).[11]

    • Carrier Gas: Nitrogen or Helium.[11]

    • Temperature Program: Optimize the temperature gradient to ensure separation of the this compound methyl ester from any impurities.

  • Data Analysis: Identify the peak corresponding to this compound methyl ester based on its retention time relative to a standard. Calculate the purity by determining the area percentage of the peak, corrected using the internal standard.[11]

Visualizations

TroubleshootingWorkflow start This compound Storage Issue Identified check_appearance Visual Inspection: Discoloration or Clumping? start->check_appearance check_results Inconsistent Experimental Results? check_appearance->check_results No discoloration Action: Recrystallize from Hot Water check_appearance->discoloration Yes (Discolored) clumping Action: Check Container Seal, Store in Desiccator check_appearance->clumping Yes (Clumped) verify_purity Action: Verify Purity (HPLC, GC, or Titration) check_results->verify_purity Yes review_handling Action: Review Handling for Contaminant Exposure check_results->review_handling No discoloration->verify_purity end Issue Resolved clumping->end pass Purity Meets Specification? verify_purity->pass review_handling->end fail Action: Quarantine Batch, Source New Material pass->fail No pass->end Yes fail->end

Caption: Troubleshooting workflow for common this compound storage issues.

StabilityFactors cluster_storage Storage Conditions cluster_chemical Chemical Environment Temperature High Temperature Degradation Degradation (Impurities, Discoloration) Temperature->Degradation Moisture Moisture / Humidity Moisture->Degradation Light UV / Sunlight Light->Degradation Oxidizers Strong Oxidizers Oxidizers->Degradation Bases Strong Bases Bases->Degradation Reducing_Agents Reducing Agents Reducing_Agents->Degradation Sebacic_Acid This compound (Stable State) Sebacic_Acid->Degradation Exposed to...

Caption: Factors influencing the long-term stability of this compound.

PurityAnalysisWorkflow start Begin Purity Analysis prep Prepare Sample and Reference Standard start->prep method_choice Select Analytical Method prep->method_choice titration Perform Acid-Base Titration method_choice->titration Titration hplc Run HPLC Analysis method_choice->hplc HPLC gc Derivatize Sample & Run GC Analysis method_choice->gc GC analyze Analyze Data (Peak Area / Titer Volume) titration->analyze hplc->analyze gc->analyze calculate Calculate Purity (%) analyze->calculate report Report Final Purity calculate->report

Caption: General experimental workflow for this compound purity analysis.

References

Validation & Comparative

A Comparative Guide to Sebacic Acid and Adipic Acid in Polymer Synthesis for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

The choice of monomer is a critical decision in polymer synthesis, dictating the ultimate physical, chemical, and biological properties of the resulting material. For researchers and professionals in drug development and materials science, dicarboxylic acids are fundamental building blocks for a wide array of polymers, including polyesters, polyamides, and polyanhydrides. This guide provides an objective, data-driven comparison between two prominent dicarboxylic acids: sebacic acid, a ten-carbon aliphatic chain, and adipic acid, a six-carbon aliphatic chain.

This compound, often derived from renewable castor oil, is a key monomer for high-performance, bio-based polymers.[1][2][3] Its long hydrocarbon chain imparts flexibility, hydrophobicity, and lower moisture absorption to polymers.[1][4] In contrast, adipic acid is a major industrial chemical, primarily used in the synthesis of Nylon 6,6, and lends rigidity, high tensile strength, and thermal stability to polymers.[4][5][6] This comparison will explore their performance differences, supported by experimental data, and provide detailed synthesis protocols relevant to biomedical applications.

Performance Comparison: this compound vs. Adipic Acid Polymers

The structural difference between this compound (C10) and adipic acid (C6) directly influences the properties of their resultant polymers. The longer, more flexible aliphatic chain of this compound reduces the density of polar amide or ester groups in the polymer backbone, leading to distinct characteristics compared to polymers made with the shorter adipic acid.[4]

  • Mechanical Properties: Polyamides derived from adipic acid, such as Nylon 6,6, generally show higher tensile strength and stiffness.[4] Conversely, those from this compound, like Nylon 6,10, exhibit greater flexibility and higher elongation at break, making them suitable for applications requiring resilience.[4]

  • Thermal Properties: The higher concentration of hydrogen-bonding amide groups in adipic acid-based polyamides results in higher melting points and greater thermal stability.[4] This makes them preferable for applications that require resistance to high temperatures.[4]

  • Moisture Absorption: this compound-based polyamides absorb significantly less moisture.[4] This is a crucial advantage for applications where dimensional stability and the retention of mechanical properties in humid environments are critical, as water can act as a plasticizer, reducing strength and stiffness.[4]

  • Crystallinity: Adipic acid-based polymers like Nylon 6,6 tend to have a more ordered, crystalline structure, which contributes to their increased strength and thermal stability.[4]

  • Biodegradability: The hydrophobicity and crystallinity of the polymer play a key role in its degradation rate. More hydrophobic polymers, like those based on this compound, tend to have slower degradation kinetics than their more hydrophilic counterparts like poly(adipic anhydride).[7][8] This allows for the tuning of degradation profiles for specific applications, such as controlled drug release.[2][7] For instance, poly(glycerol sebacate) (PGS) is a biodegradable elastomer widely explored in tissue engineering due to its biocompatibility and tunable degradation.[9][10]

Quantitative Data Presentation

The following tables summarize the key performance metrics of polymers synthesized using this compound and adipic acid.

Table 1: Comparison of Mechanical and Physical Properties of Polyamides

Property Polyamide from this compound (Nylon 6,10) Polyamide from Adipic Acid (Nylon 6,6)
Tensile Strength 45 - 60 MPa[1] 90 - 93 MPa[4]
Tensile Modulus 1.1 - 2.3 GPa[1][4] 1.7 - 3.55 GPa[4]
Elongation at Break 110 - 300%[1][4] 50 - >100%[4]
Water Absorption (24h) 0.26%[1] ~1.5%

| Density | 1.04 - 1.19 g/cm³[1] | ~1.14 g/cm³ |

Table 2: Comparison of Thermal Properties

Property Polymer from this compound Polymer from Adipic Acid
Melting Temperature (Tm) 215 - 220 °C (Nylon 6,10)[1] 260 °C (Nylon 6,6)[4]
~80 °C (Poly(sebacic anhydride))[11]
Glass Transition Temp. (Tg) 41 - 50 °C (Nylon 6,10)[1] ~50 °C (Nylon 6,6)
-40 to -15 °C (Poly(glycerol sebacate))[11] -50 °C (Poly(ethylene adipate))

| Decomposition Temp. (Td) | ~440 °C (Nylon 6,10)[1] | 339 °C (Poly(adipic anhydride))[12] |

Applications in Drug Development and Research

This compound Polymers: The biodegradability and biocompatibility of this compound-based polymers make them highly attractive for biomedical applications.[2]

  • Drug Delivery: Polyanhydrides synthesized from this compound are used for controlled drug release due to their surface-eroding behavior.[9][13] For example, a copolymer of carboxyphenoxy propane (B168953) and this compound is used in the Gliadel® wafer implant for delivering chemotherapy directly to brain tumor sites.[9]

  • Tissue Engineering: Poly(glycerol sebacate) (PGS) is an elastomeric polyester (B1180765) with mechanical properties similar to soft tissues, making it an excellent candidate for regenerating cartilage, bone, and skin.[2][9] Its tunable degradation rate allows it to provide temporary support while new tissue forms.[2]

  • Wound Healing: Hydrogels and matrices formulated with this compound can create a moist environment that promotes cell proliferation and tissue regeneration.[2]

Adipic Acid Polymers: Adipic acid-based polymers are also utilized in the pharmaceutical and medical fields.

  • Controlled-Release Medications: Adipic acid is used in the development of sustained-release drug formulations, where it helps control the release of the active pharmaceutical ingredient over time.[14]

  • Medical Devices: Due to their strength and durability, adipic acid polyesters and polyamides are used in medical devices.[15]

  • Plasticizers: Adipic acid esters serve as plasticizers, enhancing the flexibility of polymers like PVC used in medical tubing and other applications.[14][15]

Experimental Protocols

Detailed methodologies for the synthesis of representative polymers from sebacic and adipic acid are provided below.

Protocol 1: Synthesis of Polyamide 6,10 via Interfacial Polymerization

This method uses the acid chloride of this compound (sebacoyl chloride) and is a rapid procedure for creating high molecular weight polyamides at room temperature.[1][16]

Materials:

Procedure:

  • Prepare the Aqueous Phase: In a beaker, dissolve 3.0 g of hexamethylenediamine and 1.0 g of NaOH in 50 mL of distilled water.[17]

  • Prepare the Organic Phase: In a separate beaker, dissolve 1.5 - 2.0 mL of sebacoyl chloride in 50 mL of hexane.[1][17]

  • Interfacial Polymerization: Carefully pour the organic phase down the side of the beaker containing the aqueous phase to form two distinct layers. A film of Nylon 6,10 will form instantly at the interface.[1][18]

  • Polymer Collection: Using forceps, gently grasp the polymer film at the center and pull it out of the beaker. A continuous rope of nylon can be drawn as the reaction continues at the interface.[4]

  • Washing and Drying: Wash the collected nylon rope thoroughly with water and then with ethanol (B145695) to remove unreacted monomers and byproducts. Allow the polymer to air dry completely.[4]

Protocol 2: Synthesis of Polyamide 6,6 via Melt Polycondensation

This method is representative of industrial production and yields a high-molecular-weight polymer through heating a nylon salt.[4]

Materials:

  • Adipic Acid

  • Hexamethylenediamine (70% v/v aqueous solution)

  • Ethanol

  • Reaction vessel with heating, stirring, and nitrogen inlet

Procedure:

  • Nylon Salt Formation: In a beaker, dissolve 10.0 g of adipic acid in 100 mL of ethanol. To this solution, add 12 mL of a 70% (v/v) aqueous solution of hexamethylenediamine. A white precipitate of hexamethylene diammonium adipate (B1204190) (nylon salt) will form.[4]

  • Salt Isolation: Heat the mixture at a low temperature for approximately 10 minutes, then cool and filter the salt.[4] Dry the salt in a vacuum oven.

  • Polycondensation: Place the dried nylon salt into a reaction vessel. Purge the vessel with nitrogen to create an inert atmosphere.[1]

  • Heating: Heat the vessel to a temperature above the melting point of the salt (typically 260-280°C). As the salt melts, water is eliminated, and the polycondensation reaction proceeds.[4]

  • Polymer Isolation: Continue heating under a nitrogen atmosphere to remove the water byproduct and drive the reaction to completion, indicated by an increase in melt viscosity. The molten polymer can then be extruded and cooled to obtain solid Nylon 6,6.[4]

Protocol 3: Synthesis of Poly(glycerol sebacate) (PGS) via Melt Polycondensation

This protocol describes the synthesis of a biodegradable elastomer relevant for tissue engineering.[10]

Materials:

  • Glycerol (B35011)

  • This compound

  • Reaction vessel with heating, stirring, and vacuum capabilities

Procedure:

  • Monomer Preparation: Mix equimolar amounts of glycerol and this compound in the reaction vessel.[10]

  • Pre-polymerization: Heat the mixture to 120°C under a nitrogen atmosphere with constant stirring for 24 hours. This step forms a viscous pre-polymer.[10]

  • Curing (Cross-linking): Pour the pre-polymer into a mold and place it in a vacuum oven. Heat at 120-150°C under vacuum for 24-48 hours. The vacuum helps remove water, driving the cross-linking reaction to form the final elastomeric PGS.[10]

Visualizations

logical_relationship cluster_acid Choice of Dicarboxylic Acid cluster_properties Resulting Polymer Properties sebacic This compound (C10) Longer, Flexible Chain seb_props Greater Flexibility Lower Moisture Absorption Lower Melting Point Slower Biodegradation sebacic->seb_props adipic Adipic Acid (C6) Shorter, Rigid Chain adi_props Higher Tensile Strength Higher Stiffness Higher Melting Point Faster Biodegradation adipic->adi_props

experimental_workflow prep Monomer Preparation (e.g., Salt Formation) poly Polymerization (Melt or Interfacial) prep->poly Transfer to Reactor iso Polymer Isolation & Purification poly->iso Collect Polymer char Characterization (e.g., TGA, DSC, Tensile Testing) iso->char Analyze Sample

drug_delivery polymer polymer erosion erosion polymer->erosion Biodegradation release release erosion->release target target release->target

References

Sebacic acid vs. azelaic acid in biomedical applications

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Sebacic Acid and Azelaic Acid in Biomedical Applications

Introduction

In the landscape of biomedical research and drug development, dicarboxylic acids serve as versatile chemical entities. Among them, this compound (a C10 dicarboxylic acid) and azelaic acid (a C9 dicarboxylic acid) are prominent, yet they serve fundamentally different roles. This compound, primarily derived from castor oil, is a key monomer for creating biocompatible and biodegradable polymers used in drug delivery and tissue engineering.[1][2][3] In contrast, azelaic acid, found naturally in grains like wheat and rye, is itself a bioactive molecule with therapeutic properties, widely used in dermatology for its anti-inflammatory, antimicrobial, and anti-keratinizing effects.[4][5][6]

This guide provides an objective comparison of these two acids, focusing on their performance in biomedical applications, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their material selection and formulation efforts.

Physicochemical Properties

A material's fundamental chemical and physical properties dictate its behavior and potential applications. The one-carbon difference between this compound and azelaic acid leads to notable variations in their physical characteristics, which in turn influence the properties of the polymers they form.

PropertyThis compoundAzelaic Acid
Chemical Formula C₁₀H₁₈O₄C₉H₁₆O₄
Molecular Weight 202.25 g/mol 188.22 g/mol [7]
Structure HOOC-(CH₂)₈-COOHHOOC-(CH₂)₇-COOH
Melting Point 131-134.5 °C106-108 °C[8]
Appearance White flaky crystalWhite powder/flakes
Solubility Sparingly soluble in waterPoor aqueous solubility[7][9]

This compound: A Polymer Building Block

This compound's primary role in biomedicine is as a monomer for synthesizing biodegradable polymers, particularly polyanhydrides and polyesters.[2] Its ten-carbon backbone imparts flexibility and hydrophobicity to the resulting polymer chains.

Key Polymers and Applications:
  • Poly(sebacic anhydride) (PSA): As a polyanhydride, PSA is known for its surface-eroding properties, which allow for a controlled, near zero-order release of encapsulated drugs.[10][11] This makes it ideal for localized, sustained drug delivery. The FDA-approved Gliadel® wafer, for instance, uses a copolymer of this compound and 1,3-bis(p-carboxyphenoxy)propane (CPP) to deliver chemotherapy directly to brain tumor sites.[2][12]

  • Poly(glycerol sebacate) (PGS): This is a biodegradable elastomer created by the polycondensation of this compound and glycerol.[2] Its mechanical properties, resembling those of soft tissues, make it an excellent candidate for tissue engineering applications, including scaffolds for cardiovascular, neural, and cartilage regeneration.[1][2][13] The properties of PGS can be tuned by altering synthesis parameters.[2][3]

Performance Data for this compound-Based Polymers
Polymer/SystemApplicationKey Performance Metric & Result
Poly(sebacic anhydride) (PSA) Microparticles General BiocompatibilityNon-cytotoxic to chondrocytes at concentrations up to 2 mg/mL. Cytotoxicity observed at ≥20 mg/mL.[10]
Poly(glycerol sebacate) (PGS) BiocompatibilityShowed cell viability of 93 ± 13% with L929 mouse fibroblasts.[14]
PEG/Sebacic Acid Hydrogel (PEGSDA) In Vivo Biodegradation~42% weight loss after 12 weeks of subcutaneous implantation in a cage system.[15][16]
P(CPP-SA) Gliadel® Wafer Drug Delivery (Carmustine)Approved by the FDA for treating brain cancer, demonstrating successful controlled release in a clinical setting.[10][12]
Poly(SA-co-ricinoleic acid) Implants Drug Delivery (Doxorubicin)In vitro studies showed a faster drug release rate with increased doxorubicin (B1662922) loading in the implant.[11]

Azelaic Acid: A Direct Therapeutic Agent

Azelaic acid functions not as a structural component but as an active pharmaceutical ingredient (API). Its multifaceted mechanism of action makes it a first-line treatment for common dermatological conditions.[4][17]

Key Mechanisms and Applications:
  • Anti-inflammatory: Azelaic acid reduces the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[18] It can interfere with the NF-κB and MAPK inflammatory signaling pathways and activate PPAR-γ, which helps control inflammation.[5][19] This action is central to its efficacy in treating rosacea, reducing redness and swelling.[4][17]

  • Antimicrobial: It is bacteriostatic against bacteria implicated in acne, such as Cutibacterium acnes (formerly Propionibacterium acnes), by inhibiting bacterial protein synthesis.[9][20][21] A key advantage is the low risk of inducing bacterial resistance.[9]

  • Anti-Keratinizing: It normalizes the growth of skin cells lining hair follicles, preventing the buildup of dead skin cells that leads to comedones (blackheads and whiteheads).[4][17]

  • Antimelanogenic: Azelaic acid is a competitive inhibitor of tyrosinase, a key enzyme in melanin (B1238610) production.[5] This allows it to reduce hyperpigmentation, making it effective for treating melasma and post-inflammatory hyperpigmentation.[4][5]

Clinical Performance Data for Azelaic Acid Formulations
ConditionFormulationKey Performance Metric & Result
Papulopustular Rosacea 15% Azelaic Acid Gel58% reduction in inflammatory lesions vs. 40% for vehicle after 12 weeks in a pivotal FDA study.[22]
Papulopustular Rosacea 15% Azelaic Acid Gel44% improvement in erythema (redness) vs. 29% for vehicle after 12 weeks.[22]
Acne Vulgaris 15% & 20% FormulationsReductions in inflammatory and non-inflammatory lesions are comparable to topical retinoids, often with superior tolerability.[7][9]
Acne-induced Hyperpigmentation 15% Azelaic Acid GelShowed significant efficacy in improving post-inflammatory erythema (PIE) and post-inflammatory hyperpigmentation (PIH) over 12 weeks.[5]

Comparative Summary and Application Selection

The choice between this compound and azelaic acid is dictated entirely by the intended biomedical application. This compound is the choice for creating physical structures, while azelaic acid is selected for its direct pharmacological effects.

  • Choose this compound when the goal is to fabricate a biodegradable device, such as a drug delivery implant, a surgical suture, or a tissue engineering scaffold. Its utility lies in its ability to form stable, biocompatible polymers with tunable mechanical properties and degradation rates.

  • Choose Azelaic Acid when the goal is to formulate a topical treatment for skin conditions like acne, rosacea, or hyperpigmentation. Its value is in its multi-target therapeutic action as an active ingredient.

Caption: Decision flow for selecting sebacic or azelaic acid.

Visualizing Mechanisms and Workflows

Experimental Workflow: Polyanhydride Synthesis

Polyanhydrides from dicarboxylic acids like this compound are typically synthesized via melt condensation. This process involves activating the carboxylic acid groups followed by polymerization at high temperature and vacuum to drive the reaction forward.

Caption: Synthesis of polyanhydride via melt condensation.

Signaling Pathway: Azelaic Acid's Anti-inflammatory Action

Azelaic acid exerts its therapeutic effects by modulating multiple cellular pathways involved in inflammation and microbial activity. Its ability to reduce ROS and inhibit pro-inflammatory transcription factors is key to its success in treating inflammatory skin diseases.

Caption: Azelaic acid's anti-inflammatory signaling pathways.

Experimental Protocols

Protocol 1: Synthesis of Poly(sebacic anhydride) (PSA)

This protocol describes a representative synthesis of PSA using a melt condensation method, adapted from established procedures.[10][23]

Materials:

  • This compound (SA)

  • Acetic Anhydride (B1165640)

  • Glass reaction vessel with mechanical stirrer and nitrogen/vacuum inlet

  • Heating mantle

  • High-vacuum pump

Methodology:

  • Monomer Activation: Place this compound in the reaction vessel. For each mole of dicarboxylic acid, add a molar excess of acetic anhydride (e.g., 1:5 to 1:10 ratio of diacid to anhydride).

  • Heat the mixture to reflux (approx. 140°C) under a nitrogen atmosphere with constant stirring for 1 hour. This reaction forms an acetyl-terminated prepolymer.[23]

  • Removal of Byproducts: After reflux, remove the excess acetic anhydride and the acetic acid byproduct via vacuum distillation. Gradually increase the temperature to 70-120°C while applying a moderate vacuum.[10]

  • Polymerization: Once the byproducts are removed, increase the temperature to 150-160°C and apply a high vacuum (<1 mbar).[23]

  • Continue the melt condensation with vigorous stirring for approximately 2-4 hours or until the desired molecular weight is achieved. The viscosity of the melt will noticeably increase.

  • Recovery: Cool the polymer under nitrogen to prevent degradation. The resulting solid PSA can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., petroleum ether) for purification.[10]

Protocol 2: Synthesis of Poly(azelaic anhydride)

While less common in biomedical literature than PSA, poly(azelaic anhydride) can be synthesized for research purposes using a similar melt condensation protocol to compare polymer properties.

Materials:

  • Azelaic Acid (AzA)

  • Acetic Anhydride

  • Equipment as listed in Protocol 1

Methodology:

  • Monomer Activation: Place azelaic acid in the reaction vessel. Add a molar excess of acetic anhydride.

  • Heat the mixture to reflux (approx. 140°C) under a nitrogen atmosphere with stirring for 1 hour to form the prepolymer.

  • Removal of Byproducts: Apply vacuum and gently heat to remove acetic anhydride and acetic acid.

  • Polymerization: Increase the temperature to 150-160°C under high vacuum. Due to the lower melting point of azelaic acid, the initial stages of polymerization may proceed at a slightly lower temperature than for this compound. Maintain the reaction for 2-4 hours.

  • Recovery: Cool the resulting polymer under a nitrogen atmosphere. Purify via dissolution and precipitation as described for PSA.

Conclusion

This compound and azelaic acid, while structurally similar, occupy distinct and non-overlapping niches in the field of biomedical applications. This compound is an indispensable monomer for creating a range of biodegradable polymers that form the backbone of advanced drug delivery systems and tissue engineering scaffolds.[1][14] Its performance is defined by the physical and degradation properties of its resulting polymers. Azelaic acid, conversely, is a potent therapeutic agent in its own right, with well-characterized antimicrobial and anti-inflammatory mechanisms that make it a cornerstone of dermatological therapy.[5][18][20] For researchers and developers, the selection is not a matter of interchangeability but of clear-headed purpose: one builds the vehicle, the other is the passenger.

References

Sebacic Acid-Based Lubricants vs. Traditional Oils: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and automotive lubrication, the demand for high-performance and environmentally conscious fluids has driven innovation beyond traditional mineral oil-based products. Among the leading synthetic alternatives, lubricants derived from sebacic acid, a castor oil derivative, have garnered significant attention. This guide provides an objective comparison of the performance of this compound-based lubricants, primarily sebacate (B1225510) esters, against traditional mineral oils, supported by experimental data and standardized testing protocols.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of a typical this compound-based lubricant (Di-2-ethylhexyl sebacate, DEHS) and a representative traditional mineral oil (API Group II). These properties are critical in determining the suitability of a lubricant for various applications, particularly under extreme operating conditions.

Performance MetricThis compound-Based Lubricant (DEHS)Traditional Mineral Oil (API Group II)Test MethodSignificance of Metric
Viscosity Index (VI) ~150 - 170+80 - 120[1][2][3]ASTM D2270A higher VI indicates a lower change in viscosity with temperature fluctuations, ensuring stable lubrication across a wide operating range.
Pour Point (°C) -40 to -60[4][5]-15 to -30[6][7]ASTM D97The lowest temperature at which the oil will still flow, critical for cold-start performance and low-temperature applications.
Flash Point (°C) >200 (typically 210-230)[4]~212[8]ASTM D92The lowest temperature at which vapors will ignite, a key indicator of a lubricant's volatility and fire safety.
Oxidative Stability (RPVOT, minutes) Significantly longer than mineral oilVaries, but generally lower than synthetic esters[9]ASTM D2272Measures the lubricant's resistance to degradation at high temperatures in the presence of oxygen, which is crucial for long service life.
Biodegradability Readily biodegradable[6][10]Poorly biodegradable[6][10]OECD 301Indicates the lubricant's environmental impact in case of leakage or disposal.

In-Depth Performance Analysis

This compound-based lubricants, particularly diesters like DEHS, consistently demonstrate superior performance in several key areas compared to their mineral oil counterparts.

Thermal and Oxidative Stability: Sebacate esters exhibit exceptional thermal and oxidative stability.[1] This translates to a longer service life, reduced formation of sludge and deposits, and reliable performance at elevated temperatures.[11] Traditional mineral oils, on the other hand, are more prone to oxidation, which can lead to increased viscosity and the formation of harmful byproducts.[11][12]

Viscosity-Temperature Characteristics: With a significantly higher viscosity index, this compound-based lubricants maintain their viscosity more effectively over a broad temperature range. This is a critical advantage in applications with fluctuating temperatures, such as automotive engines and hydraulic systems, ensuring consistent lubrication from cold starts to high-temperature operation.[13]

Low-Temperature Fluidity: The remarkably low pour points of sebacate esters ensure excellent fluidity in cold environments.[4][5] This is a stark contrast to many mineral oils, which can solidify at low temperatures, leading to inadequate lubrication and potential equipment damage during startup.[14]

Biodegradability: Derived from a renewable resource (castor oil), this compound lubricants are inherently more biodegradable than petroleum-based mineral oils.[10][15] This makes them an environmentally preferable choice in applications where there is a risk of leakage or spillage into sensitive ecosystems.

Experimental Protocols

The performance data presented in this guide are determined by standardized testing methods established by organizations such as ASTM International. Below are detailed methodologies for the key experiments cited.

Viscosity Index Determination (ASTM D2270)

The viscosity index (VI) is a dimensionless number that characterizes the viscosity-temperature relationship of a lubricating oil. A higher VI indicates a smaller change in viscosity with temperature.

Methodology:

  • Kinematic Viscosity Measurement: The kinematic viscosity of the lubricant sample is measured at two standard temperatures: 40°C and 100°C, in accordance with ASTM D445.[16][17] This is typically done using a calibrated glass capillary viscometer.

  • Reference Oil Data: For the measured kinematic viscosity at 100°C, the kinematic viscosities at 40°C for two reference oils are obtained from tables in the ASTM D2270 standard.[18] One reference oil has a VI of 0 (L), and the other has a VI of 100 (H).

  • Calculation: The viscosity index is calculated using the following formula (for VI ≤ 100): VI = [(L - U) / (L - H)] x 100 Where:

    • U is the kinematic viscosity of the sample oil at 40°C.

    • L is the kinematic viscosity at 40°C of the VI = 0 reference oil.

    • H is the kinematic viscosity at 40°C of the VI = 100 reference oil. A separate formula is used for oils with a VI greater than 100.[18]

Pour Point Test (ASTM D97)

The pour point test determines the lowest temperature at which a lubricant will continue to flow under prescribed conditions.

Methodology:

  • Sample Preparation: The lubricant sample is heated to a specified temperature to dissolve any wax crystals and remove any previous thermal history.[7][19]

  • Controlled Cooling: The sample is then placed in a test jar and cooled at a specified rate in a cooling bath.[3]

  • Flow Observation: At intervals of 3°C, the test jar is removed from the cooling bath and tilted to observe for any movement of the oil's surface. This observation should be completed within 3 seconds.

  • Pour Point Determination: The test is continued until the sample shows no movement when the jar is held horizontally for 5 seconds. The pour point is recorded as 3°C above this temperature.[19]

Oxidative Stability Test (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)

This test method evaluates the oxidation stability of lubricants by measuring the time it takes for the oil to resist oxidation under accelerated conditions.

Methodology:

  • Sample Preparation: A 50g sample of the lubricant is placed in a pressure vessel with 5 ml of distilled water and a copper catalyst coil.

  • Pressurization and Heating: The vessel is sealed, pressurized with pure oxygen to 90 psi, and placed in a heating bath maintained at 150°C. The vessel is then rotated at 100 rpm.

  • Pressure Monitoring: The pressure inside the vessel initially increases as the temperature rises and then stabilizes. The test begins once the pressure stabilizes. As the oil oxidizes, it reacts with the oxygen, causing the pressure inside the vessel to drop.

  • Endpoint Determination: The test is concluded when the pressure drops by a specified amount (typically 25 psi) from the maximum pressure. The time, in minutes, from the start of the test to this pressure drop is reported as the RPVOT result.

Logical Framework for Lubricant Performance

The performance of any lubricant, whether this compound-based or traditional, is influenced by a complex interplay of its intrinsic properties and external operating conditions. The following diagram illustrates these relationships.

Lubricant_Performance Base_Oil Base Oil Type (e.g., this compound Ester, Mineral Oil) Lubricant_Formulation Lubricant Formulation Base_Oil->Lubricant_Formulation Additives Additive Package (e.g., Antioxidants, VI Improvers) Additives->Lubricant_Formulation Performance_Metrics Key Performance Metrics Lubricant_Formulation->Performance_Metrics Determines Intrinsic Properties Operating_Conditions Operating Conditions Temperature Temperature (High & Low) Operating_Conditions->Temperature Oxidation Oxidation Operating_Conditions->Oxidation Contamination Contamination (Water, Particles) Operating_Conditions->Contamination Temperature->Performance_Metrics Affects Oxidation->Performance_Metrics Degrades Contamination->Performance_Metrics Impacts Viscosity_Index Viscosity Index Performance_Metrics->Viscosity_Index Pour_Point Pour Point Performance_Metrics->Pour_Point Oxidative_Stability Oxidative Stability Performance_Metrics->Oxidative_Stability Lubricity Lubricity/Wear Protection Performance_Metrics->Lubricity Overall_Performance Overall Lubricant Performance & Lifespan Viscosity_Index->Overall_Performance Pour_Point->Overall_Performance Oxidative_Stability->Overall_Performance Lubricity->Overall_Performance

Caption: Factors influencing overall lubricant performance.

Conclusion

The experimental data clearly indicates that this compound-based lubricants offer significant performance advantages over traditional mineral oils, particularly in terms of thermal stability, viscosity index, and low-temperature fluidity. Their enhanced biodegradability also presents a compelling case for their use in environmentally sensitive applications. While the initial cost of synthetic esters may be higher, their extended service life and superior protection of equipment can lead to long-term cost savings and improved operational reliability. The choice between a this compound-based lubricant and a traditional oil will ultimately depend on the specific application, operating conditions, and performance requirements.

References

A Comparative Guide to the Biocompatibility of Sebacic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of advanced biomedical materials, sebacic acid-based polymers have emerged as leading candidates for applications ranging from drug delivery to tissue engineering.[1][2] This guide offers an objective comparison of the biocompatibility of these innovative polymers against established alternatives like Polylactic Acid (PLA), and Polycaprolactone (PCL), supported by experimental data. This compound, a naturally occurring dicarboxylic acid, is a monomer for various biodegradable polyesters, including poly(glycerol sebacate) (PGS), which demonstrate remarkable biocompatibility and mechanical properties similar to soft tissues.[2]

In Vitro Biocompatibility: A Comparative Analysis

The initial evaluation of a biomaterial's safety is conducted through in vitro assays that assess its potential for cellular damage. Key assessments include cytotoxicity and hemocompatibility tests.[1]

Comparative In Vitro Performance

This compound-based polymers consistently demonstrate excellent biocompatibility, often comparable or superior to established biomaterials.[1] They typically show low cytotoxicity and favorable hemocompatibility, indicating minimal adverse effects on cells and blood components.[1][3]

PolymerAssay TypeCell Line / MethodResultReference
Poly(glycerol sebacate) (PGS) Cytotoxicity (MTT Assay)L929 Mouse Fibroblasts93 ± 13% Cell Viability[1]
PCL/Sebacic Acid Blend Cytotoxicity (MTT Assay)Osteoblasts> 90% Cell Viability[1]
Polylactic Acid (PLA) Cytotoxicity (MTT Assay)L929 Fibroblasts~95% Cell Viability[1]
Polycaprolactone (PCL) CytotoxicityNot Specified> 90% Cell Viability[4][5]
Poly(glycerol sebacate) (PGS) HemocompatibilityPlatelet AdhesionSignificantly lower platelet adhesion compared to glass[1]
PLA/PCL Blends HemocompatibilityHemolysis Assay< 5% Hemolysis Rate[1]

In Vivo Biocompatibility: Tissue Response and Integration

In vivo studies provide a comprehensive understanding of a material's biocompatibility by evaluating the local tissue response following implantation.[3] Histological analysis is crucial for assessing the inflammatory response and tissue integration.

Comparative In Vivo Performance

Studies involving subcutaneous implantation in animal models show that this compound-based polymers, much like PLA and PCL, are well-tolerated and elicit minimal inflammatory responses.[1][3] For instance, hydrogels based on PEG and this compound (PEGSDA) induced a minimal inflammatory response, similar to the control material poly(lactide-co-glycolide) (PLGA).[3][6] Histological analysis has shown that PEGSDA-based hydrogels tend to develop a thinner fibrous capsule compared to PLGA, indicating a favorable tissue response.[3]

PolymerAnimal ModelImplantation SiteKey FindingsReference
PEGSDA Hydrogel RatSubcutaneousMinimal inflammatory response, similar to PLGA control.[6] Thinner fibrous capsule than PLGA.[3][3][6]
Polycaprolactone (PCL) RatSubcutaneousSlight initial inflammatory reaction, resolving by day 7. Good tissue integration with thin fibrous capsule formation.[1]
PLA/PVA/SA Fiber Membrane Not SpecifiedNot SpecifiedReduced inflammatory response compared to control and PLA alone.[1]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are crucial for the accurate interpretation and replication of results.

Cytotoxicity Assay (ISO 10993-5): MTT Method

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[1]

  • Material Extraction: The test material is incubated in a cell culture medium (e.g., DMEM) at 37°C for 24-72 hours to create an extract, as per ISO 10993-12 guidelines.[7]

  • Cell Culture: A suitable cell line, such as L929 fibroblasts, is cultured in 96-well plates until a near-confluent monolayer is formed.

  • Exposure: The culture medium is replaced with the material extract at various concentrations. Control wells contain fresh medium (negative control) and a cytotoxic substance (positive control). The cells are incubated for 24 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Quantification: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured using a spectrophotometer (typically at 570 nm).

  • Calculation: Cell viability is expressed as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.

Hemolysis Assay (ISO 10993-4): Direct Contact Method

This test evaluates the potential of a blood-contacting material to damage red blood cells (erythrocytes).[8][9]

  • Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant (e.g., citrate).

  • Erythrocyte Suspension: The blood is diluted with a physiological saline solution (e.g., PBS) to create a standardized erythrocyte suspension.[10]

  • Incubation: The test material of a defined surface area is placed in a tube with the erythrocyte suspension. A known hemolytic agent (e.g., distilled water) serves as the positive control, and saline solution alone is the negative control.[10] The tubes are incubated at 37°C for a specified period (e.g., 3-24 hours) with gentle agitation.[9][10]

  • Centrifugation: After incubation, the tubes are centrifuged to pellet intact red blood cells.

  • Analysis: The supernatant, containing released hemoglobin from lysed cells, is carefully collected. The hemoglobin concentration is measured spectrophotometrically (at ~540 nm).[9]

  • Calculation: The percentage of hemolysis is calculated relative to the positive control. A hemolysis rate below 2% is typically considered non-hemolytic.[10][11]

In Vivo Implantation Study (ISO 10993-6)

This study assesses the local pathological effects on living tissue at both macroscopic and microscopic levels after implantation.[12]

  • Animal Model: A suitable animal model, such as rats or rabbits, is selected.[12][13]

  • Surgical Implantation: The sterilized test material is surgically implanted into a specific tissue site, commonly the subcutaneous tissue of the back.[3][14] A sham surgery site (incision without implant) and a negative control material are included.

  • Observation Periods: Animals are observed for signs of systemic toxicity and local inflammation over predefined periods (e.g., 7, 28, or 90 days).[12]

  • Histological Analysis: At the end of each period, the animals are euthanized. The implant and surrounding tissue are carefully excised, fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E).

  • Evaluation: A pathologist microscopically evaluates the tissue sections for indicators of biocompatibility, including the presence and type of inflammatory cells (neutrophils, lymphocytes, macrophages), tissue necrosis, fibrosis (fibrous capsule formation), and tissue integration.[3]

Visualized Workflows and Pathways

Diagrams help clarify complex processes and relationships in biocompatibility testing.

G cluster_0 Biocompatibility Evaluation Workflow (ISO 10993) Material Biomaterial Selection (e.g., this compound Polymer) InVitro In Vitro Screening (ISO 10993-5, -4) Material->InVitro Cytotoxicity Cytotoxicity Assay InVitro->Cytotoxicity Primary Test Hemolysis Hemolysis Assay InVitro->Hemolysis If Blood-Contacting InVivo In Vivo Testing (ISO 10993-6) Cytotoxicity->InVivo If Not Cytotoxic Hemolysis->InVivo Implantation Subcutaneous Implantation InVivo->Implantation Histo Histological Analysis Implantation->Histo Assessment Biocompatibility Assessment Histo->Assessment

Caption: A typical workflow for evaluating the biocompatibility of a new biomaterial.

G cluster_1 Inflammatory Response to a Non-Biocompatible Implant Implant Implanted Material Proteins Protein Adsorption (Vroman Effect) Implant->Proteins Macrophage Macrophage Activation Proteins->Macrophage Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) Macrophage->Cytokines Fibrosis Fibrous Capsule Formation Macrophage->Fibrosis Recruitment Recruitment of Inflammatory Cells Cytokines->Recruitment Recruitment->Fibrosis

Caption: Simplified signaling pathway of foreign body response to an implant.

References

A Comparative Guide to Validating Sebacic Acid Purity Using Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of sebacic acid is critical for the integrity of research and the quality of final products. This guide provides a detailed comparison of pure versus impure this compound using melting point analysis, a fundamental technique for purity assessment. We present supporting experimental data, a comprehensive protocol, and visualizations to illustrate the workflow.

The Principle of Melting Point Depression

The melting point of a pure crystalline solid is a distinct physical property. However, the presence of impurities disrupts the crystal lattice structure. This disruption requires less energy to overcome the intermolecular forces, resulting in a lowered and broadened melting point range . This phenomenon, known as melting point depression, is a cornerstone of purity determination. Pure compounds typically exhibit a sharp melting range of 0.5-1°C, whereas impure substances melt over a wider and lower temperature range.[1][2]

Comparative Data: Pure vs. Impure this compound

The expected melting point of pure this compound is in the range of 131°C to 137°C . The presence of common impurities, often stemming from its synthesis from castor oil, will lead to a noticeable deviation from this reference range.

This compound is primarily produced through the alkali fusion of castor oil.[3] Potential impurities therefore include unreacted starting materials like ricinoleic acid, byproducts such as 2-octanol, and other fatty acids commonly found in castor oil.[4] The table below compares the melting point of pure this compound with that of its potential impurities.

CompoundChemical FormulaMelting Point (°C)Role
This compound HOOC(CH₂)₈COOH 131 - 137 Reference Substance
Ricinoleic AcidCH₃(CH₂)₅CH(OH)CH₂CH=CH(CH₂)₇COOH5[5]Impurity (Precursor)
2-OctanolCH₃(CH₂)₅CH(OH)CH₃-38[6][7]Impurity (Byproduct)
Oleic AcidCH₃(CH₂)₇CH=CH(CH₂)₇COOH13 - 14[8]Impurity (Fatty Acid)
Stearic AcidCH₃(CH₂)₁₆COOH69.4[4]Impurity (Fatty Acid)
Palmitic AcidCH₃(CH₂)₁₄COOH62.9[1]Impurity (Fatty Acid)
Linoleic AcidCH₃(CH₂)₄(CH=CHCH₂)₂(CH₂)₆COOH-5[9]Impurity (Fatty Acid)

Table 1: Comparison of the melting point of pure this compound with potential impurities.

An observed melting range for a sample of this compound that is lower than 131°C and broader than 2°C is a strong indicator of the presence of one or more of these impurities.

Experimental Protocol: Purity Validation by Melting Point Determination (Capillary Method)

This protocol is based on the United States Pharmacopeia (USP) <741> methodology for melting point determination, a standard for pharmaceutical quality control.[8][10]

Objective: To determine the melting range of a this compound sample and assess its purity by comparing the result to the reference melting point.

Materials and Apparatus:

  • This compound sample

  • Melting point reference standard (e.g., pure this compound with a certified melting point)

  • Melting point apparatus with a heating block and a calibrated thermometer or digital sensor

  • Capillary tubes (0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)[10]

  • Mortar and pestle

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.

    • Finely powder a small amount of the this compound sample using a clean, dry mortar and pestle.

  • Capillary Tube Packing:

    • Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and tap it gently on a hard surface to pack the powder into the bottom.

    • The packed sample column should be 2.5-3.5 mm high.[10]

  • Melting Point Determination:

    • Preheat the melting point apparatus to a temperature approximately 10°C below the expected melting point of pure this compound (e.g., preheat to ~120°C).

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Set the heating rate to 1°C per minute.[10]

    • Observe the sample closely through the magnifying lens.

  • Recording the Melting Range:

    • Onset of Melting (T1): Record the temperature at which the first droplet of liquid is observed in the capillary tube. This may appear as a collapse or wetting of the solid.

    • Completion of Melting (T2): Record the temperature at which the last solid particle melts, and the substance is completely transformed into a clear liquid.

    • The melting range is the interval between T1 and T2.

  • Data Analysis and Interpretation:

    • Compare the observed melting range (T1-T2) with the reference melting point of pure this compound (131-137°C).

    • High Purity: A sharp melting range (e.g., 133-134°C) that falls within the reference range indicates high purity.

    • Impurity Present: A depressed (lower) and broadened (wider) melting range (e.g., 125-130°C) suggests the presence of impurities.

Workflow and Logic Diagrams

To visually represent the process, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_eval Purity Evaluation cluster_results Results Dry Dry this compound Sample Powder Finely Powder Sample Dry->Powder Pack Pack Capillary Tube Powder->Pack Insert Insert into Apparatus Pack->Insert Heat Heat at 1°C/min Insert->Heat Observe Observe Melting Heat->Observe Record Record T1 and T2 Observe->Record Compare Compare to Reference Record->Compare Pure High Purity Compare->Pure Sharp & Correct Range Impure Impure Compare->Impure Broad & Depressed Range G cluster_pure Pure this compound cluster_impure Impure this compound Pure_Solid Ordered Crystal Lattice Pure_Liquid Liquid State Pure_Solid->Pure_Liquid Melts at 131-137°C (Sharp Range, ΔT ≈ 1°C) Impure_Solid Disrupted Crystal Lattice Impure_Liquid Liquid State with Impurities Impure_Solid->Impure_Liquid Melts < 131°C (Broad Range, ΔT > 2°C)

References

Comparative analysis of different sebacic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

Sebacic acid, a C10 dicarboxylic acid, is a valuable chemical intermediate with wide-ranging industrial applications, including the production of polyamides, plasticizers, lubricants, and cosmetics.[1][2] Its synthesis is dominated by methods starting from castor oil, a renewable resource, but alternative routes from other chemical feedstocks and through biotechnological processes have also been developed.[2][3] This guide provides a comparative analysis of the primary methods for this compound synthesis, presenting quantitative data, detailed experimental protocols, and process visualizations to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Comparative Performance of this compound Synthesis Methods

The choice of a synthesis method for this compound depends on various factors, including the desired yield and purity, cost-effectiveness, and environmental impact. The following table summarizes the key quantitative parameters of the most common synthesis routes.

Synthesis MethodStarting Material(s)Key Reagents/CatalystsReaction Temperature (°C)Reaction TimeYield (%)Purity (%)Key Byproducts
Alkali Fusion of Castor Oil/Ricinoleic Acid Castor Oil or Ricinoleic AcidSodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH), Catalysts (e.g., Pb₃O₄, Fe₂O₃)250 - 3203 - 5 hours68.8 - 85>982-Octanol (B43104) (Capryl Alcohol), Glycerol
Electrochemical Synthesis (Kolbe Electrolysis) Adipic AcidPotassium Hydroxide, Methanol (B129727)Not specifiedNot specifiedHighHighHydrogen gas
Microbial Synthesis (Fermentation) Decanoic Acid Methyl EsterEngineered Candida tropicalisNot specifiedNot specified>98 (molar)>99.8Biomass
Alternative Chemical Route Methyl RicinoleateOxidizing agents, Isomerization catalystsNot specifiedNot specifiedNot specifiedHighNot specified

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations involved in the primary synthesis routes of this compound.

Sebacic_Acid_from_Castor_Oil Castor Oil Castor Oil Ricinoleic Acid Ricinoleic Acid Castor Oil->Ricinoleic Acid Saponification/ Hydrolysis Glycerol Glycerol Castor Oil->Glycerol Saponification/ Hydrolysis Disodium (B8443419) Sebacate (B1225510) Disodium Sebacate Ricinoleic Acid->Disodium Sebacate Alkali Fusion (NaOH/KOH) ~250-300°C 2-Octanol 2-Octanol Ricinoleic Acid->2-Octanol Alkali Fusion (NaOH/KOH) ~250-300°C This compound This compound Disodium Sebacate->this compound Acidification (e.g., H₂SO₄)

Caption: Alkali fusion of castor oil to produce this compound.

Sebacic_Acid_from_Adipic_Acid Adipic Acid Adipic Acid Monomethyl Adipate (B1204190) Monomethyl Adipate Adipic Acid->Monomethyl Adipate Partial Esterification Potassium Salt of\nMonomethyl Adipate Potassium Salt of Monomethyl Adipate Monomethyl Adipate->Potassium Salt of\nMonomethyl Adipate Neutralization (KOH) Dimethyl Sebacate Dimethyl Sebacate Potassium Salt of\nMonomethyl Adipate->Dimethyl Sebacate Kolbe Electrolysis This compound This compound Dimethyl Sebacate->this compound Hydrolysis

Caption: Electrochemical synthesis of this compound via Kolbe electrolysis.

Sebacic_Acid_Microbial_Synthesis Decanoic Acid\nMethyl Ester Decanoic Acid Methyl Ester This compound This compound Decanoic Acid\nMethyl Ester->this compound Biotransformation (ω-oxidation) Engineered\nCandida tropicalis Engineered Candida tropicalis Engineered\nCandida tropicalis->this compound

Caption: Microbial synthesis of this compound using engineered yeast.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Alkali Fusion of Ricinoleic Acid from Castor Oil

This is the most prevalent industrial method for producing this compound.[4] The process involves the cleavage of ricinoleic acid at high temperatures in the presence of a strong alkali.[4][5]

Materials:

  • Ricinoleic acid (obtained from the saponification and acidification of castor oil)[3]

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[3]

  • Catalyst (e.g., 1% Pb₃O₄ or Fe₂O₃ by weight)[3][6]

  • Diluent (e.g., liquid paraffin)[7]

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)[7]

Procedure:

  • Reaction Setup: In a suitable reactor, combine ricinoleic acid, the alkali (e.g., in a 15:14 molar ratio of oleochemical to NaOH for ricinoleic acid), and the catalyst.[6] A diluent can be added to reduce the viscosity of the reaction mixture.[5]

  • Alkali Fusion: Heat the mixture to approximately 250-320°C.[7] The reaction is typically carried out for 3 to 5 hours.[6] During the reaction, the ricinoleic acid is cleaved to form the disodium salt of this compound and 2-octanol, with the evolution of hydrogen gas.[5]

  • Work-up: After the reaction is complete, cool the mixture and dissolve it in water.[5]

  • Purification:

    • Acidify the solution to a pH of about 6 with HCl or H₂SO₄.[5] This step converts any unreacted fatty acid soaps into their free acid forms, which are insoluble and can be separated.[5]

    • Separate the oily layer containing 2-octanol and other fatty acids.[5]

    • Further acidify the aqueous layer containing the disodium sebacate to a pH of about 2.[5] This causes the this compound to precipitate out of the solution.[5]

  • Isolation and Drying: Filter the precipitated this compound, wash it with water to remove any remaining salts and acid, and then dry it to obtain the final product.[5]

Electrochemical Synthesis from Adipic Acid (Kolbe Electrolysis)

This method offers a route to high-purity this compound from a non-bio-based feedstock.[8]

Materials:

  • Adipic acid[8]

  • Methanol[8]

  • Potassium hydroxide (KOH)[8]

Procedure:

  • Esterification: Adipic acid is first partially esterified to form monomethyl adipate.[8]

  • Salt Formation: The monomethyl adipate is then neutralized with a potassium salt in a mixture of methanol and water to form the potassium salt of monomethyl adipate.[8]

  • Electrolysis: The solution of the potassium salt of monomethyl adipate is subjected to electrolysis.[8] This process, known as Kolbe electrolysis, results in the formation of dimethyl sebacate.[8]

  • Hydrolysis: The dimethyl sebacate is then hydrolyzed to yield this compound.[3][8]

Microbial Synthesis via Fermentation

This "green" route utilizes genetically engineered microorganisms to produce this compound from renewable sources.[9]

Materials:

  • Decanoic acid methyl ester (as the substrate)[9]

  • Genetically engineered strain of Candida tropicalis (with blocked β-oxidation and overexpressed ω-oxidation genes)[9]

  • Fermentation medium and nutrients

Procedure:

  • Fermentation: A fed-batch fermentation process is carried out using the engineered Candida tropicalis strain.[9] The decanoic acid methyl ester is fed into the fermenter. The yeast cells biotransform the substrate into this compound through ω-oxidation.[9]

  • Purification:

    • After the fermentation is complete, the this compound is recovered from the broth.[9]

    • Purification is achieved through acid precipitation followed by recrystallization to yield a product with very high purity (>99.8%).[9]

Concluding Remarks

The traditional alkali fusion of castor oil remains the dominant industrial method for this compound production due to its cost-effectiveness and utilization of a renewable feedstock.[5] However, this method involves high temperatures and the use of strong alkalis, and the yield can be variable.[5] The electrochemical synthesis from adipic acid provides a route to high-purity this compound but relies on a petrochemical-based starting material.[8] The emerging microbial synthesis presents a promising and environmentally friendly alternative, offering high yields and purity from renewable sources.[9] The choice of the optimal synthesis method will ultimately depend on the specific requirements of the application, balancing factors such as cost, purity, scalability, and environmental considerations. Further research into optimizing catalyst performance for the alkali fusion method and improving the efficiency of microbial strains will continue to shape the landscape of this compound production.

References

A Comparative Guide to the Mechanical Properties of Sebacic Acid-Crosslinked Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a hydrogel crosslinker is a critical decision that dictates the final mechanical and biological performance of the material. This guide provides an objective comparison of the mechanical properties of hydrogels crosslinked with sebacic acid and its common alternatives, glutaraldehyde (B144438) and genipin. The information is supported by experimental data from peer-reviewed literature to aid in the selection of the most appropriate crosslinking strategy for your specific application.

Comparison of Mechanical Properties

The mechanical integrity of a hydrogel is paramount for its successful application, whether for tissue engineering scaffolds that need to withstand physiological loads or for drug delivery vehicles that must maintain their structure. The following tables summarize the key mechanical properties of hydrogels prepared with different polymer backbones and crosslinked with this compound (primarily in the form of poly(glycerol sebacate)), glutaraldehyde, and genipin.

Table 1: Mechanical Properties of Gelatin-Based Hydrogels

CrosslinkerPolymer ConcentrationCrosslinker ConcentrationTensile Strength (MPa)Young's Modulus (MPa)Swelling Ratio (%)
Glutaraldehyde15% w/v Gelatin0.5% v/w~0.03 - 0.05~0.02 - 0.04Not Reported
Genipin10% w/v Gelatin0.5% w/v~0.09~0.05~200
This compound*Not directly reported for gelatin----

*Note: Direct data for this compound crosslinking of gelatin is limited in the reviewed literature. The data for poly(glycerol sebacate) is presented in Table 2 as a representative this compound-crosslinked system.

Table 2: Mechanical Properties of Poly(glycerol sebacate) (PGS) Hydrogels

Polymer SystemCuring ConditionsTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Swelling Ratio (%)
Poly(glycerol sebacate)120°C, 48h vacuum0.28 ± 0.0040.122 ± 0.0003237.8 ± 0.64~5 (in PBS)
Poly(glycerol sebacate)Not specified0.441.63Not ReportedNot Reported

Table 3: Mechanical Properties of Other Polymer Hydrogels

Polymer BackboneCrosslinkerCrosslinker ConcentrationTensile Strength (MPa)Young's Modulus (MPa)Swelling Ratio (%)
ChitosanGlutaraldehydeNot specifiedNot ReportedNot ReportedNot Reported
ChitosanGenipin0.5% w/vNot ReportedStorage Modulus IncreasedDecreased with crosslinking
CelluloseThis compoundNot specifiedNot ReportedLower than citric/succinic acidNot Reported

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide outlines of the experimental protocols used to synthesize and characterize the mechanical properties of the compared hydrogels.

Synthesis of Crosslinked Hydrogels

1. This compound-Crosslinked Hydrogel (Poly(glycerol sebacate) - PGS)

This protocol describes the synthesis of a polyester (B1180765) hydrogel using this compound and glycerol (B35011).

  • Materials: Glycerol, this compound.

  • Procedure:

    • An equimolar mixture of glycerol and this compound is placed in a round-bottom flask.

    • The mixture is heated to 120°C under a nitrogen atmosphere with constant stirring for 24 hours to form a pre-polymer.

    • The pre-polymer is then cured in a vacuum oven at 120-180°C for 24-48 hours to induce crosslinking. The duration of curing affects the final mechanical properties.

2. Glutaraldehyde-Crosslinked Gelatin Hydrogel

  • Materials: Gelatin (Type A or B), Glutaraldehyde solution (e.g., 25% in water), Phosphate-buffered saline (PBS).

  • Procedure:

    • A gelatin solution (e.g., 10-15% w/v) is prepared by dissolving gelatin powder in PBS at an elevated temperature (e.g., 40-50°C) with stirring.

    • The desired amount of glutaraldehyde solution is added to the gelatin solution while stirring. The final concentration of glutaraldehyde will influence the degree of crosslinking.

    • The mixture is cast into a mold and allowed to crosslink at a specific temperature (e.g., 4°C or room temperature) for a set period (e.g., 24 hours).

    • The resulting hydrogel is typically washed extensively with a quenching agent (e.g., glycine (B1666218) solution) and then PBS to remove any unreacted glutaraldehyde.

3. Genipin-Crosslinked Gelatin Hydrogel

  • Materials: Gelatin (Type A or B), Genipin powder, PBS.

  • Procedure:

    • A gelatin solution is prepared as described for the glutaraldehyde protocol.

    • Genipin powder is dissolved in the gelatin solution to the desired concentration (e.g., 0.5-1% w/v).

    • The solution will gradually turn blue, indicating the initiation of the crosslinking reaction.

    • The mixture is cast into a mold and incubated at a specific temperature (e.g., 37°C) for a period of time (e.g., 24-48 hours) to allow for complete crosslinking.

    • The resulting hydrogel is washed with PBS to remove any unreacted genipin.

Mechanical and Physical Characterization

1. Tensile Testing

  • Objective: To determine the tensile strength and Young's modulus of the hydrogel.

  • Procedure:

    • Hydrogel samples are cut into a specific shape (e.g., dumbbell or rectangular strips) with defined dimensions.

    • The sample is clamped into a universal testing machine equipped with a suitable load cell.

    • The sample is stretched at a constant strain rate until it fractures.

    • The stress-strain curve is recorded. Tensile strength is the maximum stress the material can withstand, and Young's modulus is calculated from the initial linear portion of the curve.

2. Swelling Ratio Measurement

  • Objective: To quantify the hydrogel's ability to absorb and retain water.

  • Procedure:

    • A dried hydrogel sample of known weight (W_dry) is immersed in a swelling medium (e.g., PBS) at a specific temperature (e.g., 37°C).

    • At regular time intervals, the hydrogel is removed, blotted to remove excess surface water, and weighed (W_swollen).

    • The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] x 100.

    • Measurements are continued until the weight of the swollen hydrogel becomes constant, indicating equilibrium swelling.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and biological interactions, the following diagrams have been generated using Graphviz.

Hydrogel_Synthesis_Workflow cluster_SA This compound (PGS) Synthesis cluster_GA Glutaraldehyde-Gelatin Synthesis cluster_GP Genipin-Gelatin Synthesis SA_start Mix Glycerol & this compound SA_prepoly Heat at 120°C (24h) Pre-polymer formation SA_start->SA_prepoly SA_cure Vacuum Cure (120-180°C, 24-48h) Crosslinking SA_prepoly->SA_cure SA_end PGS Hydrogel SA_cure->SA_end GA_start Dissolve Gelatin in PBS GA_add Add Glutaraldehyde GA_start->GA_add GA_crosslink Cast & Crosslink GA_add->GA_crosslink GA_wash Wash with Glycine/PBS GA_crosslink->GA_wash GA_end Glutaraldehyde-crosslinked Gelatin Hydrogel GA_wash->GA_end GP_start Dissolve Gelatin in PBS GP_add Add Genipin GP_start->GP_add GP_crosslink Cast & Incubate (37°C) GP_add->GP_crosslink GP_wash Wash with PBS GP_crosslink->GP_wash GP_end Genipin-crosslinked Gelatin Hydrogel GP_wash->GP_end

Caption: Workflow for the synthesis of different crosslinked hydrogels.

Mechanical_Testing_Workflow cluster_tensile Tensile Testing cluster_swelling Swelling Ratio Measurement start Synthesized Hydrogel tensile_prep Cut into dumbbell shape start->tensile_prep swelling_prep Weigh dried sample (W_dry) start->swelling_prep tensile_test Stretch in Universal Testing Machine tensile_prep->tensile_test tensile_result Obtain Stress-Strain Curve (Tensile Strength, Young's Modulus) tensile_test->tensile_result swelling_immerse Immerse in PBS (37°C) swelling_prep->swelling_immerse swelling_weigh Weigh swollen sample (W_swollen) at intervals swelling_immerse->swelling_weigh swelling_calc Calculate Swelling Ratio swelling_weigh->swelling_calc

Caption: Workflow for mechanical and physical characterization of hydrogels.

Integrin_Signaling_Pathway cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cell ECM Hydrogel Matrix (Stiffness, Ligand Density) Integrin Integrin Receptor ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src RhoGTPases Rho GTPases (RhoA, Rac, Cdc42) Src->RhoGTPases ROCK ROCK RhoGTPases->ROCK Actin Actin Cytoskeleton ROCK->Actin Stress Fiber Formation YAP_TAZ YAP/TAZ Actin->YAP_TAZ Mechanotransduction Nucleus Nucleus YAP_TAZ->Nucleus Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Differentiation, Migration) Nucleus->Gene_Expression

In Vitro Degradation of Poly(sebacic anhydride): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro degradation characteristics of poly(sebacic anhydride) (PSA) against other relevant biodegradable polymers. The information presented herein is supported by experimental data to assist in the selection of appropriate materials for drug delivery and tissue engineering applications.

Executive Summary

Poly(sebacic anhydride) is a biocompatible and biodegradable polymer known for its surface-eroding properties, which allows for a near zero-order release of encapsulated agents. The degradation of PSA is primarily governed by the hydrolysis of its anhydride (B1165640) bonds. This guide delves into the specifics of its degradation behavior, offering a comparative analysis with other materials and detailing the experimental protocols for such studies.

Degradation Profile of Poly(sebacic anhydride)

The in vitro degradation of PSA is characterized by surface erosion, where the loss of mass occurs predominantly from the polymer matrix's exterior. This is in contrast to bulk erosion, where degradation occurs throughout the entire polymer volume. The rate of water penetration into the hydrophobic PSA matrix is slower than the rate of hydrolysis of the anhydride linkages at the surface. This characteristic is particularly advantageous for controlled drug delivery applications, aiming for a steady release profile.

Several factors influence the degradation kinetics of PSA:

  • Hydrophobicity: Increased hydrophobicity, achieved by copolymerization with more nonpolar monomers, can slow down the degradation rate.

  • Crystallinity: Degradation tends to initiate in the amorphous regions of the semi-crystalline PSA. Altering the crystallinity can thus modulate the degradation profile.

  • Sample Dimensions: The thickness of the polymer sample plays a crucial role. Thinner films may exhibit different degradation kinetics compared to bulkier implants.[1]

  • pH of the Medium: The degradation rate of polyanhydrides is pH-dependent, with faster degradation observed in basic conditions compared to neutral or acidic environments.[2][3]

Comparative Degradation Analysis

To provide a clear perspective on PSA's performance, the following tables summarize its in vitro degradation data alongside that of a commonly used biodegradable polymer, poly(lactic-co-glycolic acid) (PLGA), and other polyanhydrides.

Table 1: Mass Loss Over Time
PolymerConditions1 Week4 Weeks8 WeeksReference
Poly(sebacic anhydride) (PSA) PBS, pH 7.4, 37°C~20% (in 48h for rectangular matrices)--[2][3]
Poly(adipic anhydride) (PAA)PBS, pH 7.4, 37°C~70% (in 48h for rectangular matrices)--[3]
PLGA (85:15)SBF, 37°C-50% mass loss after 4 months (in vivo/in vitro)-[4]
PLGA (50:50)PBS, 37°C-Significant mass lossComplete degradation[5][6]

Note: Degradation rates are highly dependent on the specific formulation, molecular weight, and sample geometry.

Table 2: Molecular Weight Reduction
PolymerConditionsInitial Mw (kDa)Mw after 4 Weeks (kDa)% DecreaseReference
Poly(sebacic anhydride) (PSA) PBS, pH 7.4, 37°CVariesSignificant reduction-[7]
PLGA (85:15) (gamma-irradiated)SBF, 37°C156.3-66% initial loss from non-irradiated[4]
PLGA (50:50)PBS, 37°C~1500~75~95%[5]

Experimental Protocols

Accurate and reproducible in vitro degradation studies are paramount for material characterization. Below are detailed methodologies for key experiments.

In Vitro Mass Loss and Water Uptake Study
  • Sample Preparation: Prepare polymer samples of defined dimensions and weight (W_initial). Compression molding or solvent casting are common methods.

  • Degradation Medium: Immerse the samples in a phosphate-buffered saline (PBS) solution at pH 7.4. The volume of the buffer should be sufficient to ensure that the pH does not change significantly due to the acidic degradation products.

  • Incubation: Place the samples in an incubator at 37°C with gentle agitation.

  • Time Points: At predetermined time intervals, remove the samples from the buffer.

  • Analysis:

    • Gently blot the samples to remove excess surface water and weigh them to determine the wet weight (W_wet).

    • Dry the samples to a constant weight in a vacuum oven and record the dry weight (W_dry).

    • Mass Loss (%) = [(W_initial - W_dry) / W_initial] x 100

    • Water Uptake (%) = [(W_wet - W_dry) / W_dry] x 100

Molecular Weight Analysis via Gel Permeation Chromatography (GPC)
  • Sample Collection: At each time point of the degradation study, collect the dried polymer samples.

  • Dissolution: Dissolve a known amount of the polymer sample in a suitable solvent (e.g., tetrahydrofuran (B95107) or chloroform).

  • GPC Analysis: Inject the dissolved sample into a GPC system equipped with a suitable column set and a refractive index (RI) detector.

  • Calibration: Use polystyrene standards to generate a calibration curve.

  • Data Interpretation: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer at each degradation stage.

Surface Morphology Analysis via Scanning Electron Microscopy (SEM)
  • Sample Preparation: Mount the dried polymer samples from different degradation time points onto SEM stubs.

  • Sputter Coating: Coat the samples with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

  • Imaging: Observe the surface morphology of the samples under the SEM at various magnifications. This allows for the visualization of changes such as pore formation, cracking, and surface roughening.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of poly(sebacic anhydride) degradation.

Hydrolysis_Mechanism Polymer Poly(sebacic anhydride) Matrix AnhydrideBond Anhydride Bond (-CO-O-CO-) Polymer->AnhydrideBond contains Water Water (H₂O) Hydrolysis Hydrolysis Water->Hydrolysis attacks AnhydrideBond->Hydrolysis DegradationProduct Sebacic Acid (Monomer) Hydrolysis->DegradationProduct yields Erosion Surface Erosion DegradationProduct->Erosion leads to

Caption: Hydrolytic degradation mechanism of poly(sebacic anhydride).

Experimental_Workflow start Start prep Prepare Polymer Samples (Defined Geometry & Weight) start->prep immerse Immerse in PBS (pH 7.4) Incubate at 37°C prep->immerse timepoint Collect Samples at Predetermined Time Points immerse->timepoint mass_loss Mass Loss & Water Uptake Analysis timepoint->mass_loss Gravimetric gpc Molecular Weight Analysis (GPC) timepoint->gpc Chromatographic sem Surface Morphology Analysis (SEM) timepoint->sem Microscopic end End mass_loss->end gpc->end sem->end

Caption: Workflow for in vitro degradation studies of biodegradable polymers.

Conclusion

Poly(sebacic anhydride) stands out as a valuable material for controlled drug delivery due to its characteristic surface erosion. Understanding its in vitro degradation profile in comparison to other polymers like PLGA is essential for designing effective biomedical devices. The experimental protocols and data presented in this guide offer a foundational resource for researchers in the field, enabling informed material selection and the design of robust degradation studies. The degradation rate can be tailored by altering its chemical composition and physical properties, offering a versatile platform for a wide range of therapeutic applications.

References

A Comparative Guide to the Efficacy of Sebacic Acid Derivatives as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

The growing demand for high-performance, safe, and environmentally friendly plasticizers has led to increased interest in sebacic acid derivatives as viable alternatives to traditional phthalates.[1][2] Derived from castor oil, a renewable resource, sebacates offer excellent compatibility with a range of polymers, particularly polyvinyl chloride (PVC), and impart superior properties at low temperatures.[3][4] This guide provides a comprehensive comparison of the efficacy of various this compound derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal plasticizer for their applications.

Performance Comparison of this compound Derivatives and Alternatives

The selection of a plasticizer is critical in determining the final properties of a polymer. Key performance indicators for plasticizers include their ability to enhance flexibility (measured by elongation at break), maintain mechanical strength (tensile strength), and resist migration out of the polymer matrix. The following table summarizes the performance of common this compound derivatives and other plasticizers in PVC formulations.

PlasticizerPolymerConcentration (phr*)Tensile Strength (MPa)Elongation at Break (%)Shore A HardnessMigration (%)
Dibutyl Sebacate (B1225510) (DBS) PVC5015.735080.212.78 (after 28 days)[1][5]
Di(2-ethylhexyl) Sebacate (DEHS/DOS) PVC-Lower than DBSHigher than DBSSofter than DBSLower than DBS[6][7]
Di(2-ethylhexyl) Phthalate (B1215562) (DEHP/DOP) PVC50~14-16~300-350~80-85Higher than DBS[1][8]
Acetyl Tributyl Citrate (ATBC) PVC-Generally goodGood-Lower than Triacetin[9]
Di-n-butyl Phthalate (DBP) Eudragit® RS 30D-Comparable to DBS---[10]

*phr: parts per hundred rubber

Key Observations:

  • Dibutyl Sebacate (DBS) demonstrates a balanced performance profile with high elongation, good tensile strength, and significantly lower migration compared to conventional phthalates like DEHP.[1][5] Its plasticizing effect is comparable to Dibutyl Phthalate (DBP) when used in pharmaceutical coatings.[10]

  • Di(2-ethylhexyl) Sebacate (DEHS or DOS) , due to its higher molecular weight, generally exhibits lower migration and provides better flexibility at low temperatures compared to DBS.[3][6]

  • Compared to phthalates like DEHP, sebacates offer a significant advantage in terms of reduced migration, which is a critical factor for applications in food contact materials, medical devices, and toys.[1][5]

  • Acetyl Tributyl Citrate (ATBC) is another widely used non-phthalate plasticizer. While direct quantitative comparisons with sebacates are limited in the provided search results, it is known for its low migration potential and good mechanical properties.[9][11]

Experimental Protocols

The evaluation of plasticizer efficacy relies on a set of standardized experimental procedures to determine the mechanical and physical properties of the plasticized polymer. The following are detailed methodologies for key experiments.

Preparation of Plasticized PVC Sheets

A solvent-casting technique is a common method for preparing plasticized PVC films for testing.[8]

  • Materials: PVC resin, plasticizer (e.g., DBS, DOS), and a suitable solvent (e.g., tetrahydrofuran (B95107) - THF).

  • Procedure:

    • A predetermined amount of PVC resin is dissolved in THF.

    • The desired concentration of the plasticizer is added to the PVC solution.

    • The mixture is stirred until a homogeneous solution is obtained.

    • The solution is cast onto a flat, non-stick surface (e.g., a glass plate).

    • The solvent is allowed to evaporate slowly in a controlled environment to form a uniform film.

    • The resulting film is dried under vacuum to remove any residual solvent.

Mechanical Properties Testing

The tensile properties of the plasticized films are crucial indicators of plasticizer performance. These tests are typically conducted following standards such as ASTM D638.[12][13]

  • Apparatus: A universal testing machine (UTM) equipped with grips suitable for holding thin film specimens.[12]

  • Specimen Preparation: Dumbbell-shaped specimens are cut from the prepared plasticized PVC sheets according to the dimensions specified in ASTM D638.[14]

  • Procedure:

    • The thickness and width of the specimen's narrow section are measured.

    • The specimen is securely clamped in the grips of the UTM.

    • The machine is set to a specific crosshead speed (e.g., 50 mm/min).[15]

    • The specimen is pulled until it fractures.

    • The load and elongation are recorded throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.[16]

    • Elongation at Break: The percentage increase in length at the point of fracture.[16]

Hardness Testing

Hardness provides a measure of the material's resistance to indentation and is a good indicator of the plasticizer's softening effect. The Shore A durometer test (ASTM D2240) is commonly used for flexible PVC.[16]

  • Apparatus: A Shore A durometer.

  • Procedure:

    • The plasticized PVC sheet is placed on a hard, flat surface.

    • The durometer is pressed firmly against the material until the indenter is fully in contact with the surface.

    • The hardness value is read from the durometer's scale immediately after contact.

    • Multiple readings are taken at different locations on the sample and averaged.

Plasticizer Migration Test

This test determines the amount of plasticizer that leaches from the polymer over time, which is critical for safety and long-term performance. A common standard for this is EN ISO 177:2017.[1]

  • Procedure:

    • The initial weight of the plasticized PVC sample is recorded.

    • The sample is placed in a controlled environment (e.g., a specific temperature and humidity) or in contact with a specific medium (e.g., activated carbon) for a defined period (e.g., 28 days).[1]

    • After the specified time, the sample is removed and any surface residue is cleaned off.

    • The final weight of the sample is recorded.

  • Calculation: The percentage of weight loss is calculated, which corresponds to the amount of migrated plasticizer.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the efficacy of a plasticizer.

G cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A PVC Resin & Plasticizer Selection B Solvent Casting & Film Formation A->B C Tensile Testing (ASTM D638) - Tensile Strength - Elongation at Break B->C D Hardness Testing (ASTM D2240) - Shore A Hardness B->D E Migration Testing (EN ISO 177) - Weight Loss (%) B->E F Data Compilation & Analysis C->F D->F E->F G Comparative Efficacy Assessment F->G

Experimental workflow for plasticizer efficacy evaluation.

References

A Comparative Guide to the Thermal Stability of Sebacic Acid-Based Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

Sebacic acid, a naturally derived dicarboxylic acid, serves as a key building block for a variety of bio-based polyamides, offering a sustainable alternative to their petroleum-based counterparts. The thermal behavior of these polymers is a critical determinant of their processing parameters, operational limits, and ultimate application performance, particularly in demanding fields such as drug delivery and tissue engineering. This guide provides a detailed comparative analysis of the thermal stability of this compound-based polyamides against other common polyamides and biodegradable polymers, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Analysis Data

The thermal properties of this compound-based polyamides and their alternatives are summarized in the tables below. These values are crucial for determining the processing window and predicting the material's performance under thermal stress.

Table 1: Thermal Properties of this compound-Based Polyamides

PolyamideGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
Polyamide 610 (PA 610)40 to 70[1]210 to 230[1]450 to 470[1]
Polyamide 1010 (PA 1010)~60~190-200>430[2]
Semiaromatic Polyamides from this compound-234 to 288[3][4]316 to 416 (Td5%)[3][4]
Polyesteramide (from this compound and 3-amino-1-propanol)--~380 (74% weight loss) and ~447 (22% weight loss)[5][6]

Table 2: Thermal Properties of Alternative Polyamides and Biodegradable Polymers

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
Polyamide 6 (PA 6)~50220[7]-
Polyamide 66 (PA 66)~60262[8]-
Poly(lactic acid) (PLA)60 to 65150 to 160~350
Poly(caprolactone) (PCL)-6059 to 64~350
Poly(glycolic acid) (PGA)35 to 40225 to 230~300

Experimental Protocols

The following are generalized methodologies for conducting TGA and DSC analyses on polyamides. Specific parameters may need to be optimized depending on the exact polymer and the desired information.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).[9]

  • The pan is loaded into the TGA instrument.

  • The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[9]

  • The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[9]

  • The weight loss of the sample is recorded as a function of temperature.[9]

  • The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) or as the peak of the derivative thermogravimetric (DTG) curve, which represents the point of maximum rate of weight loss.[9]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymer.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.[9]

  • The sample and reference pans are placed in the DSC cell.

  • First Heating Scan: The sample is heated from a low temperature (e.g., -50 °C) to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min). This scan is often used to erase the sample's prior thermal history.

  • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

  • Second Heating Scan: The sample is reheated at the same rate as the first scan. This scan is used to determine the Tg and Tm of the material, largely independent of its prior thermal history.[9]

  • The heat flow to the sample is measured relative to the reference as a function of temperature.

  • The Tg is observed as a step change in the baseline of the DSC thermogram. The Tm is identified as the peak of the endothermic melting event.[9]

Visualizations

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates the logical workflow for the thermal analysis of this compound-based polyamides, from sample preparation to data interpretation and comparison.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interpretation Interpretation & Comparison Prep Polymer Sample (this compound-Based Polyamide) TGA Thermogravimetric Analysis (TGA) Prep->TGA DSC Differential Scanning Calorimetry (DSC) Prep->DSC Td Decomposition Temperature (Td) TGA->Td Tg Glass Transition Temperature (Tg) DSC->Tg Tm Melting Temperature (Tm) DSC->Tm Compare Comparative Analysis of Thermal Stability Td->Compare Tg->Compare Tm->Compare Conclusion Performance & Application Insights Compare->Conclusion

Caption: Experimental workflow for thermal analysis of polyamides.

References

Validating the Anti-inflammatory Effects of Sebacic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Sebacic acid, a naturally occurring dicarboxylic acid found in royal jelly, is emerging as a potential therapeutic agent due to its anti-inflammatory properties. This guide provides a comparative analysis of this compound's efficacy against other anti-inflammatory compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in vitro, primarily using lipopolysaccharide (LPS)-stimulated macrophage cell lines, which mimic an inflammatory response. Its performance has been compared with other fatty acids from royal jelly and established anti-inflammatory drugs.

This compound vs. Other Royal Jelly Fatty Acids

A study directly compared the in vitro anti-inflammatory effects of three major fatty acids found in royal jelly: this compound (SEA), 10-hydroxy-2-decenoic acid (10-H2DA), and 10-hydroxydecanoic acid (10-HDAA) in LPS-stimulated RAW 264.7 macrophages. The results demonstrated that all three fatty acids exhibit potent, dose-dependent inhibitory effects on the release of key inflammatory mediators.

CompoundInhibition of Nitric Oxide (NO) Production (%) at 1 mMInhibition of TNF-α Production (%) at 1 mM
This compound (SEA) ~60%~40%
10-H2DA ~80%No significant inhibition
10-HDAA ~50%No significant inhibition

Data is estimated from graphical representations in the source material and presented for comparative purposes.

Notably, only this compound demonstrated a significant inhibitory effect on TNF-α production among the three fatty acids tested.

This compound vs. Conventional Anti-inflammatory Drugs

While direct head-to-head studies are limited, a comparison can be drawn from studies using similar experimental models (LPS-stimulated THP-1 human monocytic cells).

CompoundTarget Cytokine(s)Potency (IC50)Key Mechanism of Action
This compound IL-6Not explicitly determined, but dose-dependent reduction observed at 0.5-1.5 mM[1]Inhibition of the IRF3/IFN-β/STAT axis[1]
Dexamethasone (B1670325) MCP-1, IL-1β, IL-8, MIP-1α, MIP-1β3 nM (MCP-1), 7 nM (IL-1β), 55 nM (IL-8), 59 nM (MIP-1α), 34 nM (MIP-1β)[2]Glucocorticoid receptor agonist; inhibits transcription of pro-inflammatory genes[3][4]
Ibuprofen (B1674241) TNF-α, IL-6, IL-1βNot explicitly determined in THP-1 cells, partial suppression of NF-κB binding at 200 µM[5]Non-selective COX inhibitor; also affects NF-κB signaling[5][6]
Celecoxib IL-1β, IL-6, TNF-αNot explicitly determined in THP-1 cells, effective concentrations in other models are in the µM range[7][8]Selective COX-2 inhibitor[9]

This compound demonstrates a selective inhibitory effect on IL-6, distinguishing it from the broader-acting dexamethasone and NSAIDs.[1] The potency of dexamethasone is significantly higher (in the nM range) compared to the mM concentrations at which this compound has been studied.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects through a distinct signaling pathway compared to other anti-inflammatory agents.

This compound Signaling Pathway

This compound's primary mechanism of action involves the inhibition of the IRF3/IFN-β/STAT signaling axis. In LPS-stimulated macrophages, this compound suppresses the nuclear translocation of Interferon Regulatory Factor 3 (IRF3), leading to decreased production of Interferon-beta (IFN-β). This, in turn, reduces the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3, ultimately resulting in the selective downregulation of Interleukin-6 (IL-6) gene expression.[1]

Sebacic_Acid_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IRF3 IRF3 TLR4->IRF3 activation IRF3_N Nuclear IRF3 IRF3->IRF3_N translocation IFNB IFN-β IRF3_N->IFNB transcription STAT1_3 STAT1/3 IFNB->STAT1_3 autocrine/paracrine signaling pSTAT1_3 p-STAT1/3 STAT1_3->pSTAT1_3 phosphorylation IL6 IL-6 pSTAT1_3->IL6 transcription SebacicAcid This compound SebacicAcid->IRF3_N inhibits

This compound inhibits IL-6 production by targeting the IRF3/IFN-β/STAT pathway.
Comparison of Anti-inflammatory Signaling Pathways

In contrast to this compound, other anti-inflammatory agents target different key signaling pathways. Notably, this compound does not significantly affect the MAPK and NF-κB pathways at concentrations where it inhibits IL-6.[1]

Comparative_Pathways cluster_stimulus Inflammatory Stimulus (LPS) cluster_pathways Signaling Pathways cluster_agents Anti-inflammatory Agents LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK IRF3_STAT IRF3/STAT Pathway LPS->IRF3_STAT COX COX Pathway LPS->COX Sebacic_Acid This compound Sebacic_Acid->IRF3_STAT inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB inhibits Ibuprofen Ibuprofen Ibuprofen->COX inhibits Celecoxib Celecoxib Celecoxib->COX inhibits

Comparative overview of signaling pathways targeted by different anti-inflammatory agents.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Cell Culture and Differentiation
  • Cell Line: Human monocytic THP-1 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, incubate with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh RPMI-1640 without PMA and allow cells to rest for 24 hours before stimulation.

LPS Stimulation
  • Pre-treatment: Pre-treat differentiated THP-1 cells with desired concentrations of this compound or other anti-inflammatory agents for 24 hours.

  • Stimulation: Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) from E. coli for the desired time period (e.g., 2 hours for mRNA analysis, 24 hours for protein analysis).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Sample Collection: Collect cell culture supernatants after LPS stimulation.

  • Procedure: Use commercially available ELISA kits for human IL-6, TNF-α, and IL-1β according to the manufacturer's instructions.

  • Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate cytokine concentrations based on a standard curve generated with recombinant cytokines.

Real-Time PCR (RT-PCR) for Gene Expression Analysis
  • RNA Extraction: Extract total RNA from cells using a suitable kit (e.g., TRIzol reagent).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • Real-Time PCR: Perform real-time PCR using a thermal cycler with specific primers for the target genes and a housekeeping gene (e.g., β-actin) for normalization.

    • Human IL-6 Primers:

      • Forward: 5'-ACTCACCTCTTCAGAACGAATTG-3'

      • Reverse: 5'-CCATCTTTGGAAGGTTCAGGTTG-3'[10]

    • Human TNF-α Primers:

      • Forward: 5'-CCTCTCTCTAATCAGCCCTCTG-3'

      • Reverse: 5'-GAGGACCTGGGAGTAGATGAG-3'[10]

    • Human IL-1β Primers:

      • Forward: 5'-AGCTACGAATCTCCGACCAC-3'

      • Reverse: 5'-CGTTATCCCATGTGTCGAAGAA-3'[10]

    • Human IFN-β Primers:

      • Forward: 5'-CTTGGATTCCTACAAAGAAGCAGC-3'

      • Reverse: 5'-TCAGTTTCGGAGGTAACCTG-3'

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blotting for Protein Analysis
  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Phospho-STAT1 (Tyr701): 1:1000 dilution[11][12]

    • Phospho-IRF3 (Ser396): 1:1000 dilution[13]

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Downstream Analysis THP1 THP-1 Monocytes PMA PMA Differentiation (48h) THP1->PMA Macrophages Differentiated Macrophages PMA->Macrophages Pretreatment Pre-treatment with this compound / Alternatives (24h) Macrophages->Pretreatment LPS_Stim LPS Stimulation (2-24h) Pretreatment->LPS_Stim ELISA ELISA (Cytokine Protein) LPS_Stim->ELISA RTPCR RT-PCR (Gene Expression) LPS_Stim->RTPCR WesternBlot Western Blot (Protein Signaling) LPS_Stim->WesternBlot

General experimental workflow for validating anti-inflammatory effects in vitro.

References

Sebacic Acid Shows Promise in Improving Glycemic Control in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of studies in animal models demonstrates the potential of sebacic acid, a naturally occurring dicarboxylic acid, as a therapeutic agent for improving glycemic control. Research indicates that dietary supplementation with this compound can lead to significant reductions in key diabetic markers, suggesting a multifaceted mechanism of action that includes reduced glucose production by the liver and enhanced insulin (B600854) secretion.

This compound has emerged as a molecule of interest for researchers in the field of metabolic diseases. Studies conducted in well-established animal models of type 2 diabetes have provided compelling evidence of its efficacy in managing hyperglycemia. This guide synthesizes the key findings from this preclinical research, offering a detailed comparison of its effects and a breakdown of the experimental methodologies employed.

Comparative Efficacy of this compound on Glycemic Parameters

A pivotal study investigating the chronic ingestion of this compound in a db/db mouse model of type 2 diabetes revealed substantial improvements in glycemic control.[1][2][3] The data, summarized in the table below, highlights the dose-dependent effects of this compound supplementation over a six-week period.

ParameterControl Group (Chow Diet)1.5% this compound (SA) Supplementation15% this compound (SA) SupplementationPercentage Improvement (15% SA vs. Control)
Fasting Glycemia (at 42 days) Increased over 6 weeksSimilar to control~70% lower than control[1][2][3]~70% reduction
HbA1c (at 42 days) Increased over 6 weeksSimilar to control~25% lower than control[1][2][3]~25% reduction
Oral Glucose Tolerance Test (OGTT) - Glucose AUC BaselineNo significant change~40% reduction[1][2]~40% improvement
Insulin Response during OGTT BaselineNo significant changeTendency for improvement[1][2][3]Not statistically significant

Data sourced from a study on db/db mice supplemented for 6 weeks.[1][2][3]

Unraveling the Mechanism: How this compound Impacts Glucose Homeostasis

The beneficial effects of this compound on glycemic control appear to stem from a dual mechanism of action. Evidence suggests that it both curtails the liver's production of glucose and promotes the secretion of insulin in response to glucose.

Transcriptomic analysis of the liver in mice treated with 15% this compound showed a significant decrease in the mRNA levels of two critical enzymes involved in gluconeogenesis: Phosphoenolpyruvate carboxykinase (Pck1) and Fructose-1,6-bisphosphatase (FBP).[1][3][4] This downregulation of key gluconeogenic genes points to a reduced hepatic glucose output, a key factor in controlling fasting hyperglycemia.[1][2][3]

Furthermore, the improved glucose tolerance observed during OGTTs in the high-dose this compound group was associated with a trend towards an enhanced insulin response.[1][2][3] This suggests that this compound may also positively impact pancreatic beta-cell function, leading to better glucose-stimulated insulin secretion.

In vitro studies using L6 muscle cells have also shown that this compound can increase insulin-mediated glucose uptake and enhance the expression of GLUT4, a key glucose transporter.[5][6] This indicates a potential for improved peripheral glucose disposal.

Sebacic_Acid_Mechanism cluster_liver Liver cluster_pancreas Pancreas cluster_muscle Skeletal Muscle SA This compound Pck1 Pck1 mRNA SA->Pck1 Downregulates FBP FBP mRNA SA->FBP Downregulates Insulin Insulin Secretion SA->Insulin Improves GLUT4 GLUT4 Expression SA->GLUT4 Increases HGO Hepatic Glucose Output Pck1->HGO Decreases FBP->HGO Decreases Blood_Glucose Blood Glucose HGO->Blood_Glucose Reduces Insulin->Blood_Glucose Reduces GU Glucose Uptake GLUT4->GU Increases GU->Blood_Glucose Reduces

Figure 1: Proposed mechanism of action of this compound in improving glycemic control.

Detailed Experimental Protocols

The primary animal model cited in this guide is the db/db mouse, a well-established genetic model for type 2 diabetes characterized by hyperphagia, obesity, and insulin resistance.

Animal Model and Diet:

  • Model: Male db/db mice.[1][2][3]

  • Groups: Three groups of 15 mice each.[1][2][3]

  • Control Diet: Standard chow diet.[2]

  • This compound Diets: Chow diet supplemented with either 1.5% or 15% of energy from this compound.[1][2][3]

  • Duration: 6 weeks (42 days).[1][2][3]

Key Experimental Procedures:

  • Fasting Glycemia: Measured weekly after a 6-hour fast.[1]

  • HbA1c: Measured at the beginning and end of the supplementation period.[1][2][3]

  • Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. After an overnight fast, mice were administered an oral gavage of glucose (2 g/kg body weight). Blood glucose levels were measured at various time points post-administration to determine the glucose excursion curve.[1]

  • Gene Expression Analysis: Livers from the control and 15% this compound groups were collected for transcriptomic analysis to determine the expression levels of key metabolic genes.[1][2][3]

Experimental_Workflow start Start of Study (Day 0) diet Dietary Supplementation (6 weeks) start->diet weekly Weekly Monitoring: - Fasting Glycemia - Body Weight - Food/Water Intake diet->weekly ogtt Oral Glucose Tolerance Test (OGTT) (End of study) diet->ogtt hba1c HbA1c Measurement (Start and End) diet->hba1c gene Liver Gene Expression Analysis (End of study) ogtt->gene end End of Study (Day 42) gene->end

Figure 2: Experimental workflow for the 6-week this compound supplementation study in db/db mice.

Conclusion and Future Directions

The existing preclinical data strongly supports the potential of this compound as an effective agent for improving glycemic control. Its ability to lower fasting blood glucose and HbA1c levels in a diabetic animal model is promising. The proposed mechanisms, including the reduction of hepatic glucose output and potential improvement of insulin secretion and sensitivity, warrant further investigation.

Future research should focus on elucidating the precise molecular targets of this compound and further exploring its effects on insulin signaling pathways in various tissues. Long-term efficacy and safety studies in different animal models are also crucial next steps before considering translation to human clinical trials. While some studies have explored its effects in humans with positive outcomes, more extensive research is needed to establish its therapeutic role in the management of type 2 diabetes.[5][6]

References

Performance Evaluation of Bio-Nylon 610 from Microbial Sebacic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of bio-nylon 610, produced using microbially derived sebacic acid, against its petroleum-based counterpart and other common polyamides. The data presented is supported by established experimental protocols, offering a clear and objective evaluation for material selection in demanding applications.

Executive Summary

Bio-nylon 610, synthesized from this compound produced via microbial fermentation, presents a sustainable alternative to traditional petroleum-based polyamides.[1][2] This bio-based polymer exhibits a performance profile that is highly comparable, and in some aspects superior, to conventional nylons. Notably, it demonstrates lower moisture absorption, leading to better dimensional stability, and retains its mechanical properties well in varying environmental conditions.[3][4] Its thermal and mechanical properties are competitive with those of widely used polyamides like nylon 6 and nylon 66, making it a viable and environmentally conscious choice for a range of applications.

Performance Data Comparison

The following tables summarize the key mechanical and thermal properties of bio-nylon 610 in comparison to other relevant polyamides.

Table 1: Mechanical Properties of Various Polyamides

PropertyTest StandardBio-Nylon 610 (from Microbial this compound)Petroleum-Based Nylon 610Nylon 6Nylon 66Bio-Based Polyamide 11 (PA11)Units
Tensile StrengthASTM D63845 - 6045 - 6052 - 8560 - 90~59MPa
Elongation at BreakASTM D638110 - 120110 - 12039200 - 300~195%
Young's ModulusASTM D6381.6 - 2.31.6 - 2.32 - 4~1.0 - 1.3~1.28GPa
Flexural ModulusASTM D7901.4 - 2.01.4 - 2.0-1.0 - 1.3-GPa
Notched Izod ImpactASTM D25685855950 - 250~26J/m

Note: The properties of bio-nylon 610 from microbial this compound are reported to be very similar to commercially available nylon 610.[1][2] Data for petroleum-based nylon 610, nylon 6, nylon 66, and PA11 are compiled from various sources for comparison.[5][6][7][8][9][10][11][12][13]

Table 2: Thermal Properties of Various Polyamides

PropertyTest StandardBio-Nylon 610 (from Microbial this compound)Petroleum-Based Nylon 610Nylon 6Nylon 66Bio-Based Polyamide 11 (PA11)Units
Melting Temperature (Tm)ASTM D3418 / ISO 11357-3~215 - 223~220~215 - 220~255 - 265~190°C
Glass Transition Temperature (Tg)ASTM D3418 / ISO 11357-2~50~50~47~50 - 60~45 - 53°C
Heat Deflection Temperature (HDT) @ 1.8 MPaASTM D648---60 - 90-°C

Note: The thermal properties of bio-nylon 610 from microbial this compound are reported to be very similar to commercially available nylon 610.[1][2] Data for petroleum-based nylon 610, nylon 6, nylon 66, and PA11 are compiled from various sources for comparison.[1][5][6][7][14][15][16][17]

Table 3: Physical and Chemical Properties of Various Polyamides

PropertyBio-Nylon 610Petroleum-Based Nylon 610Nylon 6Nylon 66Bio-Based Polyamide 11 (PA11)
Water Absorption (24hr) LowLowHigh (~2.4%)Moderate (~1.2 - 3.0%)Very Low
Chemical Resistance
Strong AcidsAttackedAttackedAttackedAttackedGood
Strong AlkalisGoodGoodAttackedGoodGood
Organic SolventsGoodGoodGenerally GoodGenerally GoodExcellent
Oils and FuelsExcellentExcellentExcellentExcellentExcellent

Note: Chemical resistance is a general guide. Specific performance depends on the chemical, concentration, temperature, and exposure time.[3][18][19]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Mechanical Testing: Tensile Properties (ASTM D638)

Objective: To determine the tensile strength, elongation at break, and Young's modulus of the polyamide samples.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Extensometer for accurate strain measurement.

  • Tensile grips with serrated faces.

Specimen Preparation:

  • Dumbbell-shaped specimens (Type I) are prepared by injection molding or machining from a molded plaque, as specified in ASTM D638.[10][12][15][20]

  • Specimens are conditioned at 23°C and 50% relative humidity for at least 40 hours prior to testing.

Procedure:

  • The dimensions of the conditioned specimen's narrow section are measured.

  • The specimen is securely mounted in the tensile grips of the UTM.

  • The extensometer is attached to the gauge length of the specimen.

  • The specimen is pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.[20]

  • The load and extension data are recorded throughout the test.

Calculations:

  • Tensile Strength: The maximum stress applied to the specimen before it breaks.

  • Elongation at Break: The percentage increase in the original gauge length at the point of fracture.

  • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

Thermal Analysis: Differential Scanning Calorimetry (DSC) (ASTM D3418 / ISO 11357)

Objective: To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polyamide samples.[6][21][22]

Apparatus:

  • Differential Scanning Calorimeter (DSC).

  • Aluminum sample pans and lids.

Procedure:

  • A small sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC cell alongside an empty reference pan.

  • The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history. A common procedure is:

    • Heat from room temperature to a temperature above the melting point (e.g., 250°C for Nylon 610) at a constant rate (e.g., 10°C/min or 20°C/min).[21]

    • Hold at this temperature for a few minutes to ensure complete melting.

    • Cool to a temperature below the glass transition (e.g., 0°C) at a controlled rate (e.g., 10°C/min).

    • Reheat at the same constant rate as the first heating scan.

  • The heat flow to the sample relative to the reference is measured as a function of temperature.

Analysis:

  • Glass Transition Temperature (Tg): Determined from the midpoint of the step change in the heat flow curve during the second heating scan.

  • Melting Temperature (Tm): Determined from the peak of the endothermic melting curve during the second heating scan.

Thermal Analysis: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the polyamide samples.

Apparatus:

  • Thermogravimetric Analyzer (TGA).

  • Sample pans (e.g., platinum or alumina).

Procedure:

  • A small sample (typically 5-10 mg) is placed in the TGA sample pan.

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 600°C).

  • The change in mass of the sample is recorded as a function of temperature.

Analysis:

  • Onset of Decomposition: The temperature at which significant mass loss begins.

  • Decomposition Profile: The rate of mass loss at different temperatures, which can indicate the stages of degradation.

  • Residual Mass: The percentage of the initial mass remaining at the end of the test.

Mandatory Visualizations

Microbial Production of this compound in Engineered Candida tropicalis

The production of this compound in genetically engineered Candida tropicalis involves the upregulation of the native ω-oxidation pathway and the downregulation or elimination of the competing β-oxidation pathway.

Microbial_Sebacic_Acid_Production cluster_extracellular Extracellular cluster_cell Candida tropicalis Cell cluster_omega_oxidation ω-Oxidation Pathway (Upregulated) cluster_beta_oxidation β-Oxidation Pathway (Blocked) Fatty Acid Fatty Acid Fatty Acid_in Fatty Acid Fatty Acid->Fatty Acid_in Transport ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid Fatty Acid_in->ω-Hydroxy Fatty Acid Cytochrome P450 (CYP52 family) NADPH-P450 Reductase Acyl-CoA Acyl-CoA Fatty Acid_in->Acyl-CoA ω-Aldehyde Fatty Acid ω-Aldehyde Fatty Acid ω-Hydroxy Fatty Acid->ω-Aldehyde Fatty Acid Fatty Alcohol Oxidase (FAO) This compound This compound (Dicarboxylic Acid) ω-Aldehyde Fatty Acid->this compound Fatty Aldehyde Dehydrogenase Bio-Nylon 610 Synthesis Bio-Nylon 610 Synthesis This compound->Bio-Nylon 610 Synthesis Polymerization with Hexamethylenediamine Acetyl-CoA Acetyl-CoA Acyl-CoA->Acetyl-CoA Acyl-CoA Oxidase (POX4, POX5 genes inactivated)

Caption: Microbial synthesis of this compound via ω-oxidation.

Experimental Workflow for Polyamide Performance Evaluation

The following workflow outlines the key steps in the comprehensive performance evaluation of polyamide materials.

Experimental_Workflow cluster_testing Performance Testing Material_Sourcing Material Sourcing (Bio-Nylon 610, PA610, PA6, PA66, PA11) Specimen_Preparation Specimen Preparation (Injection Molding / Machining) Material_Sourcing->Specimen_Preparation Conditioning Conditioning (ASTM D618) Specimen_Preparation->Conditioning Mechanical_Testing Mechanical Testing (ASTM D638) Conditioning->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC - ASTM D3418, TGA) Conditioning->Thermal_Analysis Chemical_Resistance Chemical Resistance Testing Conditioning->Chemical_Resistance Data_Analysis Data Analysis and Comparison Mechanical_Testing->Data_Analysis Thermal_Analysis->Data_Analysis Chemical_Resistance->Data_Analysis Report_Generation Guide Publication Data_Analysis->Report_Generation

Caption: Workflow for polyamide performance evaluation.

References

A Comparative Guide to Catalysts in Sebacic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Sebacic acid, a dicarboxylic acid with wide-ranging industrial applications, is a key component in the production of polymers, plasticizers, lubricants, and cosmetics.[1] Traditionally derived from castor oil through alkali fusion, the efficiency and environmental impact of this compound synthesis are heavily influenced by the choice of catalyst. This guide provides a comparative analysis of common catalysts employed in this process, supported by experimental data, to assist researchers and professionals in selecting the optimal catalytic system for their needs.

Performance Comparison of Catalysts

The production of this compound from castor oil and its derivatives primarily involves a high-temperature alkali fusion process. Various catalysts have been investigated to improve the yield and reaction conditions. The following table summarizes the performance of different catalytic systems based on published experimental data.

Starting MaterialCatalystAlkaliTemperature (°C)Time (min)Yield (%)Reference(s)
Sodium Ricinoleate (B1264116)Fe₂O₃ (1% w/w)KOH2706070.2[2]
Castor Oil DerivativesPb₃O₄ (1% w/w)NaOH280180~80[3][4]
Castor OilFe₂O₃/Activated CarbonNaOH28030083.4[5]
Castor OilNo CatalystNaOH250-320180-36035.7-44[6]

Key Observations:

  • Catalyst Effect: The use of catalysts like Pb₃O₄ and Fe₂O₃ significantly improves the yield of this compound compared to non-catalytic processes.[3][4][6] Supported catalysts, such as iron oxide on activated carbon (Fe₂O₃/AC), have demonstrated the potential for even higher yields.[5]

  • Choice of Alkali: Potassium hydroxide (B78521) (KOH) has been shown to be more effective than sodium hydroxide (NaOH), leading to higher yields due to its stronger basicity.[7]

  • Starting Material: Using derivatives of castor oil, such as sodium ricinoleate, can lead to higher yields and shorter reaction times compared to using raw castor oil. This is attributed to the prior removal of glycerol, which is beneficial for the alkali fusion process.[4]

  • Green Alternatives: While Pb₃O₄ shows high efficacy, Fe₂O₃ is considered a more environmentally friendly option due to the toxicity of lead.[7] The development of supported and recyclable catalysts further enhances the sustainability of the process.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for this compound synthesis using different catalytic systems.

Solid-Phase Cleavage of Sodium Ricinoleate using Fe₂O₃ Catalyst

This method represents a greener approach by avoiding the use of thinning agents.[8]

  • Materials: Sodium ricinoleate (derived from saponification of castor oil), Potassium Hydroxide (KOH), Iron (III) oxide (Fe₂O₃) catalyst.

  • Procedure:

    • Prepare a solid mixture of sodium ricinoleate and KOH in a 5:4 weight ratio.

    • Add 1% (by weight of the total reactants) of Fe₂O₃ catalyst to the mixture.

    • Place the mixture in a tubular furnace.

    • Heat the furnace to a reaction temperature of 270 °C (543 K).

    • Conduct the reaction for 60 minutes under an absolute pressure of 0.09 MPa to minimize oxidation.

    • After the reaction, cool the mixture and proceed with purification.

Alkali Fusion of Castor Oil Derivatives using Pb₃O₄ Catalyst

This protocol outlines a common method for achieving high yields of this compound.[3][4]

  • Materials: Castor oil derivative (e.g., methyl ricinoleate, sodium ricinoleate, or ricinoleic acid), Sodium Hydroxide (NaOH), Lead (II,IV) oxide (Pb₃O₄) catalyst, liquid paraffin (B1166041) (thinning agent).

  • Procedure:

    • Combine the castor oil derivative and NaOH in approximately a 15:14 to 15:12 weight ratio in a reaction vessel.

    • Add liquid paraffin as a thinning agent to improve mixing and heat transfer.

    • Introduce 1% (by weight of the oleochemical) of Pb₃O₄ catalyst to the mixture.

    • Heat the mixture to 280 °C (553 K).

    • Maintain the reaction for 3 hours with vigorous stirring.

    • Upon completion, cool the reaction mixture for subsequent purification.

Purification of this compound

The following is a general procedure for isolating and purifying this compound from the reaction mixture.

  • Procedure:

    • Dissolve the cooled reaction mixture in water.

    • Acidify the solution to a pH of approximately 6 using a mineral acid (e.g., sulfuric acid or hydrochloric acid). This step precipitates unreacted fatty acids and other byproducts.

    • Filter the mixture to remove the precipitated impurities.

    • Further acidify the filtrate to a pH of about 2 to precipitate the this compound.

    • Collect the precipitated this compound by filtration.

    • Wash the collected solid with cold water to remove residual acid and other water-soluble impurities.

    • Dry the purified this compound. For higher purity, recrystallization from a suitable solvent can be performed.

Reaction Pathways and Experimental Workflow

Visualizing the chemical transformations and experimental steps is essential for understanding the overall process.

experimental_workflow start Start: Castor Oil saponification Saponification (Castor Oil + Alkali) start->saponification ricinoleate Sodium/Potassium Ricinoleate saponification->ricinoleate alkali_fusion Alkali Fusion (Cleavage) (Ricinoleate + Molten Alkali + Catalyst) ~270-280°C ricinoleate->alkali_fusion reaction_mixture Reaction Mixture (Disodium Sebacate, 2-Octanol, etc.) alkali_fusion->reaction_mixture dissolution Dissolution in Water reaction_mixture->dissolution acidification1 Acidification to pH ~6 dissolution->acidification1 filtration1 Filtration acidification1->filtration1 acidification2 Acidification to pH ~2 filtration1->acidification2 Filtrate byproducts Fatty Acid Byproducts filtration1->byproducts Precipitate filtration2 Filtration acidification2->filtration2 washing_drying Washing & Drying filtration2->washing_drying Precipitate end Purified this compound washing_drying->end reaction_pathway ricinoleic_acid Ricinoleic Acid alkali_catalyst Alkali (NaOH or KOH) Catalyst (e.g., Fe₂O₃, Pb₃O₄) High Temperature ricinoleic_acid->alkali_catalyst sebacic_acid This compound alkali_catalyst->sebacic_acid octanol 2-Octanol alkali_catalyst->octanol

References

Safety Operating Guide

Navigating the Safe Disposal of Sebacic Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides comprehensive, step-by-step procedures for the proper disposal of sebacic acid, ensuring compliance with safety protocols and regulatory standards. While this compound is not classified as a hazardous substance for transport, adherence to proper disposal methods is essential to maintain a safe and compliant laboratory environment.[1][2][3]

Essential Safety and Physical Data

Understanding the properties of this compound is the first step in handling it safely. The following table summarizes key quantitative data for easy reference.

PropertyValue
Appearance White crystalline powder or granules[2]
Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
Melting Point 133-137°C (271-279°F)[2]
Boiling Point 294.4°C (562°F) at 100 mmHg[2]
Flash Point 220°C (428°F)[2]
Solubility in Water Slight[2]
Specific Gravity 1.207 @ 20°C[2]

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment to prevent inhalation of dust and direct contact.[2]

  • Eye/Face Protection: Wear safety glasses or chemical goggles.[2]

  • Hand Protection: Impervious gloves are required.[2]

  • Skin Protection: A clean, protective body covering should be worn.[2]

  • Respiratory Protection: In situations where dust is generated, a NIOSH/MSHA-approved air-purifying respirator is necessary.[2]

Always handle this compound in a well-ventilated area and take measures to avoid dust generation.[2][4] Prevent the chemical from entering drains or water supplies.[1][3][4][5]

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic approach, from initial assessment to the final waste management steps.

1. Assessment of the Material:

  • Evaluate the this compound to determine if it is unused and uncontaminated.[2]

2. Evaluation of Recycling Options:

  • If the this compound is pure and unused, consider recycling as a viable option.[2][6] Consult with your institution's waste management authority or the manufacturer for potential recycling programs.[2]

3. Containment of Waste:

  • For contaminated or non-recyclable this compound, careful containment is crucial.[2]

  • To avoid creating dust, gently sweep or shovel the solid material into a designated, closed container.[2][4][7]

  • Ensure the container is clearly labeled as "this compound" and includes information on any known contaminants.[2]

4. Selection of Disposal Method:

  • Licensed Disposal Company: The most common and recommended method is to offer surplus and non-recyclable this compound to a licensed disposal company.[2][4]

  • Incineration: Another approved method is to dissolve or mix the this compound with a combustible solvent and burn it in a chemical incinerator that is equipped with an afterburner and scrubber.[2][4] This procedure should only be carried out by trained personnel in a licensed facility.[2]

5. Management of Contaminated Packaging:

  • Any packaging or containers that are contaminated with this compound should be treated and disposed of in the same manner as the chemical itself.[1][2][4]

  • If a container is completely empty, it may be recycled.[2]

6. Regulatory Adherence:

  • Always adhere to local, state, and federal regulations concerning chemical waste disposal.[1][3][5][6] Do not mix this compound with other waste streams unless explicitly instructed to do so by a qualified waste management professional.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Sebacic_Acid_Disposal_Workflow cluster_assessment 1. Assessment cluster_evaluation 2. Evaluation cluster_recycling 3. Recycling cluster_containment 4. Containment & Labeling cluster_disposal 5. Disposal Method A This compound for Disposal B Unused and Uncontaminated? A->B C Consult Manufacturer or Waste Management for Recycling B->C Yes D Sweep into a suitable, closed container B->D No E Clearly label container with 'this compound' and contaminants D->E F Select Disposal Method E->F G Licensed Disposal Company F->G Option 1 H Incineration with Combustible Solvent in Approved Facility F->H Option 2

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Sebacic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Sebacic acid is a dicarboxylic acid that typically appears as a white crystalline powder or granules.[1][2] While it is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, proper handling, storage, and disposal are crucial to ensure laboratory safety and environmental protection.[2][3][4][5]

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment to prevent contact and inhalation of dust.[2][6]

  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[1][2][7] In some workplaces, a face shield may also be appropriate.[6]

  • Hand Protection: Impervious gloves are required to prevent skin exposure.[1][2][7] Protective gloves should be selected based on an evaluation of the potential hazards, duration of use, and the physical conditions of the workplace.[6]

  • Skin and Body Protection: Wear clean, protective body-covering clothing to minimize skin contact.[1][2] Impervious clothing is recommended.[7]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved air-purifying respirator.[1][2] For uncontrolled releases or when exposure limits may be exceeded, a positive-pressure air-supplied respirator should be used.[1]

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

  • Handling:

    • Use in a well-ventilated area and avoid generating dust.[1][2][6][7]

    • Avoid contact with eyes, skin, and clothing.[1][6][7]

    • Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][6]

    • Do not eat, drink, or smoke in areas where this compound is handled.[1][6]

    • Keep containers tightly closed when not in use.[6]

  • Storage:

    • Store in a cool, dry, well-ventilated area in tightly closed containers.[1][6][7]

    • Keep away from incompatible substances such as strong acids, strong bases, and strong oxidizers.[8]

    • Protect from heat, sparks, open flames, and direct sunlight.[8]

Disposal Plans

All waste must be handled in accordance with local, state, and federal regulations.[9]

  • Uncontaminated Material: If the material is unused and uncontaminated, it may be possible to recycle it.[9]

  • Contaminated Material:

    • Containment: Carefully sweep or shovel the solid material into a suitable, closed, and clearly labeled container to avoid creating dust.[2]

    • Disposal Method:

      • Incineration: A recommended method is to dissolve or mix the this compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This must be performed by trained personnel in a licensed facility.[2]

      • Licensed Waste Disposal Company: The more common approach is to arrange for disposal through a licensed waste disposal company.[2]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical itself.[2] If the container is completely empty, it may be recycled.[2]

Quantitative Data: Physical and Chemical Properties

PropertyValue
Appearance White crystalline powder or granules[1][2]
Molecular Formula C10H18O4[2]
Molecular Weight 202.25 g/mol [2]
Melting Point 133-137°C (271-279°F)[2][6]
Boiling Point 294.4°C (562°F) at 100 mmHg[2][6]
Flash Point 220°C (428°F)[2][6]
Solubility in Water Slight[1][2]
Specific Gravity 1.207 @ 20°C[1][2]

Experimental Protocols: First Aid Measures

In case of exposure, follow these first aid protocols:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[6] Wash the affected area with soap and water.[1] Get medical attention if irritation develops or persists.[10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[6] Get medical attention if irritation persists.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical advice.[1][10]

Diagram: this compound Handling Workflow

SebacicAcidWorkflow cluster_prep Preparation cluster_handling Handling & Operations cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management & Disposal A Assess Hazards & Review SDS B Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area B->C Proceed to Handling D Weigh/Transfer this compound (Minimize Dust Generation) C->D E Perform Experimental Procedure D->E F Clean Work Area & Equipment E->F Procedure Complete I Segregate Waste (Uncontaminated vs. Contaminated) E->I Generate Waste G Remove & Decontaminate PPE F->G H Wash Hands Thoroughly G->H J Package & Label Waste Container I->J K Dispose via Licensed Waste Disposal Company J->K

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.